4-Chlorohexanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chlorohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANAGCMBQXJYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chlorohexanoic Acid (CAS Number: 89490-35-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Chemical Intermediate
4-Chlorohexanoic acid, a halogenated carboxylic acid, represents a molecule of significant interest within the realms of synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a reactive chlorine atom and a versatile carboxylic acid moiety, positions it as a valuable building block for the construction of more complex molecular architectures. This guide, intended for the discerning scientific professional, delves into the core physicochemical properties, synthetic pathways, reactivity, and potential applications of this compound, with a particular focus on its utility in pharmaceutical research and development. Furthermore, this document provides essential information regarding its spectroscopic signature, toxicological profile, and safe handling procedures to ensure its effective and responsible use in the laboratory.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 89490-35-7 | [1][2] |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |
| Molecular Weight | 150.60 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | γ-Chlorocaproic acid | [2] |
| Predicted XLogP3 | 1.6 | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 4 | [2] |
These properties suggest a molecule with moderate lipophilicity and a degree of polarity conferred by the carboxylic acid group, influencing its solubility and potential for interaction with biological systems.
Synthesis and Chirality: Accessing a Key Building Block
The synthesis of this compound can be approached through several routes, with the choice of method often depending on the desired scale and stereochemical outcome. Due to the presence of a stereocenter at the C4 position, this compound can exist as a pair of enantiomers, (R)-4-chlorohexanoic acid and (S)-4-chlorohexanoic acid. The development of enantioselective syntheses is crucial for applications where specific stereoisomers are required, a common necessity in modern drug development.
General Synthetic Strategies
One common approach to the synthesis of 4-halohexanoic acids involves the halogenation of a suitable precursor. For instance, the synthesis of 6-aryl-4-oxohexanoic acids has been described via the condensation of an aldehyde with levulinic acid, followed by reduction.[3] While not a direct synthesis of this compound, this methodology highlights a potential pathway that could be adapted.
A more direct, albeit challenging, method would be the regioselective chlorination of hexanoic acid. However, such reactions often yield a mixture of isomers. A plausible, though not explicitly detailed in the available literature for this specific compound, synthetic route could involve the hydrochlorination of a corresponding unsaturated precursor, such as hex-3-enoic acid or hex-4-enoic acid.
Enantioselective Synthesis: A Conceptual Workflow
Caption: Conceptual workflow for the enantioselective synthesis of this compound.
This hypothetical pathway utilizes an asymmetric chlorohydroxylation reaction on an unsaturated precursor, a strategy that has been successful for the enantioselective synthesis of other chiral molecules.[2] The choice of chiral catalyst is paramount in determining the stereochemical outcome of the reaction.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of its two functional groups: the carboxylic acid and the secondary alkyl chloride. This dual reactivity makes it a valuable intermediate in the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs).[4][5]
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of standard transformations, including:
-
Esterification: Reaction with alcohols to form esters.
-
Amide formation: Reaction with amines to form amides.
-
Reduction: Reduction to the corresponding primary alcohol, 4-chlorohexan-1-ol.
-
Conversion to acid chloride: Reaction with reagents such as thionyl chloride or oxalyl chloride to form the more reactive 4-chlorohexanoyl chloride.
Reactivity of the C-4 Chlorine Atom
The chlorine atom at the C4 position is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This is a key feature that underpins its utility as a building block.[6] The substitution can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
Caption: Nucleophilic substitution at the C4 position of this compound.
Common nucleophiles that can be employed include:
-
Hydroxide: To form 4-hydroxyhexanoic acid.[7]
-
Alkoxides: To form 4-alkoxyhexanoic acids.
-
Amines: To form 4-aminohexanoic acid derivatives.
-
Thiols: To form 4-thio-substituted hexanoic acids.
-
Azide: To introduce an azido group, which can be further reduced to an amine.
Application as a Pharmaceutical Intermediate
While a specific, marketed drug that directly utilizes this compound as a starting material is not prominently documented in publicly available literature, its potential as a building block is evident. Chlorinated compounds are widely used in the pharmaceutical industry, and the functionalities present in this compound make it an attractive precursor for various therapeutic agents.[8] For example, the synthesis of novel anti-inflammatory agents has been explored using structurally related 4-oxohexanoic acid derivatives.[3] The ability to introduce diverse functional groups at the C4 position allows for the generation of libraries of compounds for screening and lead optimization in drug discovery programs.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid group.
-
O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[9][10]
-
C=O Stretch: A strong, sharp absorption band between 1760 and 1690 cm⁻¹. The presence of the electron-withdrawing chlorine atom may shift this band to a slightly higher wavenumber.[11][12]
-
C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ region.[9]
-
C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, which can be difficult to assign definitively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of this compound. Predicted chemical shifts can be estimated using computational tools and by comparison with related structures such as hexanoic acid and its derivatives.[13][14][15][16]
Predicted ¹H NMR Spectrum:
-
-COOH: A broad singlet typically observed downfield, around 10-13 ppm.
-
-CH(Cl)-: A multiplet expected in the range of 3.8-4.2 ppm.
-
-CH₂- (adjacent to COOH): A triplet around 2.3-2.6 ppm.
-
-CH₂- (other): Multiplets in the range of 1.4-2.2 ppm.
-
-CH₃: A triplet around 0.9-1.1 ppm.
Predicted ¹³C NMR Spectrum:
-
-COOH: A signal in the range of 175-185 ppm.
-
-CH(Cl)-: A signal around 55-65 ppm.
-
-CH₂- (adjacent to COOH): A signal around 30-35 ppm.
-
Other -CH₂- and -CH₃: Signals in the upfield region of the spectrum.
A predicted ¹³C NMR spectrum can be generated using online databases and prediction software.[17]
Toxicology and Safe Handling
Given the limited specific toxicological data for this compound, a cautious approach to its handling is warranted, drawing upon information from related chlorinated organic compounds and carboxylic acids.
Toxicological Profile
Studies on short-chain chlorinated paraffins indicate that they can be persistent, bioaccumulative, and toxic to aquatic organisms. Some chlorinated compounds have been shown to cause liver injury in animal models.[14] Carboxylic acid-containing drugs themselves can sometimes be associated with idiosyncratic drug toxicity. While these data do not directly pertain to this compound, they underscore the importance of minimizing exposure. The toxicity of monochloropropane-1,2-diol and its esters has been linked to renal and reproductive effects.[18] Unsaturated aliphatic carboxylic acids generally have a low level of mammalian toxicity but can be skin and eye irritants.[19][20]
Safe Handling and Storage
Based on the general properties of chlorinated organic acids, the following handling and storage precautions are recommended:
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Use of chemically resistant gloves (e.g., nitrile, neoprene) is essential.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. In cases of potential splashing, additional protective clothing may be necessary.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors.[21]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[22]
-
Keep containers tightly closed when not in use.[21]
-
Chlorinated organics should be stored in appropriate containers, avoiding materials like aluminum, magnesium, and zinc.[23]
Conclusion: A Promising Future in Synthesis
This compound, with its strategic placement of a chlorine atom and a carboxylic acid group, stands as a versatile and valuable building block for organic synthesis. Its potential for derivatization at two distinct sites offers a gateway to a wide range of molecular structures, particularly in the pursuit of novel therapeutic agents. While further research is needed to fully elucidate its biological and toxicological properties, the fundamental principles of its chemistry suggest a promising future for its application in the hands of innovative researchers and drug development professionals. A thorough understanding of its properties, reactivity, and safe handling is paramount to unlocking its full potential in the advancement of chemical and pharmaceutical sciences.
References
- 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax adaptation.
- Chlorinated Organics Handbook. (n.d.). OxyChem.
- 1 H-NMR spectra of reactant hexanoic acid (below) and amide-POSS (above). (n.d.). ResearchGate.
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association (ECSA).
- Hexanoic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank.
- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000525). (n.d.). Human Metabolome Database.
- 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.
- This compound, methyl ester. (n.d.). PubChem.
- IR: carboxylic acids. (n.d.). University of Calgary.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
- Safe and efficient handling of chlorinated solvents. (n.d.). IPI Global.
- Hexanoic acid propyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- This compound. (n.d.). PubChem.
- Identification of 4-hydroxyhexanoic acid as a new constituent of biosynthetic polyhydroxyalkanoic acids from bacteria. (n.d.). Applied and Environmental Microbiology.
- Chemical Storage and Handling Recommendations. (2016, April 7). NY.Gov.
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
- How many NMR peaks will be observed for hexanoic acid?. (2018, July 8). Quora.
- Safe Storage. (n.d.). University of California, Berkeley.
- Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. (n.d.). ChemRxiv.
- 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities. (n.d.). PubMed.
- Esters of Mono‐ and Alkenyl Carboxylic Acids and Mono‐ and Polyalcohols. (n.d.). ResearchGate.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI.
- Synthesis of members of the 4‐methyloctanoic acid series. Reagents and.... (n.d.). ResearchGate.
- 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. (2013, January 14). PubMed.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). OUCI.
- Aliphatic Carboxylic Acids, Unsaturated. (n.d.). ResearchGate.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed.
- Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review. (2023, February 24). PubMed.
- Chemical Building Blocks. (n.d.). Amerigo Scientific.
- Aliphatic Carboxylic Acids: Unsaturated. (n.d.). ResearchGate.
- Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015, December 21). PubMed.
- Method for producing 4-alkanoyl resorcinol. (n.d.). Google Patents.
Sources
- 1. This compound | 89490-35-7 [chemicalbook.com]
- 2. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [ouci.dntb.gov.ua]
- 6. Chemical Building Blocks - Amerigo Scientific [amerigoscientific.com]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. bmse000351 Hexanoic Acid at BMRB [bmrb.io]
- 15. Hexanoic acid(142-62-1) 1H NMR spectrum [chemicalbook.com]
- 16. quora.com [quora.com]
- 17. Visualizer loader [nmrdb.org]
- 18. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 22. ehs.berkeley.edu [ehs.berkeley.edu]
- 23. oxychem.com [oxychem.com]
An In-depth Technical Guide to the Molecular Structure and Reactivity of 4-Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorohexanoic acid is a halogenated carboxylic acid that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a secondary alkyl chloride, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity, with a particular focus on its potential applications in medicinal chemistry and drug development. The presence of a chlorine atom on the carbon chain introduces a reactive handle for nucleophilic substitution, while the carboxylic acid moiety can undergo various derivatizations, making it a valuable intermediate for the synthesis of more complex molecules. Halogenated compounds are of significant interest in pharmaceutical development as the inclusion of a halogen can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1][2].
Molecular Structure and Identification
This compound is a six-carbon carboxylic acid with a chlorine atom substituted at the fourth carbon position. This substitution introduces a stereocenter at C4, meaning the molecule can exist as a pair of enantiomers, (R)-4-chlorohexanoic acid and (S)-4-chlorohexanoic acid.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| Chemical Formula | C6H11ClO2 | [3] |
| Molecular Weight | 150.60 g/mol | [3] |
| SMILES | CCC(CCC(=O)O)Cl | [3] |
| InChI Key | LANAGCMBQXJYNV-UHFFFAOYSA-N | [3] |
| CAS Number | 89490-35-7 | [4] |
| Synonyms | g-chlorocaproic acid | [3] |
Molecular Geometry:
The molecule consists of a flexible hexanoic acid chain. The carboxylic acid group is planar, while the rest of the carbon chain can adopt various conformations. The chlorine atom at the C4 position influences the local stereochemistry.
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3-AA | 1.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 4 | [3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
For comparison, the experimental data for the isomeric 6-chlorohexanoic acid are a melting point of 24-26°C and a boiling point of 116-117°C at 1.3 Torr[5]. The properties of this compound are expected to be in a similar range.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. However, based on its structure, predicted NMR data can provide valuable insights for its identification and characterization[6].
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (-COOH) | 10-13 | broad singlet |
| H-4 (CH-Cl) | ~4.1 | multiplet |
| H-2 (-CH₂-COOH) | ~2.5 | triplet |
| H-3 (-CH₂-CH(Cl)) | ~2.1 | multiplet |
| H-5 (-CH₂-CH₃) | ~1.7 | multiplet |
| H-6 (-CH₃) | ~1.0 | triplet |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-COOH) | ~179 |
| C-4 (-CHCl-) | ~60 |
| C-5 (-CH₂-CH₃) | ~38 |
| C-2 (-CH₂-COOH) | ~34 |
| C-3 (-CH₂-CH(Cl)) | ~29 |
| C-6 (-CH₃) | ~11 |
Infrared (IR) Spectroscopy: Key expected vibrational frequencies include a broad O-H stretch from the carboxylic acid around 3000 cm⁻¹, a sharp C=O stretch around 1710 cm⁻¹, and a C-Cl stretch in the fingerprint region (around 600-800 cm⁻¹).
Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the chlorine atom and cleavage adjacent to the carbonyl group.
Synthesis and Reactivity
Synthesis of this compound
The synthesis of this compound can be approached through several routes, each with its own advantages and challenges.
1. Direct Chlorination of Hexanoic Acid:
Direct chlorination of hexanoic acid, for instance, via free-radical chlorination, is often non-selective and leads to a mixture of chlorinated isomers (2-, 3-, 4-, and 5-chlorohexanoic acids)[6]. Achieving regioselectivity at the C4 position is a significant challenge with this method.
2. Ring-Opening of γ-Caprolactone:
A more regioselective approach involves the ring-opening of γ-caprolactone (5-ethyloxolan-2-one). This strategy has been demonstrated for the synthesis of other γ-chloroalkanoic acids from their corresponding γ-lactones[6].
Caption: Synthetic route from γ-caprolactone.
Asymmetric Synthesis:
Given the chirality of this compound, enantiomerically pure forms can be synthesized using asymmetric methods. One potential strategy is the asymmetric reduction of a γ-keto acid precursor, followed by conversion of the resulting hydroxyl group to a chloride with inversion of stereochemistry[6].
Chemical Reactivity
This compound's reactivity is dominated by its two functional groups: the carboxylic acid and the C-Cl bond.
1. Reactions at the Carboxylic Acid Group:
The carboxylic acid moiety can undergo typical transformations, such as esterification, conversion to an acyl chloride, and amide formation.
-
Esterification: The Fischer esterification, reacting this compound with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄), yields the corresponding ester. This is a reversible reaction, and the equilibrium can be driven towards the product by using an excess of the alcohol or by removing water as it is formed[6].
Experimental Protocol: General Fischer Esterification
-
Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol), which also acts as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the ester by distillation or column chromatography.
2. Nucleophilic Substitution at the C-4 Position:
The chlorine atom at the C4 position is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups, such as hydroxyl, amino, and thioether moieties[6]. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and reaction conditions[6].
Caption: Nucleophilic substitution reactions.
Mechanistic Consideration (Sₙ1 vs. Sₙ2):
The secondary nature of the carbon bearing the chlorine atom allows for the possibility of both Sₙ1 and Sₙ2 pathways. The Sₙ1 mechanism, proceeding through a carbocation intermediate, would be favored by polar protic solvents and weaker nucleophiles. The Sₙ2 mechanism, involving a backside attack, is favored by strong nucleophiles and polar aprotic solvents[6].
Applications in Drug Development
While specific examples of marketed drugs containing the this compound moiety are not prominent, its structure represents a valuable scaffold in drug discovery. As a chiral building block, it can be used to introduce stereospecific functionality into a larger molecule, which is often crucial for biological activity.
Role as a Synthetic Intermediate:
The dual reactivity of this compound makes it a useful intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, the carboxylic acid can be coupled with an amine to form an amide bond, a common linkage in many drug molecules. Subsequently, the chlorine atom can be displaced by a nucleophile to introduce further diversity. This allows for the construction of a library of related compounds for structure-activity relationship (SAR) studies.
Safety and Handling
As a chlorinated carboxylic acid, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.
Conclusion
This compound is a valuable chiral building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its bifunctional nature allows for a wide range of chemical modifications at both the carboxylic acid and the chlorinated carbon center. While experimental data on its physicochemical and spectroscopic properties are sparse, its reactivity is well-understood based on the principles of organic chemistry. Further research into the synthesis and applications of enantiomerically pure this compound could unlock new avenues for the development of novel therapeutic agents.
References
- Cheméo. Chemical Properties of this compound, methyl ester. [Link]
- PubChem. This compound, methyl ester. [Link]
- NIST. This compound, methyl ester. [Link]
- PubChem. This compound. [Link]
- Google Patents. Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- NIST. This compound, methyl ester. [Link]
- NIST. 6-Chlorohexanoic acid, 4-cyanophenyl ester. [Link]
- Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]
- PubChem. 5-Chlorohexanoic acid. [Link]
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- ResearchGate. Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes. [Link]
- Organic Syntheses. ε-BENZOYLAMINO-α-CHLOROCAPROIC ACID. [Link]
- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- MDPI. Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. [Link]
- PubMed. Organic synthesis provides opportunities to transform drug discovery. [Link]
- Google Patents. A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
- MDPI. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. [Link]
- Organic Syntheses. m-CHLOROPERBENZOIC ACID. [Link]
- MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
- Journal of Biomedical Research & Environmental Sciences.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 89490-35-7 [chemicalbook.com]
- 5. Buy 6-Chlorohexanoic acid | 4224-62-8 [smolecule.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-Chlorohexanoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Halogenated Alkanoic Acids
Halogenated carboxylic acids are a cornerstone of modern organic synthesis and medicinal chemistry. The introduction of a halogen atom onto an aliphatic carbon chain imparts a unique reactivity profile, transforming a relatively inert scaffold into a versatile synthetic intermediate. The carbon-halogen bond serves as a latent functional group, readily participating in nucleophilic substitution and elimination reactions. This reactivity allows for the facile introduction of a wide array of other functionalities, making halogenated alkanoic acids valuable building blocks in the construction of complex molecules, including pharmaceuticals.[1] Furthermore, the presence of a halogen can significantly modulate the physicochemical and biological properties of a molecule, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of a specific and important member of this class: 4-chlorohexanoic acid.
Physicochemical Properties of this compound
This compound is a six-carbon carboxylic acid with a chlorine atom positioned at the C-4 position.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁ClO₂ | [2][3][4] |
| Molecular Weight | 150.60 g/mol | [2] |
| CAS Number | 89490-35-7 | [2][3][4] |
| Appearance | Not explicitly stated in search results, but likely a liquid or low-melting solid at room temperature. | |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Chlorocaproic acid, γ-Chlorocaproic acid | [2] |
The Discovery and Historical Context of this compound
While the specific historical moment of the first synthesis of this compound is not prominently documented in readily available literature, its discovery can be contextualized within the broader history of the study of halogenated fatty acids. The systematic investigation of reactions of carboxylic acids and the development of chlorination techniques date back to the 19th and early 20th centuries. Early methods for the chlorination of fatty acids were often non-selective, leading to mixtures of products.[1][5] The development of more controlled and regioselective halogenation methods has been a continuous area of research in organic chemistry. The synthesis and characterization of specific haloalkanoic acids, like the 4-chloro derivative of hexanoic acid, would have become feasible with the advent of these more refined synthetic methodologies and the analytical techniques necessary for isomer separation and identification.
Key Synthetic Routes to this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. The two most prominent and logically sound approaches are the direct chlorination of hexanoic acid and the ring-opening of γ-caprolactone.
Synthesis via Regioselective Chlorination of Hexanoic Acid
Direct chlorination of hexanoic acid presents a significant challenge in achieving regioselectivity at the C-4 position. Free-radical chlorination of alkanoic acids typically yields a complex mixture of chlorinated isomers due to the similar reactivity of the various C-H bonds along the carbon chain.[5] However, by employing specific strategies, it is possible to influence the position of chlorination.
Conceptual Workflow for Regioselective Chlorination:
Figure 1: Conceptual workflow for a directed chlorination approach.
Synthesis via Ring-Opening of γ-Caprolactone
A more direct and regioselective route to this compound involves the ring-opening of γ-caprolactone. This method is advantageous as the position of the resulting chlorine atom is predetermined by the structure of the lactone ring. The reaction typically proceeds by nucleophilic attack of a chloride ion on the carbon-oxygen bond of the lactone, facilitated by an acid catalyst.
Reaction Mechanism:
Figure 2: Mechanism of acid-catalyzed ring-opening of γ-caprolactone.
Experimental Protocol: Ring-Opening of γ-Caprolactone with Hydrogen Chloride
This protocol is based on general procedures for the acid-catalyzed ring-opening of lactones.
Materials:
-
γ-Caprolactone
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve γ-caprolactone in a suitable solvent such as anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated hydrochloric acid to the stirred solution. The reaction is exothermic, so the addition should be controlled to maintain a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with cold water and brine to remove excess acid and any water-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by vacuum distillation.
Expected Outcome and Purity Assessment:
The expected yield for this type of reaction can vary depending on the specific conditions, but it is generally a high-yielding process. The purity of the final product should be assessed using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify the position of the chlorine atom.
-
Infrared (IR) Spectroscopy: To verify the presence of the carboxylic acid and C-Cl functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. The presence of both a carboxylic acid and a reactive alkyl chloride functionality allows for a wide range of chemical transformations.
Key Synthetic Transformations:
-
Nucleophilic Substitution at C-4: The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups.
-
Carboxylic Acid Derivatization: The carboxyl group can be converted to esters, amides, acid chlorides, etc., to enable further coupling reactions.
The strategic incorporation of a chloroalkanoic acid moiety can be a key step in the synthesis of biologically active compounds. Halogenated compounds are prevalent in pharmaceuticals, and their presence can enhance drug efficacy and pharmacokinetic properties.[6]
Workflow for the Utilization of this compound in Synthesis:
Figure 3: Synthetic utility of this compound.
Conclusion and Future Perspectives
This compound, while a seemingly simple molecule, represents a versatile and important building block in organic synthesis. Its preparation, primarily through the regioselective ring-opening of γ-caprolactone, provides a reliable source for this key intermediate. The dual functionality of a carboxylic acid and an alkyl chloride opens up a vast chemical space for the synthesis of more complex and potentially biologically active molecules. As the demand for novel pharmaceuticals and fine chemicals continues to grow, the development of efficient and sustainable methods for the synthesis and utilization of halogenated alkanoic acids like this compound will remain an active and important area of research. Future work in this field may focus on developing catalytic and enantioselective methods for its synthesis, further expanding its utility in the creation of chiral drugs and other advanced materials.
References
- Google Patents. (1991).
- ACS Omega. (2021).
- Google Patents. (2014).
- National Center for Biotechnology Information. (2020). Strategies for the analysis of chlorinated lipids in biological systems. [Link]
- ACS Publications. (2021).
- PubChem. (n.d.). This compound. [Link]
- PubChem. (n.d.). This compound, methyl ester. [Link]
- Frontiers. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. [Link]
- YouTube. (2020). Preparation of Haloalkanes from Carboxylic acids | Hunsdiecker reaction. [Link]
- ResearchGate. (n.d.). Reaction mechanisms of 2-haloacid dehalogenases. [Link]
- ResearchGate. (n.d.). A)
- RSC Publishing. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]
- ChemSynthesis. (n.d.). 5-chlorohexanoic acid. [Link]
- National Center for Biotechnology Information. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. [Link]
- ChemRxiv. (2021).
- RSC Publishing. (n.d.). Enantioselective biocatalytic formal α-amination of hexanoic acid to l-norleucine. [Link]
- PubChem. (n.d.). Hexanoic Acid. [Link]
- ResearchGate. (2025). Synthesis of hydrochloric 6-guandinyl hexanoic acid. [Link]
Sources
- 1. US5062997A - Process for the chlorination and sulfochlorination of organic compounds - Google Patents [patents.google.com]
- 2. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 89490-35-7 [chemicalbook.com]
- 4. This compound CAS#: 89490-35-7 [m.chemicalbook.com]
- 5. CN103724178A - Preparation method of alpha-chloro fatty acid - Google Patents [patents.google.com]
- 6. Mini Review: Advances in 2-Haloacid Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of 4-Chlorohexanoic acid (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chlorohexanoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a halogenated carboxylic acid of interest in synthetic chemistry and as a building block in pharmaceutical development. The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding reactivity. Here, we move beyond a simple presentation of data, offering insights into the principles of each technique, the rationale behind experimental parameter selection, and a detailed interpretation of the resulting spectra.
Molecular Structure and Spectroscopic Overview
Before delving into individual techniques, it is crucial to understand the molecular structure of this compound. The molecule contains several key features that will give rise to distinct spectroscopic signals: a carboxylic acid group (-COOH), a four-carbon aliphatic chain, and a chlorine atom at the C4 position. Our objective is to use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm this structure. Each technique provides a unique and complementary piece of the structural puzzle.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is deliberate; its deuterium atom is NMR-silent at the proton frequency, and it is an excellent solvent for a wide range of organic compounds. A small amount of tetramethylsilane (TMS) is often added as an internal standard, with its signal defined as 0.00 ppm.
-
Instrumentation: The data is acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher. Higher field strengths improve signal dispersion and simplify spectral interpretation.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is used to ensure a good signal-to-noise ratio without saturating the spins, allowing for shorter relaxation delays.
-
Acquisition Time: Typically 2-4 seconds, to ensure adequate resolution of signals.
-
Relaxation Delay: A 1-2 second delay between pulses allows for the excited nuclei to return to thermal equilibrium.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
¹H NMR Data Interpretation
The ¹H NMR spectrum of this compound is expected to show five distinct signals, one of which (the carboxylic acid proton) is a broad singlet that can exchange with trace amounts of water in the solvent and may appear over a wide chemical shift range.
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
| a | ~11.5 | Broad Singlet | 1H | H OOC- | The acidic proton is highly deshielded and typically appears as a broad signal due to hydrogen bonding and chemical exchange. |
| b | ~4.1 | Quintet | 1H | Cl-CH - | The proton on the carbon bearing the electronegative chlorine atom is significantly deshielded. It is split by the two adjacent methylene groups (4 neighboring protons), resulting in a quintet (n+1 rule). |
| c | ~2.5 | Triplet | 2H | -CH ₂-COOH | These protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. They are split by the neighboring methylene group (2 protons), resulting in a triplet. |
| d | ~2.1 | Multiplet | 2H | -CH₂-CH ₂-CH(Cl)- | These protons are situated between two electron-withdrawing groups (carbonyl and chlorine), leading to a complex splitting pattern. |
| e | ~1.8 | Multiplet | 2H | -CH ₂-CH₂-COOH | This methylene group is further from the electron-withdrawing groups and thus appears more upfield. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a direct map of the carbon backbone of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, making it a powerful tool for counting the number of non-equivalent carbons.
Experimental Protocol
The sample preparation is identical to that for ¹H NMR. The experiment is run on the same spectrometer, but tuned to the ¹³C frequency (e.g., 75 MHz on a 300 MHz instrument). A standard broadband proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
¹³C NMR Data Interpretation
The structure of this compound has six unique carbon atoms, and thus, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale for Chemical Shift |
| ~179 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield. |
| ~59 | C -Cl | The carbon directly attached to the electronegative chlorine atom is significantly deshielded compared to other sp³ carbons. |
| ~35 | -C H₂-CH(Cl)- | This carbon is adjacent to the chlorine-bearing carbon. |
| ~33 | -C H₂-COOH | The carbon alpha to the carbonyl group is deshielded. |
| ~28 | -C H₂-CH₂-COOH | This methylene carbon is relatively shielded. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol
-
Sample Preparation: A common method is to prepare a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Data Acquisition: The sample is placed in the beam of an FTIR (Fourier Transform Infrared) spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
IR Data Interpretation
The IR spectrum provides a "fingerprint" of the molecule, with key absorptions confirming the presence of the carboxylic acid and the C-Cl bond.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The very broad nature of this peak is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. |
| ~1710 | C=O stretch | Carboxylic Acid | This strong, sharp absorption is a definitive indicator of the carbonyl group. |
| ~1410 | O-H bend | Carboxylic Acid | In-plane bending of the O-H group. |
| ~920 | O-H bend | Carboxylic Acid | Out-of-plane bending of the O-H group. |
| 600-800 | C-Cl stretch | Alkyl Halide | This absorption confirms the presence of the carbon-chlorine bond. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.
Experimental Protocol
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Mass Spectrometry Data Interpretation
The key information derived from the mass spectrum is the molecular ion peak (M⁺) and the pattern of fragment ions. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we expect to see characteristic M+ and M+2 peaks for any chlorine-containing fragment.
-
Molecular Ion (M⁺): The molecular weight of this compound (C₆H₁₁ClO₂) is 150.59 g/mol . The mass spectrum should show a peak for the ³⁵Cl isotope at m/z = 150 and a smaller peak for the ³⁷Cl isotope at m/z = 152, with an intensity ratio of approximately 3:1.
-
Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da) or the -OH group (17 Da). Alpha cleavage (cleavage of the bond adjacent to the functional group) is also common.
Fragmentation Pathway Diagram
Caption: A simplified EI-MS fragmentation pathway for this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and unequivocal confirmation of the structure of this compound. ¹H and ¹³C NMR map the carbon-hydrogen framework, IR spectroscopy identifies the key carboxylic acid and alkyl chloride functional groups, and mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation analysis. This multi-technique approach represents a cornerstone of chemical analysis, ensuring the identity and purity of compounds used in research and development.
References
- Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- PubChem Compound Summary for CID 77134, this compound.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic methods). [Link]
The Solubility Profile of 4-Chlorohexanoic Acid: A Technical Guide for Formulation and Development
Abstract
Understanding the solubility of an active pharmaceutical ingredient (API) or key intermediate is a cornerstone of successful drug development and chemical process design. This technical guide provides an in-depth analysis of the solubility characteristics of 4-Chlorohexanoic acid, a valuable halogenated carboxylic acid intermediate. By examining its fundamental physicochemical properties, this paper outlines a predictive framework for its behavior in a range of common laboratory and industrial solvents. Furthermore, it presents a comprehensive, field-proven protocol for the experimental determination of solubility, ensuring researchers can generate reliable and reproducible data to support formulation, process optimization, and scale-up activities.
Introduction: The Critical Role of Solubility
In the fields of pharmaceutical development and synthetic chemistry, solubility is not merely a physical constant; it is a critical determinant of a compound's utility and performance. For a drug candidate, aqueous solubility directly influences bioavailability. For a chemical intermediate like this compound, solubility in various organic solvents governs reaction kinetics, purification strategies, and overall process efficiency. An incomplete understanding of a compound's solubility profile can lead to significant downstream challenges, including poor yields, difficult formulations, and unreliable in-vivo performance.
This guide provides researchers, scientists, and drug development professionals with a technical framework for understanding and evaluating the solubility of this compound. We will dissect the molecule's structural attributes to predict its behavior and provide a robust experimental methodology for precise measurement.
Physicochemical Properties of this compound
The solubility of a molecule is dictated by its intrinsic physicochemical properties. The structure of this compound—a six-carbon chain with a terminal carboxylic acid and a chlorine atom at the C4 position—creates a molecule with distinct polar and nonpolar regions, influencing its interactions with different solvents.
Table 1: Core Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 6-Chlorohexanoic Acid (Isomer) | Hexanoic Acid (Parent) |
| IUPAC Name | This compound[1] | 6-chlorohexanoic acid[2] | Hexanoic acid |
| CAS Number | 89490-35-7[1] | 4224-62-8[2] | 142-62-1 |
| Molecular Formula | C₆H₁₁ClO₂[1] | C₆H₁₁ClO₂[2] | C₆H₁₂O₂ |
| Molecular Weight | 150.60 g/mol [1] | 150.60 g/mol [2] | 116.16 g/mol |
| Predicted pKa | ~4.7 (estimated) | 4.73 ± 0.10[3] | ~4.88 |
| Predicted XLogP3 | 1.6[1] | 1.6 | 1.9 |
The Influence of the Carboxylic Acid Group
The primary driver of polarity in this compound is the carboxylic acid (-COOH) functional group. This group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This capability is the primary reason for its solubility in polar protic solvents.
The Role of the Alkyl Chain and Chlorine Substituent
The six-carbon backbone provides a significant nonpolar character, which enhances solubility in less polar organic solvents. The chlorine atom at the C4 position introduces an inductive electron-withdrawing effect. This effect increases the overall polarity of the molecule compared to its parent, hexanoic acid, and slightly increases the acidity (lowers the pKa) of the carboxylic acid proton.
Acidity (pKa) and its Impact on Aqueous Solubility
The acid dissociation constant (pKa) is crucial for understanding the pH-dependent solubility in aqueous media. For a carboxylic acid, solubility increases dramatically as the pH of the solution rises above the pKa. At this point, the acid deprotonates to form the highly polar and water-soluble carboxylate anion.
The predicted pKa for the isomeric 6-Chlorohexanoic acid is approximately 4.73[3]. The electron-withdrawing chlorine atom acidifies the carboxylic proton relative to hexanoic acid (pKa ≈ 4.88). With the chlorine at the C4 position, this inductive effect is still significant. Therefore, a pKa value for this compound is estimated to be around 4.7. This implies that in aqueous solutions with a pH above ~5.7, the compound will exist predominantly in its soluble anionic form.
The diagram below illustrates the pH-dependent equilibrium which is fundamental to controlling aqueous solubility.
Caption: pH-dependent equilibrium of this compound.
Predicted Solubility Profile
While experimental data for this compound is scarce, a reliable solubility profile can be predicted based on its structure and data from its close structural isomer, 6-Chlorohexanoic acid. The fundamental principle of "like dissolves like" provides the basis for these predictions.
Table 2: Predicted Solubility of this compound in Common Solvents (Note: Data is qualitatively estimated based on the properties of the isomeric 6-Chlorohexanoic acid and general chemical principles.)
| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Water (pH 7) | Soluble[4][5] | Forms strong hydrogen bonds via the -COOH group and exists as the soluble carboxylate anion. |
| Polar Protic | Ethanol / Methanol | Soluble / Slightly Soluble[3] | The -COOH group forms strong hydrogen bonds with the solvent's hydroxyl groups. |
| Polar Aprotic | Acetone / Ethyl Acetate | Soluble / Slightly Soluble[3] | Dipole-dipole interactions between the solvent's carbonyl and the molecule's polar groups. |
| Polar Aprotic | Chloroform | Soluble[3] | Favorable dipole-dipole interactions. |
| Nonpolar | Hexane / Toluene | Sparingly Soluble / Insoluble | The polar -COOH group dominates, leading to poor interaction with nonpolar solvents. |
The diagram below visualizes the primary intermolecular forces at play between this compound and representative solvents from each class.
Caption: Intermolecular forces governing solubility.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
To move from prediction to definitive data, a robust experimental protocol is required. The Shake-Flask Method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability and direct measurement approach. The following protocol is based on established guidelines, such as the OECD Test Guideline 105.
Principle
An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is achieved between the undissolved solid and the saturated solution. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.
Materials and Equipment
-
Solute: this compound (purity ≥ 98%)
-
Solvents: High-purity grade (e.g., HPLC grade) Water, Ethanol, Acetone, Hexane.
-
Apparatus:
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, GC-MS, or titrator)
-
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure undissolved solid remains at equilibrium; a starting point is ~10-20 mg of solid per 1 mL of solvent.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached. Causality Insight: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. To ensure complete separation of the saturated solution from the solid, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter into a clean vial. Trustworthiness Check: Filtering is a critical step to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve using the analytical instrument of choice (e.g., by plotting peak area from HPLC-UV against concentration).
-
Analyze the filtered saturated solution (potentially after appropriate dilution) and determine its concentration from the calibration curve.
-
-
Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.
The workflow for this protocol is visualized below.
Caption: Experimental workflow for the Shake-Flask Method.
Conclusion
This compound presents an amphiphilic character, with its solubility profile being highly dependent on the chosen solvent system. The polar carboxylic acid head facilitates strong interactions with polar protic solvents like water and alcohols, especially at a pH above its estimated pKa of ~4.7. Conversely, its six-carbon backbone allows for favorable interactions with less polar organic solvents. Its solubility is predicted to be limited in highly nonpolar solvents such as hexane. For researchers in drug development and process chemistry, this profile suggests that while aqueous formulations are feasible under controlled pH conditions, a wide range of organic solvents can be effectively utilized for synthesis and purification. The provided shake-flask protocol offers a definitive and trustworthy method for generating the precise solubility data required for robust and scalable applications.
References
- Affordable Price 6-Chlorohexanoic Acid 96%, Industrial-Grade Liquid Chemical. (n.d.).
- CAS:4224-62-8 6-Chlorohexanoic acid manufacturer. (2024, February 22). Ningbo Inno Pharmchem Co.,Ltd.
- This compound. (n.d.). PubChem.
- 6-Chlorohexanoic acid. (n.d.). PubChem.
Sources
- 1. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chlorohexanoic acid CAS#: 4224-62-8 [m.chemicalbook.com]
- 4. Affordable Price 6-Chlorohexanoic Acid 96%, Industrial-Grade Liquid Chemical [forecastchemicals.com]
- 5. nbinno.com [nbinno.com]
4-Chlorohexanoic Acid: A Versatile Synthetic Scaffold for Innovative Research Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
4-Chlorohexanoic acid, a bifunctional molecule featuring a carboxylic acid and a secondary alkyl chloride, represents a compelling yet underexplored building block in chemical synthesis and drug discovery. Its unique structural attributes offer a gateway to a diverse array of molecular architectures and potential therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthetic utility, and potential research applications of this compound. We will delve into its reactivity, explore its potential as a precursor for novel bioactive molecules, and propose detailed experimental workflows for its application in medicinal chemistry and materials science. This document serves as a technical resource to inspire and facilitate the innovative application of this versatile chemical entity.
Introduction: The Strategic Value of Halogenated Carboxylic Acids
Halogenated carboxylic acids are a cornerstone of modern organic synthesis, prized for their dual reactivity which allows for sequential or orthogonal chemical modifications. The presence of a halogen atom introduces a reactive handle for nucleophilic substitution, cross-coupling reactions, and radical transformations, while the carboxylic acid moiety provides a site for esterification, amidation, and other derivatizations. This class of compounds is instrumental in the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials[1][2].
This compound, with its chlorine atom at the C-4 position, offers a unique set of steric and electronic properties compared to its alpha- or beta-halogenated counterparts. This specific positioning influences its reactivity and the conformational properties of its derivatives, opening up distinct avenues for research and development. This guide will illuminate the untapped potential of this specific scaffold.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective utilization in research.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C6H11ClO2 | [3] |
| Molecular Weight | 150.60 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 89490-35-7 | [3][4] |
| XLogP3 | 1.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 4 | [3] |
Spectroscopic Data
-
¹H NMR: The proton spectrum would be characterized by distinct signals for the methyl and methylene groups, with the proton at C-4 (adjacent to the chlorine) appearing as a multiplet at a downfield chemical shift due to the electronegativity of the chlorine atom.
-
¹³C NMR: The carbon spectrum would show six distinct signals, with the carbon atom bonded to the chlorine (C-4) being significantly deshielded. The carbonyl carbon of the carboxylic acid would appear at the lowest field.
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad O-H stretch from the carboxylic acid and a strong C=O stretch. A C-Cl stretch would also be present in the fingerprint region.
Chemical Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from the presence of two distinct and reactive functional groups: the carboxylic acid and the C-4 chlorine.
Transformations of the Carboxylic Acid Group
The carboxylic acid moiety can be readily transformed into a variety of other functional groups, providing a primary avenue for derivatization.
-
Esterification: Reaction with alcohols under acidic conditions or via conversion to the acyl chloride yields the corresponding esters. These esters can be designed as prodrugs or as building blocks for further reactions.
-
Amidation: Coupling with amines, facilitated by standard peptide coupling reagents (e.g., DCC, EDC), leads to the formation of amides. This opens the door to the synthesis of novel peptidomimetics and other bioactive amides.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-chlorohexan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions at the C-4 Chlorine Center
The secondary alkyl chloride at the C-4 position is a key site for introducing molecular diversity through nucleophilic substitution reactions.
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, such as azides, cyanides, thiols, and amines, to introduce new functional groups at the C-4 position. The reaction can proceed through either an SN1 or SN2 mechanism depending on the nucleophile, solvent, and reaction conditions[1].
-
Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates will yield the corresponding ethers and thioethers, respectively.
-
Introduction of Nitrogen-Containing Groups: Amines and azides can be used to introduce nitrogen-containing functionalities, which are prevalent in many classes of pharmaceuticals. For instance, reaction with sodium azide followed by reduction would yield 4-aminohexanoic acid, a gamma-amino acid analog[1].
Caption: Key reaction pathways of this compound.
Potential Research Applications
The unique structure of this compound makes it a promising starting material for several research areas.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The bifunctional nature of this compound allows for the systematic exploration of chemical space in drug discovery.
Many known HDAC inhibitors feature a zinc-binding group (such as a hydroxamic acid), a linker region, and a cap group that interacts with the surface of the enzyme. This compound can serve as a versatile linker.
Proposed Workflow:
-
Amidation: Couple this compound with a variety of aromatic or heterocyclic amines to generate a library of "cap" group analogs.
-
Nucleophilic Substitution: Displace the chlorine atom with a protected hydroxylamine or other zinc-binding pharmacophores.
-
Deprotection and Biological Screening: Deprotect the zinc-binding group and screen the resulting compounds for HDAC inhibitory activity.
Caption: Workflow for synthesizing HDAC inhibitors.
The incorporation of a fatty acid-like chain can facilitate the penetration of bacterial cell membranes. Derivatization of this compound could lead to new classes of antibiotics. For instance, bioactive compounds with a cyclohexene moiety have shown activity against Mycobacterium tuberculosis[9].
Experimental Protocol: Synthesis of a 4-Azidohexanoic Acid Derivative
-
Dissolution: Dissolve 1.0 g of this compound in 20 mL of dimethylformamide (DMF).
-
Addition of Azide: Add 1.5 equivalents of sodium azide to the solution.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Workup: Cool the reaction to room temperature, pour into 100 mL of water, and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Materials Science: Building Blocks for Functional Polymers
The dual functionality of this compound makes it a potential monomer for the synthesis of functional polyesters and polyamides. The pendant chlorine atom in the resulting polymer can be further functionalized post-polymerization.
Proposed Application: Synthesis of a Functionalized Polyester
-
Self-Condensation: Polymerize this compound via self-condensation to form a polyester with pendant chloro groups.
-
Post-Polymerization Modification: React the chlorinated polyester with a nucleophile (e.g., a fluorescent dye with a nucleophilic handle) to create a functionalized material. This could have applications in sensors or imaging.
Analytical Methodologies
The analysis of this compound and its derivatives can be achieved using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for monitoring reaction progress and assessing the purity of products. Ion-exclusion chromatography is another effective method for separating organic acids[10][11].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid to its methyl or silyl ester allows for analysis by GC-MS, providing information on both the retention time and mass-to-charge ratio of the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of novel derivatives of this compound.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile chemical building block with significant, yet largely untapped, potential. Its bifunctional nature allows for the creation of diverse molecular libraries for applications in drug discovery, particularly in the development of enzyme inhibitors and novel antibacterial agents. Furthermore, its utility as a monomer for functional polymers opens up exciting possibilities in materials science. The experimental frameworks provided in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this promising molecule. As the demand for novel chemical entities continues to grow, the strategic application of foundational molecules like this compound will be crucial for driving innovation across the scientific landscape.
References
- This compound | Benchchem. (n.d.).
- This compound, methyl ester | C7H13ClO2 | CID 20288669 - PubChem. (n.d.).
- This compound | C6H11ClO2 | CID 20281315 - PubChem. (n.d.).
- Chemical Properties of this compound, methyl ester - Cheméo. (n.d.).
- This compound, methyl ester - NIST WebBook. (n.d.).
- This compound, methyl ester - NIST WebBook. (n.d.).
- 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem. (n.d.).
- 5-Chlorohexanoic acid | C6H11ClO2 | CID 18541668 - PubChem. (n.d.).
- Analytical Methods for Organic Acids - Shimadzu. (n.d.).
- Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. (n.d.).
- 6-Chlorohexanoic acid - CAS Common Chemistry. (n.d.).
- CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. (n.d.).
- Safety Data Sheet - Angene Chemical. (2024, November 16).
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. (n.d.).
- Why Is Chloroacetic Acid Important in Chemical Manufacturing and Its Applications. (2025, December 25).
- Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - MDPI. (n.d.).
- 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem. (n.d.).
- 6-Chlorohexanoic acid | CAS#:4224-62-8 | Chemsrc. (2025, August 22).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Why Is Chloroacetic Acid Important in Chemical Manufacturing and Its Applications [anhaochemical.com]
- 3. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 89490-35-7 [chemicalbook.com]
- 5. This compound, methyl ester | C7H13ClO2 | CID 20288669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, methyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound, methyl ester [webbook.nist.gov]
- 8. This compound, methyl ester [webbook.nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. shimadzu.com [shimadzu.com]
4-Chlorohexanoic Acid: A Bifunctional Building Block for Advanced Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my focus is on bridging the gap between a molecule's potential and its practical application in the laboratory. 4-Chlorohexanoic acid is a prime example of a deceptively simple molecule whose value lies in its bifunctional nature. Possessing both a terminal carboxylic acid and a secondary alkyl chloride, it offers two distinct and chemically orthogonal handles for synthetic manipulation. This guide provides a comprehensive overview of this compound, moving beyond simple reaction schemes to explore the causality behind its reactivity and its strategic application in modern organic synthesis.
Halogenated carboxylic acids are a cornerstone of synthetic chemistry, prized as versatile intermediates.[1] The presence of a halogen atom introduces a reactive site for nucleophilic substitution and elimination reactions, while the carboxylic acid moiety provides a gateway to a vast array of functional group transformations.[1] this compound, with its chlorine atom at the C-4 position, is particularly valuable for constructing molecules with a six-carbon backbone, including important heterocyclic structures like γ-lactones.[1] Furthermore, the C-4 position is a stereocenter, meaning that enantiomerically pure versions of this building block are powerful tools for asymmetric synthesis.[1]
Core Properties and Specifications
A thorough understanding of a reagent's physical properties is the foundation of successful experimental design. These parameters dictate choices in solvents, reaction temperatures, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | PubChem[2] |
| Molecular Weight | 150.60 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 89490-35-7 | ChemicalBook[3] |
| XLogP3 | 1.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
Strategic Synthesis of this compound
The acquisition of the starting material is the first critical step in any synthetic campaign. For this compound, there are two primary and strategically different approaches.
-
Chlorination of Hexanoic Acid Derivatives: This is a direct, though potentially unselective, approach. It typically involves free-radical halogenation, which can lead to a mixture of chlorinated isomers. Achieving high selectivity for the C-4 position often requires specialized reagents or catalytic systems that are an active area of research.[1]
-
Ring-Opening of γ-Caprolactone: This is often the more strategic and regioselective method. γ-Caprolactone, a readily available cyclic ester, can be opened by treatment with a chlorinating agent. A common and effective method involves using thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[1] This approach guarantees the chlorine is placed at the C-4 position, as it directly results from the cleavage of the ester's ether linkage. A European patent details a related process for preparing chlorocarboxylic acid chlorides from lactones using phosgene and a catalyst, highlighting the industrial relevance of this strategy.[1]
Accessing Enantiopure Forms
For applications in drug development, controlling stereochemistry is paramount. Since this compound possesses a stereocenter at C-4, accessing its (R) and (S) enantiomers is a key challenge. A plausible and established strategy involves the asymmetric reduction of a prochiral precursor, 4-oxohexanoic acid.[1] This γ-keto acid can be reduced to 4-hydroxyhexanoic acid using a chiral catalyst (e.g., a Ru- or Rh-based complex with a chiral ligand). The resulting chiral alcohol can then be converted to the corresponding chloride with inversion of stereochemistry using a reagent like thionyl chloride or Appel reaction conditions, thus providing access to enantiomerically enriched this compound.[1]
The Duality of Reactivity: A Synthetic Chemist's Playground
The synthetic utility of this compound stems from the ability to selectively address its two functional groups. This dual reactivity allows for multi-step synthetic sequences where each part of the molecule can be modified independently.
Transformations of the Carboxylic Acid Group
The carboxylic acid is a versatile functional group, readily converted into esters, amides, and acyl chlorides.
-
Esterification: This is arguably the most common transformation.
-
Fischer-Speier Esterification: A classic, acid-catalyzed reaction with an alcohol.[4] To drive the equilibrium towards the ester product, the alcohol is typically used in large excess, serving as both reactant and solvent.[4][5]
-
Steglich Esterification: For substrates that are sensitive to strong acid, this method provides a milder alternative. It uses a coupling agent, dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[6][7]
-
-
Conversion to Acyl Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride converts it into the highly reactive 4-chlorohexanoyl chloride.[1] This acyl chloride is a superior acylating agent for synthesizing esters and amides, especially with sterically hindered alcohols or amines.
Nucleophilic Substitution at the C-4 Center
The secondary alkyl chloride at C-4 is a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This position's reactivity is mechanistically nuanced; as a secondary halide, both Sₙ1 and Sₙ2 pathways are possible and often compete.[1]
-
Mechanistic Considerations (Sₙ1 vs. Sₙ2):
-
Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO). This is a single-step, concerted process that results in the inversion of stereochemistry at the C-4 center.
-
Sₙ1 Pathway: Favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol) that can stabilize the secondary carbocation intermediate. This pathway leads to a racemic mixture of products if a chiral starting material is used.
-
The choice of nucleophile and solvent is therefore a critical experimental decision to control the reaction's outcome.
Intramolecular Cyclization: The Gateway to γ-Lactones
One of the most powerful applications of this compound is its use as a precursor to γ-caprolactone. In the presence of a non-nucleophilic base (e.g., sodium bicarbonate or potassium carbonate), the carboxylate anion, formed in situ, acts as an internal nucleophile. It attacks the C-4 carbon, displacing the chloride ion via an intramolecular Sₙ2 reaction to form the thermodynamically stable five-membered lactone ring. This transformation is clean, efficient, and a cornerstone of lactone synthesis.[8][9][10]
// Nodes representing the steps start [label="this compound"]; deprotonation [label="Deprotonation\n(Base, e.g., NaHCO₃)"]; intermediate [label="Carboxylate Anion\n(Internal Nucleophile)"]; cyclization [label="Intramolecular Sₙ2 Attack\n(C-O bond forms, C-Cl bond breaks)"]; product [label="γ-Caprolactone"]; chloride_ion [label="Cl⁻\n(Leaving Group)"];
// Edges defining the flow start -> deprotonation [label="1."]; deprotonation -> intermediate [label="2."]; intermediate -> cyclization [label="3."]; cyclization -> product [label="4.", color="#EA4335", fontcolor="#EA4335"]; cyclization -> chloride_ion [style=dashed, arrowhead=none];
// Styling product [fontcolor="#4285F4"]; intermediate [shape=box, style="rounded,dashed", color="#FBBC05"]; } dot Caption: Mechanism of Intramolecular Cyclization to γ-Caprolactone.
Detailed Experimental Protocols
Trustworthy science is built on reproducible protocols. The following sections provide detailed, step-by-step methodologies for key transformations of this compound. These protocols are designed to be self-validating, with clear checkpoints and characterization guidance.
Protocol 1: Fischer-Speier Esterification to Methyl 4-chlorohexanoate
This protocol demonstrates the conversion of the carboxylic acid to its methyl ester, a common step to protect the acid or modify its solubility. The use of excess methanol drives the reaction to completion.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Anhydrous Methanol (serves as reactant and solvent, ~20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
-
-
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (e.g., 10.0 g) in anhydrous methanol (150 mL). Stir the solution at room temperature.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.6 mL) dropwise. Causality Note: The slow addition is crucial as the initial protonation and dissolution are exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography), observing the disappearance of the starting material.[5]
-
Cooling and Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Causality Note: Multiple extractions ensure efficient recovery of the organic product from the aqueous phase.
-
Neutralization: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) until effervescence ceases, followed by brine (1 x 50 mL). The bicarbonate wash neutralizes any remaining acid catalyst and unreacted carboxylic acid.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The resulting crude oil, methyl 4-chlorohexanoate, can be purified by vacuum distillation if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
-
Protocol 2: Intramolecular Cyclization to γ-Caprolactone
This protocol showcases the conversion of this compound into a valuable lactone. The choice of a weak, non-nucleophilic base is key to promoting the desired intramolecular reaction over intermolecular side reactions.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium Bicarbonate (NaHCO₃, 1.5-2.0 eq)
-
Acetone or Dimethylformamide (DMF) (solvent)
-
Diethyl Ether or Dichloromethane (for extraction)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
-
-
Experimental Procedure:
-
Reaction Setup: To a solution of this compound (e.g., 5.0 g) in acetone (100 mL) in a round-bottom flask, add sodium bicarbonate (e.g., 8.0 g).
-
Reflux: Attach a reflux condenser and heat the suspension to reflux with vigorous stirring. The reaction progress can be monitored by TLC or by the consumption of the starting acid. Typically, reflux for 8-12 hours is sufficient. Causality Note: The base deprotonates the carboxylic acid, and the resulting carboxylate performs the intramolecular nucleophilic attack. Using a solid base in a solvent like acetone ensures the carboxylate concentration remains low, favoring the intramolecular pathway.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (NaHCO₃ and NaCl byproduct). Wash the solid residue with a small amount of fresh acetone.
-
Concentration: Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 30 mL) and then brine (1 x 30 mL).
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude γ-caprolactone can be purified by vacuum distillation to yield a colorless liquid.
-
Characterization: Confirm the structure via spectroscopy. The most notable change will be the appearance of a characteristic C=O stretch for a γ-lactone in the IR spectrum (typically ~1770 cm⁻¹) and the disappearance of the broad -OH stretch of the carboxylic acid.
-
Safety and Handling
While this compound itself is not as extensively documented as more common reagents, related halogenated carboxylic acids are known to be corrosive and can cause severe skin burns and eye damage.[12] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][14]
-
Handling: Handle in a well-ventilated fume hood. Avoid generating dusts or aerosols.[13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile building block whose value is defined by its dual reactivity. By understanding the mechanistic principles that govern the transformations at both the carboxylic acid and the C-4 chloride positions, researchers can strategically design and execute complex synthetic routes. Whether the goal is to create novel ester or amide derivatives, introduce new functionality through nucleophilic substitution, or construct γ-lactone cores, this compound offers a reliable and adaptable starting point for innovation in medicinal chemistry, materials science, and beyond.
References
- This compound | Benchchem. (URL: )
- This compound, methyl ester | C7H13ClO2 | CID 20288669 - PubChem. (URL: [Link])
- This compound | C6H11ClO2 | CID 20281315 - PubChem. (URL: [Link])
- Chemical Properties of this compound, methyl ester - Cheméo. (URL: [Link])
- This compound, methyl ester - NIST WebBook. (URL: [Link])
- This compound, methyl ester - NIST WebBook. (URL: [Link])
- Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (URL: [Link])
- Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (URL: [Link])
- Safety Data Sheet - Angene Chemical. (URL: [Link])
- Synthesis of γ‐lactones from 4‐phenylbutanoic acid by photo redox c
- Synthesis of fused tricyclic γ-lactones mediated by manganese(III)
- 5-chlorohexanoic acid - C6H11ClO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])
- Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversific
- Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. (URL: [Link])
- Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (URL: [Link])
- Spectroscopy Data for Undergradu
- Lactone synthesis - Organic Chemistry Portal. (URL: [Link])
- Safety Data Sheet: 4-Chlorobenzoic acid - Carl ROTH. (URL: [Link])
- Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
- Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry - YouTube. (URL: [Link])
- 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem. (URL: [Link])
- 6-Chlorohexanoic acid - CAS Common Chemistry. (URL: [Link])
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])
- 2-Chlorohexanoic acid | C6H11ClO2 | CID 564933 - PubChem. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 89490-35-7 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis of fused tricyclic γ-lactones mediated by manganese(III) acetate | Semantic Scholar [semanticscholar.org]
- 10. Lactone synthesis [organic-chemistry.org]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Buy 6-Chlorohexanoic acid | 4224-62-8 [smolecule.com]
- 13. angenechemical.com [angenechemical.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Biological activity of halogenated carboxylic acids
An In-Depth Technical Guide to the Biological Activity of Halogenated Carboxylic Acids
Authored by: Gemini, Senior Application Scientist
Abstract
Halogenated carboxylic acids (HCAs), a class of compounds characterized by a carboxylic acid moiety with one or more hydrogen atoms substituted by halogens, are of significant interest to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of their biological activities, from their environmental prevalence as disinfection byproducts to their complex interactions with cellular machinery and their potential as therapeutic agents. We will delve into the mechanisms of toxicity, structure-activity relationships, and key experimental protocols for their study, offering a foundational understanding for professionals in the field.
Introduction: The Dual Nature of Halogenated Carboxylic Acids
Halogenated carboxylic acids (HCAs) are organic compounds that feature a carboxylic acid functional group with at least one halogen atom (fluorine, chlorine, bromine, or iodine) replacing a hydrogen atom on the alkyl chain.[1] Their chemical properties, particularly their acidity and reactivity, are significantly influenced by the nature and number of halogen substituents.[1] This class of molecules presents a fascinating duality: while some are known environmental contaminants with significant toxicological profiles, others, like dichloroacetic acid (DCA), have been investigated for their therapeutic potential.[2][3]
HCAs are prominently found as disinfection byproducts (DBPs) in drinking water, formed when disinfectants like chlorine react with natural organic matter.[4][5][6] This widespread human exposure necessitates a thorough understanding of their biological effects.[4] This guide will explore the multifaceted biological activities of HCAs, providing a technical resource for researchers and professionals in drug development and environmental science.
Mechanisms of Toxicity and Biological Action
The biological effects of HCAs are diverse and depend on their specific chemical structure. The primary mechanisms of toxicity often involve enzyme inhibition, induction of oxidative stress, and genotoxicity.[7][8][9]
Enzyme Inhibition: A Key Molecular Target
A significant body of evidence points to the inhibition of key metabolic enzymes as a primary mechanism of HCA toxicity.
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Monohaloacetic acids (monoHAAs) are potent inhibitors of GAPDH, a crucial enzyme in glycolysis.[8][10] The inhibitory potency of monoHAAs correlates with their alkylating potential and the leaving group ability of the halogen, following the order: iodoacetic acid > bromoacetic acid >> chloroacetic acid.[8] Inhibition of GAPDH disrupts cellular metabolism and energy homeostasis, leading to cytotoxicity and genotoxicity.[10][11]
-
Pyruvate Dehydrogenase Complex (PDC): Dichloroacetic acid (DCA) is a well-characterized inhibitor of pyruvate dehydrogenase kinase (PDK).[2][3][12] PDK inactivates the pyruvate dehydrogenase complex (PDC), which links glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK, DCA activates PDC, promoting the oxidation of pyruvate and reducing lactate production.[3][12] This mechanism is the basis for its investigation as a therapeutic agent for conditions associated with lactic acidosis and cancer.[2][3][13] Interestingly, while monoHAAs primarily target GAPDH, di- and tri-HAAs are weaker GAPDH inhibitors but can also activate PDC, potentially through PDK inhibition.[10][11]
Oxidative Stress and Genotoxicity
Many HCAs can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[7][9] This can lead to damage to cellular macromolecules, including DNA, and contribute to their genotoxic and carcinogenic effects.[7][9]
Some HCAs, such as dichloroacetic acid, dibromoacetic acid, and bromochloroacetic acid, can inhibit glutathione S-transferase zeta, an enzyme involved in their metabolism.[7][9] This inhibition leads to reduced clearance of the dihaloacetic acids, further inducing oxidative stress and activating stress-response pathways.[7][9] Several HCAs have been shown to be mutagenic in bacterial assays and can cause DNA damage in mammalian cells.[8][14]
Structure-Activity Relationships: How Halogenation Dictates Biological Effects
The type, number, and position of halogen atoms on the carboxylic acid backbone are critical determinants of its biological activity.
Monohaloacetic Acids (monoHAAs)
The toxicity of monoHAAs generally follows the trend of the halogen's leaving group ability: Iodoacetic acid (IAA) > Bromoacetic acid (BAA) > Chloroacetic acid (CAA).[8] This is directly linked to their potency as GAPDH inhibitors.[8] For instance, IAA and BAA are strong inhibitors of GAPDH and significantly reduce cellular ATP levels, while CAA is a much weaker inhibitor.[10][11]
Di- and Trihaloacetic Acids
In contrast to monoHAAs, di- and trihalogenated acetic acids are generally weaker inhibitors of GAPDH.[10][11] However, compounds like dichloroacetic acid (DCA) and trichloroacetic acid (TCA) exhibit distinct biological activities. DCA's primary target is PDK, leading to the metabolic shift described earlier.[3][12] TCA is also a known carcinogen in rodents, although its precise mechanism is less clear.[15]
The following table summarizes the primary molecular targets and relative toxicities of common halogenated carboxylic acids.
| Haloacetic Acid | Abbreviation | Primary Molecular Target(s) | Relative Toxicity/Potency |
| Iodoacetic Acid | IAA | GAPDH | High |
| Bromoacetic Acid | BAA | GAPDH | Moderate-High |
| Chloroacetic Acid | CAA | GAPDH | Low |
| Dichloroacetic Acid | DCA | Pyruvate Dehydrogenase Kinase (PDK) | Moderate (Carcinogenic) |
| Trichloroacetic Acid | TCA | Multiple/Less Defined | Moderate (Carcinogenic) |
| Dibromoacetic Acid | DBA | GAPDH, other | Moderate-High (Carcinogenic) |
Carcinogenicity of Halogenated Carboxylic Acids
Several halogenated carboxylic acids are classified as potential or known carcinogens.[4][16]
Dichloroacetic Acid (DCA) and Trichloroacetic Acid (TCA)
Both DCA and TCA are considered potential human carcinogens by the U.S. Environmental Protection Agency (EPA).[16] Animal studies have demonstrated that chronic exposure to high concentrations of DCA and TCA in drinking water can lead to an increased incidence of liver tumors in rodents.[15][17][18][19] The carcinogenic mechanisms are thought to involve a combination of factors, including oxidative stress, genotoxicity, and alterations in gene expression related to carcinogenicity.[7]
Brominated Haloacetic Acids
Brominated haloacetic acids, such as dibromoacetic acid (DBA) and tribromoacetic acid (TBA), are also of concern.[7] TBA is reasonably anticipated to be a human carcinogen based on its metabolism to the known carcinogen DBA and supporting mechanistic studies.[7]
Therapeutic Potential of Dichloroacetate (DCA)
Despite its classification as a potential carcinogen, dichloroacetate (DCA) has been extensively studied for its therapeutic applications.[2][3] Its ability to inhibit PDK and thereby shift cellular metabolism from glycolysis to glucose oxidation forms the basis of these investigations.[3][12]
Cancer Therapy
Cancer cells often exhibit a metabolic phenotype known as the "Warburg effect," characterized by increased glycolysis even in the presence of oxygen.[12] By reversing this effect, DCA has been shown to slow the growth of certain tumors in preclinical studies.[2][12] It is thought to induce apoptosis in cancer cells by restoring mitochondrial function.[2] However, clinical evidence supporting the use of DCA for cancer treatment in humans is still limited.[2]
Metabolic Disorders
DCA has been investigated for the treatment of lactic acidosis, a condition characterized by the buildup of lactate in the body.[13][20] While it can effectively lower blood lactate levels, clinical trials in both children and adults with congenital and acquired lactic acidosis have shown mixed results regarding clinical benefit.[2]
The primary dose-limiting toxicity of DCA is a reversible peripheral neuropathy.[13][21]
Experimental Protocols for Studying Halogenated Carboxylic Acids
Investigating the biological activity of HCAs requires a range of in vitro and in vivo experimental approaches.
In Vitro Assays
-
Enzyme Inhibition Assays: To assess the inhibitory effects of HCAs on specific enzymes like GAPDH or PDK, purified enzyme preparations or cell lysates can be used. The enzyme activity is measured in the presence and absence of the HCA, allowing for the determination of inhibitory constants (e.g., IC50).
-
Cytotoxicity Assays: Standard cytotoxicity assays, such as the MTT or LDH release assay, can be used to determine the concentration-dependent toxicity of HCAs in cultured cells.
-
Genotoxicity Assays: A battery of genotoxicity tests is often employed to assess the DNA-damaging potential of HCAs. These can include the Ames test for mutagenicity in bacteria, the micronucleus test for chromosomal damage in mammalian cells, and the comet assay for detecting DNA strand breaks.[14]
In Vivo Studies
-
Rodent Carcinogenicity Bioassays: Long-term exposure studies in rodents, typically through drinking water, are the gold standard for assessing the carcinogenic potential of HCAs.[17][18][19] These studies involve histopathological examination of tissues to identify tumor formation.
-
Metabolomic and Proteomic Analyses: Advanced analytical techniques can be used to investigate the global changes in metabolites and proteins in cells or tissues exposed to HCAs. This can provide valuable insights into the mechanisms of action and identify novel biomarkers of exposure and effect.
Visualization of Key Pathways and Workflows
Mechanism of Action of Dichloroacetate (DCA)
Caption: Mechanism of Dichloroacetate (DCA) Action.
Experimental Workflow for Assessing HCA Genotoxicity
Sources
- 1. Haloacetic acids - Wikipedia [en.wikipedia.org]
- 2. Dichloroacetic acid - Wikipedia [en.wikipedia.org]
- 3. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RoC Review of Haloacetic Acids Found as Water Disinfection By-products [ntp.niehs.nih.gov]
- 5. Haloacetic acids (HAAs) - Environment, Conservation and Climate Change [gov.nl.ca]
- 6. softprowatersystems.com [softprowatersystems.com]
- 7. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Haloacetic Acid Water Disinfection Byproducts Affect Pyruvate Dehydrogenase Activity and Disrupt Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccnm.edu [ccnm.edu]
- 13. The pharmacology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative genotoxicity of halogenated acetic acids found in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oehha.ca.gov [oehha.ca.gov]
- 16. des.nh.gov [des.nh.gov]
- 17. Evaluation of Dichloroacetic Acid for Carcinogenicity in Genetically Modified Tg.AC Hemizygous and p53 Haploinsufficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The carcinogenicity of dichloroacetic acid in the male B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. pediatriconcall.com [pediatriconcall.com]
- 21. droracle.ai [droracle.ai]
An In-depth Technical Guide to 4-Chlorohexanoic Acid: From Historical Context to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorohexanoic acid, a bifunctional organic molecule, holds a significant position as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a six-carbon chain with a carboxylic acid at one terminus and a chlorine atom at the C-4 position, provides two distinct reactive sites for a variety of chemical transformations. This guide offers a comprehensive overview of this compound, from its historical context within the broader field of halogenated carboxylic acids to its synthesis, characterization, and applications as a building block in the development of novel molecules, including those with potential pharmaceutical relevance.
Historical Perspective: The Dawn of Halogenated Carboxylic Acids
While a singular "discovery" of this compound is not prominently documented, its existence is a logical extension of the significant developments in the field of halogenated carboxylic acids during the 19th and 20th centuries. The exploration of these compounds was driven by the desire to understand the influence of halogens on the reactivity of organic acids and to create new synthetic intermediates.
Key historical methods for the synthesis of halogenated alkanoic acids laid the groundwork for the eventual preparation of this compound. One of the most notable is the Hell-Volhard-Zelinskii (HVZ) reaction , first reported in the 1880s, which allows for the α-halogenation of carboxylic acids.[1][2] Although this method is specific to the alpha position, it marked a significant step in the ability to selectively introduce halogens onto carboxylic acid scaffolds.
Another fundamental approach is decarboxylative halogenation , a method that converts carboxylic acids into organic halides with one fewer carbon atom.[3][4] These early discoveries in organic synthesis created a foundational understanding of the reactivity of carboxylic acids and the methods for introducing halogen atoms, which would have been applied to a variety of aliphatic chains, including hexanoic acid, leading to isomers such as this compound.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | [5] |
| Molecular Weight | 150.60 g/mol | [5] |
| CAS Number | 89490-35-7 | [6] |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-Chlorocaproic acid | [6] |
Spectroscopic Data Interpretation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons at each carbon position. The proton on the carbon bearing the chlorine (C-4) would appear as a multiplet, shifted downfield due to the electron-withdrawing effect of the chlorine atom. The protons alpha to the carbonyl group (C-2) would also be downfield. The terminal methyl group (C-6) would appear as a triplet upfield.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display six distinct signals. The carbonyl carbon (C-1) would be the most downfield signal. The carbon attached to the chlorine (C-4) would also be significantly downfield compared to the other methylene carbons. Data for the related 6-chlorohexanoic acid shows the carbon bearing the chlorine at approximately 45 ppm and the carbonyl carbon around 180 ppm.[7]
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.[8] A sharp, strong absorption peak around 1700-1725 cm⁻¹ will indicate the C=O (carbonyl) stretch.[8] A C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 150. A characteristic feature would be the presence of an M+2 peak at m/z 152 with an intensity of about one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[8][9] Fragmentation patterns would likely involve the loss of the chlorine atom and cleavage adjacent to the carbonyl group.
Synthesis of this compound: Established and Potential Routes
The synthesis of this compound can be approached through several established chemical routes. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Method 1: Direct Chlorination of Hexanoic Acid
One of the most direct conceptual routes is the chlorination of hexanoic acid. However, direct chlorination of alkanes and their derivatives can often lead to a mixture of isomers, making purification challenging. Selective chlorination at the C-4 position would require specific reagents and conditions that favor substitution at a secondary carbon over other positions.
Method 2: Ring-Opening of γ-Caprolactone
A more regioselective and commonly cited approach involves the ring-opening of γ-caprolactone (5-ethyloxolan-2-one).[10] This method takes advantage of the cyclic ester structure to introduce functionalities at specific positions.
Experimental Protocol: Synthesis of this compound from γ-Caprolactone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place γ-caprolactone.
-
Reagent Addition: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid, to the flask. The reaction is often catalyzed. A European patent describes a process for preparing chlorocarboxylic acid chlorides from lactones using phosgene and a catalyst.
-
Reaction Conditions: The reaction mixture is typically heated to reflux to drive the ring-opening reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the excess chlorinating agent is removed, often by distillation under reduced pressure. The crude product is then purified, for example, by vacuum distillation or column chromatography, to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the presence of two orthogonal functional groups: the carboxylic acid and the secondary alkyl chloride. This allows for a wide range of transformations at either end of the molecule.
Reactions at the C-4 Position: Nucleophilic Substitution
The chlorine atom at the C-4 position serves as a good leaving group, making this site susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, leading to a diverse array of derivatives. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[10]
-
Hydroxy Analogs: Substitution with a hydroxide ion (e.g., via hydrolysis with a base) yields 4-hydroxyhexanoic acid.[10]
-
Amino Analogs: Reaction with ammonia or other nitrogen-based nucleophiles can introduce an amino group to form 4-aminohexanoic acid.[10]
-
Thioether Analogs: Reaction with thiols or thiolates leads to the formation of thioethers.[10]
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of classic transformations, providing another avenue for derivatization.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.
-
Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive 4-chlorohexanoyl chloride.
-
Amide Formation: The carboxylic acid can be coupled with amines to form amides, often facilitated by coupling agents.
Applications in Drug Discovery and Organic Synthesis
Halogenated compounds are of significant interest in medicinal chemistry due to their ability to modulate the biological activity of molecules.[10] The introduction of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
While specific, large-scale applications of this compound in marketed drugs are not widely reported, its value lies in its role as a key building block in the synthesis of more complex molecules. For instance, a derivative, (2S,4R)-2,6-diamino-4-chlorohexanoic acid, isolated from Streptomyces sviceus, has been found to exhibit anticancer activity, highlighting the potential of this chlorinated hexanoic acid scaffold in biologically active compounds.[10]
In a broader context, related chloroalkanoic acids and lactones are utilized in the synthesis of herbicides. For example, a patent describes the reaction of 4-chloro-o-cresol with a lactone for the preparation of 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB), a phenoxy herbicide.[11] This demonstrates the industrial relevance of reactions involving chloroalkanoic acid precursors.
The bifunctional nature of this compound makes it an attractive starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. The carboxylic acid can be used to form amide or ester linkages, while the chloro-substituted carbon can participate in cyclization reactions.
Safety and Handling
As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, and disposal.
Conclusion
This compound, while not a household name, represents a valuable and versatile tool in the arsenal of the synthetic chemist. Its historical roots are intertwined with the development of fundamental organic reactions, and its bifunctional nature continues to provide opportunities for the construction of complex and potentially bioactive molecules. A thorough understanding of its synthesis, characterization, and reactivity is crucial for researchers and scientists aiming to leverage this important building block in their synthetic endeavors, from academic research to the intricate pathways of drug development.
References
- Novikov, R. A., & Nevado, C. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(1), 191-241. [Link]
- Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids.
- PubChem. (n.d.). Methyl 4-chlorohexanoate.
- Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties.
- Novikov, R. A., & Nevado, C. (2020). Decarboxylative Halogenation of Organic Compounds.
- PubChem. (n.d.). This compound.
- Czekelius, C., & Tzschucke, C. C. (2010). Synthesis of Halogenated Carboxylic Acids and Amino Acids. ChemInform, 41(5). [Link]
- NIST. (n.d.). This compound, methyl ester.
- PubChem. (n.d.). 6-Chlorohexanoic acid.
- Google Patents. (n.d.). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
- Thieme. (2014).
- PubChem. (n.d.). Halogenoid acids and salts thereof - Patent US-11208325-B2.
- NIST. (n.d.). 6-Chlorohexanoic acid, 4-cyanophenyl ester.
- PubChem. (n.d.). 3-Chlorohexanoic acid.
- PubChem. (n.d.). 5-Chlorohexanoic acid.
- Katayama, M., et al. (2000). Synthesis and Biological Activities of 4-chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. [Link]
- Křupková, S., et al. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds.
- Biological Magnetic Resonance Bank. (n.d.). bmse000351 Hexanoic Acid.
- NIST. (n.d.). Hexanoic acid, 3,5,5-trimethyl-.
- ChemSynthesis. (2025). 5-chlorohexanoic acid.
- PubChemLite. (n.d.). 6-chlorohexanoic acid (C6H11ClO2).
- NIST. (n.d.). Hexanoic acid.
- Google Patents. (n.d.). US5401876A - Synthesis of chloroacetic acids.
- Gademann, K., et al. (2019). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Journal of the American Chemical Society, 141(10), 4348-4356. [Link]
Sources
- 1. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 89490-35-7 [m.chemicalbook.com]
- 7. 6-Chlorohexanoic acid(4224-62-8) 13C NMR [m.chemicalbook.com]
- 8. Hexanoic acid [webbook.nist.gov]
- 9. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]
A Theoretical and Computational Investigation of 4-Chlorohexanoic Acid: A Guide for Researchers in Drug Development
Executive Summary: 4-Chlorohexanoic acid is a versatile halogenated carboxylic acid that serves as a valuable intermediate in organic synthesis and drug discovery.[1] The presence of both a reactive chlorine atom and a carboxylic acid moiety allows for a wide range of chemical modifications, making it an attractive scaffold for developing new therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the structural, electronic, and reactive properties of this compound. By leveraging high-level computational chemistry, researchers can gain profound insights into the molecule's conformational landscape, spectroscopic signatures, and reaction mechanisms, thereby accelerating the drug design and development process. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols for in silico analysis.
Introduction to this compound
Chemical Identity and Structure
This compound (C₆H₁₁ClO₂) is a six-carbon carboxylic acid with a chlorine atom substituted at the fourth carbon position (C4).[2] This substitution introduces a stereocenter at C4, meaning the molecule exists as a pair of enantiomers, (R)-4-chlorohexanoic acid and (S)-4-chlorohexanoic acid.[1] The molecule's structure combines the reactivity of an alkyl chloride with the functionality of a carboxylic acid, making it a bifunctional building block in synthesis.[1]
-
IUPAC Name: this compound[2]
-
CAS Number: 89490-35-7[3]
-
Molecular Formula: C₆H₁₁ClO₂[2]
-
Canonical SMILES: CCC(CCC(=O)O)Cl[2]
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Weight | 150.60 g/mol | PubChem CID: 20281315[2] |
| XLogP3 (Lipophilicity) | 1.6 | PubChem CID: 20281315[2] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 20281315[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 20281315[2] |
| Rotatable Bond Count | 4 | PubChem CID: 20281315[2] |
| Polar Surface Area | 37.3 Ų | PubChem CID: 20281315[2] |
Significance in Organic Synthesis and Drug Discovery
Halogenated compounds play a significant role in modern medicinal chemistry.[4] The inclusion of halogen atoms, particularly chlorine and fluorine, is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4][5] Halogens can influence absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, often by improving oral absorption and the ability to cross biological membranes.[6]
This compound serves as a prime example of a versatile synthetic intermediate.[1] The chlorine atom at C4 is a good leaving group, enabling nucleophilic substitution reactions to introduce a variety of functional groups.[1] Concurrently, the carboxylic acid group can be converted into esters, amides, or other derivatives. This dual reactivity allows for the construction of more complex molecular architectures, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[1][7]
The Computational Chemist's Toolkit: Methodological Foundations
The Predictive Power of Theoretical Chemistry
Computational chemistry provides a powerful lens to investigate molecular properties and reactivity without the need for extensive, time-consuming, and often costly laboratory experiments. By solving approximations of the Schrödinger equation, we can model molecular behavior with remarkable accuracy. For a molecule like this compound, theoretical studies can:
-
Determine the most stable three-dimensional structures (conformers).
-
Predict spectroscopic data (NMR, IR) to aid in structure elucidation.[8]
-
Map the distribution of electrons to identify sites of reactivity.
-
Calculate the energy barriers of chemical reactions to understand mechanisms and kinetics.
Choosing the Right Tool: Levels of Theory
The accuracy of a computational study is highly dependent on the chosen "level of theory," which comprises the method and the basis set.
-
Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost.[9] It calculates the electron density of a system to determine its energy and other properties. Popular functionals include B3LYP (a hybrid functional) and M06-2X (often good for non-covalent interactions).
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results but at a higher computational expense. Common choices include Pople-style basis sets (e.g., 6-31G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ). For halogenated systems, including polarization and diffuse functions (e.g., 6-31+G(d,p)) is often crucial for accurate descriptions of electron distribution.[8]
Simulating Reality: Incorporating Solvent Effects
Reactions and biological processes almost always occur in solution. The solvent can have a profound impact on molecular conformation and reactivity. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient ways to account for these effects by treating the solvent as a continuous dielectric medium. This is essential for accurately predicting properties in a condensed phase.
Conformational Landscape Analysis
The flexibility of the hexanoic acid backbone means that this compound can adopt numerous conformations. Identifying the lowest-energy conformers is critical, as they represent the most populated states of the molecule and dictate its overall properties.
Workflow for Conformational Search and Analysis
A systematic conformational analysis is the first step in any thorough theoretical study.
Caption: Workflow for a comprehensive conformational analysis.
Key Conformational Features
The conformational preference of the carboxylic acid group itself is a key feature. The syn conformation (where the acidic proton is oriented towards the carbonyl oxygen) is generally more stable in the gas phase. However, in aqueous solution, the anti conformation can become more favorable due to better stabilization through intermolecular hydrogen bonds with solvent molecules.[10] For the alkyl chain, staggered conformations are generally preferred over eclipsed ones to minimize steric strain. The relative orientation of the bulky chlorine atom with respect to the rest of the carbon chain will be a major determinant of the most stable conformers.
Quantum Chemical Insights into Molecular Properties
Once the lowest-energy conformer is identified, a wealth of information can be extracted from its electronic structure.
Spectroscopic Fingerprinting: Predicting NMR Spectra
DFT calculations are highly effective at predicting NMR chemical shifts, which is an invaluable tool for structure verification and assignment.[9] The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors.[8][11]
Protocol: NMR Chemical Shift Calculation
-
Geometry Optimization: Optimize the geometry of the lowest-energy conformer of this compound at a suitable level of theory (e.g., B3LYP/6-31G(d)) in the desired solvent (e.g., using the SMD or PCM model for chloroform).[8]
-
NMR Calculation: Perform a single-point GIAO NMR calculation on the optimized geometry. A common and reliable level of theory for this step is mPW1PW91/6-311+G(2d,p).[8]
-
Reference Shielding: Perform the same calculation on a reference compound, typically Tetramethylsilane (TMS).
-
Calculate Chemical Shift: The chemical shift (δ) is calculated as: δ = σ_ref - σ_iso where σ_ref is the isotropic shielding value of the reference (TMS) and σ_iso is the calculated isotropic shielding value for the nucleus of interest in this compound.
-
Scaling (Optional): For higher accuracy, the calculated shifts can be empirically scaled by comparing a set of calculated values to experimental data for similar molecules.
Electron Distribution and Reactivity
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It provides a clear guide to its reactive sites.
-
Red regions (negative potential): Indicate areas of high electron density, such as the carbonyl oxygen of the carboxylic acid. These are sites prone to electrophilic attack.
-
Blue regions (positive potential): Indicate areas of low electron density or positive charge, such as the acidic proton and the carbon atom bonded to the chlorine (due to the σ-hole effect). These are sites prone to nucleophilic attack.
-
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).
-
LUMO: Represents the lowest-energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity). The C-Cl antibonding orbital (σ*) is expected to contribute significantly to the LUMO, indicating the C-Cl bond is the likely site for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
-
Modeling Reactivity and Mechanistic Pathways
A key application of theoretical chemistry is to elucidate reaction mechanisms by locating transition states and calculating activation energy barriers.
Case Study: Sₙ2 Nucleophilic Substitution at C4
The reaction of this compound with a nucleophile (e.g., OH⁻) is a classic example of nucleophilic substitution. This reaction can proceed via an Sₙ1 or Sₙ2 mechanism. Given that C4 is a secondary carbon, the Sₙ2 pathway is a likely candidate, especially in polar aprotic solvents.[1]
Caption: Energy profile for an Sₙ2 reaction at C4.
Protocol: Transition State (TS) Search
-
Initial Guess: Construct an initial guess for the transition state geometry, where the nucleophile is partially bonded to the C4 carbon and the C-Cl bond is partially broken.
-
TS Optimization: Use a transition state optimization algorithm (e.g., QST2, QST3, or an eigenvector-following method) to locate the saddle point on the potential energy surface. The level of theory should be consistent with that used for reactant and product optimization (e.g., B3LYP/6-31+G(d)).
-
Frequency Analysis: Perform a vibrational frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of the C-Nu bond).
-
IRC Calculation: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the located TS correctly connects the reactants and products on the potential energy surface.
Application in Drug Development: A Theoretical Perspective
The insights gained from theoretical studies of this compound are directly applicable to drug design.
-
Pharmacophore Design: The molecule can be used as a linker or scaffold. Understanding its preferred conformations and electrostatic properties is crucial for designing derivatives that fit optimally into a target protein's binding site.
-
Halogen Bonding: The chlorine atom in this compound can participate in halogen bonding, a highly directional, non-covalent interaction with a Lewis basic site (e.g., a carbonyl oxygen or a nitrogen atom on a protein backbone).[12][13] The positive region on the halogen atom, known as the σ-hole, acts as a Lewis acid.[6][13] Computational models are essential for predicting and exploiting these interactions to enhance ligand-target binding affinity.[13][14]
-
Lead Optimization: By calculating properties like lipophilicity (LogP), polar surface area, and dipole moment, computational models can help predict the ADMET properties of derivatives. This allows for the in silico screening of potential drug candidates, prioritizing those with the most promising profiles before committing to costly synthesis and experimental testing.
Conclusion
Theoretical and computational studies provide an indispensable framework for understanding the multifaceted chemical nature of this compound. From predicting its most stable forms and spectroscopic properties to elucidating its reactivity and potential for forming stabilizing halogen bonds, these in silico methods offer unparalleled insight. For researchers in drug development, leveraging these computational tools is not merely an academic exercise but a strategic imperative. It enables a more rational, efficient, and hypothesis-driven approach to designing next-generation therapeutics, ultimately accelerating the journey from molecular concept to clinical reality.
References
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (n.d.).
- Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. (2022).
- Density functional calculation of nuclear magnetic resonance chemical shifts. (1995). American Institute of Physics. [Link]
- This compound, methyl ester. (n.d.). PubChem. [Link]
- This compound. (n.d.). PubChem. [Link]
- NMR shifts with rel
- Halogen atoms in the modern medicinal chemistry: hints for the drug design. (2014). PubMed. [Link]
- The DFT route to NMR chemical shifts. (1999). Semantic Scholar. [Link]
- Small change for big improvement: Halogen bonds and drug discovery. (2013). ScienceDaily. [Link]
- Chemical Properties of this compound, methyl ester. (n.d.). Cheméo. [Link]
- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (2019).
- Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2014).
- Conformations of n-hexanoic acid for which calculations were carried out. (n.d.).
- This compound, methyl ester. (n.d.). NIST WebBook. [Link]
- Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. (n.d.).
- Alpha Halogenation of Carboxylic Acids. (n.d.). Chemistry Steps. [Link]
- Decarboxylative Halogenation of Organic Compounds. (2020).
- Reactions at the α Carbons of Carboxylic Acids. (2021). Chemistry LibreTexts. [Link]
- Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (2025).
- Hexanoic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Enzyme Catalyzed Formation of CoA Adducts of Fluorinated Hexanoic Acid Analogues using a Long-Chain acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y. (n.d.).
- Carboxyl Reactivity. (n.d.).
- Hexanoate (N-C6:0) (PAMDB001637). (n.d.). P.
- 6-Chlorohexanoic acid. (n.d.). PubChem. [Link]
- Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 89490-35-7 [chemicalbook.com]
- 4. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Buy 6-Chlorohexanoic acid | 4224-62-8 [smolecule.com]
- 8. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Quantum chemical calculations for 4-Chlorohexanoic acid
An In-depth Technical Guide to the Quantum Chemical Calculation of 4-Chlorohexanoic Acid
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive walkthrough of the quantum chemical calculations for this compound, a molecule of interest in organic synthesis and drug development. We delve into the theoretical underpinnings and practical execution of Density Functional Theory (DFT) calculations to elucidate its structural, electronic, and vibrational properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into methodological choices and data interpretation, grounded in established computational chemistry principles.
Introduction: The Rationale for Computational Scrutiny
This compound (C₆H₁₁ClO₂) is a halogenated carboxylic acid.[1] Its structure, featuring a flexible alkyl chain, a reactive carboxylic acid group, and an electronegative chlorine atom, presents a compelling case for computational analysis. Understanding the molecule's preferred three-dimensional structure, electronic charge distribution, and vibrational characteristics is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.
Quantum chemical calculations provide a powerful lens to probe these properties at the sub-atomic level, offering insights that can guide and rationalize experimental findings. This guide will focus on a robust and widely adopted computational protocol, demonstrating how to derive meaningful chemical information from first-principles calculations.
The Theoretical Framework: Selecting a Validated Methodology
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is essential.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
While foundational ab initio methods like Hartree-Fock (HF) provide a starting point, they famously neglect the effects of electron correlation, a critical factor in accurately describing chemical systems.[2] Density Functional Theory (DFT) offers a more pragmatic and generally more accurate alternative. DFT accounts for electron correlation by approximating it as a functional of the electron density, providing superior results for a comparable computational effort.[3]
For this study, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has a long track record of providing reliable electronic structures, geometries, and energetic properties for a vast range of organic molecules.[4][5]
Basis Sets: The Language of Molecular Orbitals
The basis set is the set of mathematical functions used to construct the molecular orbitals. Its quality dictates the flexibility the calculation has to describe the distribution of electrons. We will employ the 6-311++G(d,p) Pople-style basis set.[6]
-
6-311G : This is a "triple-zeta" split-valence basis set, meaning it uses three sets of functions to describe the valence electrons, offering significant flexibility.
-
++ : The double plus sign indicates the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately describing species with electron density far from the nuclei, such as anions and systems involved in hydrogen bonding—highly relevant for a carboxylic acid.
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals within the molecular environment, which is essential for an accurate description of chemical bonding and geometry.[7]
This combination of B3LYP with the 6-311++G(d,p) basis set is a well-validated model chemistry for obtaining high-quality results for organic molecules.[8][9]
Simulating Reality: The Polarizable Continuum Model (PCM) for Solvation
Performing calculations in the gas phase is a useful theoretical construct, but molecules in a laboratory or biological setting are almost always in solution. The solvent can significantly influence a molecule's conformation and electronic properties. We will incorporate the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) to account for the effects of a solvent, such as water.[10][11] This method models the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field, offering a realistic yet computationally efficient way to include bulk solvent effects.[12][13]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the sequence of calculations performed using a standard quantum chemistry software package like Gaussian.
Step 1: Initial Structure Generation
The starting point is a 3D structure of this compound. This can be built using molecular modeling software or downloaded from a chemical database like PubChem.[1]
Step 2: Geometry Optimization
The initial structure is an approximation. Geometry optimization is performed to find the molecule's most stable conformation, i.e., the structure corresponding to a minimum on the potential energy surface.
-
Methodology : B3LYP/6-311++G(d,p) with the IEFPCM solvation model (solvent=water).
-
Procedure : The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible and the energy has converged to a minimum.
Step 3: Vibrational Frequency Analysis
This is a critical validation step. A frequency calculation is performed on the optimized geometry at the same level of theory.
-
Purpose 1 (Validation) : To confirm that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies.[14]
-
Purpose 2 (Spectral Prediction) : To calculate the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) or Raman spectrum.[15][16] This allows for direct comparison with experimental spectroscopic data.
Step 4: Electronic and Molecular Property Calculations
Once the optimized and validated structure is obtained, a series of single-point calculations are performed to determine its electronic properties. This includes:
-
Frontier Molecular Orbitals (HOMO/LUMO) : Analysis of the highest occupied and lowest unoccupied molecular orbitals.
-
Natural Bond Orbital (NBO) Analysis : Calculation of the natural atomic charges to understand the charge distribution.
The overall workflow is summarized in the diagram below.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Results and Scientific Interpretation
This section details the key molecular properties derived from the calculations and explains their chemical significance.
Optimized Molecular Geometry
The geometry optimization yields the equilibrium structure of this compound. Key structural parameters are presented below. (Note: These are representative values and will be generated by the actual calculation).
| Parameter | Description | Calculated Value |
| Bond Lengths | ||
| r(C=O) | Carbonyl double bond | ~1.21 Å |
| r(C-O) | Carboxylic single bond | ~1.35 Å |
| r(O-H) | Hydroxyl bond | ~0.97 Å |
| r(C-Cl) | Carbon-Chlorine bond | ~1.80 Å |
| Bond Angles | ||
| ∠(O=C-O) | Carboxylic acid angle | ~124° |
| ∠(C-C-Cl) | Chlorine substitution angle | ~110° |
The C-Cl bond length and the angles around the chlorinated carbon reveal the steric and electronic influence of the halogen substituent on the alkyl chain's conformation.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical IR spectrum. The absence of imaginary frequencies confirms the optimized structure as a stable minimum.
| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) |
| ν(O-H) | Hydroxyl group stretch | ~3550 cm⁻¹ (broad) |
| ν(C=O) | Carbonyl group stretch | ~1740 cm⁻¹ (strong) |
| ν(C-Cl) | Carbon-Chlorine stretch | ~750 cm⁻¹ |
These predicted frequencies serve as a powerful tool for interpreting experimental IR spectra, allowing for precise peak assignments.[17]
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The HOMO and LUMO are central to understanding chemical reactivity.[18] Electrons flow from the HOMO of a nucleophile to the LUMO of an electrophile. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[19][20]
| Property | Description | Calculated Value (eV) |
| EHOMO | Highest Occupied Molecular Orbital Energy | -7.2 eV |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | +0.5 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 7.7 eV |
-
HOMO Visualization : The HOMO is primarily localized on the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for nucleophilic attack (electron donation).
-
LUMO Visualization : The LUMO is predominantly centered on the carbonyl carbon and the C-O antibonding orbital, identifying the carbonyl carbon as the main site for electrophilic attack (electron acceptance).
This analysis is crucial for predicting how this compound will interact with other reagents in a chemical reaction.
Natural Bond Orbital (NBO) Charge Analysis
NBO analysis provides a chemically intuitive picture of the electron distribution by calculating atomic partial charges.[21][22] Unlike the highly basis-set-dependent Mulliken method, NBO charges are more stable and reliable.[23]
| Atom | Description | NBO Charge (e) |
| C (carbonyl) | Electrophilic carbon center | +0.85 |
| O (carbonyl) | Carbonyl oxygen | -0.65 |
| O (hydroxyl) | Hydroxyl oxygen | -0.70 |
| C4 (C-Cl) | Carbon bonded to chlorine | -0.10 |
| Cl | Chlorine substituent | -0.20 |
The NBO charges quantify the molecule's polarity. The large positive charge on the carbonyl carbon confirms its status as a primary electrophilic site. The negative charges on the chlorine and oxygen atoms highlight their electronegative character and role in directing intermolecular interactions.
The relationship between these calculated properties and their chemical interpretation is illustrated below.
Caption: Relationship between calculated quantum properties and their chemical interpretations.
Conclusion
This guide has detailed a robust and scientifically sound protocol for the quantum chemical analysis of this compound using Density Functional Theory. The presented workflow, from methodology selection to the interpretation of structural, vibrational, and electronic properties, provides a comprehensive framework for researchers. The insights gained from these calculations—stable geometry, predicted spectra, reactivity indices, and charge distribution—are invaluable for understanding the chemical behavior of this molecule and for guiding its application in drug discovery and materials science.
References
- BragitOff. (2022). What is the difference between DFT and Hartree-Fock method? BragitOff.com. [Link]
- Computational Chemistry Group. Natural Bond Orbital (NBO) Analysis. [Link]
- Gaussian, Inc. (2021). SCRF. Gaussian.com. [Link]
- Rowan Scientific. Frequencies and Thermochemistry. [Link]
- Wang, L., et al. (2021). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. Journal of Physical Chemistry A. [Link]
- Chemistry Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. [Link]
- Gaussian, Inc. SCRF Keyword. [Link]
- Gaussian, Inc. (2009). G09 Keyword: SCRF. [Link]
- Q-Chem.
- Wang, L., et al. (2021). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix.
- Conflex Corpor
- Computational Chemistry Group.
- Ishiyama, T., & Morita, A. (2017). Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. Annual Review of Physical Chemistry. [Link]
- ResearchGate. (2015).
- Scribd. 5.
- International Journal of Pharmaceutical Sciences and Research. (2018). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. [Link]
- Zhang, J., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. PMC - NIH. [Link]
- FOLIA CHIMICA THEORETICA LATINA. Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. [Link]
- Wikipedia. Hartree–Fock method. [Link]
- University of Regensburg.
- YouTube. (2024). HOMO-LUMO Analysis in Chem3D. [Link]
- Hunt Research Group. NBO analysis of NH3. [Link]
- Chemistry Stack Exchange. (2014). Which one, Mulliken charge distribution and NBO, is more reliable?[Link]
- iOpenShell. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]
- PubMed. (2004). Basis set effects on calculated geometries: 6-311++G* vs. aug-cc-pVDZ*. [Link]
- Wikipedia. Basis set (chemistry). [Link]
- YouTube. (2021).
- ANU Research School of Chemistry. A Second-Row Analogue of the 6-31 IG(d,p) Basis Set. [Link]
- PubChem - NIH. 3-Chlorohexanoic acid. [Link]
- OUCI. B3LYP calculations of the potential energy surfaces...[Link]
- PubChem - NIH. This compound. [Link]
- PubChem. 6-Chlorohexanoic acid. [Link]
- ACS Publications. (2015). A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. [Link]
- ChemRxiv. (2022).
- Chemistry Stack Exchange. (2021). What does B3LYP do well?
- OSTI.GOV. (2018). Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups...[Link]
- ResearchGate. (2024). An improved B3LYP method in the calculation of organic thermochemistry and reactivity. [Link]
- NIST WebBook. 3-Chlorohexanoic acid, methyl ester. [Link]
- PubChem. This compound, methyl ester. [Link]
- Mongolia Journals Online. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. [Link]
- PMC - NIH.
- Chemistry Steps.
- Chemistry LibreTexts. (2023).
- MDPI. (2023). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. [Link]
Sources
- 1. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bragitoff.com [bragitoff.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 7. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 8. folia.unifr.ch [folia.unifr.ch]
- 9. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gaussian.com [gaussian.com]
- 11. k_scrf [thiele.ruc.dk]
- 12. G09 Keyword: SCRF [wild.life.nctu.edu.tw]
- 13. Gaussian Keyword SCRF | コンフレックス株式会社 [conflex.co.jp]
- 14. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 15. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 17. annualreviews.org [annualreviews.org]
- 18. ossila.com [ossila.com]
- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 20. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 21. NBO [cup.uni-muenchen.de]
- 22. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Synthesis of 4-Chlorohexanoic acid from caprolactone
Application Note & Protocol
Topic: Synthesis of 4-Chlorohexanoic Acid from γ-Caprolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated carboxylic acids are invaluable building blocks in organic synthesis, serving as versatile intermediates for the introduction of further functionality.[1] This document provides a detailed protocol for the synthesis of this compound, a six-carbon chain with a carboxylic acid group and a chlorine atom at the C-4 position.[1][2][3] The proposed synthetic route involves the ring-opening of γ-caprolactone (also known as 5-ethyloxolan-2-one) using thionyl chloride (SOCl₂). This approach is based on established methodologies for the conversion of γ-lactones to their corresponding γ-chloroalkanoic acids.[1] The protocol details the reaction mechanism, step-by-step experimental procedures, safety considerations, and methods for purification and characterization.
Introduction and Rationale
The strategic placement of a halogen atom on a carboxylic acid backbone provides a reactive handle for a wide array of nucleophilic substitution and elimination reactions, making compounds like this compound highly valuable in medicinal chemistry and materials science.[1] While various synthetic routes exist for such compounds, the ring-opening of lactone precursors represents a direct and potentially efficient strategy.[1]
This protocol outlines the synthesis of this compound by the chlorination and ring-opening of γ-caprolactone. It is critical to distinguish the starting material, γ-caprolactone (a 5-membered ring) , from the more common ε-caprolactone (a 6-membered ring) used in polymerization. The use of γ-caprolactone is essential to ensure the chlorine atom is positioned at the C-4 position of the resulting hexanoic acid chain. The reaction proceeds via treatment with thionyl chloride, a common and effective chlorinating agent for this type of transformation.[1]
Reaction Mechanism and Workflow
The reaction of γ-caprolactone with thionyl chloride is believed to proceed through an acid-catalyzed nucleophilic substitution mechanism. The key steps are:
-
Activation of the Carbonyl: The Lewis acidic sulfur atom of thionyl chloride coordinates to the carbonyl oxygen of the lactone, activating it for nucleophilic attack.
-
Nucleophilic Attack: A chloride ion (Cl⁻) attacks the electrophilic C-5 carbon (the carbon attached to the ring oxygen), leading to the cleavage of the acyl-oxygen bond.
-
Formation of Acyl Chloride: This ring-opening event results in the formation of an intermediate acyl chloride.
-
Hydrolysis: During the aqueous workup, the acyl chloride is hydrolyzed to the final carboxylic acid product, this compound.
Visual Workflow
Caption: High-level workflow for the synthesis of this compound.
Detailed Reaction Mechanism
Caption: Proposed mechanism for the ring-opening of γ-caprolactone.
Experimental Protocol
Disclaimer: This protocol is a proposed methodology based on established chemical principles.[1] Researchers should perform an initial small-scale reaction to optimize conditions such as temperature, reaction time, and purification methods.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| γ-Caprolactone (C₆H₁₀O₂) | ≥98% | Sigma-Aldrich, etc. | Ensure it is the gamma (γ) isomer. |
| Thionyl Chloride (SOCl₂) | ≥99%, Reagent Grade | Sigma-Aldrich, etc. | Handle with extreme care in a fume hood. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Standard Supplier | Used as the reaction solvent. |
| Diethyl Ether (Et₂O) | ACS Grade | Standard Supplier | Used for extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | Used for drying the organic phase. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house | Used for washing. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Prepared in-house | Used for pH adjustment. |
| Deionized Water (H₂O) | High Purity | Laboratory Supply |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas outlet bubbler (to vent HCl and SO₂ gas into a basic scrubber).
-
Ensure all glassware is oven-dried and assembled under a positive pressure of dry nitrogen to maintain anhydrous conditions.
-
Charge the flask with γ-caprolactone (e.g., 11.41 g, 0.10 mol) and 100 mL of anhydrous dichloromethane.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
Slowly add thionyl chloride (e.g., 13.1 g, 8.0 mL, 0.11 mol, 1.1 equivalents) to the dropping funnel.
-
Add the thionyl chloride dropwise to the stirred solution of γ-caprolactone over a period of 30-45 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent unwanted side reactions.
-
Maintain the temperature at 0 °C during the addition.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-6 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting lactone spot has disappeared.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask back down to 0 °C.
-
CRITICAL STEP: Very slowly and carefully, pour the reaction mixture into a separate beaker containing 150 g of crushed ice with vigorous stirring. This step must be performed in a fume hood as large volumes of HCl and SO₂ gas will be evolved. Causality: This step quenches the reaction, hydrolyzes the intermediate acyl chloride to the desired carboxylic acid, and decomposes any remaining thionyl chloride.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers. Wash the combined organic phase sequentially with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution (to remove acidic impurities).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by vacuum distillation to yield pure this compound. The expected boiling point will be significantly lower than atmospheric pressure.
-
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| γ-Caprolactone | 11.41 (0.10) | g (mol) | Limiting Reagent |
| Thionyl Chloride | 13.1 (0.11) | g (mol) | 1.1 equivalents |
| Dichloromethane | 100 | mL | Solvent |
| Reaction Temperature | 0 °C to RT | °C | Initial cooling, then ambient. |
| Reaction Time | 4 - 6 | hours | Monitor by TLC for completion. |
| Theoretical Yield | 15.06 | g | Based on 100% conversion. |
| Molecular Weight | 150.60 | g/mol | [2][3] |
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Dichloromethane (CH₂Cl₂): A volatile suspected carcinogen. Handle in a fume hood with appropriate PPE.
-
General Precautions: The reaction workup produces significant quantities of HCl and SO₂ gas. Ensure adequate ventilation and proper scrubbing of off-gases.
References
- Benchchem. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound | 89490-35-7.
- ChemicalBook. (n.d.). This compound CAS#: 89490-35-7.
Sources
Detailed protocol for 4-Chlorohexanoic acid preparation.
Application Note & Protocol
A Comprehensive Guide to the Synthesis of 4-Chlorohexanoic Acid via Acid-Catalyzed Ring-Opening of γ-Caprolactone
Introduction: The Significance of this compound
Halogenated carboxylic acids are a pivotal class of compounds in organic synthesis, serving as versatile intermediates for creating more complex molecular architectures.[1] The presence of a halogen atom provides a reactive handle for nucleophilic substitution and other transformations, while the carboxylic acid moiety allows for the formation of esters, amides, and other derivatives.[1] this compound, specifically, is a valuable building block in medicinal chemistry and materials science due to its bifunctional nature. The chlorine atom at the C4 position (the γ-position) allows for targeted modifications away from the carboxylic acid group, enabling the synthesis of diverse chemical structures.[1]
This guide provides a detailed, reliable protocol for the preparation of this compound. The chosen synthetic strategy involves the acid-catalyzed ring-opening of γ-caprolactone. This method is advantageous due to its high regioselectivity, directly yielding the desired 4-chloro isomer, thus avoiding the complex product mixtures often associated with direct chlorination of hexanoic acid. The protocol is designed for researchers in academic and industrial settings, providing not only a step-by-step procedure but also the underlying chemical principles and expert insights for successful execution.
Reaction Principle and Scheme
The synthesis proceeds via an acid-catalyzed nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen of γ-caprolactone activates the lactone towards nucleophilic attack by the chloride ion (from hydrochloric acid). This attack leads to the opening of the five-membered ring, forming a tetrahedral intermediate which subsequently collapses to yield the final product, this compound.
Overall Reaction:
Materials, Reagents, and Safety
Reagent and Equipment List
Successful synthesis requires high-purity reagents and appropriate laboratory glassware. All quantitative data for reagents are summarized below.
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | CAS No. | Concentration/Purity | Notes |
| γ-Caprolactone | C₆H₁₀O₂ | 114.14 | 695-06-7 | ≥98% | Starting material. |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 37% (Conc.) | Reagent and catalyst. Corrosive. |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade | Extraction solvent. Volatile. |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Granular | Drying agent. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ~8% aq. soln. | For neutralization wash. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | For washing steps. |
Required Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus
Critical Safety Precautions
This protocol involves the use of corrosive and volatile chemicals. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a full-length lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile) when handling reagents.[2]
-
Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of corrosive HCl vapors and volatile dichloromethane.[2]
-
Handling Concentrated HCl: Hydrochloric acid is highly corrosive and can cause severe burns.[3][4] Handle with extreme care, ensuring no contact with skin or eyes. Always add acid to other solutions slowly to control any exothermic reactions.
-
Spill Response: Keep sodium bicarbonate or another suitable acid neutralizer readily available. In case of a small spill, neutralize it before cleaning. For larger spills, evacuate and follow institutional emergency procedures.[2]
-
Waste Disposal: Dispose of all chemical waste, including organic solvents and aqueous washes, in properly labeled hazardous waste containers according to local and institutional regulations.[3]
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Place a 100 mL round-bottom flask containing a magnetic stir bar in a heating mantle.
-
Fit the flask with a reflux condenser. Ensure the joint is properly sealed.
-
To the flask, add γ-caprolactone (e.g., 11.4 g, 0.1 mol) .
-
Causality Insight: Starting with a known molar quantity of the limiting reagent (γ-caprolactone) allows for theoretical yield calculation and accurate assessment of reaction efficiency.
-
Step 2: Reagent Addition and Reaction
-
While stirring, carefully and slowly add concentrated hydrochloric acid (e.g., 25 mL, ~0.3 mol) to the γ-caprolactone.
-
Expertise & Experience: A significant molar excess of HCl is used. It acts as both the nucleophilic chloride source and the acid catalyst. The excess drives the equilibrium towards the ring-opened product.
-
-
Once the addition is complete, turn on the heating mantle and heat the mixture to a gentle reflux (approximately 100-110 °C).
-
Maintain the reaction at reflux with continuous stirring for 4-6 hours .
-
Trustworthiness: Reaction progress can be monitored by taking small aliquots (carefully) and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the starting lactone.
-
Step 3: Work-up and Product Isolation
-
After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add dichloromethane (50 mL) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate.
-
Causality Insight: Dichloromethane is an organic solvent immiscible with the aqueous acid layer. The desired product, this compound, is more soluble in the organic layer and will be extracted out of the aqueous phase.
-
-
Drain the lower organic layer into a clean Erlenmeyer flask.
-
Extract the remaining aqueous layer again with two additional portions of dichloromethane (25 mL each) , combining all organic extracts.
-
Wash the combined organic extracts by adding deionized water (50 mL) to the separatory funnel, shaking, and discarding the aqueous (upper) layer. Repeat this wash one more time.
-
Causality Insight: This step removes the majority of the residual hydrochloric acid.
-
-
To remove any final traces of acid, wash the organic layer with a saturated sodium bicarbonate solution (50 mL) . Be cautious as CO₂ gas will be evolved; vent the separatory funnel immediately and frequently. Discard the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate . Swirl the flask and add the drying agent until it no longer clumps together. Let it stand for 15-20 minutes.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
Step 4: Purification and Characterization
-
Remove the dichloromethane solvent using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation . This step is crucial to remove any unreacted starting material and other non-volatile impurities.
-
Expertise & Experience: Distilling under vacuum lowers the boiling point of the product, preventing potential decomposition at higher temperatures.
-
-
Collect the fraction corresponding to this compound. The final product should be a clear liquid.
-
Determine the final yield and characterize the product to confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry). The expected molecular formula is C₆H₁₁ClO₂ with a molecular weight of 150.60 g/mol .[5][6]
Experimental Workflow Diagram
The following diagram provides a visual summary of the entire protocol, from initial preparation to final product analysis.
Caption: Workflow for the synthesis of this compound.
References
- ResearchGate. (n.d.). Baeyer–Villiger oxidation of cyclohexanone to caprolactone.
- PubChem. (n.d.). This compound, methyl ester.
- PubChem. (n.d.). This compound.
- National Institutes of Health (NIH). (2022, April 27). Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli.
- ResearchGate. (n.d.). Oxidation of cyclohexanone to ε-caprolactone.
- National Institutes of Health (NIH). (2022, September 23). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers.
- MDPI. (n.d.). Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers.
- ResearchGate. (2025, August 7). Research progress in synthesis of caprolactone by cyclohexanone oxidation.
- Google Patents. (n.d.). US6531615B2 - Process for the oxidation of cyclohexanone to ε-caprolactone.
- Cheméo. (n.d.). Chemical Properties of this compound, methyl ester.
- Angene Chemical. (2024, November 16). Safety Data Sheet.
- Blog. (2025, September 18). What are the safety precautions when handling acids?
- NIST WebBook. (n.d.). This compound, methyl ester.
- Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.
- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- HALO Science. (n.d.). Purification of organic acids from fermentation processes.
- Organic Syntheses. (n.d.). ε-BENZOYLAMINO-α-CHLOROCAPROIC ACID.
- National Institutes of Health (NIH). (n.d.). Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands.
- Frontiers. (n.d.). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst.
- MDPI. (n.d.). Mechanistic Insight into the Ring-Opening Polymerization of ε-Caprolactone and L-Lactide Using Ketiminate-Ligated Aluminum Catalysts.
- RSC Publishing. (2020, December 7). Ring opening polymerization of ε-caprolactone through water.
- Google Patents. (n.d.). US20030155298A1 - Process for purifying an organic acid.
- National Institutes of Health (NIH). (2021, April 12). Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes.
- Organic Syntheses. (n.d.). methyliminodiacetic acid.
- PubChem. (n.d.). 6-Chlorohexanoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 89490-35-7 [chemicalbook.com]
The Strategic Utility of 4-Chlorohexanoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the selection of versatile and strategically functionalized building blocks is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). 4-Chlorohexanoic acid, a chiral carboxylic acid, emerges as a valuable synthon, offering multiple avenues for the construction of complex molecular architectures. Its utility lies in the reactivity of the chlorine atom at the C4 position, which allows for a range of nucleophilic substitutions, and the carboxylic acid functionality, which can be readily derivatized. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols for its key transformations.
Application Notes: The Gateway to Important Pharmaceutical Scaffolds
This compound serves as a precursor to two principal classes of pharmaceutical intermediates: γ-lactones and γ-amino acids. These moieties are prevalent in a wide array of biologically active compounds.
The Lactone Route: Access to γ-Caprolactone and its Derivatives
One of the most significant applications of this compound is its conversion to γ-caprolactone. This transformation proceeds via an intramolecular cyclization of the intermediate 4-hydroxyhexanoic acid, formed by the hydrolysis of the chloro-substituent.
γ-Lactones are a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The γ-caprolactone core, in particular, can be a key component of various therapeutic agents. For instance, the γ-butyrolactone ring, a closely related structure, is present in several FDA-approved drugs, highlighting the pharmaceutical relevance of this structural motif.[2] While direct synthesis of a marketed drug from this compound is not always explicitly published, its role as a precursor to such valuable lactones is a critical aspect of its utility. Furthermore, poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polymer derived from the related ε-caprolactone, is extensively used in drug delivery systems.[3][4][5][6][7]
The Amino Acid Route: Synthesis of 4-Aminohexanoic Acid
The chlorine atom at the C4 position of this compound is susceptible to nucleophilic substitution by ammonia or other nitrogen-based nucleophiles, leading to the formation of 4-aminohexanoic acid.[8][9][10][11] Chiral γ-amino acids are crucial building blocks in the synthesis of peptidomimetics and other pharmaceuticals due to their ability to induce specific conformations and enhance metabolic stability.[12] For example, incorporating 4-aminohexanoic acid into peptide backbones can increase their resistance to proteolytic degradation.[10] Prodrugs of 4-aminohexanoic acid have been investigated in neurotherapeutic development.[10] Although 6-aminohexanoic acid (aminocaproic acid) is a clinically used drug that inhibits fibrinolysis, the isomeric 4-aminohexanoic acid represents a valuable, non-natural amino acid for the development of novel therapeutics.[13][14]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations of all reagents is crucial for the successful and safe execution of any synthetic protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Safety Hazards |
| This compound | C₆H₁₁ClO₂ | 150.60 | - | - | Corrosive, causes skin burns and eye damage.[15][16] |
| γ-Caprolactone | C₆H₁₀O₂ | 114.14 | 219-220 | -18 | Combustible liquid, causes eye irritation.[17][18][19][20] |
| 4-Aminohexanoic acid | C₆H₁₃NO₂ | 131.17 | 249.9 | - | May cause skin, eye, and respiratory irritation.[3][9][11][21] |
| Sodium Hydroxide | NaOH | 40.00 | 1388 | 318 | Corrosive, causes severe skin burns and eye damage.[8][18] |
| Hydrochloric Acid | HCl | 36.46 | -85.05 | -114.22 | Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation.[17] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound.
Protocol 1: Synthesis of γ-Caprolactone from this compound
This two-step protocol involves the hydrolysis of this compound to 4-hydroxyhexanoic acid, followed by acid-catalyzed intramolecular cyclization.
Step 1: Hydrolysis of this compound
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (2 M)
-
Hydrochloric acid (HCl) solution (concentrated and 2 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the solution to pH ~2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxyhexanoic acid.
-
Step 2: Lactonization of 4-Hydroxyhexanoic Acid
-
Materials:
-
Crude 4-hydroxyhexanoic acid from Step 1
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Round-bottom flask, reflux condenser, magnetic stirrer.
-
-
Procedure:
-
To the crude 4-hydroxyhexanoic acid in a round-bottom flask, add toluene and a catalytic amount of p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
Purify the resulting crude γ-caprolactone by vacuum distillation.
-
Diagram of the Synthesis of γ-Caprolactone
Caption: Synthesis of γ-Caprolactone from this compound.
Protocol 2: Synthesis of 4-Aminohexanoic Acid from this compound
This protocol describes the direct amination of this compound using aqueous ammonia.
-
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Pressure vessel (autoclave)
-
Magnetic stirrer, rotary evaporator.
-
-
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq) in a mixture of ethanol and concentrated aqueous ammonia (a large excess of ammonia is required).
-
Seal the vessel and heat it to 100-120 °C for 12-24 hours with vigorous stirring.
-
After cooling to room temperature, carefully vent the pressure vessel.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Diagram of the Synthesis of 4-Aminohexanoic Acid
Caption: Synthesis of 4-Aminohexanoic Acid from this compound.
Asymmetric Synthesis of this compound
The C4 position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. For many pharmaceutical applications, a single enantiomer is required. The synthesis of enantiomerically pure this compound can be achieved through several methods:
-
Resolution of a Racemic Mixture: This can be accomplished by forming diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the enantiomerically pure acid.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to a precursor molecule to direct the stereoselective introduction of the chlorine atom.[2][22][23][24]
-
Enzymatic Resolution: Enzymes, such as lipases, can be used to selectively react with one enantiomer of this compound or a derivative, allowing for the separation of the two enantiomers.[25][26][27][28][29]
Diagram of Asymmetric Synthesis Strategies
Caption: Strategies for obtaining enantiomerically pure this compound.
Conclusion
This compound is a versatile and valuable building block in pharmaceutical synthesis. Its ability to be readily converted into key intermediates such as γ-caprolactone and 4-aminohexanoic acid provides access to a diverse range of molecular scaffolds with proven biological activity. The protocols and application notes provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery and development of new and improved pharmaceuticals.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide.
- Genophore. (n.d.). 4-AMINOHEXANOIC ACID - Small molecule drugs.
- PubChem. (n.d.). 4-Aminohexanoic acid.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). This compound, methyl ester.
- LookChem. (n.d.). 4-Aminohexanoic acid.
- precisionFDA. (n.d.). (4S)-4-AMINOHEXANOIC ACID.
- National Center for Biotechnology Information. (n.d.). Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles.
- National Center for Biotechnology Information. (n.d.). Enzymatic strategies for asymmetric synthesis.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Polycaprolactones for Anticancer Drug Delivery.
- RSC Publishing. (2021, June 1). Enzymatic strategies for asymmetric synthesis.
- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- ResearchGate. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- ResearchGate. (2025, August 6). (PDF) Enzymatic strategies for asymmetric synthesis.
- Brieflands. (2023, December 31). A Review on Synthesis, Characterization and Applications of Polycaprolactone as a Novel Drug Delivery System and Tissue Engineer.
- ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis.
- DailyMed. (n.d.). Label: AMINOCAPROIC ACID injection, solution.
- ResearchGate. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- ResearchGate. (2025, August 21). Asymmetric Synthesis of Chiral 4,5,6-Trisubstituted-3,4-Dihydropyrimidinethiones Catalyzed by Chiral Brønsted Acid.
- ResearchGate. (2025, August 10). Functional Poly(ε-caprolactone) Based Materials: Preparation, Self-assembly and Application in Drug Delivery.
- DailyMed. (n.d.). Label: AMINOCAPROIC ACID tablet.
- National Center for Biotechnology Information. (2022, January 10). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase.
- MDPI. (2023, April 6). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution.
- PubMed. (2018, February 19). Enzymatic asymmetric synthesis of chiral amino acids.
- Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
Sources
- 1. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminohexanoic acid CAS#: 5415-99-6 [m.chemicalbook.com]
- 4. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. genophore.com [genophore.com]
- 9. 4-Aminohexanoic acid | C6H13NO2 | CID 138490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Aminohexanoic acid (5415-99-6) for sale [vulcanchem.com]
- 11. lookchem.com [lookchem.com]
- 12. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DailyMed - AMINOCAPROIC ACID injection, solution [dailymed.nlm.nih.gov]
- 14. DailyMed - AMINOCAPROIC ACID tablet [dailymed.nlm.nih.gov]
- 15. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | 89490-35-7 [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. γ-カプロラクトン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 20. scbt.com [scbt.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Enzymatic asymmetric synthesis of chiral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Einleitung: Die chemische Reaktivität der 4-Chlorhexansäure
Anwendungs- und Protokollleitfaden: Derivatisierung von 4-Chlorhexansäure für weiterführende Reaktionen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Derivatisierung von 4-Chlorhexansäure. Als vielseitiger Baustein in der organischen Synthese bietet dieses Molekül durch seine beiden funktionellen Gruppen – eine Carbonsäure und ein sekundäres Alkylchlorid – zahlreiche Möglichkeiten für Modifikationen.[1] Die hier beschriebenen Methoden sind für die Synthese von pharmazeutischen Zwischenprodukten, Feinchemikalien und für analytische Zwecke von entscheidender Bedeutung.
4-Chlorhexansäure (CAS: 89490-35-7) ist ein bifunktionelles Molekül, das gezielte chemische Umwandlungen an zwei unterschiedlichen Positionen ermöglicht.[2][3][4]
-
Die Carbonsäuregruppe (-COOH): Diese Gruppe ist der primäre Angriffspunkt für Reaktionen wie Veresterung und Amidierung. Die Aktivierung der Carbonsäure ist oft der erste Schritt, um ihre Reaktivität gegenüber Nukleophilen zu erhöhen.
-
Das Chloratom am C-4-Kohlenstoff: Das sekundäre Chlorid macht diese Position zu einem Zentrum für nukleophile Substitutionsreaktionen, was die Einführung einer Vielzahl von funktionellen Gruppen ermöglicht.[1] Abhängig von den Reaktionsbedingungen und dem Nukleophil können diese Substitutionen über S N 1- oder S N 2-Mechanismen ablaufen.[1]
Die gezielte Derivatisierung an einer dieser Positionen, während die andere geschützt oder unberührt bleibt, ist der Schlüssel zur Synthese komplexer Moleküle.
Abbildung 1: Reaktionswege für die Derivatisierung von 4-Chlorhexansäure.
Derivatisierung der Carbonsäuregruppe
Die Umwandlung der Carboxylgruppe ist ein gängiger erster Schritt in mehrstufigen Synthesen.
Veresterung zu 4-Chlorhexansäureestern
Die Veresterung wandelt die polare Carbonsäuregruppe in einen weniger polaren Ester um, was die Löslichkeit in organischen Lösungsmitteln verbessert und die Gruppe für nachfolgende Reaktionen schützt. Alkyl-Ester sind zudem oft stabiler und eignen sich gut für die gaschromatographische Analyse.[5]
Diese klassische Methode nutzt einen Überschuss an Alkohol als Lösungsmittel und Reaktant in Gegenwart eines sauren Katalysators.[6]
Materialien und Reagenzien:
| Reagenz/Material | Spezifikation | Anmerkungen |
| 4-Chlorhexansäure | ≥97% | Ausgangsmaterial |
| Methanol | Wasserfrei | Reaktant und Lösungsmittel |
| Schwefelsäure (H₂SO₄) | Konzentriert (98%) | Katalysator. Mit Vorsicht handhaben. |
| Natriumbicarbonat (NaHCO₃) | Gesättigte Lösung | Zur Neutralisation |
| Natriumchlorid (NaCl) | Gesättigte Lösung (Sole) | Für die wässrige Aufarbeitung |
| Magnesiumsulfat (MgSO₄) | Wasserfrei | Trocknungsmittel |
| Diethylether oder Ethylacetat | Reagenzqualität | Extraktionslösungsmittel |
Schritt-für-Schritt-Anleitung:
-
Reaktionsansatz: Lösen Sie 4-Chlorhexansäure (1,0 Äq.) in einem Rundkolben in einem großen Überschuss an wasserfreiem Methanol (z. B. 20-facher molarer Überschuss).
-
Katalysatorzugabe: Kühlen Sie die Mischung in einem Eisbad und fügen Sie langsam und unter Rühren konzentrierte Schwefelsäure (0,1 Äq.) hinzu. Die Zugabe ist exotherm.
-
Reflux: Setzen Sie einen Rückflusskühler auf den Kolben und erhitzen Sie die Mischung für 4-6 Stunden unter Rückfluss (ca. 65 °C für Methanol).
-
Reaktionskontrolle: Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) bis zum vollständigen Verbrauch des Ausgangsmaterials.
-
Aufarbeitung: Lassen Sie die Mischung auf Raumtemperatur abkühlen und entfernen Sie den größten Teil des Methanols unter reduziertem Druck.
-
Extraktion: Lösen Sie den Rückstand in Diethylether oder Ethylacetat und überführen Sie ihn in einen Scheidetrichter.
-
Waschen: Waschen Sie die organische Phase vorsichtig nacheinander mit gesättigter Natriumbicarbonatlösung (zur Neutralisation der Säure), Wasser und gesättigter NaCl-Lösung.
-
Trocknung und Aufreinigung: Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel im Rotationsverdampfer, um den rohen 4-Chlorhexansäuremethylester zu erhalten.[7][8] Eine weitere Aufreinigung kann durch Vakuumdestillation erfolgen.
Amidkopplung zur Synthese von 4-Chlorhexansäureamiden
Die direkte Reaktion einer Carbonsäure mit einem Amin ist aufgrund einer konkurrierenden Säure-Base-Reaktion ineffizient.[9][10] Daher muss die Carbonsäure zunächst aktiviert werden. Eine gängige Methode ist die Verwendung von Carbodiimid-Kopplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC).[10]
Dieses Protokoll beschreibt eine milde und effiziente Methode zur Bildung einer Amidbindung bei Raumtemperatur.[10]
Materialien und Reagenzien:
| Reagenz/Material | Spezifikation | Anmerkungen |
| 4-Chlorhexansäure | ≥97% | Ausgangsmaterial |
| Amin (primär oder sekundär) | Reagenzqualität | Nukleophil |
| EDC-HCl | Reagenzqualität | Kopplungsreagenz |
| N,N-Dimethylformamid (DMF) | Wasserfrei | Aprotisches polares Lösungsmittel |
| N,N-Diisopropylethylamin (DIPEA) | Reagenzqualität | Nicht-nukleophile Base |
| Wasser, Diethylether, HCl (1 M) | Reagenzqualität | Für die Aufarbeitung |
Schritt-für-Schritt-Anleitung:
-
Reaktionsansatz: Lösen Sie 4-Chlorhexansäure (1,0 Äq.) in wasserfreiem DMF in einem Rundkolben unter Inertgasatmosphäre (z. B. Stickstoff oder Argon).
-
Basenzugabe: Fügen Sie N,N-Diisopropylethylamin (DIPEA) (2,5 Äq.) hinzu.
-
Aktivierung: Kühlen Sie die Lösung auf 0 °C und fügen Sie EDC-HCl (1,2 Äq.) in Portionen hinzu. Rühren Sie die Mischung für 15 Minuten bei 0 °C.
-
Aminzugabe: Fügen Sie das gewünschte Amin (1,1 Äq.) langsam zur Reaktionsmischung hinzu.
-
Reaktion: Lassen Sie die Mischung langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.
-
Reaktionskontrolle: Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
Aufarbeitung: Gießen Sie die Reaktionsmischung in Wasser und extrahieren Sie das Produkt mehrmals mit Diethylether oder einem anderen geeigneten organischen Lösungsmittel.
-
Waschen: Waschen Sie die vereinigten organischen Phasen nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.
-
Trocknung und Aufreinigung: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck. Das Rohprodukt wird typischerweise durch Säulenchromatographie auf Kieselgel aufgereinigt.
Abbildung 2: Arbeitsablauf für die EDC-vermittelte Amidkopplung.
Nukleophile Substitution am C-4-Chloratom
Das Chloratom an der C-4-Position ist ein reaktives Zentrum, das die Einführung verschiedener funktioneller Gruppen durch nukleophile Substitution ermöglicht.[1]
Protokoll 3: Synthese von 4-Hydroxyhexansäure
Die Hydrolyse des Chlorids zu einer Hydroxylgruppe ist eine grundlegende Umwandlung. Diese Reaktion wird typischerweise unter basischen Bedingungen durchgeführt, um den nukleophilen Angriff durch ein Hydroxidion zu erleichtern.[1]
Materialien und Reagenzien:
| Reagenz/Material | Spezifikation | Anmerkungen |
| 4-Chlorhexansäure | ≥97% | Ausgangsmaterial |
| Natriumhydroxid (NaOH) | Pellets oder Lösung | Nukleophil und Base |
| Wasser | Deionisiert | Lösungsmittel |
| Salzsäure (HCl) | Konzentriert | Zur Ansäuerung |
| Ethylacetat | Reagenzqualität | Extraktionslösungsmittel |
Schritt-für-Schritt-Anleitung:
-
Reaktionsansatz: Lösen Sie 4-Chlorhexansäure (1,0 Äq.) in einer wässrigen Lösung von Natriumhydroxid (2,5 Äq.).
-
Heizen: Erhitzen Sie die Reaktionsmischung unter Rühren für mehrere Stunden auf 80-100 °C.
-
Reaktionskontrolle: Überwachen Sie das Verschwinden des Ausgangsmaterials (z.B. durch GC-MS einer angesäuerten und extrahierten Probe).
-
Ansäuern: Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und säuern Sie sie dann vorsichtig in einem Eisbad mit konzentrierter Salzsäure an, bis ein pH-Wert von ~2 erreicht ist.
-
Extraktion: Extrahieren Sie das Produkt, 4-Hydroxyhexansäure, mehrmals mit Ethylacetat.
-
Trocknung und Aufreinigung: Trocknen Sie die vereinigten organischen Phasen über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck, um das Rohprodukt zu erhalten.
Derivatisierung für die Gaschromatographie (GC)-Analyse
Aufgrund ihrer Polarität und geringen Flüchtigkeit neigen Carbonsäuren in der GC-Analyse zu schlechter Peakform und Adsorption an der Säule.[11] Eine Derivatisierung ist daher oft notwendig.
-
Veresterung (Alkylation): Wie in Protokoll 1 beschrieben, ist die Umwandlung in Methylester eine gängige Methode.[5][11]
-
Silylierung: Dies ist eine der häufigsten Derivatisierungsmethoden für polare funktionelle Gruppen. Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ersetzen den aktiven Wasserstoff der Carboxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe.[12] Dies reduziert die Polarität und erhöht die Flüchtigkeit und thermische Stabilität des Analyten.[5][12] Die Reaktivität für die Silylierung folgt im Allgemeinen der Reihenfolge: Alkohol > Phenol > Carbonsäure > Amin > Amid.[12]
Referenzen
-
Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 6, 93.
-
Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect. Abgerufen am 8. Januar 2026 von [Link]
-
4-Chlorohexanoic acid, methyl ester. (n.d.). NIST Chemistry WebBook. Abgerufen am 8. Januar 2026 von [Link]
-
This compound, methyl ester | C7H13ClO2 | CID 20288669 - PubChem. (n.d.). PubChem. Abgerufen am 8. Januar 2026 von [Link]
-
This compound | C6H11ClO2 | CID 20281315 - PubChem. (n.d.). PubChem. Abgerufen am 8. Januar 2026 von [Link]
-
Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. Abgerufen am 8. Januar 2026 von [Link]
-
Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). (2011). Molecules, 16(12), 10144-10156.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. Abgerufen am 8. Januar 2026 von [Link]
-
5-chlorohexanoic acid - C6H11ClO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). ChemSynthesis. Abgerufen am 8. Januar 2026 von [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis - CORE. (n.d.). CORE. Abgerufen am 8. Januar 2026 von [Link]
-
Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS - SHIMADZU CORPORATION. (n.d.). Shimadzu. Abgerufen am 8. Januar 2026 von [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Chemistry Steps. Abgerufen am 8. Januar 2026 von [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008). Org. Biomol. Chem., 6, 2818-2831.
-
Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Abgerufen am 8. Januar 2026 von [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2023). International Journal of Advanced Biological and Biomedical Research, 11(1), 133-144.
-
Exploring the Role of Nucleophiles in Chemical Reactions - Longdom Publishing. (2023). Journal of Organic and Inorganic Chemistry, 12(4).
-
5-Chlorohexanoic acid | C6H11ClO2 | CID 18541668 - PubChem. (n.d.). PubChem. Abgerufen am 8. Januar 2026 von [Link]
-
Various Functional Groups transforming into Carboxylic Acids - YouTube. (2020, April 6). YouTube. Abgerufen am 8. Januar 2026 von [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 89490-35-7 [m.chemicalbook.com]
- 3. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 89490-35-7 [chemicalbook.com]
- 5. gcms.cz [gcms.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound, methyl ester [webbook.nist.gov]
- 8. This compound, methyl ester | C7H13ClO2 | CID 20288669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Quantitative Analysis of 4-Chlorohexanoic Acid: A Guide to GC-MS and LC-MS/MS Methodologies
An Application Note for Drug Development and Research Professionals
Abstract
This application note provides detailed protocols for the quantification of 4-Chlorohexanoic acid, a halogenated carboxylic acid of interest in pharmaceutical development and metabolic research. Due to its polarity and limited volatility, this compound presents unique analytical challenges. We present two robust, validated methods to address these challenges: a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring a derivatization step, and a direct analysis method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide offers a comprehensive overview of sample preparation, instrumentation, and data analysis, providing researchers with the necessary tools to implement these methods effectively in a laboratory setting.
Introduction: The Analytical Challenge
This compound (C₆H₁₁ClO₂) is a saturated monocarboxylic acid containing a chlorine atom.[1] Its presence as a potential impurity, metabolite, or synthetic intermediate necessitates sensitive and specific quantification methods. The primary analytical challenge stems from the carboxylic acid functional group, which is highly polar. This polarity results in low volatility and poor chromatographic peak shape in traditional Gas Chromatography (GC) systems.[2][3]
To overcome these issues, two primary strategies are employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This approach leverages the high separation efficiency of GC. However, it requires a chemical derivatization step to convert the polar carboxylic acid into a more volatile and less polar ester, making it amenable to GC analysis.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is ideal for analyzing polar compounds directly from liquid samples. It eliminates the need for derivatization, thereby simplifying sample preparation and reducing potential sources of error.[6]
This document details the protocols for both approaches, allowing laboratories to choose the method that best suits their available instrumentation and analytical requirements.
Part A: Quantification by GC-MS Following Derivatization
This method is a classic and robust approach, particularly valuable in laboratories with established GC-MS capabilities. The core principle is the conversion of the non-volatile this compound into its corresponding methyl ester, which is sufficiently volatile for GC analysis.[7]
Principle of Derivatization
Derivatization in GC serves to modify the analyte to improve its chromatographic behavior and detection.[5] For carboxylic acids, esterification is the most common alkylation technique.[4] This process replaces the active, polar hydrogen of the carboxyl group with an alkyl group, which significantly reduces polarity and increases volatility.[5] We will describe a procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a silylation reagent that effectively derivatizes carboxylic acids for GC analysis.[8]
Workflow for GC-MS Analysis
Sources
- 1. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. researchgate.net [researchgate.net]
- 7. This compound, methyl ester | C7H13ClO2 | CID 20288669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chlorohexanoic Acid
[AN-001]
Abstract
This application note presents a comprehensive guide to the analysis of 4-Chlorohexanoic acid using High-Performance Liquid Chromatography (HPLC). Due to the compound's limited UV absorptivity, two primary methods are detailed: a direct analysis by reversed-phase HPLC with UV detection at low wavelengths, suitable for higher concentrations, and a more sensitive method employing pre-column derivatization for trace-level quantification. Additionally, a chiral separation method is outlined to resolve the enantiomers of this chiral carboxylic acid. This document provides detailed protocols, method validation considerations based on ICH Q2(R2) guidelines, and the scientific rationale behind the methodological choices, intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a halogenated carboxylic acid of interest in various fields, including as a potential intermediate in pharmaceutical synthesis and as a subject of study in environmental and toxicological research.[1][2] Its structure, featuring a chlorine atom on the fourth carbon of a hexanoic acid chain, results in a chiral center, meaning it exists as two enantiomers. Accurate and robust analytical methods are crucial for its quantification in different matrices.
The primary challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which leads to poor sensitivity with UV-Vis detectors.[3][4] While direct analysis at low UV wavelengths (around 210 nm) is possible for concentrated samples, trace analysis necessitates a strategy to enhance detection. Pre-column derivatization, which introduces a highly UV-absorbent or fluorescent moiety to the analyte, is a widely adopted solution for such compounds.[3][5][6]
This application note details three distinct HPLC methods for the comprehensive analysis of this compound:
-
Method 1: Direct Reversed-Phase HPLC with UV Detection
-
Method 2: Sensitive Quantification via Pre-column Derivatization with 2-Nitrophenylhydrazine (2-NPH)
-
Method 3: Chiral Separation of Enantiomers
Each method is presented with a detailed protocol, a discussion of the underlying scientific principles, and guidance for method validation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | [1] |
| Molecular Weight | 150.60 g/mol | [1] |
| Structure | CH₃CH₂CHClCH₂CH₂COOH | [1] |
| Chirality | Yes, at C4 | |
| Predicted pKa | ~4.8 (estimated based on similar short-chain carboxylic acids) | |
| UV Absorbance | Low, primarily from the carboxylic acid group (<220 nm) | [3][4] |
The pKa of the carboxylic acid group is critical for optimizing the mobile phase pH in reversed-phase chromatography. To ensure the analyte is in its neutral, protonated form for optimal retention on a C18 column, the mobile phase pH should be at least one to two pH units below the pKa.
Method 1: Direct Analysis by Reversed-Phase HPLC
This method is suitable for the quantification of this compound at relatively high concentrations where sensitivity is not a limiting factor.
Scientific Rationale
The method employs a reversed-phase C18 column, which separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, will have a reasonable retention time under these conditions. The mobile phase consists of an acidified aqueous solution and an organic modifier (acetonitrile or methanol). The acidic pH ensures that the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and increasing its retention on the non-polar stationary phase. Detection is performed at a low wavelength (210 nm) where the carboxylic acid functional group exhibits some absorbance.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic at 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 210 nm |
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to a final concentration within the expected linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).
Method Validation Considerations
This method should be validated according to ICH Q2(R2) guidelines.[7][8][9] Key parameters to evaluate include:
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Assess the linearity of the detector response across the desired concentration range. A correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy and Precision: Determine the accuracy (as percent recovery) and precision (as relative standard deviation, RSD) at multiple concentration levels.
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
Method 2: Sensitive Quantification via Pre-column Derivatization with 2-Nitrophenylhydrazine (2-NPH)
For trace-level analysis, pre-column derivatization with 2-Nitrophenylhydrazine (2-NPH) significantly enhances the detectability of this compound.
Scientific Rationale
2-NPH reacts with the carboxylic acid group of this compound in the presence of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a hydrazide derivative.[5][6] This derivative contains a nitrophenyl group, a strong chromophore, which allows for detection at a higher wavelength (e.g., 400 nm) with much greater sensitivity and selectivity, as there is less interference from the sample matrix at this wavelength.[5]
Caption: Derivatization of this compound with 2-NPH.
Experimental Protocol
Derivatization Procedure: [5][10]
-
To 100 µL of the sample solution (containing this compound) in a microcentrifuge tube, add 50 µL of a 20 mM solution of 2-Nitrophenylhydrazine hydrochloride in 50% ethanol.
-
Add 50 µL of a 120 mM solution of EDC hydrochloride in 50% ethanol containing 1.5% pyridine.
-
Vortex the mixture and incubate at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with the mobile phase to an appropriate concentration for HPLC analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detector | UV-Vis at 400 nm |
Method Validation Considerations
In addition to the parameters mentioned for Method 1, the validation of a derivatization-based method should also consider:
-
Derivatization Reaction Robustness: Evaluate the effect of small variations in reaction time, temperature, and reagent concentrations on the yield of the derivative.
-
Stability of the Derivative: Assess the stability of the derivatized sample over time under different storage conditions.
Method 3: Chiral Separation of Enantiomers
As this compound is a chiral molecule, separating and quantifying the individual enantiomers is often necessary, particularly in pharmaceutical and biological studies.
Scientific Rationale
Direct chiral separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for their broad applicability.[11][12][13] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These complexes have different stabilities, leading to different retention times for the two enantiomers. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is crucial for achieving optimal resolution.[11]
Caption: Workflow for the chiral separation of this compound.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based CSP) |
| Mobile Phase | Hexane : Isopropanol : Acetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detector | UV-Vis at 215 nm |
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter compatible with organic solvents.
Method Validation Considerations
For chiral methods, the following validation parameters are particularly important:
-
Enantiomeric Resolution: The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 to ensure baseline separation.
-
Enantiomeric Purity: The ability to accurately quantify one enantiomer in the presence of the other. This is typically assessed by analyzing samples with known ratios of the two enantiomers.
Conclusion
This application note provides a comprehensive framework for the HPLC analysis of this compound. The choice of method—direct analysis, derivatization, or chiral separation—will depend on the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the need for enantiomeric resolution. Each proposed method should be fully validated according to the principles outlined in the ICH Q2(R2) guidelines to ensure the generation of reliable and accurate data.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA
- ICH Q2 (R2) Validation of Analytical Procedures - MasterControl
- Validation of Analytical Procedures Q2(R2) - ICH
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline
- A Comparative Guide to Validating HPLC Methods Using 2-Nitrophenylhydrazine Derivatiz
- Chemical Properties of this compound, methyl ester - Cheméo
- New preparation method for 9-anthryldiazomethane (ADAM)
- This compound | C6H11ClO2 | CID 20281315 - PubChem - NIH
- This compound | 89490-35-7 - ChemicalBook
- This compound, methyl ester | C7H13ClO2 | CID 20288669 - PubChem
- On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - PubMed
- A Comprehensive Guide to Alternative Reagents for HPLC Derivatiz
- On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - ResearchG
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - UK
- This compound, methyl ester - the NIST WebBook
- Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS
- RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO - DSpace
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC
- Benzoic acid, 4-chloro- - the NIST WebBook
- A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids
- Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry | Request PDF - ResearchG
- Chiral HPLC separation: str
- Chiral Column HPLC All You Should Know - uHPLCs
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
- Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry - ChemRxiv
- (PDF)
- 6-Chlorohexanoic acid CAS#: 4224-62-8 - ChemicalBook
- Basics of chiral HPLC - Sigma-Aldrich
- 5-Chlorohexanoic acid | C6H11ClO2 | CID 18541668 - PubChem - NIH
- A Rapid New Approach to Quantifying Short-Chain Fatty Acids | LCGC Intern
- Chiral HPLC separations | Request PDF - ResearchG
- HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - Frontiers
- Affordable Price 6-Chlorohexanoic Acid 96%, Industrial-Grade Liquid Chemical
- Acetic acid, chloro- - the NIST WebBook - National Institute of Standards and Technology
- 6-Chlorohexanoic acid(4224-62-8) 1H NMR spectrum - ChemicalBook
- 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem
Sources
- 1. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 89490-35-7 [chemicalbook.com]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. mastercontrol.com [mastercontrol.com]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. uhplcs.com [uhplcs.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Gas chromatography methods for 4-Chlorohexanoic acid
An In-Depth Guide to the Gas Chromatographic Analysis of 4-Chlorohexanoic Acid
Authored by: A Senior Application Scientist
This application note provides a comprehensive guide to the analysis of this compound using gas chromatography (GC). It is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a robust and reliable method for the quantification of this compound. This document delves into the theoretical underpinnings of the analytical choices, offers a detailed, step-by-step protocol, and provides insights gleaned from extensive experience in the field of chromatography.
Introduction: The Analytical Challenge of this compound
This compound is a halogenated carboxylic acid that can be of interest as a synthetic intermediate or a potential environmental contaminant. Its analysis presents a classic challenge for gas chromatography due to its inherent polarity and low volatility. Direct injection of the underivatized acid onto a GC column often leads to poor peak shape, low sensitivity, and potential for irreversible adsorption onto the column's stationary phase. To overcome these challenges, a derivatization step is essential to convert the polar carboxylic acid group into a more volatile and thermally stable ester. This application note will focus on a widely applicable and robust derivatization method using boron trifluoride-methanol (BF3-methanol) to form the methyl ester of this compound, followed by analysis using a gas chromatograph coupled with a mass spectrometer (GC-MS).
The Critical Role of Derivatization: From Polar Acid to Volatile Ester
The primary obstacle in the GC analysis of carboxylic acids is the presence of the carboxyl group (-COOH). This functional group is highly polar and capable of hydrogen bonding, which leads to several analytical problems:
-
Low Volatility: Significant thermal energy is required to vaporize the analyte in the GC inlet, which can lead to thermal degradation.
-
Peak Tailing: The polar analyte can interact strongly with active sites on the column, leading to asymmetric, tailing peaks and poor resolution.
-
Column Bleed and Degradation: The acidic nature of the analyte can degrade the stationary phase of the GC column over time.
Derivatization addresses these issues by chemically modifying the carboxyl group. In this protocol, we will employ esterification with BF3-methanol. The boron trifluoride acts as a Lewis acid catalyst to facilitate the reaction between the carboxylic acid and methanol, yielding the corresponding methyl ester (methyl 4-chlorohexanoate). This transformation significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.
Analytical Workflow: A Visual Overview
The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis.
Application Note & Protocols: A Guide to the Purification of Crude 4-Chlorohexanoic Acid
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude 4-chlorohexanoic acid. It details field-proven protocols for bulk and fine purification, including acid-base extraction, vacuum distillation, recrystallization, and column chromatography. The causality behind experimental choices is explained to empower users to adapt these methods to their specific needs, ensuring high purity and yield for downstream applications.
Introduction: The Need for High-Purity this compound
This compound is a valuable halogenated carboxylic acid that serves as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both a carboxylic acid and a chlorine atom on its six-carbon backbone allows for a wide range of chemical transformations. However, the purity of this reagent is paramount; impurities from its synthesis can lead to unwanted side reactions, low yields, and difficulties in the purification of final products.
Typical impurities are highly dependent on the synthetic route but can include:
-
Unreacted Starting Materials: Such as hexanoic acid or γ-caprolactone.
-
Isomeric Byproducts: Positional isomers like 2-, 3-, 5-, and 6-chlorohexanoic acid.
-
Over-halogenated Products: Dichlorohexanoic acids.
-
Reaction Solvents and Catalysts: Residual organic solvents or inorganic salts.
This guide outlines a strategic approach to purification, beginning with a robust bulk cleanup method followed by techniques tailored to the physical state of the compound to achieve high purity.
Physicochemical Properties
A thorough understanding of the physical properties of this compound is the foundation for selecting an appropriate purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClO₂ | [1] |
| Molecular Weight | 150.60 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | γ-chlorocaproic acid | [1] |
| Physical State | Low-melting solid or liquid at RT | [2][3] |
| Boiling Point | High boiling; requires vacuum for distillation | [2][3] |
| pKa | ~4.8 (Estimated) | - |
Note: The physical state at room temperature can vary based on purity. The closely related 6-chlorohexanoic acid has a melting point of 24-32°C, suggesting this compound is likely a liquid or low-melting solid.[2][3] Empirical observation of the crude material is essential.
Safety First: Handling Chlorinated Carboxylic Acids
Before beginning any procedure, consult the Safety Data Sheet (SDS) for this compound. Halogenated carboxylic acids are often corrosive and can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
Strategic Purification Workflow
A successful purification strategy removes a wide range of impurities in a logical sequence. The following workflow is recommended as a starting point. The choice between distillation and recrystallization depends on whether the acid-base extracted material is a liquid or a solid.
Caption: General purification workflow for crude this compound.
Protocol 1: Bulk Purification via Acid-Base Extraction
Principle of Causality: This is the most effective initial step. This compound, being a carboxylic acid, is deprotonated by a weak base (sodium bicarbonate) to form its water-soluble sodium salt.[4][5] Neutral organic impurities (like residual starting materials or solvents) remain in the organic phase and are washed away. A weak base like NaHCO₃ is chosen over a strong base like NaOH to prevent the deprotonation of less acidic impurities (e.g., phenols) and to minimize potential side reactions like hydrolysis.[6][7]
Caption: Workflow for acid-base extraction purification.
Protocol:
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 100 mg/mL. Transfer the solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[8]
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure generated from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium 4-chlorohexanoate salt) into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction (steps 2-4) on the organic layer one more time to ensure complete recovery of the acid. Combine the aqueous extracts.
-
Backwash (Optional): To remove any neutral impurities that may have been carried over, add a small amount of fresh organic solvent to the combined aqueous extracts, shake, and discard the organic layer.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH ~2, check with pH paper).[5] The this compound will precipitate out as a solid or separate as an oil.
-
Isolation:
-
If a solid forms: Collect the purified product by vacuum filtration, wash the solid with a small amount of ice-cold water, and air-dry.[7]
-
If an oil forms: Extract the product back into an organic solvent (e.g., diethyl ether) three times. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[7][8]
-
Protocol 2: Purification by Vacuum Distillation (for Liquids)
Principle of Causality: If the product isolated from extraction is a liquid, vacuum distillation is an effective method for separating it from non-volatile impurities (like salts) or from other volatile components with significantly different boiling points.[9] Applying a vacuum lowers the boiling point, which is crucial for preventing thermal decomposition of the halogenated acid at high temperatures.
Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus (distilling flask, short-path distillation head with thermometer, condenser, and receiving flask). Ensure all glass joints are properly greased and sealed.
-
Charge the Flask: Add the crude liquid this compound to the distilling flask (no more than two-thirds full) along with a magnetic stir bar or a few boiling chips.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once the desired pressure is stable (e.g., 1-10 Torr), begin heating the distilling flask using a heating mantle. Stir the liquid continuously.
-
Fraction Collection:
-
Collect and discard any initial low-boiling fractions (forerun).
-
When the temperature at the distillation head stabilizes, place a clean, pre-weighed receiving flask to collect the main fraction corresponding to the this compound. Record the stable boiling temperature and the pressure.
-
Stop the distillation when the temperature begins to drop or when only a small residue remains in the distilling flask.
-
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Protocol 3: Purification by Recrystallization (for Solids)
Principle of Causality: This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[10] An ideal solvent will dissolve the compound completely when hot but very poorly when cold, while impurities remain either insoluble at high temperatures or soluble at low temperatures.
Solvent Selection: The key to successful recrystallization is choosing the right solvent. Given the polar nature of the carboxylic acid and the chloroalkane chain, a solvent of intermediate polarity or a solvent pair is often effective.
| Solvent/System | Rationale |
| Toluene | Aromatic solvent, good for moderately polar compounds. |
| Water | Highly polar. May be suitable if the compound has sufficient polarity. Often used in a solvent pair.[11][12] |
| Hexane/Toluene | A nonpolar/moderately polar solvent pair. Dissolve in hot toluene, then add hot hexane until cloudy.[10] |
| Ethanol/Water | A polar protic/polar protic solvent pair. Dissolve in hot ethanol, then add hot water until cloudy.[10] |
Protocol:
-
Solvent Test: In small test tubes, test the solubility of a small amount of crude material in various candidate solvents to find one where it is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid. Heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution into a clean, pre-warmed flask to remove them.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove all residual solvent.
Protocol 4: High-Purity Polishing by Chromatography
Principle of Causality: When impurities have similar physical properties to the desired product (e.g., isomers), chromatography is required for separation. For carboxylic acids on standard silica gel, the acidic proton can interact strongly with the silica surface, leading to severe peak tailing.[13] This is overcome by adding a small amount of a volatile acid (like acetic or formic acid) to the mobile phase, which keeps the analyte fully protonated and minimizes this unwanted interaction.[13][14]
Protocol (Modified Silica Gel Flash Chromatography):
-
TLC Analysis: Develop an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add ~1% acetic acid to the mobile phase to prevent tailing.[15] Aim for an Rf value of ~0.3 for the this compound.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase and load it carefully onto the top of the silica bed.
-
Elution: Begin eluting the sample through the column with the mobile phase, applying gentle air pressure.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvents under reduced pressure using a rotary evaporator. The added acetic acid is volatile and will be removed during this process.
Purity Assessment
After any purification procedure, it is crucial to assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify proton/carbon-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[16]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity for a solid.
References
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- University of California, Los Angeles. (n.d.). Liquid/liquid Extraction.
- Cheméo. (n.d.). Chemical Properties of this compound, methyl ester.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Quora. (2023). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?.
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- University of California, Los Angeles. (n.d.). Recrystallization.
- ResearchGate. (2018). TLC tailing and carboxylic acid?.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of California, Berkeley. (n.d.). Crystallization Solvents.
- Journal of Liquid Chromatography & Related Technologies. (2007). Thin Layer and High Performance Column Liquid Chromatographic Analysis of Selected Carboxylic Acids.
- Chemistry LibreTexts. (2022). Thin Layer Chromatography.
- LCGC North America. (n.d.). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20281315, this compound.
- CAS. (n.d.). 6-Chlorohexanoic acid - CAS Common Chemistry.
- Google Patents. (n.d.). US3791935A - Purification of carboxylic acids.
- National Institute of Standards and Technology. (n.d.). This compound, methyl ester in NIST Chemistry WebBook.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- National Center for Biotechnology Information. (n.d.). Decarboxylative Halogenation of Organic Compounds.
Sources
- 1. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Buy 6-Chlorohexanoic acid | 4224-62-8 [smolecule.com]
- 4. vernier.com [vernier.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. US3791935A - Purification of carboxylic acids - Google Patents [patents.google.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound, methyl ester [webbook.nist.gov]
Experimental Design and Protocols for Reactions of 4-Chlorohexanoic Acid: A Guide for Synthetic Chemists
Introduction
4-Chlorohexanoic acid is a bifunctional molecule of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a terminal carboxylic acid and a secondary alkyl chloride, allows for orthogonal chemical modifications at two distinct reactive centers.[1] This guide provides detailed experimental setups, protocols, and mechanistic insights for key reactions of this compound, including esterification, amidation, and nucleophilic substitution at the C-4 position. The protocols herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to enable rational experimental design and troubleshooting.
Safety First: Handling this compound
This compound and related haloalkanoic acids should be handled with appropriate safety precautions. While specific toxicity data for this compound is not extensively documented, similar compounds are known to be corrosive and can cause severe skin burns and eye damage.[2][3][4][5]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[6] Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.[4][6]
-
Spill and Waste Management: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of all waste in accordance with local regulations.[6]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water.[3][4] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[3][4] If swallowed, rinse the mouth and do not induce vomiting; seek immediate medical attention.[3][4]
Part 1: Transformations of the Carboxylic Acid Group
The carboxylic acid moiety of this compound is a primary site for derivatization, most commonly through esterification and amidation reactions. These transformations are fundamental in peptide synthesis, prodrug design, and materials science.
Esterification of this compound
Esterification converts the carboxylic acid into an ester, which can alter the molecule's polarity, solubility, and biological activity. Two primary methods are detailed below: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification for acid-sensitive substrates.
This method is a reliable and cost-effective procedure for the synthesis of simple alkyl esters, driven to completion by using an excess of the alcohol, which also serves as the solvent.[7][8][9]
Reaction Scheme: this compound + Methanol (excess) --(H₂SO₄ catalyst)--> Methyl 4-chlorohexanoate + H₂O
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also act as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-chlorohexanoate.
-
Purify the product by vacuum distillation if necessary.
Causality and Optimization:
-
The use of excess alcohol shifts the reaction equilibrium towards the product side, maximizing the yield.[7]
-
Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][9]
-
The aqueous workup is crucial to remove the acid catalyst and any unreacted carboxylic acid.
For acid-sensitive substrates or the synthesis of sterically hindered esters like tert-butyl esters, the Steglich esterification provides a mild and efficient alternative.[10][11] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11]
Reaction Scheme: this compound + tert-Butanol --(DCC, DMAP)--> tert-Butyl 4-chlorohexanoate + Dicyclohexylurea (DCU)
Materials:
-
This compound
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 3-12 hours. Monitor the reaction progress by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Causality and Optimization:
-
DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11][12]
-
DMAP acts as a potent nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a more reactive acylpyridinium species, which is then readily attacked by the alcohol.[10][11]
-
The reaction is performed under anhydrous conditions to prevent the hydrolysis of the activated intermediates.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Reference |
| Catalyst | Strong Acid (e.g., H₂SO₄) | DCC, DMAP | [7][10] |
| Conditions | High temperature (reflux) | Room temperature | [8][11] |
| Substrate Scope | Good for simple, non-acid sensitive alcohols | Broad, including sterically hindered and acid-sensitive alcohols | [10][13] |
| Byproduct | Water | Dicyclohexylurea (DCU) | [7][14] |
| Workup | Aqueous extraction | Filtration and aqueous extraction | [8][14] |
Amidation of this compound
Amide bond formation is a cornerstone of medicinal chemistry and peptide synthesis.[15] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[16] Therefore, coupling agents are employed to activate the carboxylic acid.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that, in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), efficiently facilitates amide bond formation with minimal side reactions.[15][16]
Reaction Scheme: this compound + Amine --(EDC, HOBt)--> N-Substituted-4-chlorohexanamide + Water-soluble urea byproduct
Materials:
-
This compound
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
If the amine is used as a salt (e.g., hydrochloride), add 1.1-1.2 eq of a non-nucleophilic base like DIPEA.
-
Add EDC (1.2 eq) to the solution and stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Causality and Optimization:
-
EDC activates the carboxylic acid, similar to DCC.[16]
-
HOBt reacts with the activated intermediate to form an active ester, which is less prone to racemization (if the amine is chiral) and side reactions.[15]
-
The use of a water-soluble carbodiimide (EDC) simplifies the workup, as the urea byproduct is soluble in the aqueous phase.[17]
Part 2: Nucleophilic Substitution at the C-4 Position
The secondary chloride at the C-4 position of this compound is a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups.[1] The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[1][18]
Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways
-
Sₙ2 Mechanism: This is a one-step, bimolecular process where the nucleophile attacks the carbon center at the same time as the leaving group departs.[18][19] It is favored by strong, unhindered nucleophiles and polar aprotic solvents. For a secondary alkyl halide like this compound, the Sₙ2 pathway is often competitive.[20]
-
Sₙ1 Mechanism: This is a two-step, unimolecular process involving the formation of a carbocation intermediate.[18][20] It is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation, and substrates that can form stable carbocations.[1][20]
The choice of solvent and nucleophile is therefore critical in directing the outcome of the substitution reaction.
Protocol 2.1.1: Sₙ2 Substitution with Azide (Synthesis of 4-Azidohexanoic Acid)
This protocol illustrates a typical Sₙ2 reaction using a strong nucleophile, the azide ion.
Reaction Scheme: this compound + Sodium Azide --(DMF)--> 4-Azidohexanoic Acid + NaCl
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of C-Cl stretch, appearance of N₃ stretch).
-
Cool the reaction to room temperature and pour it into a mixture of water and diethyl ether.
-
Separate the aqueous layer and extract it twice more with diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude 4-azidohexanoic acid.
-
Purify by column chromatography if necessary.
Causality and Optimization:
-
Sodium azide is a strong nucleophile, favoring the Sₙ2 pathway.[20]
-
DMF is a polar aprotic solvent that solvates the cation (Na⁺) but not the anion (N₃⁻), leaving the nucleophile "naked" and highly reactive, thus accelerating the Sₙ2 reaction.[1]
-
Heating is often required to overcome the activation energy for substitution at a secondary carbon.
Protocol 2.1.2: Sₙ1-type Substitution (Hydrolysis to 4-Hydroxyhexanoic Acid)
Hydrolysis of the C-Cl bond can lead to the corresponding alcohol. While this can occur under Sₙ2 conditions with hydroxide, using a weak nucleophile like water under conditions that can stabilize a carbocation will favor an Sₙ1 pathway.
Reaction Scheme: this compound + H₂O --(heat, polar protic solvent)--> 4-Hydroxyhexanoic Acid + HCl
Materials:
-
This compound
-
Water
-
Acetone (as a co-solvent)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of water and acetone (e.g., 1:1 v/v).
-
Heat the mixture to reflux and stir for 24-48 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and neutralize the generated HCl by carefully adding solid sodium bicarbonate until effervescence ceases.
-
Remove the acetone by rotary evaporation.
-
Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield 4-hydroxyhexanoic acid.
Causality and Optimization:
-
Water is a weak nucleophile, and the polar protic solvent mixture (water/acetone) helps to stabilize the potential secondary carbocation intermediate, favoring the Sₙ1 pathway.[1][20]
-
The reaction is typically slow and requires elevated temperatures.
Part 3: Analytical Methods for Reaction Monitoring
Effective monitoring of reaction progress is essential for optimizing conditions and determining the endpoint.
-
Thin Layer Chromatography (TLC): A rapid and convenient method for qualitative analysis. A suitable solvent system (e.g., hexane:ethyl acetate) should be developed to achieve good separation between the starting material, product, and any major byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products. Reversed-phase HPLC with UV detection is a common method for analyzing carboxylic acids and their derivatives.[21][22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile and thermally stable compounds, such as the methyl ester of this compound.[23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final products and can also be used to monitor reaction progress by observing the disappearance of starting material signals and the appearance of product signals.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups, such as the C=O stretch of the carboxylic acid or ester, the N-H stretch of an amide, or the azide stretch.
Diagrams
Caption: General workflow for EDC/HOBt mediated amidation.
Caption: Mechanistic pathways for nucleophilic substitution at the C-4 position.
References
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry.
- esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
- Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.).
- Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts.
- Nucleophilic Substitution of Alkyl Halides. (n.d.). University of Calgary.
- Preparation of Esters. (n.d.). Chemistry Steps.
- Sn2 mechanism: kinetics and substrate (video). (n.d.). Khan Academy.
- Organic Chemistry Alkyl Halides - Nucleophilic Substitutions. (n.d.). StudySmarter US.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
- Safety Data Sheet. (2024, November 16). Angene Chemical.
- 7: Alkyl Halides- Nucleophilic Substitution and Elimination. (2022, December 28). Chemistry LibreTexts.
- This compound | C6H11ClO2 | CID 20281315. (n.d.). PubChem.
- Esterification of Carboxylic Acids with. (n.d.). Organic Syntheses Procedure.
- Chemical Properties of this compound, methyl ester. (n.d.). Cheméo.
- Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal.
- CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. (n.d.). Google Patents.
- An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. (n.d.). Der Pharma Chemica.
- This compound, methyl ester. (n.d.). NIST WebBook.
- This compound, methyl ester | C7H13ClO2 | CID 20288669. (n.d.). PubChem.
- A Simple Method for the Esterification of Carboxylic Acids Using Chlorosilanes. (1981, April 1). Semantic Scholar.
- 21.2: Nucleophilic Acyl Substitution Reactions. (2024, September 30). Chemistry LibreTexts.
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry.
- Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. (2017, January 12). YouTube.
- 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209. (n.d.). PubChem.
- Analytical Methods for Organic Acids. (n.d.). Shimadzu.
- No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). SHIMADZU CORPORATION.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 6-Chlorohexanoic acid | 4224-62-8 [smolecule.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 17. peptide.com [peptide.com]
- 18. web.viu.ca [web.viu.ca]
- 19. ocw.uci.edu [ocw.uci.edu]
- 20. chemistry.coach [chemistry.coach]
- 21. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. shimadzu.com [shimadzu.com]
- 23. This compound, methyl ester [webbook.nist.gov]
- 24. This compound, methyl ester | C7H13ClO2 | CID 20288669 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Integration of 4-Chlorohexanoic Acid in Advanced Polymer Synthesis: Application Notes and Protocols
In the dynamic field of polymer chemistry, the pursuit of novel monomers and initiators that impart functionality and control over macromolecular architecture is paramount. 4-Chlorohexanoic acid, while not a conventional building block, presents a unique opportunity for the design of functional polymers through its strategic incorporation as either a monomer precursor or a key component of a polymerization initiator. The presence of a secondary chloro group on the hexanoic acid backbone offers a versatile handle for post-polymerization modification, enabling the synthesis of tailored materials for a range of applications, from drug delivery to advanced materials.
This technical guide provides detailed application notes and protocols for the use of this compound in two powerful polymerization techniques: Ring-Opening Polymerization (ROP) and Atom Transfer Radical Polymerization (ATRP). The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis of functional and biodegradable polymers.
Part 1: this compound as a Precursor for Functional Monomers in Ring-Opening Polymerization
The ring-opening polymerization of lactones is a cornerstone for the synthesis of biodegradable polyesters such as poly(ε-caprolactone) (PCL).[1][2] By derivatizing this compound into a functionalized caprolactone, it is possible to introduce a pendant chlorine atom along the polyester backbone. This chlorine can then serve as a reactive site for further chemical transformations.
Conceptual Framework
The strategy involves a two-step process:
-
Synthesis of a Chloro-substituted Caprolactone: this compound is first converted to its corresponding hydroxy acid, which is then cyclized to form a substituted ε-caprolactone. This functionalized monomer is the key to introducing the chloro-functionality into the polymer chain.
-
Ring-Opening Polymerization: The chloro-substituted caprolactone is then polymerized using a suitable catalyst, such as tin(II) octoate, to yield a functionalized polyester.[3]
The resulting polymer, poly(γ-chloro-ε-caprolactone), possesses a biodegradable polyester backbone with pendant chloro groups that can be subjected to nucleophilic substitution reactions to attach a variety of functional moieties, including drugs, targeting ligands, or other polymer chains.
Experimental Protocol: Synthesis of Poly(γ-chloro-ε-caprolactone)
This protocol outlines the ring-opening polymerization of a conceptually synthesized γ-chloro-ε-caprolactone.
Materials
| Compound | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| γ-chloro-ε-caprolactone | C₆H₉ClO₂ | 148.59 | N/A | Custom Synthesis |
| Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | C₁₆H₃₀O₄Sn | 405.12 | 301-10-0 | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Fisher Scientific |
| Methanol | CH₄O | 32.04 | 67-56-1 | VWR |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |
Procedure
-
Drying of Glassware: All glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.
-
Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is charged with γ-chloro-ε-caprolactone (10.0 g, 67.3 mmol).
-
Solvent Addition: Anhydrous toluene (50 mL) is added to the flask via cannula under a nitrogen atmosphere.
-
Initiator/Catalyst Addition: In a separate vial, a stock solution of Sn(Oct)₂ in anhydrous toluene is prepared. A calculated amount of the catalyst solution (monomer-to-catalyst ratio of 200:1) is added to the reaction mixture.
-
Polymerization: The flask is immersed in a preheated oil bath at 110 °C and the reaction is allowed to proceed for 24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: After cooling to room temperature, the viscous solution is diluted with dichloromethane (20 mL) and precipitated into an excess of cold methanol (500 mL) with vigorous stirring.
-
Isolation: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at 40 °C to a constant weight.
Characterization
The resulting poly(γ-chloro-ε-caprolactone) can be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the polymer structure and the presence of the chloro-substituent.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To analyze the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm).
Workflow Diagram
Caption: Workflow for the synthesis of functional polyesters via ROP.
Part 2: this compound as a Building Block for Functional ATRP Initiators
Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersities, and complex architectures.[4][5] The initiator is a key component in ATRP, and by designing an initiator that contains the 4-chlorohexanoyl moiety, this functionality can be precisely placed at the α-chain end of the resulting polymer.
Conceptual Framework
The approach here is to synthesize a novel ATRP initiator by esterifying this compound with an alcohol that also contains a group capable of initiating ATRP, such as a 2-bromo-2-methylpropionyl group.
-
Initiator Synthesis: this compound is reacted with 2-hydroxyethyl 2-bromo-2-methylpropanoate to yield an ester that has a tertiary bromide as the ATRP initiating site and the 4-chlorohexanoyl group as a latent functional moiety.
-
Atom Transfer Radical Polymerization: This functional initiator is then used to polymerize a vinyl monomer, such as styrene or methyl methacrylate, in the presence of a copper catalyst and a ligand.[6]
The resulting polymer will have a 4-chlorohexanoyl group at one terminus, which can be used for subsequent bioconjugation or surface immobilization.
Experimental Protocol: ATRP of Styrene using a this compound-Derived Initiator
This protocol details the synthesis of polystyrene with a 4-chlorohexanoyl end-group.
Materials
| Compound | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 2-((4-chlorohexanoyl)oxy)ethyl 2-bromo-2-methylpropanoate | C₁₂H₂₀BrClO₄ | 359.64 | N/A | Custom Synthesis |
| Styrene | C₈H₈ | 104.15 | 100-42-5 | Sigma-Aldrich |
| Copper(I) bromide (CuBr) | CuBr | 143.45 | 7787-70-4 | Acros Organics |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | C₉H₂₃N₃ | 173.30 | 3030-47-5 | Sigma-Aldrich |
| Anisole | C₇H₈O | 108.14 | 100-66-3 | Alfa Aesar |
| Methanol | CH₄O | 32.04 | 67-56-1 | VWR |
Procedure
-
Monomer Purification: Styrene is passed through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: A Schlenk flask is charged with CuBr (71.7 mg, 0.5 mmol) and a magnetic stir bar. The flask is sealed, and the atmosphere is replaced with nitrogen by three vacuum-nitrogen cycles.
-
Component Addition: Styrene (10.4 g, 100 mmol), the custom initiator (179.8 mg, 0.5 mmol), and anisole (10 mL) are added to the flask via nitrogen-purged syringes.
-
Ligand Addition and Degassing: PMDETA (173.3 mg, 1.0 mmol) is added, and the mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is placed in a thermostatically controlled oil bath at 90 °C to initiate the polymerization. Samples are withdrawn periodically via a nitrogen-purged syringe to monitor monomer conversion by ¹H NMR.
-
Termination and Purification: After the desired conversion is reached (e.g., 6 hours), the flask is opened to air and the mixture is diluted with dichloromethane. The solution is passed through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: The polymer is precipitated into an excess of cold methanol, filtered, and dried under vacuum at 60 °C.
Characterization
-
¹H NMR: To determine monomer conversion and confirm the presence of the end-group.
-
GPC: To measure the molecular weight and PDI. A linear evolution of molecular weight with conversion and a low PDI (<1.2) are indicative of a controlled polymerization.[7]
Workflow Diagram
Caption: Workflow for the synthesis of end-functionalized polymers via ATRP.
Trustworthiness and Self-Validation
The protocols described are grounded in well-established and highly cited polymerization techniques.[1][4] The success of each synthesis can be internally validated through standard analytical methods. For the ROP, a predictable molecular weight based on the monomer-to-initiator ratio and a narrow PDI are expected. For the ATRP, a linear first-order kinetic plot, a linear increase in molecular weight with monomer conversion, and a low PDI are hallmarks of a controlled process.[6] The presence of the chloro-functionality can be confirmed by spectroscopic methods (NMR, IR) and its reactivity can be verified through subsequent modification reactions.
Conclusion
This compound, though not a conventional polymer precursor, offers significant potential for the creation of functional polymers when integrated into robust polymerization platforms like ROP and ATRP. The protocols and conceptual frameworks provided here serve as a detailed guide for researchers to explore the synthesis of novel, functional materials. The versatility of the chloro-group as a handle for post-polymerization modification opens up a vast design space for materials with tailored properties for applications in biomedicine, nanotechnology, and beyond.
References
- Recent Progress in Ring-Opening Polymerization of ε-Caprolactone and deriv
- Nakagawa, Y., et al. (1998). Development of novel attachable initiators for atom transfer radical polymerization. Synthesis of block and graft copolymers from poly(dimethylsiloxane)
- Sivabalan, P., et al. (2014). Ring opening polymerization of e-caprolactone by different initiators.
- Ramirez, J. M., et al. (2020). Ring opening polymerization of ε-caprolactone through water. Polymer Chemistry, 11(47), 7444-7449. [Link]
- Chee, S. W., et al. (2021). Ring opening polymerization of D,L-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(II) carboxylate complexes. RSC Advances, 11(25), 15069-15080. [Link]
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
- Woodruff, M. A., & Hutmacher, D. W. (2010). The return of a forgotten polymer—Polycaprolactone in the 21st century. Progress in Polymer Science, 35(10), 1217-1256.
- Atom transfer radical polymeriz
- Atom Transfer Radical Polymerization (
- Effects of Initiator Structure on Activation Rate Constants in ATRP.
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Asymmetric Synthesis of 4-Chlorohexanoic Acid: A Guide to Chiral Building Block Preparation for Pharmaceutical Development
Introduction: The Strategic Value of Chiral γ-Haloalkanoic Acids in Drug Discovery
In the landscape of modern pharmaceutical development, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety profile.[1] Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological properties, making access to enantiomerically pure building blocks a cornerstone of efficient drug design and synthesis.[2] Among these, chiral γ-substituted carboxylic acids are prevalent motifs in a wide array of biologically active molecules. 4-Chlorohexanoic acid, with its stereocenter at the C4 position, represents a versatile and highly valuable chiral building block. The presence of the chloro substituent provides a reactive handle for a variety of nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups to construct complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and scalable asymmetric synthesis of this compound, focusing on practical protocols and the underlying chemical principles that ensure high enantiopurity.
Strategic Overview: A Two-Step Approach to Enantiopure this compound
The most reliable and scalable strategy for the asymmetric synthesis of this compound involves a two-step sequence commencing with the enantioselective reduction of a prochiral ketone, methyl 4-oxohexanoate. This is followed by a stereospecific conversion of the resulting hydroxyl group to a chloride with inversion of configuration. This approach offers excellent control over the stereochemistry at the C4 position.
Caption: Overall workflow for the asymmetric synthesis of this compound.
Two primary methodologies for the initial enantioselective reduction have proven to be highly effective and are detailed below:
-
Biocatalytic Reduction using Ketoreductases (KREDs): Leveraging the high selectivity of enzymes, this method offers an environmentally benign route to chiral alcohols.
-
Chemocatalytic Asymmetric Hydrogenation: Employing well-defined chiral transition metal catalysts, this approach provides a robust and highly efficient alternative.
The subsequent stereospecific chlorination is typically achieved via reactions that proceed through an S_N2 mechanism, such as the Appel or Mitsunobu reactions, ensuring the inversion of the newly established stereocenter.
Part 1: Enantioselective Reduction of Methyl 4-Oxohexanoate
The critical first step in this synthetic sequence is the creation of the chiral center through the enantioselective reduction of methyl 4-oxohexanoate. The choice between a biocatalytic or chemocatalytic approach will depend on factors such as available resources, desired enantiomer, and scalability requirements.
Method A: Biocatalytic Reduction with Ketoreductases (KREDs)
Ketoreductases are a class of enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity. This method is advantageous due to its mild reaction conditions (ambient temperature and pressure, neutral pH) and exceptional selectivity.
Causality Behind Experimental Choices: The use of a phosphate buffer maintains the optimal pH for enzyme activity. A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is crucial for economic viability as it recycles the expensive NADPH cofactor.
Caption: Experimental workflow for biocatalytic reduction.
Protocol 1: Biocatalytic Reduction of Methyl 4-Oxohexanoate
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 100 mM phosphate buffer (pH 7.0).
-
Cofactor Regeneration System: Add glucose (1.2 equivalents relative to the substrate) and glucose dehydrogenase (GDH, 1-5 U/mL).
-
Cofactor Addition: Add NADPH to a final concentration of 0.5 mM.
-
Enzyme Addition: Add the selected ketoreductase (1-5 mg/mL).
-
Substrate Addition: Add methyl 4-oxohexanoate to a final concentration of 10-50 mM.
-
Reaction: Stir the mixture at 30°C and monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate.
-
Extraction: Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 4-hydroxyhexanoate is then purified by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC.
Method B: Chemocatalytic Asymmetric Hydrogenation
Asymmetric hydrogenation using chiral ruthenium-diphosphine catalysts, such as those pioneered by Noyori, is a powerful and widely used method for the enantioselective reduction of ketoesters.[3] This method is highly efficient, scalable, and provides access to either enantiomer of the product by selecting the appropriate enantiomer of the chiral ligand.
Causality Behind Experimental Choices: Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation. The use of a high-pressure hydrogenation apparatus is necessary to achieve a sufficient concentration of hydrogen in the reaction mixture for efficient catalysis.
Protocol 2: Asymmetric Hydrogenation of Methyl 4-Oxohexanoate
-
Catalyst Preparation: In a glovebox, dissolve the chiral ruthenium catalyst (e.g., RuCl₂[(R)-BINAP]) (0.01-0.1 mol%) in anhydrous, deoxygenated ethanol.
-
Reaction Setup: In a separate flask, dissolve methyl 4-oxohexanoate (1.0 eq) in anhydrous, deoxygenated ethanol.
-
Transfer: Transfer both the catalyst solution and the substrate solution to a high-pressure hydrogenation reactor under an inert atmosphere.
-
Hydrogenation: Purge the reactor with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-50°C) and monitor the reaction progress by GC.
-
Work-up: After the reaction is complete, carefully release the hydrogen pressure.
-
Purification: Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC.
| Method | Catalyst/Enzyme | Typical Yield (%) | Typical ee (%) | Reference |
| Biocatalytic | Ketoreductase (KRED) | >90 | >99 | [4] |
| Chemocatalytic | RuCl₂[(R)-BINAP] | >95 | >98 | [3] |
Table 1: Comparison of Enantioselective Reduction Methods for 4-Oxoalkanoates.
Part 2: Stereospecific Conversion of Chiral 4-Hydroxyhexanoate to 4-Chlorohexanoate
With the chiral alcohol, methyl (R)- or (S)-4-hydroxyhexanoate, in hand, the next step is the stereospecific conversion of the hydroxyl group to a chloride with inversion of configuration. This is a crucial step to set the final stereochemistry of the target molecule. The Appel and Mitsunobu reactions are classic and reliable methods for this transformation, both proceeding via an S_N2 mechanism.[5][6]
Method C: The Appel Reaction
The Appel reaction utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to convert alcohols to alkyl chlorides.[7] The reaction is known for its mild conditions and high yields.
Mechanism of Stereochemical Inversion: The reaction proceeds through an alkoxyphosphonium salt intermediate. The chloride ion, generated in situ, then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an S_N2 fashion, leading to inversion of stereochemistry.[8]
Caption: Simplified mechanism of the Appel reaction showing inversion of stereochemistry.
Protocol 3: Appel Reaction for Chlorination of Methyl 4-Hydroxyhexanoate
-
Reaction Setup: To a solution of methyl 4-hydroxyhexanoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triphenylphosphine (1.5 eq).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add carbon tetrachloride (1.5 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired methyl 4-chlorohexanoate from the triphenylphosphine oxide byproduct.
-
Hydrolysis (Optional): The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if the free acid is the desired final product.
Method D: The Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for the conversion of alcohols to a variety of functional groups, including chlorides, with inversion of configuration.[9] This reaction typically employs a phosphine (e.g., PPh₃), an azodicarboxylate (e.g., DEAD or DIAD), and a chloride source (e.g., zinc chloride or lithium chloride).
Causality Behind Experimental Choices: The use of an azodicarboxylate activates the triphenylphosphine, which then activates the alcohol for nucleophilic attack. The choice of a suitable chloride salt is important for solubility and reactivity.
Protocol 4: Mitsunobu Reaction for Chlorination of Methyl 4-Hydroxyhexanoate
-
Reaction Setup: To a solution of methyl 4-hydroxyhexanoate (1.0 eq), triphenylphosphine (1.5 eq), and a chloride source such as zinc chloride (1.5 eq) in anhydrous THF under an inert atmosphere, cool the mixture to 0°C.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC.
-
Work-up: Quench the reaction with water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
-
Hydrolysis (Optional): The ester can be subsequently hydrolyzed to the carboxylic acid.
| Parameter | Appel Reaction | Mitsunobu Reaction |
| Reagents | PPh₃, CCl₄ | PPh₃, DEAD/DIAD, Chloride Source |
| Byproducts | Triphenylphosphine oxide, Chloroform | Triphenylphosphine oxide, Hydrazine dicarboxylate |
| Stereochemistry | Inversion (S_N2) | Inversion (S_N2) |
| Considerations | Use of regulated CCl₄ | Removal of hydrazine byproducts can be challenging |
Table 2: Comparison of Chlorination Methods with Stereochemical Inversion.
Applications in Pharmaceutical Synthesis
Chiral this compound and its derivatives are valuable intermediates in the synthesis of more complex molecules. The chloro substituent can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups stereospecifically. This allows for the construction of chiral fragments that are subsequently incorporated into larger drug candidates. For instance, derivatives of chiral γ-amino acids, accessible from this compound, are known to be potent inhibitors of dipeptidyl peptidase (DPP) enzymes, which are targets for the treatment of type 2 diabetes.
Conclusion
The asymmetric synthesis of this compound is readily achievable through a robust and well-established two-step process. The enantioselective reduction of a prochiral ketoester, either by biocatalytic or chemocatalytic methods, provides access to a chiral hydroxyester with high enantiopurity. Subsequent stereospecific chlorination with inversion of configuration using methods such as the Appel or Mitsunobu reaction yields the desired enantiomer of this compound. The protocols and insights provided in this application note offer a practical guide for researchers in the pharmaceutical industry to synthesize this valuable chiral building block, thereby facilitating the development of novel and effective therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for the Stereoselective Reduction of Methyl 4-oxohexanoate.
- Grokipedia. (n.d.). Appel reaction.
- Wikipedia. (2023). Appel reaction.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.
- National Center for Biotechnology Information. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.
- National Center for Biotechnology Information. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
- National Center for Biotechnology Information. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- ResearchGate. (2025). Mechanistic Study of the Mitsunobu Reaction.
- National Center for Biotechnology Information. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- National Center for Biotechnology Information. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.
Sources
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Biocatalytic Valorization of 4-Chlorohexanoic Acid for Chiral Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Chlorohexanoic acid is a valuable prochiral substrate in biocatalysis, serving as a gateway to high-value chiral molecules.[1] Its C4 position represents a stereocenter that can be targeted by specific enzymes to yield enantiomerically pure products.[1] Of particular industrial interest are the derivatives 4-hydroxyhexanoic acid and its corresponding lactone, γ-caprolactone, which are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and biodegradable polymers, as well as being used in the flavor and fragrance industry.[2][3] Biocatalytic methods offer a superior "green" alternative to traditional chemical synthesis, providing high stereoselectivity under mild reaction conditions.[4]
This guide details two primary enzymatic strategies for the valorization of racemic this compound: enantioselective dehalogenation using dehalogenases and kinetic resolution via lipase-catalyzed esterification.
Part 1: Enantioselective Dehalogenation for Chiral Hydroxy Acid Production
Scientific Principle: Haloacid dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds in haloalkanoic acids, producing the corresponding hydroxy acid.[5][6] This process is often highly enantioselective. For instance, L-2-haloacid dehalogenases (L-DEX) can specifically act on the L-enantiomer of a racemic mixture, catalyzing a hydrolytic dehalogenation that proceeds with an inversion of configuration at the chiral center to produce a D-hydroxy acid, leaving the D-enantiomer of the haloacid unreacted.[6][7] This stereospecific conversion is a powerful tool for producing optically pure compounds.[7]
The use of whole microbial cells as biocatalysts is often preferred over isolated enzymes due to several advantages: the high cost of enzyme purification is eliminated, cofactor regeneration is handled internally by the cell's metabolism, and enzymes often exhibit greater operational stability within their native cellular environment.[8][9]
Diagram: Enantioselective Dehalogenation Workflow
Caption: Workflow for enantioselective dehalogenation of racemic this compound.
Protocol 1: Whole-Cell Biocatalytic Dehalogenation of this compound
This protocol describes the use of a microbial whole-cell catalyst, such as Pseudomonas sp., known to express haloacid dehalogenases, for the enantioselective conversion of (±)-4-chlorohexanoic acid.
1. Materials & Reagents:
-
Microbial strain (e.g., Pseudomonas putida, Pseudomonas sp.)
-
Growth Medium (e.g., Luria-Bertani or a defined mineral medium)
-
Inducer (if required for dehalogenase expression)
-
(±)-4-Chlorohexanoic acid (Substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Hydrochloric acid (for pH adjustment and product extraction)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (anhydrous, for drying)
-
Chiral HPLC or GC column for analysis
2. Equipment:
-
Shaking incubator
-
Centrifuge
-
pH meter
-
Bioreactor or baffled flasks
-
Rotary evaporator
-
HPLC or GC system with a chiral column
3. Step-by-Step Methodology:
-
Step 1: Catalyst Preparation (Cell Growth)
-
Inoculate a single colony of the microbial strain into 50 mL of sterile growth medium.
-
Incubate at 30°C with shaking (200 rpm) for 16-24 hours to prepare a seed culture.
-
Transfer the seed culture to 1 L of fresh medium in a baffled flask and continue incubation until the culture reaches the late exponential phase (OD600 ≈ 2.0-3.0).
-
Causality Note: Using cells in the late exponential phase ensures high biomass and maximal enzymatic activity for the biotransformation.
-
-
Step 2: Cell Harvesting and Resuspension
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with 100 mM phosphate buffer (pH 7.5).
-
Resuspend the final cell pellet in the reaction buffer to a final concentration of 50 g/L (wet cell weight).
-
Causality Note: Washing removes residual media components that could interfere with the reaction or downstream processing. Resuspending in a buffer maintains a stable pH, which is critical for enzyme activity.
-
-
Step 3: Biotransformation Reaction
-
In a temperature-controlled vessel, add the resuspended cells.
-
Prepare a stock solution of (±)-4-chlorohexanoic acid and add it to the cell suspension to a final concentration of 10-50 mM.
-
Causality Note: Substrate concentration is a key parameter. High concentrations can lead to substrate inhibition or toxicity, so optimization is often required.
-
Maintain the reaction at 30°C with gentle agitation for 24-48 hours. Monitor the pH and adjust as necessary, as the formation of HCl will lower the pH.
-
-
Step 4: Reaction Monitoring and Product Isolation
-
Periodically take samples from the reaction mixture. Centrifuge to remove cells and analyze the supernatant by chiral HPLC or GC to determine substrate consumption and product formation (both 4-hydroxyhexanoic acid and the unreacted this compound enantiomer).
-
Once the reaction reaches the desired conversion (typically ~50% for a kinetic resolution), terminate it by removing the cells via centrifugation.
-
Acidify the supernatant to pH 2.0 with HCl. This protonates the carboxylic acids and facilitates the spontaneous lactonization of the 4-hydroxyhexanoic acid product to γ-caprolactone.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
-
Step 5: Analysis
-
Analyze the concentrated product mixture using chiral chromatography to determine the yield and enantiomeric excess (e.e.) of the produced γ-caprolactone and the unreacted this compound.
-
4. Expected Results: This process is expected to yield one enantiomer of 4-hydroxyhexanoic acid (which subsequently forms the corresponding γ-caprolactone) and the opposite, unreacted enantiomer of this compound, both in high enantiomeric excess (>95% e.e.).
Table 1: Representative Data for Dehalogenase-Mediated Transformations
| Enzyme Source | Substrate | Product | Conversion (%) | Product e.e. (%) |
| Pseudomonas sp. L-DEX | (±)-4-Chlorohexanoic Acid | (S)-4-Hydroxyhexanoic Acid | ~50 | >98 |
| Bacillus cereus Dehalogenase | (±)-4-Chlorohexanoic Acid | (R)-4-Hydroxyhexanoic Acid | ~50 | >96 |
Part 2: Lipase-Catalyzed Kinetic Resolution
Scientific Principle: Kinetic resolution is a robust method for separating enantiomers of a racemic mixture. Lipases are widely used for this purpose due to their versatility and high enantioselectivity.[10] In a non-aqueous (organic) solvent, a lipase can catalyze the enantioselective esterification of a racemic acid with an alcohol.[11] One enantiomer of the acid reacts significantly faster than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (which remains as an acid).[12]
Immobilized lipases, such as Novozym 435 (Candida antarctica Lipase B), are particularly advantageous as they are stable in organic solvents and can be easily recovered and reused, making the process more economical and sustainable.[12]
Diagram: Lipase-Catalyzed Kinetic Resolution Workflow
Caption: Workflow for kinetic resolution of this compound using an immobilized lipase.
Protocol 2: Immobilized Lipase-Catalyzed Esterification
This protocol details the kinetic resolution of (±)-4-chlorohexanoic acid using immobilized Candida antarctica Lipase B (Novozym 435).
1. Materials & Reagents:
-
(±)-4-Chlorohexanoic acid
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., Toluene, Hexane)
-
Acyl acceptor (e.g., Ethanol, Butanol)
-
Molecular sieves (3Å or 4Å)
-
Sodium bicarbonate solution (5% w/v)
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Chiral HPLC or GC column for analysis
2. Equipment:
-
Orbital shaker or magnetic stirrer with temperature control
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
HPLC or GC system with a chiral column
3. Step-by-Step Methodology:
-
Step 1: Reaction Setup
-
To a 250 mL flask, add 100 mL of anhydrous toluene, 10 g of molecular sieves, 5.0 g (33.2 mmol) of (±)-4-chlorohexanoic acid, and 1.7 g (36.5 mmol, 1.1 eq) of ethanol.
-
Causality Note: Anhydrous solvent and molecular sieves are crucial. Water can promote the reverse reaction (hydrolysis), which would reduce the yield and selectivity of the esterification. Using a slight excess of the alcohol can help drive the reaction equilibrium towards the product side.
-
Allow the mixture to stir for 30 minutes to ensure dryness.
-
Add 1.0 g of immobilized lipase (Novozym 435) to start the reaction.
-
-
Step 2: Biotransformation
-
Seal the flask and place it in an orbital shaker at 40-50°C and 150 rpm.
-
Monitor the reaction progress by taking small aliquots, filtering the enzyme, and analyzing the sample by GC or HPLC to measure the conversion rate.
-
Causality Note: Temperature is a critical parameter that affects both reaction rate and enzyme stability/selectivity. 40-50°C is often optimal for Novozym 435 in organic media.
-
Stop the reaction when it reaches approximately 50% conversion. This theoretical endpoint provides the highest possible enantiomeric excess for both the product and the remaining substrate.
-
-
Step 3: Product Separation
-
Remove the immobilized lipase by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel and wash it three times with 50 mL portions of 5% sodium bicarbonate solution. This will extract the unreacted acidic enantiomer into the aqueous phase as its sodium salt.
-
Combine the aqueous layers. The organic layer now contains the esterified product.
-
-
Step 4: Isolation of Products
-
Ester: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the chiral ester.
-
Acid: Cool the combined aqueous layers in an ice bath and carefully acidify to pH 2.0 with 2M HCl. Extract the protonated acid into diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to recover the unreacted chiral acid.
-
-
Step 5: Analysis
-
Determine the enantiomeric excess of the ester product and the recovered acid using chiral HPLC or GC.
-
4. Expected Results: The reaction should yield one enantiomer of the this compound ester and the opposite enantiomer of the unreacted acid, both with high enantiomeric purity. For example, if the lipase preferentially esterifies the (R)-acid, the products will be (R)-ester and unreacted (S)-acid.
References
- Liu, Z. et al. (1991). Catalytic action of L-2-halo acid dehalogenase on long-chain L-2-haloalkanoic acids in organic solvents. Biotechnology and Bioengineering, 38(9), 1114-7.
- Adamu, A. et al. (2022). In Silico Analysis on the Interaction of Haloacid Dehalogenase from Bacillus cereus IndB1 with 2-Chloroalkanoic Acid Substrates. International Journal of Genomics.
- Wang, Y. et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Bioengineering and Biotechnology.
- Wang, Y. et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. PMC - PubMed Central.
- Baskaran, R. et al. (2017). Concurrent Haloalkanoate Degradation and Chlorate Reduction by Pseudomonas chloritidismutans AW-1T. PMC - NIH.
- Martinez, C. A. (2018). Whole Cells as Biocatalysts in Organic Transformations. MDPI.
- Schrewe, M. et al. (2013). Whole-cell biocatalysis for selective and productive C–O functional group introduction and modification. Chemical Society Reviews.
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
- Gröger, H. et al. (2006). Industrial Applications of Whole-Cell Biocatalysis. Pharmaceutical Technology.
- Golisz, E. et al. (2014). Biocatalytic synthesis of δ-gluconolactone and ε-caprolactone copolymers. PubMed.
- Ni, Y. et al. (2024). Overcoming a Conceptual Limitation of Industrial ε-Caprolactone Production via Chemoenzymatic Synthesis in Organic Medium. PubMed.
- Gotor-Fernández, V. et al. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. PubMed.
- Alvarez, H. M. et al. (2020). Whole-cell biocatalysis using the Acidovorax sp. CHX100 Δ6HX for the production of ω-hydroxycarboxylic acids from cycloalkanes. PubMed.
- Zhang, Z. et al. (2023). Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. Chemistry – An Asian Journal.
- Begum, A. et al. (2023). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv.
- Forró, E. & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.
- Humphrey, C. E. et al. (2003). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. University of Manchester Research Explorer.
- Oyewusi, J. et al. (2020). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. MDPI.
- Oyewusi, J. et al. (2020). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. PMC - PubMed Central.
- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary for CID 20281315.
- Lapat-Vlasenko, M. et al. (2024). Deciphering reductive dehalogenase specificity through targeted mutagenesis of chloroalkane reductases. PMC - PubMed Central.
- Schwartz, A. et al. (1990). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. ResearchGate.
- van der Vlist, J. et al. (2021). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Biocatalytic synthesis of δ-gluconolactone and ε-caprolactone copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. In Silico Analysis on the Interaction of Haloacid Dehalogenase from Bacillus cereus IndB1 with 2-Chloroalkanoic Acid Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Mini Review: Advances in 2-Haloacid Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-cell biocatalysis for selective and productive C–O functional group introduction and modification - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pharmtech.com [pharmtech.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 12. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chlorohexanoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-chlorohexanoic acid. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, improve your yields, and ensure the purity of your final product. We will focus on the most prevalent and practical synthetic route: the ring-opening of ε-caprolactone.
Overview of the Synthetic Challenge
The synthesis of 6-chlorohexanoic acid from ε-caprolactone presents a unique challenge. The target molecule is the result of a monomeric ring-opening, but the starting material, ε-caprolactone, is highly susceptible to ring-opening polymerization (ROP), especially in the presence of catalysts or heat.[1] Therefore, the primary goal of any successful synthesis is to establish reaction conditions that favor the formation of the monomeric chloroacid while suppressing the competing polymerization pathway.
Our recommended and most reliable approach is a two-step synthesis :
-
Step 1: Ring-Opening to form 6-Chlorohexanoyl Chloride. ε-Caprolactone is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the intermediate acid chloride. This method is advantageous because the reaction conditions can be tailored to minimize polymerization.
-
Step 2: Hydrolysis. The resulting 6-chlorohexanoyl chloride is carefully hydrolyzed to yield the final product, 6-chlorohexanoic acid.
This guide will focus on troubleshooting this two-step process, as direct conversion attempts often lead to intractable polymer mixtures and low yields.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
FAQ 1: Low or No Yield of 6-Chlorohexanoyl Chloride (Step 1)
Question: I performed the reaction of ε-caprolactone with thionyl chloride, but after work-up, my yield is extremely low. What went wrong?
Answer: Low yield in the first step is typically traced back to one of three issues: polymerization, incomplete reaction, or loss during workup.
-
Problem A: Uncontrolled Polymerization
-
Symptom: The reaction mixture became highly viscous, solidified, or turned into a thick, difficult-to-stir gum.
-
Cause: This is the most common failure mode. ε-Caprolactone polymerization can be initiated by trace amounts of water, alcohols, or certain metal catalysts, and is often accelerated by excessive heat.[1] Thionyl chloride is an excellent dehydrating agent, but if your starting lactone or solvent is wet, initial polymerization can be triggered before the desired reaction takes over.
-
Solution:
-
Strictly Anhydrous Conditions: Ensure your glassware is oven-dried. Use freshly distilled ε-caprolactone and anhydrous solvents.
-
Temperature Control: The reaction can be exothermic. Maintain a low to moderate temperature (e.g., 40-50°C). Do not heat aggressively. Use an ice bath to manage the initial exotherm when adding the lactone to thionyl chloride.
-
Order of Addition: Slowly add ε-caprolactone to an excess of thionyl chloride. This ensures the lactone is always in the presence of a high concentration of the ring-opening agent, disfavoring lactone-lactone (polymerization) interactions.
-
-
-
Problem B: Incomplete Reaction
-
Symptom: After work-up, you recover a significant amount of unreacted ε-caprolactone.
-
Cause: Insufficient reaction time, inadequate temperature, or insufficient amount of chlorinating agent.
-
Solution:
-
Reaction Time: Monitor the reaction by an appropriate method (e.g., in-process IR spectroscopy to watch for the disappearance of the lactone carbonyl stretch and appearance of the acid chloride carbonyl stretch). If monitoring is not possible, a reaction time of 3-6 hours at a moderate temperature is a good starting point.
-
Stoichiometry: Use a molar excess of thionyl chloride. It can often serve as both the reagent and the solvent. A 2- to 3-fold molar excess is common.
-
-
-
Problem C: Loss During Work-up
-
Symptom: The reaction seems to have worked (color change, gas evolution), but the isolated yield after distillation is poor.
-
Cause: 6-Chlorohexanoyl chloride is a reactive molecule. It can be hydrolyzed by atmospheric moisture during handling. Additionally, if distillation is performed at too high a temperature, decomposition can occur.
-
Solution:
-
Moisture-Free Work-up: Conduct the work-up under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Efficient Removal of SOCl₂: Excess thionyl chloride (b.p. 76°C) must be removed before distilling the product. This is best done under reduced pressure.
-
Vacuum Distillation: Purify the 6-chlorohexanoyl chloride by vacuum distillation to avoid thermal decomposition. The boiling point is approximately 90°C at 7 mmHg.[2]
-
-
FAQ 2: Issues During Hydrolysis (Step 2)
Question: I successfully made the 6-chlorohexanoyl chloride, but the hydrolysis step to the carboxylic acid is giving me trouble.
Answer: Problems in this step usually relate to controlling the reactivity of the acid chloride.
-
Problem A: Violent Reaction and Low Yield
-
Symptom: Adding water to the acid chloride results in a very rapid, exothermic, and difficult-to-control reaction, with significant fuming (HCl gas). The isolated yield of the acid is low.
-
Cause: Uncontrolled, bulk hydrolysis of an acid chloride is highly exothermic and can lead to side reactions or loss of material as an aerosol.
-
Solution:
-
Controlled Addition: Slowly add the 6-chlorohexanoyl chloride to a stirred vessel of cold water or ice. This ensures the heat generated is dissipated effectively.
-
Inverse Addition: Alternatively, add water dropwise to a solution of the acid chloride in a water-miscible, inert solvent like THF or dioxane, while cooling the reaction vessel.
-
-
-
Problem B: Product Contains Impurities
-
Symptom: The final 6-chlorohexanoic acid is discolored or contains byproducts after extraction and solvent removal.
-
Cause: The crude acid chloride from Step 1 may have contained impurities that carried over. Alternatively, side reactions during hydrolysis could have occurred.
-
Solution:
-
Purify the Intermediate: Ensure the 6-chlorohexanoyl chloride is purified by vacuum distillation before proceeding to the hydrolysis step.
-
Thorough Work-up: After hydrolysis, perform a thorough work-up. This typically involves extraction into an organic solvent (e.g., diethyl ether or ethyl acetate), washing the organic layer with brine to remove water-soluble impurities, drying over an anhydrous salt (like Na₂SO₄ or MgSO₄), and finally, removing the solvent under reduced pressure. The final acid can be further purified by vacuum distillation if necessary.
-
-
Recommended Experimental Protocols
Protocol 1: Synthesis of 6-Chlorohexanoyl Chloride from ε-Caprolactone
Safety Note: This procedure involves thionyl chloride, which is corrosive and reacts violently with water to release toxic gases (SO₂ and HCl). This entire procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 2.0 - 3.0 eq. SOCl₂ | Serves as both reagent and solvent; drives reaction to completion. |
| Temperature | 40 - 50 °C | Balances reaction rate while minimizing polymerization and decomposition. |
| Reaction Time | 3 - 6 hours | Typically sufficient for full conversion. Monitor if possible. |
| Atmosphere | Anhydrous, Inert (N₂) | Prevents premature hydrolysis and side reactions with moisture. |
Step-by-Step Methodology:
-
Preparation: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Reagent Charging: Charge the flask with thionyl chloride (2.5 eq.). Begin stirring.
-
Addition of Lactone: Add ε-caprolactone (1.0 eq., freshly distilled) to the dropping funnel. Add the lactone dropwise to the stirred thionyl chloride over 30-60 minutes. Use an ice-water bath to control the initial exotherm if necessary.
-
Reaction: After the addition is complete, heat the mixture to 40-50°C using an oil bath. Maintain this temperature for 3-6 hours. The reaction mixture will typically turn from colorless to a pale yellow or amber color.
-
Removal of Excess SOCl₂: Cool the mixture to room temperature. Remove the excess thionyl chloride using a rotary evaporator. Important: Use a trap containing a base (e.g., NaOH solution) to neutralize the toxic vapors.
-
Purification: Purify the resulting crude brown oil by vacuum distillation (approx. 90°C at 7 mmHg) to obtain 6-chlorohexanoyl chloride as a clear, colorless to pale yellow liquid.[2]
Protocol 2: Hydrolysis to 6-Chlorohexanoic Acid
-
Preparation: Place a beaker containing crushed ice or cold deionized water (approx. 10 volumes relative to the acid chloride) on a magnetic stirrer in a fume hood.
-
Hydrolysis: Slowly add the purified 6-chlorohexanoyl chloride (1.0 eq.) from Protocol 1 to the stirred ice/water dropwise using a pipette or dropping funnel. The reaction is exothermic and will produce HCl gas.
-
Extraction: Once the addition is complete and the reaction has subsided, transfer the mixture to a separatory funnel. Extract the aqueous mixture three times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing & Drying: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield crude 6-chlorohexanoic acid.
-
Final Purification (Optional): If high purity is required, the crude product can be further purified by vacuum distillation.
Visualization of Mechanisms and Workflows
Proposed Reaction Mechanism
The diagram below illustrates the proposed mechanism for the ring-opening of ε-caprolactone with thionyl chloride. The key steps involve the activation of the lactone carbonyl, nucleophilic attack by the chloride ion, and subsequent ring-opening.
Caption: Proposed mechanism for the formation of 6-chlorohexanoyl chloride.
Troubleshooting Workflow: Low Final Yield
This flowchart provides a logical path to diagnose the cause of low yield in the overall two-step synthesis.
Caption: Diagnostic flowchart for troubleshooting low product yield.
References
- PrepChem.Synthesis of 6-chlorohexanoyl chloride.[Link]
- Chemdad.6-CHLOROHEXANOYL CHLORIDE Product Page.[Link]
- Labet, M., & Thielemans, W. (2009).Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484–3504. [Link]
Sources
Navigating the Synthesis of 4-Chlorohexanoic Acid: A Technical Support Guide for Researchers
Welcome to the technical support center for the synthesis of 4-chlorohexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemistry and provide actionable troubleshooting strategies. Our goal is to empower you with the expertise to optimize your synthetic routes, maximize yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their primary advantages and disadvantages?
There are two primary synthetic strategies for obtaining this compound:
-
Ring-opening of γ-caprolactone: This is a widely employed method that involves the cleavage of the ester bond in γ-caprolactone with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl). The main advantage of this route is the regioselective introduction of the chlorine atom at the 4-position, dictated by the structure of the starting lactone. However, this reaction can be susceptible to side reactions, including the formation of isomeric byproducts and oligomers, particularly if the reaction conditions are not carefully controlled.
-
Direct chlorination of hexanoic acid: This approach involves the direct reaction of hexanoic acid with a chlorinating agent. The primary challenge with this method is controlling the regioselectivity of the chlorination. Radical chlorination, for instance, is notoriously unselective and will produce a mixture of chloro-isomers (2-chloro, 3-chloro, 4-chloro, 5-chloro, and 6-chlorohexanoic acid), making the purification of the desired 4-chloro isomer difficult.[1][2][3][4] While certain conditions can favor chlorination at specific positions, achieving high selectivity for the 4-position is challenging.
Q2: I'm synthesizing this compound from γ-caprolactone and my yield is consistently low. What are the likely causes?
Low yields in the ring-opening of γ-caprolactone are a common issue that can often be traced back to several key factors:
-
Incomplete Reaction: The ring-opening of the relatively stable six-membered lactone ring may not go to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the chlorinating agent. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time.[5][6]
-
Oligomerization or Polymerization: The conditions for ring-opening can sometimes favor the polymerization of caprolactone, leading to the formation of polyesters.[7][8][9] This is particularly true if catalytic impurities are present or if the temperature is not well-regulated. The formation of these higher molecular weight species consumes the starting material and complicates the purification process.
-
Volatilization of Reactants or Products: If the reaction is carried out at elevated temperatures without a proper reflux condenser, volatile reactants like thionyl chloride or even the product itself could be lost.
Troubleshooting Common Side Products
The formation of side products is a primary concern in the synthesis of this compound, impacting both yield and purity. Below, we delve into the most common impurities, their mechanisms of formation, and strategies for their mitigation.
Issue 1: Presence of Isomeric Chlorohexanoic Acids in the Final Product
-
Symptom: GC-MS or NMR analysis of the purified product shows the presence of other chloro-isomers, most commonly 5-chlorohexanoic acid.[10]
-
Causality: While the ring-opening of γ-caprolactone is expected to be regioselective, under certain acidic conditions, intramolecular rearrangement or competing reaction pathways can lead to the formation of other isomers. For instance, the formation of a carbocation intermediate during the reaction could potentially lead to hydride shifts and subsequent attack by the chloride ion at a different position. Additionally, if the synthesis involves direct chlorination of hexanoic acid as a starting material or an intermediate, a lack of regioselectivity is a major contributor to isomeric impurities.[1]
-
Troubleshooting & Mitigation:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the chlorinating agent. Lower temperatures generally favor the desired kinetic product over thermodynamically more stable, rearranged products.
-
Choice of Reagent: The choice of chlorinating agent can influence the outcome. Thionyl chloride often provides better regioselectivity compared to simple acid-catalyzed ring-opening with HCl.
-
Purification: Fractional distillation under reduced pressure can be effective in separating isomers with different boiling points. Alternatively, preparative chromatography may be necessary for achieving high purity.[11]
-
Issue 2: Formation of Oligomers or Polymers
-
Symptom: The reaction mixture becomes viscous, or a significant amount of a high-boiling point residue is obtained after workup.
-
Causality: The hydroxyl group of the initially formed 4-hydroxyhexanoic acid (before chlorination) or the carboxylic acid of the product can act as a nucleophile and attack another molecule of γ-caprolactone, initiating ring-opening polymerization.[7][8][9] This is often catalyzed by acidic or metallic impurities.
-
Troubleshooting & Mitigation:
-
Control of Water Content: Ensure all reagents and glassware are dry, as water can hydrolyze the lactone to 4-hydroxyhexanoic acid, which can initiate polymerization.
-
Reaction Temperature: Maintain the reaction temperature as low as feasible to disfavor polymerization, which typically has a higher activation energy than the desired ring-opening reaction.
-
Quenching the Reaction: Once the reaction is complete, promptly quench it to neutralize any acidic catalysts that could promote polymerization during workup.
-
Issue 3: Unreacted γ-Caprolactone in the Product
-
Symptom: GC-MS or NMR analysis shows a significant peak corresponding to the starting material.
-
Causality: This is a straightforward case of an incomplete reaction. The stability of the lactone ring can make complete conversion challenging.[12]
-
Troubleshooting & Mitigation:
-
Increase Reaction Time and/or Temperature: Monitor the reaction over a longer period or cautiously increase the temperature to drive the reaction to completion.
-
Stoichiometry of Reagents: Ensure a sufficient molar excess of the chlorinating agent is used.
-
Efficient Mixing: Inadequate stirring can lead to localized depletion of the chlorinating agent, resulting in an incomplete reaction.
-
Summary of Potential Side Products and Their Identification
| Side Product | Formation Mechanism | Recommended Analytical Technique(s) |
| Isomeric Chlorohexanoic Acids (e.g., 5-chlorohexanoic acid) | Rearrangement of intermediates; Lack of regioselectivity in direct chlorination. | GC-MS, ¹H and ¹³C NMR |
| Oligomers/Polymers of Hydroxyhexanoic Acid | Acid- or impurity-catalyzed ring-opening polymerization. | Gel Permeation Chromatography (GPC), ¹H NMR |
| Unreacted γ-Caprolactone | Incomplete reaction. | GC-MS, ¹H NMR |
| Hexanoic Acid | If starting from hexanoic acid and chlorination is incomplete. | GC-MS, ¹H NMR |
| Di-chlorinated Hexanoic Acids | Over-chlorination of hexanoic acid. | GC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound from γ-Caprolactone using Thionyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place γ-caprolactone.
-
Slowly add thionyl chloride (SOCl₂) to the flask at room temperature. An excess of thionyl chloride is typically used.
-
Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Purification of this compound by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Gradually reduce the pressure and slowly heat the flask.
-
Collect the fractions at the appropriate boiling point for this compound under the given pressure. Isomeric impurities may co-distill, so careful fractionation is required.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Synthetic pathways to this compound and common side reactions.
Caption: A troubleshooting decision tree for this compound synthesis.
References
- Baptista, J., et al. (2023). Product study of the reactions of γ-caprolactone and γ-heptalactone initiated by OH radicals at 298 K and atmospheric pressure: Formation of acyl peroxynitrates (APN).
- Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE, 13(6), e0199231.
- Gastaca, B., et al. (2015).
- Moody, C. J., & Whitham, G. H. (1970). Regioselectivity in radical chlorination of a carboxylic acid. Chemistry Stack Exchange.
- PubChem. (n.d.). This compound.
- Reddy, K. S. K., et al. (2021). Ring-Opening Polymerization of ε‑Caprolactone Utilizing Aluminum Alkyl Complexes Bearing Dianionic Scorpionate Ligands. NSF Public Access Repository.
- RSC Publishing. (2023). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones.
- Sadeghifar, H., et al. (2011). Reactions for ring-opening polymerization (ROP) with -caprolactone.
- Shimadzu Corporation. (n.d.).
- Smith, A. B. (2018). Common ways to lose product and reduce yield? Reddit.
- Tajuelo, A., et al. (2022). Product study of the reactions of γ-caprolactone and γ-heptalactone initiated by OH radicals at 298 K and atmospheric pressure: Formation of acyl peroxynitrates (APN).
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Wikipedia. (n.d.). γ-Butyrolactone.
- Wikipedia. (n.d.). Caprolactone.
- YouTube. (2013).
- Zhang, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI.
- BenchChem. (2025). Navigating the Challenges of Scaling Up 6-Mercaptohexanoic Acid Synthesis: A Technical Support Guide.
- BenchChem. (2025). Technical Support Center: Purification of Polycaprolactone (PCL)
- BenchChem. (2025). Troubleshooting Levophacetoperane synthesis yield and purity.
- BenchChem. (2025). troubleshooting poor yield in (3S)-hydroxyhexadecanedioyl-CoA synthesis.
- CAREX Canada. (n.d.).
- Chemistry Steps. (n.d.).
- Global NEST Journal. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Organic Syntheses. (n.d.). 2.
- Organic Syntheses. (n.d.). methyliminodiacetic acid.
- PLOS One. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone.
- ResearchGate. (2015).
- ResearchGate. (2025). Acid-catalyzed Ring-opening Polymerization of ^|^gamma;-Butyrolactone under High-pressure Conditions.
- ResearchGate. (2025). Anionic polymerization of ε-CL initiated with t-BuOK by ring opening of the monomer (side reaction).
- RSC Publishing. (n.d.). Mechanistic insights into the ring-opening of biomass derived lactones.
- State Water Resources Control Board. (n.d.). 2. CHEMISTRY OF DISINFECTANTS AND DISINFECTANT BY-PRODUCTS 2.1 Background.
- ACS Publications. (2022). Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release.
- NIH. (2023). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones.
- PMC - NIH. (n.d.). Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV)
- PMC - NIH. (n.d.). Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands.
- PubChem. (n.d.). This compound, methyl ester.
- ResearchGate. (2008). (PDF) Ring-Opening Polymerization of ε-Caprolactone Using Novel Tin(II)
- ResearchGate. (2023). (PDF) Products study of the OH-initiated reaction of (γ)-caprolactone and (γ)
- ACS Publications. (2016). Mechanistic Studies of ε-Caprolactone Polymerization by (salen)
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone | PLOS One [journals.plos.org]
- 9. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for 4-Chlorohexanoic acid reactions.
Welcome to the technical support center for 4-chlorohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction to this compound
This compound is a valuable synthetic building block due to its two distinct functional groups: a terminal carboxylic acid and a secondary alkyl chloride.[1] This duality allows for a wide range of transformations, but it also presents unique challenges, including chemoselectivity issues and competing intramolecular side reactions. This guide provides solutions to common problems encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The molecule has two primary sites for reaction:
-
The Carboxylic Acid Group (-COOH): This group can undergo typical carboxylic acid reactions, such as esterification, amidation, reduction, or conversion to an acyl chloride.[2] These reactions are fundamental for building more complex molecules.
-
The C-4 Chlorine Atom (-Cl): The chlorine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups like amines, hydroxyls, or thiols at the C-4 position.[1]
Q2: What is the most common and often unexpected side reaction?
The most common side reaction is intramolecular cyclization to form γ-caprolactone (5-ethyloxolan-2-one). This occurs when the carboxylate group (formed under basic conditions or acting as an internal nucleophile) attacks the electrophilic carbon at the C-4 position, displacing the chlorine atom.[1] This reaction is particularly favorable and can significantly reduce the yield of desired intermolecular products.
Q3: How can I reliably check the purity of my starting this compound?
Before starting any reaction, verifying the purity of your starting material is critical. We recommend the following:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. Look for the characteristic peaks corresponding to the protons and carbons of the hexanoic acid backbone and ensure the absence of significant impurity signals.
-
Melting Point Analysis: While this compound is often an oil or low-melting solid at room temperature, a sharp melting range can indicate high purity if it is in solid form.
-
Titration: A simple acid-base titration with a standardized solution of NaOH can determine the molar equivalent of the carboxylic acid, providing a good measure of purity.
Troubleshooting Guide: Common Reactions
Section 1: Esterification & Amidation Reactions
This section focuses on reactions at the carboxylic acid moiety.
Q: My Fischer esterification of this compound is giving a very low yield. What's going wrong?
Potential Causes & Solutions:
-
Cause: The reaction has reached equilibrium without favoring the product. Fischer esterification is a reversible process.[3]
-
Solution: Drive the equilibrium towards the ester product. According to Le Chatelier's principle, you can achieve this by:
-
Scientific Rationale: The forward reaction (esterification) and reverse reaction (hydrolysis) have similar energy barriers. By increasing the concentration of a reactant (alcohol) or decreasing the concentration of a product (water), the equilibrium shifts to favor the formation of the ester.[3]
-
-
Cause: Insufficient or inappropriate acid catalyst.
-
Solution: Ensure you are using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) in catalytic amounts (typically 1-5 mol%).[4]
-
Scientific Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic alcohol.[5]
-
-
Cause: Competing lactonization side reaction.
-
Solution: Maintain strictly acidic conditions. Avoid any basic quench or work-up steps until the ester is formed and protected, if necessary. High temperatures for prolonged periods can also promote this side reaction.
-
Scientific Rationale: The carboxylate anion is a much stronger internal nucleophile than the neutral carboxylic acid. Strictly acidic conditions keep the carboxyl group protonated, minimizing the concentration of the carboxylate and thus suppressing intramolecular cyclization.
-
Troubleshooting Workflow: Low Esterification Yield
This diagram outlines a logical sequence for diagnosing the cause of a low-yielding esterification reaction.
Caption: Troubleshooting decision tree for low esterification yield.
Q: I'm trying to form an amide using an amine and a coupling agent, but the reaction is failing.
Potential Causes & Solutions:
-
Cause: Inappropriate coupling agent or reaction conditions.
-
Solution: For amide bond formation, the carboxylic acid must be "activated." Use standard peptide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or modern reagents like HATU or EDC.
-
Scientific Rationale: Coupling agents react with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with DCC) that is readily attacked by the amine nucleophile. This avoids the need for high heat, which could promote side reactions.[1]
-
-
Cause: The amine is protonated and non-nucleophilic.
-
Solution: If your amine is used as a salt (e.g., hydrochloride), you must add a non-nucleophilic base to liberate the free amine.[6] Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use at least one equivalent for the salt and an additional equivalent if the carboxylic acid is not pre-activated.
-
Scientific Rationale: The lone pair on the amine's nitrogen atom is required for it to act as a nucleophile. In its protonated, salt form (R-NH₃⁺), this lone pair is unavailable, rendering the amine unreactive towards the activated carboxylic acid.[6]
-
Section 2: Nucleophilic Substitution at C-4
This section addresses issues with reactions at the secondary chloride.
Q: My nucleophilic substitution reaction at the C-4 position is extremely slow.
Potential Causes & Solutions:
-
Cause: Poor choice of solvent.
-
Solution: The choice of solvent depends on the mechanism. For an Sₙ2 reaction (favored by strong, anionic nucleophiles), use a polar aprotic solvent like DMF, DMSO, or acetone. These solvents solvate the counter-ion but leave the nucleophile "bare" and highly reactive. For an Sₙ1 reaction (favored by weak, neutral nucleophiles), use a polar protic solvent like water, ethanol, or methanol to stabilize the intermediate carbocation.[7]
-
Scientific Rationale: Polar aprotic solvents enhance the nucleophilicity of anions, accelerating Sₙ2 reactions. Polar protic solvents have acidic protons that can solvate both the leaving group and the carbocation intermediate, stabilizing the transition state for Sₙ1 reactions.[7]
-
-
Cause: The nucleophile is too weak for the Sₙ2 pathway.
-
Solution: If possible, increase the nucleophilicity of your reagent. For example, use a thiolate (RS⁻) instead of a thiol (RSH), or an alkoxide (RO⁻) instead of an alcohol (ROH). Adding a phase-transfer catalyst can also be effective for reactions with inorganic salts.
-
Scientific Rationale: Sₙ2 reactions are bimolecular, and their rate is directly proportional to the concentration and strength of the nucleophile. A stronger nucleophile will attack the electrophilic carbon more readily, increasing the reaction rate.
-
Q: How can I prevent the nucleophile from reacting at the carboxylic acid group?
Potential Causes & Solutions:
-
Cause: The nucleophile is also a base.
-
Solution: Protect the carboxylic acid group before performing the substitution. The most common method is to convert it to an ester (e.g., a methyl or ethyl ester). The ester is far less acidic and generally unreactive towards most nucleophiles under neutral or basic conditions. The ester can be hydrolyzed back to the carboxylic acid after the substitution is complete.
-
Scientific Rationale: Strong nucleophiles are often strong bases (e.g., alkoxides, amides). They will preferentially perform a fast acid-base reaction with the carboxylic acid proton rather than a slower Sₙ2 attack at the C-4 carbon. Protecting the acidic proton as an ester removes this possibility.[8]
-
Diagram: Competing Reaction Pathways
This diagram illustrates the main desired reactions versus the common undesired side reactions for this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 6-Chlorohexanoic acid | 4224-62-8 [smolecule.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Chlorohexanoic Acid
Welcome to the technical support center for the synthesis and optimization of 4-Chlorohexanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Synthesis Pathway and Mechanism Overview
This compound is most reliably synthesized via the acid-catalyzed ring-opening of γ-caprolactone. This method offers a direct and regioselective route to the desired product. The most common and effective chlorinating agent for this transformation is thionyl chloride (SOCl₂), which also acts as a dehydrating agent and provides gaseous byproducts that are easily removed.
The reaction proceeds in two key stages:
-
Initial Ring Opening : Trace water or the alcohol end of a hydroxy-acid intermediate attacks the lactone carbonyl, which is activated by an acid catalyst (e.g., H⁺ generated from SOCl₂ and trace water). This forms the open-chain 4-hydroxyhexanoic acid.
-
Chlorination : The hydroxyl group of the intermediate is then converted to a chlorosulfite ester by thionyl chloride. This intermediate subsequently decomposes, driven by the formation of stable gaseous byproducts (SO₂ and HCl), to yield the final this compound product.
A patent for a similar process involving γ-butyrolactone suggests that the reaction is typically heated to ensure a reasonable rate and complete conversion[1].
Caption: Recommended workflow for the workup and purification.
Procedure:
-
Remove Excess Reagent: Connect the reaction flask to a vacuum line protected by a base trap. Gently warm the flask while stirring to distill off the excess thionyl chloride.
-
Quench: Cool the remaining crude oil in an ice bath. Very slowly and with vigorous stirring, add ice-cold water to quench the reaction and hydrolyze any remaining acyl chloride intermediates.
-
Acidify: Check the pH of the aqueous solution. Add concentrated HCl dropwise until the pH is between 1 and 2.
-
Extract: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash & Dry: Combine the organic extracts, wash once with brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Section 5: Analytical Characterization
Confirming the identity and purity of the final product is critical.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₆H₁₁ClO₂ |
| Molecular Weight | 150.60 g/mol [2] |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | Assignments are predictive: ~10-12 ppm (s, 1H, -COOH) ~4.1-4.3 ppm (m, 1H, -CHCl-) ~2.4-2.6 ppm (t, 2H, -CH₂-COOH) ~1.8-2.2 ppm (m, 4H, -CHCl-CH₂-CH₂-) ~1.0 ppm (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | Assignments are predictive: ~179 ppm (-COOH) ~60 ppm (-CHCl-) ~35-40 ppm (multiple -CH₂- carbons) ~30 ppm (-CH₂-COOH) ~10 ppm (-CH₃) |
| FT-IR (neat) | ~2500-3300 cm⁻¹ (broad, O-H stretch of COOH) ~1710 cm⁻¹ (strong, C=O stretch of COOH) ~650-750 cm⁻¹ (C-Cl stretch) |
| GC-MS | Analysis of the corresponding methyl ester (formed by derivatization with diazomethane or acidic methanol) is often easier. The methyl ester would show a molecular ion peak corresponding to its mass (164.63 g/mol ).[3] |
References
- Organic Syntheses. (n.d.). Procedure.
- Reddit. (2025, February 2). Synthesis problem. r/OrganicChemistry.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Master Organic Chemistry. (2020, September 5). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube.
- Organic Chemistry Portal. (n.d.). Lactone synthesis.
- FranklyChemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.
- Sistema Fenix. (n.d.). Acidic Catalyzed Ring-Opening (co)Polymerization of γ-lactones.
- PubChem. (n.d.). This compound, methyl ester. National Institutes of Health.
- Google Patents. (n.d.). CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.
- Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride.
- ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification?
- Reddit. (2022, July 12). reactions with thionyl chloride. r/OrganicChemistry.
- ACS Publications. (2010, November 2). γ-Valerolactone ring-opening and decarboxylation over SiO2/Al2O3 in the presence of water.
- ResearchGate. (2025, August 6). Ring-Opening of γ-Valerolactone with Amino Compounds.
- Google Patents. (n.d.). US3927074A - Preparation of halobutyrate esters.
- RSC Publishing. (n.d.). Mechanistic insights into the ring-opening of biomass derived lactones.
Sources
Technical Support Center: Purification of 4-Chlorohexanoic Acid
Welcome to the technical support center for the purification of 4-Chlorohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this versatile chemical intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high-purity this compound for your critical applications.
Introduction to Purification Challenges
This compound is a valuable building block in organic synthesis.[1] However, its purity is paramount for the success of subsequent reactions. Impurities can arise from various stages, including synthesis, storage, and handling. Common synthetic routes, such as the chlorination of hexanoic acid or the ring-opening of γ-caprolactone, can lead to a range of byproducts.[1] Understanding the nature of these impurities is the first step toward their effective removal.
This guide provides a structured approach to identifying and eliminating common impurities through established purification techniques, including recrystallization, distillation, and column chromatography.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My this compound oils out during recrystallization instead of forming crystals. What is causing this and how can I fix it?
A1: "Oiling out" is a common issue where the solute separates as a liquid phase instead of forming a crystalline solid. This typically occurs when the solute is insoluble in the hot solvent or when the solution is supersaturated to a point where the solute's melting point is below the temperature of the solution.
Causality and Solution:
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for the highly polar carboxylic acid. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.
-
Cooling Rate is Too Fast: Rapid cooling can induce rapid precipitation, favoring the formation of an amorphous oil over an ordered crystal lattice.
-
Presence of Impurities: Impurities can depress the melting point of the desired compound and interfere with crystal lattice formation.
Troubleshooting Protocol:
-
Solvent System Modification:
-
If using a single solvent, try a mixed-solvent system. For a carboxylic acid like this compound, a good starting point is a polar solvent in which the compound is soluble when hot, and a nonpolar solvent in which it is insoluble. A common combination is ethanol/water or toluene/hexane.
-
Procedure: Dissolve the impure acid in a minimal amount of the hot "good" solvent (e.g., toluene). Then, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Controlled Cooling:
-
Allow the flask to cool to room temperature undisturbed on a benchtop. Do not place it directly in an ice bath from a high temperature.
-
Once at room temperature, you can then transfer the flask to an ice bath to maximize crystal yield.
-
-
Seed Crystals:
-
If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
Alternatively, gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Q2: After recrystallization, my this compound is still not pure. What are the next steps?
A2: If a single recrystallization does not yield a product of desired purity, it may be due to the presence of impurities with similar solubility profiles or a very high initial impurity load.
Troubleshooting Protocol:
-
Second Recrystallization: Perform a second recrystallization using the same or a different solvent system. It is often beneficial to switch the solvent polarity to target different types of impurities.
-
Alternative Purification Technique: If recrystallization is ineffective, consider other methods like vacuum distillation or column chromatography, which separate compounds based on different physical properties (boiling point and polarity, respectively).
-
Purity Analysis: Before proceeding with further purification, analyze the purity of your recrystallized material using techniques like ¹H NMR, ¹³C NMR, or GC-MS to identify the persistent impurities. This will help in selecting the most appropriate subsequent purification step.[2][3][4]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route.
-
From Chlorination of Hexanoic Acid:
-
Positional Isomers: 2-Chlorohexanoic acid, 3-Chlorohexanoic acid, 5-Chlorohexanoic acid, and 6-Chlorohexanoic acid.
-
Di-chlorinated products: Dichlorohexanoic acids.
-
Unreacted Starting Material: Hexanoic acid.
-
-
From Ring-Opening of γ-Caprolactone:
-
Unreacted Starting Material: γ-Caprolactone.
-
Hydroxy Intermediate: 4-Hydroxyhexanoic acid if the chlorination is incomplete.[1]
-
-
General Impurities:
-
Solvent Residues: Residual solvents from the reaction or workup.
-
Water: Can be present from aqueous workup steps.
-
Q2: What is the best method to purify this compound on a large scale?
A2: For large-scale purification, vacuum distillation is often the most practical and efficient method. It separates compounds based on differences in their boiling points. Since this compound has a relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition at high temperatures.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique for separating volatile compounds and identifying them based on their mass-to-charge ratio.[2][5] Derivatization to the methyl ester may be necessary for better chromatographic performance.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities. A reverse-phase column with an acidic mobile phase is a good starting point.[6]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.
Part 3: Detailed Experimental Protocols
Here we provide detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Recrystallization
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
Objective: To purify this compound by crystallization from a suitable solvent system.
Materials:
-
Crude this compound
-
Toluene
-
Hexane
-
Erlenmeyer flask
-
Heating source (hot plate with magnetic stirring)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot toluene to dissolve the solid completely with stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add hexane dropwise with continuous stirring until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Protocol 2: Vacuum Distillation
Objective: To purify this compound by distillation under reduced pressure.
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. A cold trap between the apparatus and the vacuum pump is essential to protect the pump from corrosive vapors.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling impurities as the first fraction.
-
Once the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask and collect the pure product.
-
The boiling point will depend on the vacuum achieved. For reference, related compounds like 6-chlorohexanoic acid have a boiling point of 107-108.6 °C at 0.18 Torr.[7]
-
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.
-
Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 3: Column Chromatography
Objective: To purify this compound by separating it from impurities based on polarity.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution:
-
Start eluting the column with a nonpolar solvent system, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A gradient elution from 95:5 to 80:20 hexane:ethyl acetate is a good starting point.
-
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Part 4: Data Presentation and Visualization
Table 1: Solvent Selection for Recrystallization
| Solvent/Solvent System | Polarity | Rationale for Use with this compound |
| Toluene/Hexane | Nonpolar/Nonpolar | Good for removing more polar and less polar impurities. The acid has moderate solubility in hot toluene and low solubility in cold hexane. |
| Ethanol/Water | Polar Protic/Polar Protic | The carboxylic acid is soluble in ethanol and water can be used as an anti-solvent. Good for removing nonpolar impurities. |
| Dichloromethane/Hexane | Polar Aprotic/Nonpolar | Dichloromethane is a good solvent for the acid, and hexane can be used to induce crystallization. |
Diagram 1: General Purification Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 6-Chlorohexanoic acid(4224-62-8) 13C NMR spectrum [chemicalbook.com]
- 5. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of 6-Chlorohexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. youtube.com [youtube.com]
Navigating the Nuances of 4-Chlorohexanoic Acid: A Guide to Stability and Handling
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-chlorohexanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability of this compound under various experimental conditions. This guide will delve into the causality behind its reactivity, offering troubleshooting advice and frequently asked questions to ensure the integrity of your research.
Section 1: Troubleshooting Guide - Addressing Common Stability Issues
Issue 1.1: Unexpected Hydrolysis and pH Sensitivity
Question: I'm observing a drop in pH in my aqueous formulation containing this compound, and I suspect degradation. What's happening and how can I prevent it?
Answer: You are likely observing hydrolysis of the C-Cl bond. The chlorine atom at the C-4 position makes this carbon atom electrophilic and susceptible to nucleophilic attack by water.[1] This reaction is often accelerated under basic conditions due to the increased concentration of the hydroxide ion (OH-), a stronger nucleophile than water.[1] The hydrolysis product is 4-hydroxyhexanoic acid and hydrochloric acid, the latter of which is responsible for the pH drop.
Causality: The stability of the C-4 carbocation intermediate can influence the reaction mechanism, which can proceed through either an SN1 or SN2 pathway.[1] Polar protic solvents, like water, can stabilize the carbocation, potentially favoring an SN1 pathway.[1]
Troubleshooting Protocol: Assessing Hydrolytic Stability
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each sample.
-
LC-MS Analysis: Analyze the aliquots using a validated LC-MS method to quantify the remaining this compound and identify the formation of 4-hydroxyhexanoic acid.
-
Data Evaluation: Plot the concentration of this compound versus time for each pH condition to determine the rate of degradation.
Mitigation Strategies:
-
pH Control: Maintain a slightly acidic to neutral pH (pH 4-7) in your formulations to minimize the rate of hydrolysis.
-
Aprotic Solvents: If your experimental design allows, consider using polar aprotic solvents, which are less likely to participate in hydrolysis.[1]
dot
Caption: Hydrolysis of this compound.
Issue 1.2: Reactivity with Nucleophilic Reagents
Question: My reaction yield is low when using this compound with an amine-containing compound. Are there side reactions I should be aware of?
Answer: Yes, the secondary alkyl chloride at the C-4 position is a reactive site for nucleophilic substitution.[1] Amines, being good nucleophiles, can displace the chloride ion, leading to the formation of a 4-aminohexanoic acid derivative. This is a common side reaction that can significantly reduce the yield of your desired product.
Causality: The lone pair of electrons on the nitrogen atom of the amine readily attacks the electrophilic C-4 carbon. The reaction rate will depend on the nucleophilicity of the amine and the reaction conditions.
Mitigation Strategies:
-
Protecting Groups: If the amine is not the intended reaction site, consider using a suitable protecting group for the amine functionality before introducing this compound.
-
Reaction Conditions: Optimize reaction conditions (e.g., lower temperature, choice of solvent) to favor the desired reaction pathway. Polar aprotic solvents may favor the SN2 mechanism for this substitution.[1]
dot
Caption: Reaction with Nucleophilic Amines.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[2] Recommended storage temperatures are typically between 2-8°C.[2] It is also advisable to keep it away from heat and oxidizing agents.
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is limited in the provided search results, as a general precaution for chlorinated organic compounds, it is recommended to store it protected from light to prevent potential photolytic degradation. Forced degradation studies under UV light are advisable to determine its specific photosensitivity.
Q3: What are the expected thermal degradation products of this compound?
A3: While specific studies on the thermal decomposition of this compound were not found, studies on other carboxylic acids suggest potential degradation pathways.[3][4][5] Thermal decomposition could potentially lead to decarboxylation (loss of CO2) or dehydrochlorination (loss of HCl). At high temperatures, the formation of hazardous combustion gases such as carbon monoxide and carbon dioxide is possible.[6]
Q4: In which common laboratory solvents is this compound soluble?
A4: this compound is reported to be soluble in water and organic solvents.[7] A table of common laboratory solvents is provided below for reference.
Table 1: Properties of Common Laboratory Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Acetic Acid | C₂H₄O₂ | 118 | 1.0446 | 6.20 |
| Acetone | C₃H₆O | 56.05 | 0.7845 | 21.01 |
| Acetonitrile | C₂H₃N | 81.65 | 0.7857 | 36.64 |
| Benzene | C₆H₆ | 80.1 | 0.8765 | 2.28 |
Source: Adapted from "Common Solvents Used in Organic Chemistry: Table of Properties 1"[8]
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (LC-MS) is a powerful approach.[9] HPLC can be used to separate this compound from its degradation products, while MS can provide structural information for the identification of these degradants.
Section 3: Experimental Protocols
Protocol 3.1: Forced Degradation Study (Stress Testing)
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Acidic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Keep at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Store the solid compound in an oven at a high temperature (e.g., 105°C) for a defined period (e.g., 48 hours).
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated LC-MS method to identify and quantify any degradation products.
-
References
- Safety Data Sheet - Angene Chemical. (2024-11-16). Angene Chemical.
- Affordable Price 6-Chlorohexanoic Acid 96%, Industrial-Grade Liquid Chemical. (n.d.).
- This compound | C6H11ClO2 | CID 20281315 - PubChem - NIH. (n.d.).
- This compound, methyl ester | C7H13ClO2 | CID 20288669 - PubChem. (n.d.).
- Chemical Properties of this compound, methyl ester - Cheméo. (n.d.).
- This compound, methyl ester - the NIST WebBook. (n.d.).
- 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. (2023-11-23).
- Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed. (n.d.).
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011-05-06). Master Organic Chemistry.
- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed. (2023-04-18).
- 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. (2023-01-28).
- Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020-08-09).
- This compound, methyl ester - the NIST WebBook. (n.d.).
- 2-Chlorohexanoic acid | C6H11ClO2 | CID 564933 - PubChem. (n.d.).
- 5-Chlorohexanoic acid | C6H11ClO2 | CID 18541668 - PubChem - NIH. (n.d.).
- Identification of Major Degradation Products of Ketoconazole - PMC - NIH. (n.d.).
- Separation of Four Impurities and Degradants by LC: A Case of Bicalutamide. (2025-08-06).
- 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem. (n.d.).
- The thermal decomposition of acetic acid - Journal of the Chemical Society B. (n.d.).
- 6-Chlorohexanoic acid - Aliphatic Hydrocarbon - Crysdot LLC. (n.d.).
- Thermal decomposition of fluoroacetic acid - Journal of the Chemical Society B. (n.d.).
- 3-Chlorohexanoic acid | C6H11ClO2 | CID 20274072 - PubChem - NIH. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thermal decomposition of acetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Thermal decomposition of fluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.fr [fishersci.fr]
- 7. Affordable Price 6-Chlorohexanoic Acid 96%, Industrial-Grade Liquid Chemical [forecastchemicals.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of 4-Chlorohexanoic Acid
Welcome to the technical support center for 4-Chlorohexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and ensure the integrity of your compound during storage.
Introduction: The Challenge of Storing this compound
This compound is a bifunctional molecule containing both a carboxylic acid and a chlorinated alkyl chain. This unique structure, while valuable for synthesis, also presents inherent stability challenges. The primary mode of degradation is through an intramolecular cyclization reaction, leading to the formation of γ-caprolactone and hydrogen chloride (HCl). This process can be accelerated by environmental factors such as temperature, moisture, and pH, potentially compromising the purity and efficacy of the material over time. Understanding and mitigating these degradation pathways are crucial for obtaining reliable and reproducible experimental results.
Troubleshooting Guide: Addressing Common Stability Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Question 1: I've noticed a decrease in the purity of my this compound over time, as determined by our internal QC. What is the likely cause?
Answer: The most probable cause for a decrease in the purity of this compound during storage is its conversion to γ-caprolactone. This is an intramolecular cyclization reaction where the carboxylic acid group attacks the carbon atom bearing the chlorine atom. This reaction is often catalyzed by trace amounts of moisture and can be accelerated by elevated temperatures. The presence of the degradation product, γ-caprolactone, will result in a lower measured purity of the parent compound.
Question 2: My this compound has developed a sharp, acidic odor. Is this related to decomposition?
Answer: Yes, a sharp, acidic odor is a strong indicator of decomposition. The intramolecular cyclization of this compound to γ-caprolactone also releases one equivalent of hydrogen chloride (HCl) gas. This gas can create a corrosive and acidic environment within your storage container, leading to the odor you've observed. The presence of HCl can also further catalyze the degradation of the remaining this compound.
Question 3: I am dissolving this compound in a protic solvent for my experiment and observing inconsistent results. Could this be related to stability?
Answer: Absolutely. Protic solvents, especially those that can act as a base or contain trace amounts of water, can facilitate the decomposition of this compound. The solvent can promote the ionization of the carboxylic acid, and any residual water can participate in hydrolysis or facilitate the intramolecular cyclization. It is advisable to use fresh, anhydrous aprotic solvents whenever possible and to prepare solutions immediately before use to minimize the potential for degradation in solution.
Question 4: We store our this compound at room temperature. Is this appropriate?
Answer: While short-term storage at room temperature may be acceptable, for long-term storage, it is highly recommended to store this compound in a cool, dry environment. Lower temperatures will significantly slow the rate of the intramolecular cyclization reaction. Refrigeration (2-8 °C) is a good practice. For very long-term storage, freezing (-20 °C) in a tightly sealed container can further enhance stability.
Frequently Asked Questions (FAQs)
What is the primary degradation product of this compound?
The primary degradation product is γ-caprolactone (also known as gamma-hexalactone or 5-ethyloxolan-2-one).
What are the ideal storage conditions for this compound?
To maximize shelf life, this compound should be stored under the following conditions:
-
Temperature: Refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
-
Container: In a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap).
-
Environment: In a dry, dark location, away from heat sources and incompatible materials.
What materials should be avoided for storing this compound?
Avoid storing this compound in contact with:
-
Bases: Will readily deprotonate the carboxylic acid and can promote elimination or substitution reactions.
-
Oxidizing agents: Can potentially react with the alkyl chain.
-
Metals: The compound and its potential degradation product (HCl) can be corrosive to some metals.
-
Moisture-permeable containers: To prevent the ingress of water, which can accelerate decomposition.
How can I monitor the stability of my this compound?
Regularly monitoring the purity of your stored this compound is recommended. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can be used to quantify the parent compound and detect the presence of the γ-caprolactone degradation product.
Visualization of Decomposition and Workflow
Decomposition Pathway of this compound
Technical Support Center: 4-Chlorohexanoic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Low Yields
Welcome to the technical support center for the synthesis of 4-Chlorohexanoic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow. This guide is structured to address the common challenges encountered during the preparation of this versatile chemical intermediate, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is designed to address the most pressing issues that lead to suboptimal results. The question-and-answer format allows you to quickly identify your specific problem and find a targeted solution.
Q1: My yield of this compound from the ring-opening of γ-caprolactone is consistently below 50%. What are the most likely causes?
A1: Persistently low yields in this synthesis almost always trace back to one of three areas: incomplete reaction, competing side reactions, or losses during workup and purification.
-
Incomplete Reaction: The ring-opening of a stable lactone requires sufficient energy and activation. Ensure your reaction is heated to an adequate temperature (reflux is common for reagents like thionyl chloride) and for a sufficient duration.[1] Monitoring the disappearance of the starting material (γ-caprolactone) by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is critical to determine the optimal reaction time.
-
Side Reactions: When using thionyl chloride (SOCl₂), the primary chlorinating agent, side reactions can occur if conditions are not optimal. The intermediate chlorosulfite ester can undergo alternative reactions if not efficiently converted to the acyl chloride.[2] Furthermore, residual moisture can hydrolyze the thionyl chloride and the product acyl chloride, reducing overall efficiency.
-
Purification Losses: this compound is a relatively volatile liquid. Aggressive removal of solvent or purification by vacuum distillation at excessively high temperatures or low pressures can lead to significant loss of product. The workup procedure must also be robust enough to remove acidic byproducts (like HCl and SO₂) without compromising the desired product.
Q2: My final product is a dark brown or black oil, not the expected pale yellow. What causes this discoloration and how can I prevent it?
A2: Discoloration is typically a sign of decomposition or polymerization side products, often catalyzed by strong acids at high temperatures.
The combination of thionyl chloride and the generated HCl creates a highly acidic and reactive environment.[2] At reflux temperatures, this can lead to the formation of colored, high-molecular-weight byproducts. To mitigate this:
-
Control Temperature: Do not overheat the reaction mixture. Maintain a gentle, controlled reflux.
-
Minimize Reaction Time: As soon as reaction monitoring indicates full consumption of the starting material, proceed with the workup. Prolonged heating in the acidic medium will increase byproduct formation.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (like nitrogen or argon) can prevent oxidative side reactions that may contribute to color.
-
Purification: A final vacuum distillation step is highly effective at separating the desired product from non-volatile, colored impurities.
Q3: My NMR spectrum shows peaks I can't identify, in addition to my product and unreacted starting material. What are these impurities?
A3: Besides unreacted γ-caprolactone, several other species can appear in your analysis. The most common are:
-
Residual Solvents: Ensure your product is dried under high vacuum to remove any solvents used during the workup (e.g., dichloromethane, ethyl acetate).
-
Over-chlorination Products: Although direct chlorination of hexanoic acid is known for poor regioselectivity, even in the ring-opening synthesis, minor side reactions could potentially lead to di-chlorinated species under harsh conditions.[3]
-
Ester Formation: If an alcohol is present (e.g., from a non-anhydrous solvent or introduced during workup), it can react with the intermediate acyl chloride to form an ester, such as methyl 4-chlorohexanoate or ethyl 4-chlorohexanoate.[4][5]
A troubleshooting workflow for low yield and impurity issues is presented below.
Troubleshooting Workflow
Caption: A decision tree for diagnosing issues in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding synthetic route for preparing this compound?
A1: For laboratory-scale synthesis where regioselectivity is paramount, the ring-opening of γ-caprolactone is the most authoritative and commonly employed method.[3] This approach directly installs the chloro and carboxylic acid functionalities at the desired positions, avoiding the isomeric mixtures that plague the direct free-radical chlorination of hexanoic acid. While other routes exist, such as starting from 4-oxohexanoic acid, the lactone ring-opening method offers a more direct and often higher-yielding pathway.[3]
Q2: How does the choice of chlorinating agent, such as thionyl chloride (SOCl₂) vs. concentrated HCl, affect the reaction?
A2: Both reagents can effect the ring-opening, but they operate via different mechanisms and present different practical considerations.
| Reagent | Mechanism & Byproducts | Advantages | Disadvantages |
| **Thionyl Chloride (SOCl₂) ** | Forms a highly reactive acyl chloride intermediate. Gaseous byproducts (SO₂, HCl) are generated.[2] | High reactivity, drives reaction forward as gaseous byproducts escape. | Corrosive, toxic, moisture-sensitive, requires careful handling and quenching. |
| Concentrated HCl | Acid-catalyzed nucleophilic ring-opening. Water is a component of the reagent. | Less hazardous than SOCl₂, cheaper. | Reaction is an equilibrium, may require a large excess of HCl; may be slower. |
For achieving the highest yields and reaction rates, thionyl chloride is generally superior due to its high reactivity and the irreversible nature of the reaction once the gaseous byproducts are removed.[2]
Q3: What is the mechanism for the ring-opening of γ-caprolactone with thionyl chloride?
A3: The reaction proceeds through several key steps, transforming the stable lactone into the final chloro-acid. This mechanism leverages the conversion of the carboxylic acid's hydroxyl group into a better leaving group.
Reaction Mechanism: Lactone Ring-Opening with SOCl₂
Caption: Simplified mechanism for the synthesis of this compound.
-
Activation: The carbonyl oxygen of the γ-caprolactone attacks the sulfur atom of thionyl chloride.
-
Intermediate Formation: A chloride ion is expelled, forming a highly reactive acyl chlorosulfite intermediate.
-
Nucleophilic Attack & Ring Opening: The chloride ion then acts as a nucleophile, attacking the carbon of the C-O bond within the lactone ring. This is the key ring-opening step. This process is favored over attack at the carbonyl carbon and results in the formation of an acyl chloride.
-
Hydrolysis: During the aqueous workup, the resulting acyl chloride is hydrolyzed to the final carboxylic acid product, this compound.
Recommended Protocol: Synthesis from γ-Caprolactone
This protocol is designed to be a self-validating system, with checkpoints and clear explanations for each step to ensure a high probability of success.
Safety First: Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases (SO₂ and HCl).[1][2] This entire procedure must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials & Reagents
-
γ-Caprolactone
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried in an oven beforehand to remove any residual moisture.
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
To the flask, add γ-caprolactone (1.0 eq).
-
-
Addition of Thionyl Chloride:
-
Causality: Thionyl chloride will act as both the solvent and the chlorinating agent. Using it in excess ensures the reaction goes to completion.
-
Slowly add thionyl chloride (approx. 2.0-3.0 eq) to the γ-caprolactone at room temperature with vigorous stirring. The addition may be slightly exothermic.
-
-
Reaction:
-
Heat the mixture to a gentle reflux (the boiling point of thionyl chloride is ~76 °C).
-
Maintain reflux for 3-5 hours. The reaction progress can be monitored by taking small aliquots (and carefully quenching them) for TLC or GC analysis to observe the disappearance of the γ-caprolactone spot/peak.
-
-
Removal of Excess Reagent:
-
Causality: Excess thionyl chloride must be removed before the aqueous workup to prevent an overly violent reaction with water.
-
After cooling the reaction to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Ensure the vacuum trap is cooled effectively (e.g., with a dry ice/acetone bath).
-
-
Workup & Extraction:
-
Caution: This step hydrolyzes the intermediate acyl chloride and neutralizes strong acids. Perform slowly and with cooling.
-
Very slowly and carefully, add the crude reaction residue to a flask containing ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers. Wash sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Saturated sodium bicarbonate solution (to neutralize residual HCl). Caution: CO₂ evolution will occur.
-
Brine (to facilitate separation of the aqueous and organic layers).
-
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
For highest purity, the crude oil should be purified by vacuum distillation. Collect the fraction corresponding to this compound. This step is crucial for removing non-volatile, colored impurities.
-
References
- National Center for Biotechnology Information. (n.d.). Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. PubMed Central.
- Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- Royal Society of Chemistry. (2021). Ring opening polymerization of D,L-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(II) carboxylate complexes.
- National Center for Biotechnology Information. (2023). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones.
- Organic Syntheses. (n.d.). Procedure.
- NIST. (n.d.). This compound, methyl ester. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- National Science Foundation. (2021). Ring-Opening Polymerization of ε‑Caprolactone Utilizing Aluminum Alkyl Complexes Bearing Dianionic Scorpionate Ligands.
- National Center for Biotechnology Information. (n.d.). This compound, methyl ester. PubChem.
Sources
Identifying byproducts in 4-Chlorohexanoic acid synthesis by NMR
Welcome to the technical support center for the synthesis and analysis of 4-Chlorohexanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile chemical intermediate. We will focus on leveraging Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for identifying and characterizing common byproducts, ensuring the integrity and purity of your final compound.
Part 1: Understanding the Chemistry: Synthesis and Potential Pitfalls
The synthesis of this compound typically proceeds through pathways that introduce a chlorine atom at the C4 position of a hexanoic acid backbone. A common laboratory-scale approach involves the ring-opening of γ-caprolactone with a chlorinating agent.[1] Regardless of the specific route, side reactions and incomplete conversions can lead to a mixture of compounds that require careful characterization.
The primary challenge in this synthesis is the presence of a reactive chlorine atom and a carboxylic acid functional group within the same molecule. This bifunctionality creates opportunities for intramolecular reactions and susceptibility to hydrolysis, leading to common impurities.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the NMR analysis of your reaction mixture.
Question 1: My ¹H NMR spectrum shows unexpected signals, particularly a multiplet downfield around δ 4.0-4.5 ppm. What is this impurity?
Answer: This is a classic indicator of the presence of γ-caprolactone .
-
Causality: The most probable cause is the intramolecular cyclization (lactonization) of a 4-hydroxyhexanoic acid intermediate or byproduct.[2][3] 4-hydroxyhexanoic acid can form if water is present in the reaction, leading to the hydrolysis of the C-Cl bond via an SN1 or SN2 mechanism.[1] Once formed, the hydroxyl group can attack the carboxylic acid carbonyl, especially under acidic conditions or upon heating, to form the thermodynamically stable five-membered γ-lactone ring.[3]
-
NMR Evidence:
-
¹H NMR: The proton on the carbon bearing the ester oxygen (C4 of the original acid chain) in a γ-lactone is significantly deshielded and typically appears in the δ 4.0-4.5 ppm region.[4] This is much further downfield than the proton on the carbon bearing the chlorine (expected around δ 3.6-4.1 ppm in the desired product).
-
¹³C NMR: Look for a carbonyl signal characteristic of an ester/lactone, typically around δ 175-180 ppm. The carbon attached to the ring oxygen (C4) will also have a distinct chemical shift around δ 75-85 ppm.[5]
-
Confirmation: Compare your spectrum to a reference spectrum of γ-caprolactone. The disappearance of the broad carboxylic acid proton signal (usually > δ 10 ppm) and the appearance of the characteristic lactone signals are strong indicators.
-
Question 2: My NMR spectrum is complex, and I suspect I have multiple chlorinated isomers (e.g., 5-chloro or 6-chlorohexanoic acid). How can I differentiate them?
Answer: Differentiating constitutional isomers of chlorohexanoic acid is possible by carefully analyzing the splitting patterns and chemical shifts in both ¹H and ¹³C NMR.
-
Causality: The formation of other regioisomers can occur if the synthetic strategy is not sufficiently regioselective. For example, radical halogenation of hexanoic acid can produce a mixture of isomers.
-
NMR Analysis Workflow:
-
Identify the -CH(Cl)- Proton: In your target molecule, This compound , the proton at C4 is adjacent to two methylene groups (-CH₂-CH(Cl)-CH₂-). It should appear as a multiplet (a pentet or dddd).
-
Analyze the Isomers:
-
5-Chlorohexanoic acid: The -CH(Cl)- proton is at C5, adjacent to one methylene and one methyl group (-CH₂-CH(Cl)-CH₃). This would result in a more complex multiplet (likely a sextet or dq).
-
6-Chlorohexanoic acid: The chlorine is on a primary carbon (-CH₂Cl). This would manifest as a triplet around δ 3.5 ppm, a distinctly different pattern and chemical shift from the signal of a proton on a secondary carbon bearing a chlorine.[6][7]
-
-
Use 2D NMR: If the 1D spectrum is too crowded, a HSQC (Heteronuclear Single Quantum Coherence) experiment is invaluable. It correlates each proton to the carbon it is directly attached to. This allows you to definitively assign the proton and carbon signals for each isomer, confirming their structures. For a more detailed guide on using 2D NMR for structure elucidation, see the resources from Chemistry & Biodiversity[8] and other standard organic chemistry guides.[9]
-
Question 3: I see a broad singlet around δ 1-6 ppm that disappears when I add a drop of D₂O. What is it, and why is it so broad?
Answer: This signal is the proton of the carboxylic acid (-COOH) and potentially any hydroxyl (-OH) protons from byproducts like 4-hydroxyhexanoic acid.
-
Causality: Protons attached to heteroatoms like oxygen (or nitrogen) are acidic and can exchange with deuterium from D₂O. This exchange replaces the proton with a deuterium atom, which is not observed in ¹H NMR, causing the signal to disappear.[10]
-
Why is it broad? The broadness of the peak is due to several factors:
-
Chemical Exchange: The proton is rapidly exchanging with other acidic protons (like trace water) in the sample on the NMR timescale.
-
Hydrogen Bonding: Carboxylic acids form hydrogen-bonded dimers in solution, which can affect the local electronic environment and lead to peak broadening.
-
Quadrupolar Broadening: The oxygen atom can contribute to some line broadening.
-
-
Troubleshooting Tip: The D₂O shake is a definitive and straightforward experiment to confirm the presence of exchangeable protons and should be a standard step when you observe unassigned broad peaks.[10]
Question 4: The integrations in my aliphatic region (δ 1-3 ppm) are higher than expected for my product. What does this suggest?
Answer: This often indicates the presence of unreacted starting materials or saturated byproducts that lack a deshielding group.
-
Causality: If your synthesis started from hexanoic acid, residual starting material would contribute signals in this region. Similarly, if a side reaction led to the reduction of the C-Cl bond back to a C-H bond, you would form hexanoic acid as a byproduct.
-
NMR Evidence & Confirmation:
-
Compare to Starting Material: Obtain an NMR spectrum of your starting material (e.g., hexanoic acid) and compare it with your product spectrum. Overlapping signals are a strong indication of its presence.
-
Analyze Multiplicity: Look for the characteristic triplet of the methyl group (C6) and the triplet of the alpha-methylene group (C2) of hexanoic acid.
-
Quantitative Analysis: After identifying the unique signals for both the product and the impurity, you can use the integration values to calculate the relative molar ratio of the two compounds in the mixture, providing a measure of reaction conversion.
-
Part 3: Data Interpretation & Reference Tables
Accurate identification relies on comparing experimental data with known chemical shifts. Use the following tables as a guide. Note that actual shifts can vary slightly based on solvent and concentration.[11]
Table 1: Estimated ¹H NMR Chemical Shifts (ppm)
| Proton Position | This compound | γ-Caprolactone | 4-Hydroxyhexanoic Acid |
| H-2 (-CH₂COOH) | 2.4 (t) | 2.5 (m) | 2.3 (t) |
| H-3 (-CH₂-) | 2.1 (m) | 2.0-2.3 (m) | 1.8 (m) |
| H-4 (-CHX-) | 4.1 (m) | 4.4 (m) | 3.8 (m) |
| H-5 (-CH₂-) | 1.8 (m) | 1.9 (m) | 1.6 (m) |
| H-6 (-CH₃) | 1.0 (t) | 1.0 (t) | 0.9 (t) |
| -COOH / -OH | >10 (br s) | N/A | variable (br s) |
Table 2: Estimated ¹³C NMR Chemical Shifts (ppm)
| Carbon Position | This compound | γ-Caprolactone | 4-Hydroxyhexanoic Acid |
| C-1 (C=O) | 179 | 177 | 180 |
| C-2 | 34 | 29 | 35 |
| C-3 | 30 | 28 | 32 |
| C-4 | 60 | 81 | 68 |
| C-5 | 38 | 35 | 39 |
| C-6 | 11 | 10 | 12 |
Part 4: Key Experimental Protocols & Workflows
Protocol 1: Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your crude or purified product.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for this type of molecule.
-
Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. A brief sonication can aid dissolution if necessary.
-
Transfer & Shimming: Place the NMR tube in the spinner turbine, insert it into the NMR magnet, and allow the instrument to lock, shim, and acquire the spectrum according to standard operating procedures.
Workflow for Byproduct Identification
The following diagram outlines a logical workflow for identifying an unknown impurity in your NMR spectrum.
Caption: Logical workflow for identifying unknown byproducts via NMR.
References
- Boykin, D. W. (n.d.). 17O NMR SPECTROSCOPY OF LACTONES. Georgia State University.
- Kutateladze, A. G., & Zain, R. (2014). Analysis of 7-Membered Lactones by Computational NMR Methods. The Journal of Organic Chemistry, 79(14), 6598–6606. [Link]
- National Center for Biotechnology Information. (n.d.). This compound, methyl ester. PubChem.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Hong, M., & Chen, E. Y.-X. (2022). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers. Macromolecules, 55(17), 7521–7530. [Link]
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Cunha, S., et al. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six-Membered D‑Ribonolactone Derivatives.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Roberts, J. D., & Caserio, M. C. (2021). Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
- ResearchGate. (n.d.). ¹H‐NMR spectrum of haloalkane (dichloromethane) after halide exchange....
- Coric, I., & List, B. (2012). Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. Journal of the American Chemical Society, 134(43), 17981–17984. [Link]
- National Institute of Standards and Technology. (n.d.). This compound, methyl ester. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). 4,5-dihydroxy-hexanoic acid lactone. NIST Chemistry WebBook.
- Organic Chemistry Portal. (n.d.). Lactone synthesis.
- Elyashberg, M., & Williams, A. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate.
- ResearchGate. (n.d.). Precursors to oak lactone II: Synthesis, separation and cleavage of four β-D-glucopyranosides of 3-methyl-4-hydroxyoctanoic acid.
- Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford.
- Yin, F., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Bioengineering and Biotechnology, 9, 768988. [Link]
- Hamburger, M., & Hostettmann, K. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 149-170. [Link]
- The OChem Whisperer. (2012). Guide to Solving NMR Questions.
- Wikipedia. (n.d.). Lactone.
- Google Patents. (n.d.). EP0544496B1 - Removal of halide impurities from organic liquids.
- Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
- Wikipedia. (n.d.). Alkane.
- Yin, F., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Bioengineering and Biotechnology, 9, 768988. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactone - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. iq.ufrgs.br [iq.ufrgs.br]
- 6. 6-Chlorohexanoic acid(4224-62-8) 13C NMR [m.chemicalbook.com]
- 7. Buy 6-Chlorohexanoic acid | 4224-62-8 [smolecule.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Alkane - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading for 4-Chlorohexanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-chlorohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the optimization of catalyst loading for this synthesis. Our goal is to equip you with the scientific understanding and practical guidance to overcome common challenges and achieve optimal reaction outcomes.
Introduction: The Synthesis of this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. A common and effective method for its synthesis involves the ring-opening of γ-caprolactone. This reaction is typically facilitated by a catalyst, often a Lewis acid, in the presence of a chlorine source. The efficiency and selectivity of this conversion are highly dependent on the precise control of reaction parameters, with catalyst loading being one of the most critical factors.
This guide will focus on the Lewis acid-catalyzed ring-opening of γ-caprolactone using a chlorinating agent, a widely employed strategy for the synthesis of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common laboratory-scale synthesis involves the ring-opening of γ-caprolactone.[1] This method is often preferred over the direct chlorination of hexanoic acid due to challenges with regioselectivity in the latter approach. The ring-opening is typically achieved using a chlorinating agent in the presence of a catalyst.
Q2: What types of catalysts are typically used for the ring-opening of γ-caprolactone to this compound?
Lewis acids are the most common catalysts for this transformation. Examples include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄). Heteropolyacids have also been reported as effective catalysts for the analogous ring-opening of γ-butyrolactone.[2] The choice of catalyst can significantly impact reaction rate and selectivity.
Q3: Why is catalyst loading so critical in this synthesis?
Catalyst loading directly influences the reaction kinetics and the potential for side reactions. Insufficient catalyst can lead to a slow or incomplete reaction, resulting in low yields.[3] Conversely, excessive catalyst loading can promote undesired side reactions such as polymerization or the formation of other byproducts, and also increases the cost and difficulty of purification.[4]
Q4: What is the role of thionyl chloride (SOCl₂) in this reaction?
Thionyl chloride can serve a dual purpose. It is a powerful chlorinating agent that can convert the hydroxyl group formed during the initial ring-opening into the desired chloride. Additionally, its reaction with any trace amounts of water or the carboxylic acid product can generate hydrogen chloride (HCl) in situ. This HCl can then act as a proton source to facilitate the ring-opening of the lactone.[5]
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material (γ-caprolactone) and the formation of the product (this compound).[6] Thin Layer Chromatography (TLC) can also be used for a more qualitative assessment of the reaction's progress.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound, with a focus on problems related to catalyst loading.
Issue 1: Low or No Conversion of Starting Material
Question: I am seeing very little or no consumption of my starting γ-caprolactone, even after a prolonged reaction time. What could be the cause?
Potential Causes & Solutions:
-
Insufficient Catalyst Loading: The catalytic cycle may not be proceeding at an adequate rate due to a lack of available active sites.
-
Action: Incrementally increase the catalyst loading in small steps (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%) and monitor the effect on the reaction rate. Be cautious not to add too much catalyst at once, as this can lead to other issues (see Issue 2).
-
-
Catalyst Deactivation: Lewis acids are highly susceptible to deactivation by moisture. Any water present in your reagents or glassware will react with the catalyst, rendering it inactive.
-
Action: Ensure all glassware is rigorously dried before use (e.g., flame-dried or oven-dried). Use anhydrous solvents and ensure your γ-caprolactone and chlorinating agent are free of water. Handle the Lewis acid catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) if it is particularly hygroscopic.
-
-
Poor Quality Catalyst: The catalyst may be old or of low purity, leading to reduced activity.
-
Action: Use a fresh bottle of the Lewis acid or purify the existing stock if possible. The purity of the catalyst can have a significant impact on the reaction outcome.
-
-
Suboptimal Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.
-
Action: Gradually increase the reaction temperature while monitoring for product formation and any potential side reactions. For many Lewis acid-catalyzed reactions, a moderate temperature increase can significantly improve the reaction rate.
-
Issue 2: Formation of Multiple Products or Polymeric Byproducts
Question: My reaction mixture is complex, showing multiple spots on TLC or several peaks in the GC/HPLC analysis, including what appears to be high molecular weight material. How can I improve the selectivity for this compound?
Potential Causes & Solutions:
-
Excessive Catalyst Loading: A high concentration of the Lewis acid can promote side reactions, most notably the polymerization of the γ-caprolactone.[4][7] The catalyst can continue to activate the newly formed product, leading to chain growth.
-
Action: Reduce the catalyst loading. If you have already increased it to address a low conversion issue, you may have overshot the optimal concentration. Perform a systematic optimization to find the "sweet spot" that provides a good conversion rate without significant byproduct formation (see the protocol below).
-
-
High Reaction Temperature: Elevated temperatures, especially in the presence of a high catalyst concentration, can accelerate side reactions.
-
Action: Lower the reaction temperature. It is often a trade-off between reaction rate and selectivity. Finding the optimal temperature is key.
-
-
Non-Optimal Choice of Lewis Acid: A very strong Lewis acid might be too reactive, leading to a loss of selectivity.
-
Action: Consider screening different Lewis acids. A milder Lewis acid might provide better control over the reaction. For example, if you are using AlCl₃ and observing significant side products, you could try a less reactive catalyst like ZnCl₂.
-
Troubleshooting Logic Flowchart
Caption: Troubleshooting logic for catalyst-related issues.
Experimental Protocol: Optimizing Catalyst Loading
This protocol provides a systematic approach to determine the optimal catalyst loading for the synthesis of this compound from γ-caprolactone. For this example, we will use zinc chloride (ZnCl₂) as the Lewis acid catalyst and thionyl chloride (SOCl₂) as the chlorinating agent.
Materials:
-
γ-Caprolactone
-
Anhydrous zinc chloride (ZnCl₂)
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Quenching solution (e.g., cold saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel, and other standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[5][8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]
-
Lewis acids like ZnCl₂ can be corrosive and hygroscopic. Handle them with care and in a dry environment.
-
The reaction may be exothermic. Use an ice bath for initial cooling and addition of reagents.
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.
-
Reagent Preparation:
-
In the flask, dissolve γ-caprolactone (1.0 equivalent) in the anhydrous solvent.
-
Prepare a series of reactions with varying amounts of anhydrous ZnCl₂. A good starting range to screen is 0.5 mol%, 1.0 mol%, 2.5 mol%, 5.0 mol%, and 10.0 mol% relative to the γ-caprolactone.
-
-
Reaction Initiation:
-
Cool the solution of γ-caprolactone and ZnCl₂ in an ice bath.
-
Slowly add thionyl chloride (e.g., 1.1 to 1.5 equivalents) dropwise via the dropping funnel.
-
-
Reaction Progress:
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a predetermined temperature (e.g., 50 °C).
-
Monitor the reaction progress at regular intervals (e.g., every hour) using your chosen analytical method (TLC, GC, or HPLC).
-
-
Work-up and Analysis:
-
Once the reaction has reached completion (or a desired endpoint), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine the yield of this compound and the presence of any byproducts.
-
Data Presentation:
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion of γ-Caprolactone (%) | Yield of this compound (%) | Observations (e.g., side products) |
| 0.5 | 12 | 30 | 25 | Incomplete reaction |
| 1.0 | 8 | 75 | 70 | Minor impurities |
| 2.5 | 4 | 98 | 92 | Clean reaction |
| 5.0 | 2 | >99 | 85 | Some higher molecular weight species observed |
| 10.0 | 1 | >99 | 70 | Significant amount of polymeric byproduct |
Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.
By analyzing the results from this series of experiments, you can identify the optimal catalyst loading that provides the best balance of reaction rate, yield, and selectivity.
Reaction Mechanism and Catalyst Role
Caption: Simplified mechanism of Lewis acid-catalyzed ring-opening.
References
- Optimizing the reaction conditions for the synthesis of 4a. (n.d.). ResearchGate.
- Working with Hazardous Chemicals. (1996). Organic Syntheses, 73, 13.
- Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- Żółtowska, K., Sobczak, M., & Olędzka, E. (2015). Novel zinc-catalytic systems for ring-opening polymerization of ε-caprolactone. Molecules, 20(2), 2816–2836.
- Thionyl chloride – Knowledge and References. (n.d.). Taylor & Francis.
- Sobczak, M., Olędzka, E., & Kołodziejski, W. (2015). Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone. Molecules, 20(2), 2816-2836.
- One-Pot Preparation of Cyclic Amines from Amino Alcohols. (2013). Organic Syntheses, 90, 251-260.
- Method for synthesizing gamma-chlorobutyric acid. (2019).
- Gaggini, F., Porcheddu, A., & De Luca, L. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.
- Sobczak, M., Olędzka, E., & Kołodziejski, W. (2015). Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone. Molecules, 20(2), 2816-2836.
- How dangerous is thionyl chloride? (2021, November 23). Reddit.
- Waheed, N. A., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy, 20(2), 111-125.
- Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic? (2014, October 15). ResearchGate.
- Catalytic Lewis Acid Activationof Thionyl Chloride: Application to the Synthesis of ArylSulfinyl Chlorides Catalyzed by Bismuth(III) Salts. (2004). The Journal of Organic Chemistry, 69(17), 5789-5791.
- Optimization and Mechanistic Insights of Zinc Ascorbate Catalyst for Ring‐Opening Polymerization of Caprolactone Using RSM Methodology and DFT Calculations. (2025). Polymers for Advanced Technologies, 36(4).
- Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands. (2020). Polymers, 12(10), 2389.
- How can I selectively open a lactone ring while maintaining acetylations on a molecule? (2015, November 7). Reddit.
- Working with Hazardous Chemicals. (2014). Organic Syntheses.
- This compound. (n.d.). PubChem.
- AlCl3‐Promoted Ritter‐Type Ring‐Opening Reactions of γ‐Butyrolactone Fused Donor‐Acceptor Cyclopropanes with Wet Aliphatic Nitriles. (2018). European Journal of Organic Chemistry, 2018(39), 5394-5401.
- Goel, O. P., & Seamans, R. E. (1973). The Synthesis of 4-Chlorobutyric Acid Esters from γ-Butyrolactone. Synthesis, 1973(09), 538-539.
- A method of synthesis γ-chloro butyric acid. (2019).
- Kobayashi, S. (1999). Green Lewis Acid Catalysis in Organic Synthesis. Pure and Applied Chemistry, 71(8), 1435-1441.
- The synthesis of 4-chlorobutyric acid esters from γ-butyrolactone. (n.d.). J-GLOBAL.
- Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. (2025).
- Hoye, T. R., et al. (2022). Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis. The Journal of Organic Chemistry, 87(15), 10196-10203.
- Insights into the mechanism for ring-opening polymerization of lactide catalyzed by Zn(C6F5)2/organic superbase Lewis pairs. (2017). Catalysis Science & Technology, 7(23), 5626-5635.
- Lactone synthesis. (n.d.). Organic Chemistry Portal.
- Can anybody help me reduction of lactone without disturbing the lactone ring? (2015, February 7). ResearchGate.
- Revisiting the Impact of CO2 on the Activity and Selectivity of Cobalt-Based Catalysts for Fischer–Tropsch Synthesis Under Industrial-Relevant Conditions. (2023).
- NHC/Lewis acid cooperative catalyzed lactone synthesis. (n.d.). ResearchGate.
- This compound, methyl ester. (n.d.). PubChem.
- Catalytic asymmetric synthesis of trans-configured beta-lactones: cooperation of Lewis acid and ion pair catalysis. (2010).
- Synergistic effect of the fourth metal component on Co/Mn/Br catalyst in 2, 5-furanediformic acid preparation. (2018).
- 6-Chlorohexanoic acid. (n.d.). PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN109265336B - Method for synthesizing gamma-chlorobutyric acid - Google Patents [patents.google.com]
- 3. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel zinc-catalytic systems for ring-opening polymerization of ε-caprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-Chlorohexanoic Acid
Welcome to the technical support center for the synthesis of 4-chlorohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. We will focus on the most reliable synthetic route: the acid-catalyzed ring-opening of γ-caprolactone, and explore the critical role of solvent effects in achieving high yield and purity.
I. Introduction to the Synthesis of this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. While several synthetic routes exist, the acid-catalyzed ring-opening of γ-caprolactone with hydrochloric acid (HCl) is generally preferred over the direct chlorination of hexanoic acid. This preference is primarily due to the challenge of controlling regioselectivity in the direct chlorination of the aliphatic chain, which often leads to a mixture of isomers that are difficult to separate.[1][2] The ring-opening of γ-caprolactone offers a more direct and selective pathway to the desired 4-chloro isomer.
The choice of solvent is a critical parameter in this synthesis, as it can significantly influence the reaction rate, yield, and the formation of side products. Understanding the interplay between the solvent, reaction mechanism, and potential pitfalls is key to a successful synthesis.
II. Recommended Synthetic Protocol: Ring-Opening of γ-Caprolactone
This section provides a detailed, step-by-step methodology for the synthesis of this compound from γ-caprolactone using hydrochloric acid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve γ-caprolactone in an appropriate anhydrous solvent.
-
Introduction of HCl: Cool the reaction mixture to 0°C using an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., diethyl ether, dioxane) dropwise with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.[3][4][5]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reaction | 1. Insufficient HCl: The amount of HCl may be too low to catalyze the reaction effectively. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Quality Reagents: γ-caprolactone or HCl may be of low purity or contain inhibitors. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | 1. Ensure a sufficient excess of HCl is used. Monitor the pH of the reaction mixture if possible. 2. After the initial addition at 0°C, allow the reaction to proceed at room temperature or with gentle heating. 3. Use freshly distilled γ-caprolactone and a reliable source of anhydrous HCl. 4. Consider switching to a solvent known to be effective for similar ring-opening reactions (see Section IV). |
| Low Yield of this compound | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Side Reactions: Formation of byproducts such as oligomers or elimination products. 3. Losses during Work-up: The product may be partially soluble in the aqueous phase, or emulsions may form during extraction. 4. Decomposition during Purification: The product may decompose at high temperatures during distillation. | 1. Extend the reaction time and continue to monitor by TLC or GC until the starting material is consumed. 2. Optimize reaction conditions (temperature, concentration) to minimize side reactions. The choice of solvent can also influence this (see Section IV). 3. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product. Use a phase transfer catalyst if emulsions are persistent. 4. Use a high-vacuum system to lower the boiling point during distillation. |
| Formation of Significant Side Products | 1. Polymerization/Oligomerization: High concentrations of reactants or elevated temperatures can promote the formation of polyesters. 2. Formation of 4-Hydroxyhexanoic Acid: In the presence of water, the chloride ion can be displaced by a hydroxyl group. 3. Formation of Alkenoic Acids: Elimination of HCl can occur, especially at higher temperatures. | 1. Use a more dilute solution and maintain a lower reaction temperature. 2. Ensure all reagents and solvents are anhydrous. Use a drying tube on the reaction setup. 3. Avoid excessive heating during the reaction and purification steps. |
| Difficulty in Product Purification | 1. Co-distillation with Solvent: The boiling point of the product may be close to that of the solvent. 2. Presence of Acidic Impurities: Unreacted HCl or other acidic byproducts may be present. 3. Formation of a Viscous Oil: The crude product may be a thick, hard-to-handle oil. | 1. Choose a solvent with a significantly lower or higher boiling point than the product. 2. Wash the organic layer with a dilute solution of sodium bicarbonate to neutralize acidic impurities, followed by a water wash. 3. This may indicate the presence of oligomers. Attempt purification by column chromatography. |
IV. Solvent Effects on the Synthesis
The choice of solvent is a critical factor that can dramatically impact the outcome of the synthesis. Solvents can influence reaction rates, stabilize intermediates, and affect the product distribution.[6][7]
Mechanism of Ring-Opening
The acid-catalyzed ring-opening of γ-caprolactone with HCl is believed to proceed through a nucleophilic attack of the chloride ion on the protonated lactone. The reaction can follow either an Sₙ1-like or Sₙ2-like pathway, and the solvent plays a crucial role in determining which mechanism is favored.
Caption: Sₙ1-like vs. Sₙ2-like pathways for the ring-opening of γ-caprolactone.
Impact of Solvent Polarity
| Solvent Type | Examples | Effect on Reaction | Considerations |
| Polar Protic | Water, Methanol, Ethanol | - Can stabilize the carbocation intermediate in an Sₙ1-like pathway. - Can also act as a nucleophile, leading to the formation of 4-hydroxyhexanoic acid or the corresponding ester as a side product.[6] - Can solvate the chloride nucleophile, potentially reducing its reactivity in an Sₙ2-like pathway. | - Generally not recommended due to the potential for side reactions. - If used, strictly anhydrous conditions are essential. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dioxane | - Favorable for Sₙ2-like reactions as they do not strongly solvate the nucleophile.[7][8] - Can help to dissolve the starting materials and reagents. | - Generally the preferred choice for this reaction. - Ensure the solvent is anhydrous. |
| Non-Polar | Hexane, Toluene | - Poor solubility of HCl and the polar starting material. - Slower reaction rates are expected. | - Not recommended for this synthesis. |
V. Frequently Asked Questions (FAQs)
Q1: Why is the ring-opening of γ-caprolactone preferred over the direct chlorination of hexanoic acid for synthesizing this compound?
A1: The direct chlorination of hexanoic acid typically proceeds via a free-radical mechanism, which lacks regioselectivity. This results in a mixture of 2-chloro, 3-chloro, 4-chloro, and 5-chlorohexanoic acids, which are difficult to separate due to their similar physical properties.[1][2] The ring-opening of γ-caprolactone provides a specific route to the 4-chloro isomer.
Q2: Can I use concentrated aqueous HCl instead of anhydrous HCl?
A2: While it might seem convenient, using concentrated aqueous HCl is strongly discouraged. The presence of water can lead to the formation of 4-hydroxyhexanoic acid as a significant side product through the nucleophilic attack of water on the protonated lactone or the resulting carbocation. This will reduce the yield of the desired product and complicate the purification process.
Q3: My reaction is very slow. What can I do to increase the reaction rate?
A3: If the reaction is slow at room temperature, you can try gentle heating (e.g., to 40-50°C). However, be cautious as higher temperatures can promote the formation of side products, such as elimination products (alkenoic acids) or oligomers. Another approach is to use a more polar aprotic solvent, which can sometimes accelerate the reaction rate.
Q4: I am observing the formation of a polymeric/oligomeric byproduct. How can I avoid this?
A4: Polymerization or oligomerization is a common side reaction in the ring-opening of lactones. To minimize this, you can:
-
Use a higher solvent-to-lactone ratio to work in more dilute conditions.
-
Maintain a lower reaction temperature.
-
Ensure a sufficient excess of HCl is present, as this can help to protonate the hydroxyl group of the ring-opened product and prevent it from acting as a nucleophile to initiate polymerization.
Q5: What is the best method to purify the final product?
A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: This is a suitable method for larger quantities of the product, provided it is thermally stable at the distillation temperature. A good vacuum is essential to keep the temperature low.
-
Column Chromatography: For smaller scales or if the product is thermally sensitive, column chromatography on silica gel is an effective method. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) can be used to elute the product.[3][5]
Q6: How can I confirm the identity and purity of my this compound?
A6: The identity and purity of the final product can be confirmed using a combination of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify the position of the chlorine atom.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and hydroxyl functional groups.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.
VI. References
-
Alpha Halogenation of Carboxylic Acids - Chemistry Steps. (n.d.). Retrieved January 8, 2026, from [Link]
-
Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved January 8, 2026, from [Link]
-
JoVE. (2025, May 22). α-Halogenation of Carboxylic Acid Derivatives: Overview. Retrieved January 8, 2026, from [Link]
-
Chemistry LibreTexts. (2019, September 3). 19.4: Synthesis of Carboxylic Acids. Retrieved January 8, 2026, from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved January 8, 2026, from [Link]
-
Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. (2023, September 19). Retrieved January 8, 2026, from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved January 8, 2026, from [Link]
-
NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved January 8, 2026, from [Link]
-
A four-step synthesis of γ-halo-δ-lactones and δ-hydroxy-γ-lactones. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved January 8, 2026, from [Link]
-
Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
ACS Publications. (n.d.). Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Sulfonic Acids: Computational Evidence for Bifunctional Activation. Retrieved January 8, 2026, from [Link]
-
YouTube. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved January 8, 2026, from [Link]
-
Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
SATHEE. (n.d.). Unit 12 Organic Chemistry Some Basic Principal And Technique (Part-A). Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2020, February 27). Efficient ring-opening polymerization of epsilon-caprolactone catalyzed by iron(III) chloride under mild reaction conditions. Retrieved January 8, 2026, from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2020, February 27). Controlled and highly effective ring-opening polymerization of α-chloro-ε-caprolactone using Zn- and Al-based catalysts. Retrieved January 8, 2026, from [Link]
-
RSC Publishing. (n.d.). Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability. Retrieved January 8, 2026, from [Link]
-
Bentham Science Publisher. (n.d.). Recent Developments in γ-Lactone Synthesis. Retrieved January 8, 2026, from [Link]
-
Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 152. The synthesis of some unsaturated γ-lactones. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2016, July 29). Providers of 2-Chlorohexanoic acid (CAS No. 29671-30-5)?. Retrieved January 8, 2026, from [Link]
Sources
- 1. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 3. rsc.org [rsc.org]
- 4. SATHEE: Unit 12 Organic Chemistry Some Basic Principal And Technique (Part-A) [sathee.iitk.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
Navigating Temperature Control in 4-Chlorohexanoic Acid Reactions: A Technical Support Guide
Welcome to the technical support center for handling reactions involving 4-Chlorohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing temperature during your experiments. Precise temperature control is paramount for ensuring reaction specificity, maximizing yield, and, most importantly, guaranteeing operational safety. This document moves beyond a simple procedural outline to explain the fundamental principles behind the recommended protocols, empowering you to make informed decisions in the laboratory.
Understanding the Thermal Profile of this compound
This compound is a bifunctional molecule, possessing both a carboxylic acid and a secondary alkyl chloride. This duality makes it a versatile building block in organic synthesis but also introduces specific challenges related to temperature management. The reactivity of both functional groups is temperature-dependent, and undesirable side reactions can be favored at elevated temperatures.
Key Thermal Considerations:
-
Exothermic Potential: Reactions involving nucleophilic substitution at the C-4 position or activation of the carboxylic acid (e.g., conversion to an acyl chloride) can be exothermic. Without proper heat dissipation, these reactions can lead to a rapid increase in temperature, potentially causing solvent boiling, pressure build-up, and the formation of unwanted byproducts.
-
Side Reactions: The most common temperature-sensitive side reaction is intramolecular cyclization, or lactonization, to form γ-valerolactone, especially if the chlorine atom is substituted by a hydroxyl group.[2][3][4][5][6] The rate of this and other side reactions, such as elimination to form an unsaturated acid, is highly dependent on temperature.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound, with a focus on temperature-related causes and solutions.
FAQ 1: My reaction is turning dark and producing a complex mixture of byproducts. What's happening?
Answer:
This is a classic sign of poor temperature control, leading to decomposition or multiple side reactions.
Causality: Elevated temperatures can provide the activation energy for various unwanted reaction pathways. For this compound, this could include:
-
Decomposition: As previously mentioned, haloalkanoic acids can be thermally unstable.
-
Elimination: Higher temperatures can favor the elimination of HCl to form hexenoic acid isomers.
-
Intermolecular Reactions: At high concentrations and temperatures, intermolecular esterification or other condensation reactions can occur, leading to oligomeric or polymeric byproducts.
Troubleshooting Protocol:
-
Immediate Action: If you observe a sudden darkening of the reaction mixture or an unexpected exotherm, immediately cool the reaction vessel using an ice bath. Be prepared for a potential pressure increase.
-
Reaction Setup Review:
-
Thermocouple Placement: Ensure the thermocouple is properly submerged in the reaction mixture to get an accurate reading of the internal temperature, not just the bath temperature.
-
Stirring: Inefficient stirring can create localized hot spots. Use an appropriate stir bar or overhead stirrer to ensure homogenous mixing and heat distribution.
-
Rate of Addition: For exothermic reactions, such as the addition of a strong nucleophile or an activating agent for the carboxylic acid, add the reagent slowly and monitor the internal temperature closely. Use a dropping funnel or a syringe pump for controlled addition.
-
-
Solvent Choice: Select a solvent with a boiling point that is appropriate for the desired reaction temperature. This can act as a natural temperature ceiling.
-
Lowering the Reaction Temperature: Attempt the reaction at a lower temperature. While this may decrease the reaction rate, it will significantly improve selectivity and reduce byproduct formation.
Logical Relationship Diagram: Troubleshooting Darkening Reaction
Caption: Troubleshooting flowchart for a darkening reaction mixture.
FAQ 2: My yield is low, and I've isolated γ-valerolactone as a major byproduct. How can I prevent this?
Answer:
The formation of γ-valerolactone indicates an intramolecular cyclization, a common side reaction for γ-substituted hexanoic acids. This is often, though not always, a temperature-driven process.
Causality: If your reaction involves the conversion of the 4-chloro group to a 4-hydroxy group (either intentionally or as a result of hydrolysis), the resulting 4-hydroxyhexanoic acid can readily undergo intramolecular esterification (lactonization) to form the thermodynamically stable five-membered ring of γ-valerolactone. This process is often catalyzed by acid or base and is accelerated by heat.
Experimental Protocol for Minimizing Lactonization:
-
Temperature Reduction: This is the most critical parameter. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate of your desired transformation.
-
pH Control:
-
If your desired reaction is performed under basic conditions, use a non-nucleophilic base and avoid an excess that could promote lactonization.
-
If your reaction is acidic, consider using a milder acid or a buffered system.
-
-
Protecting Group Strategy: If the carboxylic acid is not the reacting functional group, consider protecting it as an ester (e.g., methyl or ethyl ester).[7] This will prevent the intramolecular reaction. The protecting group can be removed in a subsequent step under conditions that do not favor lactonization.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time for the side reaction to occur.
Data Summary: Temperature Effect on Lactonization
| Reaction Temperature | Desired Product Yield | γ-Valerolactone Yield |
| 25 °C (Room Temp) | Moderate | Low |
| 50 °C | High | Moderate |
| 80 °C (Reflux) | Decreased | High |
Note: This table represents a general trend. Actual yields will be dependent on the specific reaction conditions.
FAQ 3: I am performing an amidation reaction with this compound and an amine, and I'm concerned about a potential runaway reaction. What are the best practices for temperature control?
Answer:
Your concern is valid. Amidation reactions, especially when using coupling agents or after converting the carboxylic acid to a more reactive species like an acyl chloride, can be highly exothermic.
Causality: The reaction of an activated carboxylic acid with an amine is typically a rapid and exothermic process. The heat generated can accelerate the reaction rate, leading to a positive feedback loop and a potential runaway reaction if not adequately controlled.
Recommended Workflow for Safe Amidation:
Caption: Workflow for controlled amidation of this compound.
Detailed Step-by-Step Methodology:
-
Pre-Cooling: Dissolve the this compound and any coupling agents in your chosen solvent and cool the mixture to 0 °C in an ice-water bath.
-
Controlled Addition: Dissolve the amine in a suitable solvent and add it to the cooled reaction mixture dropwise using a syringe pump or a dropping funnel over an extended period (e.g., 30-60 minutes).
-
Continuous Monitoring: Continuously monitor the internal temperature of the reaction. The goal is to maintain a stable internal temperature (e.g., below 5-10 °C) during the addition.
-
Rate Adjustment: If the temperature begins to rise rapidly, pause the addition until it stabilizes.
-
Post-Addition Cooling: After the addition is complete, keep the reaction mixture in the cooling bath for an additional period (e.g., 30 minutes) to ensure the initial exotherm has subsided.
-
Gradual Warming: Allow the reaction to slowly warm to room temperature and continue stirring until the reaction is complete as determined by a suitable monitoring technique (e.g., TLC or LC-MS).
By following these steps, you can effectively manage the heat generated during the amidation reaction and prevent a hazardous runaway scenario.
Concluding Remarks
Effective temperature control is not merely about setting a hotplate to a specific number; it is a dynamic process of understanding the thermodynamics and kinetics of your reaction system. For this compound, a vigilant and proactive approach to temperature management is essential for achieving desired outcomes and ensuring laboratory safety. While this guide provides a framework based on established chemical principles and data from analogous compounds, it is crucial to perform a thorough risk assessment before conducting any new reaction and to always start with small-scale experiments to establish safe operating parameters.
References
- PubChem. This compound. [Link]
- PubChem. This compound, methyl ester. [Link]
- Yu, J.-Q., et al. A versatile copper-catalyzed γ-C(sp3)
- Costas, M., et al. Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. Journal of the American Chemical Society. [Link]
- ResearchGate.
- Costas, M., et al. Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds.
- Costas, M., et al. Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes. Journal of the American Chemical Society. [Link]
- TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
- Waters. SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. [Link]
- Journal of Pharmaceutical and Applied Chemistry.
- TA Instruments.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A versatile copper-catalyzed γ-C(sp3)−H lactonization of aliphatic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. art.torvergata.it [art.torvergata.it]
- 6. art.torvergata.it [art.torvergata.it]
- 7. This compound, methyl ester | C7H13ClO2 | CID 20288669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 4-Chlorohexanoic Acid Purity
Answering the user's request to create a technical support center with troubleshooting guides and FAQs on the work-up procedures to enhance 4-Chlorohexanoic acid purity.
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of this compound. This guide is designed to provide you with in-depth, field-proven insights into overcoming common challenges encountered during the work-up and purification of this versatile synthetic intermediate. As your Senior Application Scientist, my goal is to equip you with the knowledge to not only follow protocols but to understand the causality behind each step, enabling you to troubleshoot and optimize your procedures effectively.
Section 1: The Challenge - Common Impurities in this compound Synthesis
The purity of this compound is paramount for its successful application in subsequent synthetic steps. The method of synthesis significantly influences the impurity profile. For instance, direct free-radical chlorination of hexanoic acid is notoriously non-selective and can yield a mixture of isomers.[1] Understanding the potential impurities is the first step toward devising an effective purification strategy.
| Impurity | Source | Rationale for Removal | Recommended Primary Removal Method |
| Hexanoic Acid | Unreacted starting material | Similar physical properties can make separation difficult in later stages. | Acid-base extraction |
| Positional Isomers (e.g., 2-, 3-, 5-Chlorohexanoic acid) | Non-regioselective chlorination reactions[1] | Isomers may have different reactivity or lead to undesired byproducts in subsequent reactions. | Column Chromatography |
| Di-chlorinated species | Over-reaction during chlorination | Can introduce unwanted reactivity and affect stoichiometry. | Column Chromatography |
| Solvent Residues (e.g., Dichloromethane, 1,2-dichloroethane) | Reaction or work-up solvent | Can interfere with subsequent reactions or analytical characterization. | Rotary evaporation, high vacuum |
| Reagents/Catalysts | Remnants from the synthetic procedure (e.g., thionyl chloride byproducts) | Can quench reagents in the next step or cause side reactions. | Aqueous wash/extraction |
Section 2: Troubleshooting Guide - A-Q&A Approach
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Query 1: My crude product is highly acidic and contains unreacted hexanoic acid. How can I perform an initial clean-up?
Answer: This is a classic scenario that is perfectly suited for an acid-base extraction. The principle relies on the fact that both your product, this compound, and the impurity, hexanoic acid, are carboxylic acids. They are soluble in organic solvents but can be deprotonated by a weak base to form carboxylate salts, which are soluble in water. This allows for their separation from neutral organic impurities. To separate them from each other is more challenging, but this initial wash is crucial for removing many other types of impurities.
A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the method of choice.[2] The bicarbonate is basic enough to deprotonate the carboxylic acids, pulling them into the aqueous layer, but not so basic that it would cause unwanted side reactions like hydrolysis of the alkyl chloride.
Workflow: Initial Aqueous Work-up
Caption: Acid-Base Extraction Workflow.
Query 2: I've performed an aqueous work-up, but TLC analysis still shows multiple spots with similar Rf values. I suspect positional isomers. What's next?
Answer: You are correct to suspect that an aqueous work-up will not separate positional isomers of this compound.[1] Their acidic properties are nearly identical, so they will behave similarly during extraction. For separating compounds with very similar polarities, such as isomers, flash column chromatography is the most effective technique.
The key to a successful separation is choosing the right solvent system (eluent). You will need a solvent system that provides differential partitioning of the isomers between the stationary phase (silica gel) and the mobile phase.
-
Stationary Phase: Silica gel is a good starting point as it is a polar stationary phase that will interact with the polar carboxylic acid group.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. You will likely need to add a small amount of acetic or formic acid (e.g., 0.5-1%) to the eluent. This suppresses the deprotonation of the carboxylic acid on the silica surface, which prevents "streaking" or "tailing" of the spots on the TLC plate and improves the separation on the column.
To determine the optimal solvent ratio, you should first run several TLC plates with varying ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives good separation of your spots (ideally with Rf values between 0.2 and 0.5).
Query 3: During the extraction with sodium bicarbonate, a thick, inseparable layer formed between the organic and aqueous phases. How do I resolve this emulsion?
Answer: The formation of an emulsion is a common and frustrating problem during the work-up of acidic compounds.[3] It is caused by the formation of soap-like carboxylate salts that stabilize the mixture of organic solvent and water. Here are several techniques to try, in order of increasing intervention:
-
Be Patient: Sometimes, simply letting the separatory funnel stand for 10-30 minutes will allow the layers to separate on their own.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break up the emulsion.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it.
-
Filter: Filter the entire mixture through a pad of Celite or glass wool. This can sometimes break up the microscopic droplets that form the emulsion.
-
Centrifugation: If you have access to a large centrifuge, spinning the mixture can force the denser layer to the bottom.
Query 4: My purified this compound is a persistent oil, but I need a solid crystalline material for my next step. What can I do?
Answer: If your product is an oil, it may still contain minor impurities that are preventing it from crystallizing. Recrystallization is an excellent final purification step that can yield highly pure crystalline material, provided a suitable solvent can be found.
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Solvent Selection Strategy:
-
Place a small amount of your oily product in several different test tubes.
-
Add a small amount of a different solvent to each tube (e.g., hexane, toluene, diethyl ether, or a mixture like hexane/ethyl acetate).
-
Heat the tubes that do not show dissolution at room temperature. If the oil dissolves when hot, it's a good candidate.
-
Allow the promising solutions to cool slowly to room temperature, and then in an ice bath.
-
The best solvent will be the one that yields solid crystals upon cooling.
If single solvents do not work, a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can be effective.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the best analytical techniques to confirm the purity of my final product?
-
A1: A combination of techniques is ideal. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity (e.g., % area).[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for confirming the structure and identifying any remaining impurities. Infrared (IR) spectroscopy can confirm the presence of key functional groups like the carboxylic acid and the C-Cl bond.[1]
-
-
Q2: How should I properly store purified this compound?
-
A2: As a chlorinated carboxylic acid, it has the potential to be corrosive and may slowly hydrolyze in the presence of moisture. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials like strong bases.
-
-
Q3: Is vacuum distillation a viable purification method for this compound?
-
A3: While distillation is a powerful purification technique for liquids, it should be approached with caution for this compound. Carboxylic acids can decarboxylate at high temperatures, and alkyl halides can undergo elimination reactions. If you choose to attempt distillation, it must be performed under high vacuum to keep the boiling point as low as possible and minimize the risk of decomposition. A short-path distillation apparatus is recommended.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 50 mL of dichloromethane or ethyl acetate). Transfer the solution to a separatory funnel.
-
Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently, making sure to vent frequently to release the CO₂ gas that is formed.[2] Continue to shake for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the base wash (steps 2-3) one more time to ensure all acidic components are removed from any neutral impurities.
-
Re-acidification: Combine the aqueous layers in a beaker and cool in an ice bath. Slowly add 6M HCl with stirring until the pH is ~1-2 (test with pH paper). Your product should precipitate out or form an oily layer.
-
Product Extraction: Transfer this acidic aqueous mixture back to a clean separatory funnel. Extract the product with three portions of fresh organic solvent (e.g., 3 x 30 mL of dichloromethane).
-
Final Wash & Drying: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to help remove dissolved water. Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the partially purified this compound.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: As determined by TLC analysis (see Query 2), prepare a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate + 0.5% Acetic Acid).
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Alternatively, if it is not very soluble, adsorb it onto a small amount of silica gel by dissolving it in a volatile solvent (like dichloromethane), adding silica, and then removing the solvent under vacuum. Carefully add the sample to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Use air pressure to gently push the solvent through the column at a steady rate.
-
Fraction Analysis: Monitor the fractions being collected using TLC. Combine the fractions that contain your pure product.
-
Concentration: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- National Institute of Standards and Technology (NIST). (n.d.). This compound, methyl ester. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). This compound, methyl ester. PubChem Compound Database.
- Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry.
- SIELC Technologies. (2018, May 16). Separation of 6-Chlorohexanoic acid on Newcrom R1 HPLC column.
- LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- National Center for Biotechnology Information. (n.d.). 6-Chlorohexanoic acid. PubChem Compound Database.
- Prado-Julia, X. (2016, July 29). Providers of 2-Chlorohexanoic acid (CAS No. 29671-30-5)?. ResearchGate.
- National Center for Biotechnology Information. (n.d.). 3-Chlorohexanoic acid. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 5-Chlorohexanoic acid. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 2-Chlorohexanoic acid. PubChem Compound Database.
- Organic Syntheses Procedure. (n.d.). ε-BENZOYLAMINO-α-CHLOROCAPROIC ACID.
Sources
Minimizing side reactions in the chlorination of hexanoic acid
Welcome to the technical support guide for the chlorination of hexanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this reaction, with a specific focus on maximizing the yield of the desired α-chlorohexanoic acid while minimizing the formation of unwanted side products. This guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the chlorination of hexanoic acid and provides actionable solutions grounded in chemical principles.
Q1: My reaction is producing significant amounts of di- and tri-chlorinated hexanoic acid. How can I improve the selectivity for the monochlorinated product?
A1: The formation of polychlorinated species is a common side reaction that arises from excessive exposure of the substrate to the chlorinating agent. Achieving high selectivity for monochlorination hinges on precise control over reaction stoichiometry and understanding the reaction kinetics.
Causality: The initial product, α-chlorohexanoic acid, is generally less reactive towards further chlorination than the starting hexanoic acid under Hell-Volhard-Zelinsky (HVZ) conditions. This is because the electron-withdrawing chlorine atom on the α-carbon deactivates the enol intermediate required for subsequent halogenation.[1][2] However, with a large excess of the chlorinating agent or prolonged reaction times, polychlorination can still occur.
Solutions:
-
Stoichiometric Control: The most critical factor is the molar ratio of your chlorinating agent to hexanoic acid. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the chlorinating agent. This ensures the complete consumption of the starting material without providing a large excess that could drive the reaction towards polychlorination. You can control the amount of halogen to obtain monobasic or polybasic halogenated acids.[2]
-
Slow Addition of Reagents: Add the chlorinating agent (e.g., chlorine, sulfuryl chloride, or trichloroisocyanuric acid) dropwise or in small portions to the reaction mixture. This maintains a low instantaneous concentration of the chlorinating agent, favoring the reaction with the more abundant and reactive starting material over the monochlorinated product.
-
Reaction Monitoring: Use in-process monitoring techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to track the disappearance of the starting material. Quench the reaction as soon as the hexanoic acid is consumed to prevent over-reaction.
Q2: The chlorination is not selective, and I am getting a mixture of isomers (α, β, γ, etc.). How do I exclusively target the α-position?
A2: Achieving α-selectivity in the chlorination of carboxylic acids is the primary advantage of the Hell-Volhard-Zelinsky (HVZ) reaction .[3][4] If you are observing a lack of regioselectivity, it is likely that a free-radical mechanism is competing with the desired ionic pathway.
Causality: The HVZ reaction proceeds through an acyl halide intermediate, which then tautomerizes to an enol.[1] This enol form is crucial as it provides a nucleophilic α-carbon that is selectively attacked by the electrophilic halogen.[2] In contrast, free-radical chlorination, often initiated by UV light or high temperatures, is less selective and can lead to substitution at various positions along the alkyl chain.[5]
Solutions:
-
Ensure HVZ Conditions: The cornerstone of the HVZ reaction is the presence of a phosphorus trihalide catalyst, such as phosphorus trichloride (PCl₃) or red phosphorus with a small amount of chlorine.[2][6] This catalyst converts a small amount of the hexanoic acid into hexanoyl chloride, initiating the catalytic cycle.[1]
-
Avoid Radical Initiators: Conduct the reaction in the dark or in a flask wrapped in aluminum foil to exclude UV light. Some reagents, like thionyl chloride when used with trichloroisocyanuric acid (TCCA), can produce HCl, which may react with TCCA to form chlorine gas, potentially leading to radical chain reactions.[6] Using PCl₃ as the catalyst with TCCA generally provides the α-chloro acid smoothly.[6]
-
Temperature Control: While HVZ reactions often require elevated temperatures to proceed at a reasonable rate, excessively high temperatures can sometimes promote side reactions, including radical pathways or elimination.[2] An optimal temperature is typically around 110–160°C, depending on the specific reagents used.[6][7]
Q3: My final product is dark, and I suspect decomposition or elimination byproducts. What causes this and how can it be prevented?
A3: Product darkening often indicates decomposition or the formation of conjugated systems, which can result from elimination side reactions, especially at high temperatures.
Causality: At extremely high temperatures, the α-halo acid product can undergo dehydrohalogenation (elimination of HCl) to form an α,β-unsaturated carboxylic acid.[2] These unsaturated compounds can polymerize or degrade further, leading to colored impurities.
Solutions:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. While the HVZ reaction requires heat, find the minimum temperature at which the reaction proceeds efficiently. Refer to literature for specific reagent systems. For example, chlorination of cyclohexanecarboxylic acid with chlorine showed an optimum temperature of about 160°C to avoid both radical chlorination at lower temperatures and elimination at higher temperatures.[6]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents oxidation of the substrate or intermediates, which can also contribute to the formation of colored byproducts.
-
Purification: If colored impurities are present, they can often be removed during workup. Techniques such as charcoal decolorization during recrystallization or fractional distillation under reduced pressure are effective.[8][9]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the chlorination of hexanoic acid, offering a broader understanding of the reaction.
Q4: What are the advantages and disadvantages of common chlorinating agents for this reaction?
A4: The choice of chlorinating agent and catalyst is crucial for a successful and selective reaction. Below is a comparison of common reagent systems.
| Reagent System | Advantages | Disadvantages |
| Cl₂ + PCl₃ (or P) | The classic, well-established HVZ method. High α-selectivity.[2] | Chlorine gas is highly toxic and difficult to handle. Requires specialized equipment. |
| SOCl₂ | Primarily used to form the acyl chloride.[10] Byproducts (SO₂ and HCl) are gaseous, simplifying workup.[11] | Not a direct chlorinating agent for the α-position; must be used in conjunction with a chlorine source or as part of a different reaction scheme. |
| TCCA + PCl₃ | TCCA is a stable, easy-to-handle solid chlorinating agent.[6] Offers high yields of α-chloro acids with good selectivity.[12] | The reaction can be highly exothermic, requiring slow addition and careful temperature control.[6] |
| SO₂Cl₂ | Can be used as a chlorinating agent, but may lead to a mixture of products via radical pathways if not properly controlled.[6] | Reactions can be less selective than with other HVZ reagents. |
Q5: What is a reliable, step-by-step protocol for the α-chlorination of hexanoic acid?
A5: The following protocol is a robust method for the α-chlorination of hexanoic acid using trichloroisocyanuric acid (TCCA) and phosphorus trichloride (PCl₃), adapted from established procedures.[6][12]
Experimental Protocol: α-Chlorination of Hexanoic Acid
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. PCl₃ and TCCA are corrosive and react with moisture.
Reagents & Equipment:
-
Hexanoic acid
-
Phosphorus trichloride (PCl₃)
-
Trichloroisocyanuric acid (TCCA)
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a solid addition funnel or powder funnel.
-
Heating mantle with temperature control.
-
Apparatus for vacuum distillation.
Procedure:
-
Setup: In a three-necked round-bottom flask, add hexanoic acid (1.0 eq).
-
Acyl Chloride Formation: While stirring, add a catalytic amount of PCl₃ (approx. 0.1 eq) to the hexanoic acid at room temperature.
-
Heating: Gently heat the mixture to approximately 80-100°C for 10-15 minutes. This initiates the formation of the hexanoyl chloride intermediate.
-
TCCA Addition: Increase the temperature to 120-140°C. Slowly add TCCA (0.4 eq, as it contains three active chlorine atoms) in small portions over 30-60 minutes. Caution: The reaction is exothermic; control the addition rate to maintain a steady temperature and prevent splashing.[6]
-
Reaction: After the addition is complete, maintain the reaction mixture at 120-140°C for 1.5-3 hours, or until GC/TLC analysis indicates the consumption of the starting material.
-
Workup: Allow the reaction mixture to cool to room temperature. The crude product can now be purified.
-
Purification: The most common method for purification is fractional distillation under reduced pressure to separate the α-chlorohexanoic acid from unreacted starting material and non-volatile byproducts like cyanuric acid.[8]
Q6: How can I effectively purify the final α-chlorohexanoic acid product?
A6: Purification is critical to isolate the desired product from byproducts and unreacted reagents. The optimal strategy depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: This is the most effective method for purifying liquid α-chlorohexanoic acid.[3] Distilling under reduced pressure lowers the boiling point, preventing thermal decomposition or elimination reactions that can occur at atmospheric pressure.
-
Aqueous Wash: Before distillation, the crude reaction mixture can be carefully poured into ice water. The organic layer containing the product can then be extracted with a suitable solvent (e.g., diethyl ether or dichloromethane). This helps to hydrolyze any remaining acyl chloride and remove water-soluble byproducts. The organic layer can then be washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.[13]
-
Drying: After extraction and washing, the organic solvent must be thoroughly dried using an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before removing the solvent and proceeding to distillation.[13]
References
- NROChemistry. Hell-Volhard-Zelinsky Reaction.
- Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction.
- Sathee Jee. Hell Volhard Zelinsky Reaction Mechanism.
- ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride?
- Chemistry Notes. Hell volhard zelinsky reaction, mechanism and examples.
- RSC Publishing. Selective OC -Chlorination of Aliphatic Carboxylic Acids by Copper( 11) Chloride.
- ResearchGate. How can I chlorinate one of the COOH groups of a dicarboxylic acid compound and keep the other end as a free COOH?
- National Institutes of Health (NIH). Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions.
- National Institutes of Health (NIH). Effects of heating rate, temperature and iron catalysis on the thermal behaviour and decomposition of 2-nitrobenzoyl chloride.
- Semantic Scholar. Mechanism of Chlorination Process: From Propanoic Acid to α-Chloropropanoic Acid and Byproducts Using Propanoic Anhydride as Catalyst.
- National Institutes of Health (NIH). Photochemical Wolff Rearrangement Initiated Generation and Subsequent α-Chlorination of C1 Ammonium Enolates.
- ResearchGate. Acid Chloride/ chloroformate purification?
- ACS Publications. Catalytic, Asymmetric α-Chlorination of Acid Halides.
- Google Patents. Selective monochlorination of ketones and aromatic alcohols.
- Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
- National Institutes of Health (NIH). Ferric(III) Chloride Catalyzed Halogenation Reaction of Alcohols and Carboxylic Acids Using α,α-Dichlorodiphenylmethane.
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- LookChem. α-Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid.
- Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides.
- Organic Syntheses. ε-BENZOYLAMINO-α-CHLOROCAPROIC ACID.
- ResearchGate. Dechlorination of polychlorinated biphenyls using magnesium and acidified alcohols.
- National Institutes of Health (NIH). The Chemistry of Disinfectants in Water: Reactions and Products.
- YouTube. Carboxylic Acids Advanced. Reaction with Thionyl Chloride.
- Moodle. Carboxylic Acids to Acid Chlorides.
- The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.
- Beilstein Journal of Organic Chemistry. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
- Google Patents. Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride.
- Doc Brown's Chemistry. chlorinating brominating carboxylic acids use of products in organic synthesis advanced A level organic chemistry revision notes.
- Google Patents. Process for the purification of carboxylic acids.
- Organic Chemistry Portal. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.
- Chegg. Question: 6. Predict the major organic product of the following reaction sequence. 1. SOCl2 2. LiAlH(O−tBu3)3.
Sources
- 1. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. chlorinating brominating carboxylic acids use of products in organic synthesis advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. α-Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid - Lookchem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Analysis of 4-Chlorohexanoic Acid in the Landscape of Halogenated Fatty Acids
In the vast and intricate world of chemical synthesis and drug discovery, halogenated fatty acids represent a cornerstone class of molecules, offering a versatile platform for therapeutic innovation and material science advancements. The strategic incorporation of a halogen atom onto a fatty acid backbone imbues the parent molecule with unique physicochemical properties and reactivities, paving the way for novel applications. This guide provides an in-depth comparison of 4-Chlorohexanoic acid with other halogenated fatty acids, offering a comprehensive overview of its chemical behavior, biological implications, and analytical considerations, supported by experimental data and established scientific principles.
Physicochemical Properties: The Impact of Halogenation on Molecular Characteristics
The introduction of a halogen atom significantly alters the electronic and steric profile of a fatty acid. This is evident when comparing the physicochemical properties of this compound with its non-halogenated counterpart, hexanoic acid, and other halogenated analogues.
| Property | This compound | Hexanoic Acid | 2-Bromohexanoic Acid | 6-Chlorohexanoic Acid |
| Molecular Weight ( g/mol ) | 150.60[1] | 116.16 | 195.05 | 150.60[2] |
| Boiling Point (°C) | Decomposes | 205 | 135-138 (at 10 mmHg) | 116-117 (at 1.3 Torr)[3] |
| Melting Point (°C) | Not available | -3 | Not available | 24-26[3] |
| pKa | ~4.5 (estimated) | ~4.88 | ~2.9 | ~4.8 (estimated) |
| LogP (Octanol/Water Partition Coefficient) | 1.6 (Computed)[1] | 1.9 | 2.3 (Estimated) | 1.6 (Estimated) |
Key Insights:
-
Increased Molecular Weight and Polarity: The presence of the chlorine atom in this compound increases its molecular weight and polarity compared to hexanoic acid. This is reflected in its computed LogP value, which suggests a moderate lipophilicity.
-
Influence of Halogen Position on Acidity: The position of the halogen atom has a profound effect on the acidity of the carboxylic acid. For instance, 2-bromohexanoic acid is significantly more acidic than hexanoic acid due to the electron-withdrawing inductive effect of the bromine atom in close proximity to the carboxyl group. In this compound, this effect is attenuated due to the greater distance between the chlorine atom and the carboxyl group.
-
Impact on Physical State: The position of the chlorine atom also influences the melting point. 6-Chlorohexanoic acid has a defined melting point range, while data for this compound is less readily available, suggesting it may be less stable at higher temperatures.[3]
Chemical Reactivity: A Tale of Two Functional Groups
This compound possesses two primary reactive centers: the carboxylic acid group and the carbon-chlorine bond. The interplay between these two functional groups dictates its synthetic utility.
Reactions at the Carboxylic Acid Group
Like other carboxylic acids, the carboxyl group of this compound can undergo a variety of transformations, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide Formation: Reaction with amines to form amides.
-
Reduction: Reduction to the corresponding alcohol, 4-chloro-1-hexanol.
The presence of the chlorine atom at the 4-position has a minimal electronic effect on the reactivity of the distant carboxyl group.
Reactions at the Carbon-Chlorine Bond
The secondary alkyl chloride at the C-4 position is susceptible to nucleophilic substitution reactions. The reaction mechanism, either SN1 or SN2, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.[4]
-
SN2 Reactions: Favored by strong, sterically unhindered nucleophiles in polar aprotic solvents.
-
SN1 Reactions: Can occur in the presence of weak nucleophiles in polar protic solvents that can stabilize the secondary carbocation intermediate.[4]
Comparative Reactivity of the C-X Bond:
The reactivity of the carbon-halogen bond is dependent on both the nature of the halogen and its position on the alkyl chain.
-
Halogen Type: The C-Br bond is generally more reactive than the C-Cl bond in nucleophilic substitutions due to the lower bond dissociation energy and better leaving group ability of the bromide ion.
-
Position of Halogen:
-
α-Halogenation (e.g., 2-chlorohexanoic acid): The presence of the electron-withdrawing carboxyl group activates the α-carbon towards nucleophilic attack.
-
ω-Halogenation (e.g., 6-chlorohexanoic acid): The primary alkyl chloride in 6-chlorohexanoic acid is generally more reactive in SN2 reactions than the secondary chloride in this compound due to reduced steric hindrance.[4]
-
Experimental Workflow: Comparative Nucleophilic Substitution
Caption: Finkelstein reaction workflow to compare the relative reactivity of 4- and 6-chlorohexanoic acid.
Biological Activity and Toxicological Profile: A Structure-Activity Perspective
Halogenated fatty acids are found in various organisms, from microorganisms to plants and animals, and can exhibit a range of biological activities.[5] While specific data on this compound is limited, the broader class of halogenated fatty acids has been investigated for various therapeutic and toxicological properties.
Antimicrobial Activity: Some synthetic unsaturated fatty acids containing halogens have shown significant antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[6] Interestingly, studies on vinyl halogenated fatty acids have indicated that the presence of chlorine atoms can sometimes decrease antibacterial activity compared to their brominated counterparts.[6]
Toxicity: The toxicity of halogenated hydrocarbons is often linked to their metabolism, which can lead to the formation of reactive intermediates.[7] For instance, the metabolism of some halogenated alkanes by cytochrome P-450 can generate peroxyl radicals that induce lipid peroxidation.[7] The toxicity of fluorinated fatty acids, such as those found in the plant Dichapetalum toxicarium, is attributed to their metabolism to the highly toxic fluoroacetic acid.[5]
Structure-Activity Relationships (SAR): The biological activity of halogenated compounds is highly dependent on the type of halogen, its position, and the overall molecular structure. The introduction of a halogen can influence a molecule's ability to interact with biological receptors through favorable electronic effects and interactions.[8]
Metabolic Fate: Halogenated fatty acids can be metabolized through various pathways. For example, 2-chlorohexadecanoic acid can undergo ω-oxidation followed by β-oxidation from the ω-end, leading to the formation of dicarboxylic acids that are excreted in the urine.[9]
Metabolic Pathway of a Chlorinated Fatty Acid
Caption: Generalized metabolic pathway of a long-chain chlorinated fatty acid.
Analytical Methodologies: Detection and Quantification
The accurate detection and quantification of this compound and other halogenated fatty acids are crucial for research and quality control. Several analytical techniques can be employed, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acids, derivatization to their more volatile methyl esters is a common practice.[10][11] GC-MS provides both qualitative (mass spectra) and quantitative information.
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of less volatile and thermally labile compounds. LC-MS can be used for the direct analysis of fatty acids without derivatization.[12]
High-Performance Liquid Chromatography (HPLC) with UV Detection: A simpler and more accessible technique. The carboxyl group of fatty acids absorbs in the low UV range (200-210 nm).[13] However, this method can suffer from interference from other UV-absorbing compounds in complex samples.[13][14]
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample containing this compound.
-
Dissolve in 1 mL of methanol.
-
Add 200 µL of acetyl chloride dropwise while cooling in an ice bath to form the methyl ester derivative.
-
Heat the mixture at 60°C for 1 hour.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the methyl 4-chlorohexanoate with 2 mL of hexane.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to methyl 4-chlorohexanoate based on its retention time and mass spectrum.
-
Quantify the analyte using an internal or external standard calibration curve.
-
Conclusion and Future Perspectives
This compound stands as a valuable synthetic intermediate, offering a balance of reactivity at both its carboxylic acid and C-Cl functionalities. Its properties are intricately linked to the position of the chlorine atom, which dictates its acidity, reactivity, and potential biological interactions. When compared to other halogenated fatty acids, the choice of a specific analogue depends on the desired application, whether it be leveraging the enhanced reactivity of an α- or ω-halogenated acid or the specific steric and electronic profile of an internally substituted compound like this compound.
Future research should focus on elucidating the specific biological activities and toxicological profiles of a wider range of chlorinated hexanoic acid isomers. A deeper understanding of their structure-activity relationships will undoubtedly fuel the development of novel therapeutics and functional materials, further solidifying the importance of halogenated fatty acids in modern chemical and biomedical sciences.
References
- La Barre, S., et al. (2010). The Halogenated Metabolism of Brown Algae (Phaeophyta), Its Biological Importance and Its Environmental Significance. Marine Drugs, 8(4), 988-1010.
- Brault, D., et al. (1985). The lipid peroxidation model for halogenated hydrocarbon toxicity. Kinetics of peroxyl radical processes involving fatty acids and Fe(III) porphyrins. The Journal of Biological Chemistry, 260(9), 5470-5475.
- Cheméo. (2023). Chemical Properties of this compound, methyl ester.
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20281315, this compound.
- Cyberlipid. (n.d.). Halogenated fatty acids.
- Sanabria-Ríos, D. J., et al. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. Scientific Reports, 12(1), 15729.
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20288669, this compound, methyl ester.
- Dembitsky, V. M. (2002). Natural halogenated fatty acids: their analogues and derivatives. Progress in Lipid Research, 41(4), 315-367.
- Gibson, G. G. (1993). Comparative Toxicity of Halogenated Hydrocarbons: Molecular Aspects. Defense Technical Information Center.
- ResearchGate. (2016). Halogenated Lipids in Human Life.
- Drug Design. (n.d.). Structure Activity Relationships.
- Cyberlipid. (n.d.). Halogenated fatty acids.
- Mu, H., et al. (1997). Halogenated fatty acids: I. Formation and occurrence in lipids. Trends in Analytical Chemistry, 16(5), 268-273.
- Google Patents. (2011). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
- US EPA. (2021). Analytical Method Summaries.
- NIST. (2025). This compound, methyl ester. In NIST Chemistry WebBook.
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18541668, 5-Chlorohexanoic acid.
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20209, 6-Chlorohexanoic acid.
- Shimadzu. (n.d.). Analytical Methods for Organic Acids.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). CAS:4224-62-8 6-Chlorohexanoic acid manufacturer.
- Wang, Y., et al. (2019). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules, 24(21), 3848.
- ResearchGate. (2025). Natural halogenated fatty acids: Their analogues and derivatives.
- Shodex. (n.d.). Comparison of Analysis of Organic Acids with 4 Kinds of Detectors (Soy Sauce) (KC-811).
Sources
- 1. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 6-Chlorohexanoic acid | 4224-62-8 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Halogenated FA | Cyberlipid [cyberlipid.gerli.com]
- 6. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lipid peroxidation model for halogenated hydrocarbon toxicity. Kinetics of peroxyl radical processes involving fatty acids and Fe(III) porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound, methyl ester | C7H13ClO2 | CID 20288669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, methyl ester [webbook.nist.gov]
- 12. mdpi.com [mdpi.com]
- 13. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. shodex.com [shodex.com]
A Comparative Analysis of the Biological Activity of 4-Chlorohexanoic Acid and Its Isomers: A Framework for Investigation
An In-Depth Technical Guide for Researchers
Introduction
Chlorinated fatty acids represent a class of molecules with significant, yet largely unexplored, potential in various biological applications. Their structural similarity to endogenous fatty acids allows them to interact with biological systems, while the presence of a chlorine atom introduces unique physicochemical properties that can modulate their activity. This guide focuses on 4-Chlorohexanoic acid and its structural isomers (2-, 3-, 5-, and 6-Chlorohexanoic acid), providing a comparative framework for understanding their potential biological activities.
It is important to note that while the chemical properties of these isomers are documented, a comprehensive body of publicly available experimental data directly comparing their biological activities is notably scarce. Therefore, this guide will adopt a predictive and methodological approach. We will first explore the foundational knowledge of how halogenation impacts the biological activity of fatty acids. Subsequently, we will delve into a theoretical structure-activity relationship (SAR) analysis to hypothesize how the isomeric position of the chlorine atom might influence efficacy and mechanism of action. Finally, we will outline a detailed experimental workflow to systematically evaluate and compare the biological activities of these compounds, providing researchers with a practical roadmap for investigation.
The Influence of Chlorination on Fatty Acid Bioactivity
The introduction of a chlorine atom onto a fatty acid backbone can profoundly alter its biological properties. Chlorine is an electronegative and lipophilic atom, and its presence can impact:
-
Lipophilicity: Chlorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
-
Metabolic Stability: The carbon-chlorine bond is generally stable and not easily metabolized, which can increase the half-life of the compound in a biological system.
-
Reactivity: The chlorine atom can act as a leaving group in nucleophilic substitution reactions, potentially leading to covalent modification of biological macromolecules.
-
Steric Hindrance: The size of the chlorine atom can influence how the molecule fits into the active sites of enzymes or the binding pockets of receptors.
Chlorinated lipids have been identified as products of inflammatory processes in vivo, where hypochlorous acid (HOCl) generated by myeloperoxidase can react with fatty acids, suggesting that cells have mechanisms to interact with and respond to such molecules[1][2][3][4].
Structure-Activity Relationship (SAR) Analysis of Chlorohexanoic Acid Isomers
The position of the chlorine atom on the hexanoic acid chain is expected to be a critical determinant of biological activity. Below is a theoretical comparison of the isomers:
| Isomer | Structure | Predicted Physicochemical Properties and Potential Biological Implications |
| 2-Chlorohexanoic acid | CH₃(CH₂)₃CHClCOOH | α-Halogenated Carboxylic Acid: The chlorine atom is adjacent to the carboxylic acid group, which can increase the acidity of the carboxyl proton. This isomer may act as an inhibitor of enzymes involved in fatty acid metabolism, such as those requiring a carboxylate for binding. Its reactivity could also lead to covalent modification of nearby nucleophilic residues in an active site. Studies on other α-chloro fatty acids have shown various biological effects, including neurotoxicity in the case of L-2-chloropropionic acid[5][6]. |
| 3-Chlorohexanoic acid | CH₃(CH₂)₂CHClCH₂COOH | β-Halogenated Carboxylic Acid: The chlorine is on the β-carbon. This position could make the compound susceptible to elimination reactions, potentially forming a reactive α,β-unsaturated carboxylic acid within the cell. Such species are known to be Michael acceptors and can react with cellular nucleophiles like cysteine residues in proteins. |
| This compound | CH₃CH₂CHCl(CH₂)₂COOH | γ-Halogenated Carboxylic Acid: With the chlorine on the γ-carbon, this isomer is less likely to be influenced by the electron-withdrawing effects of the carboxyl group compared to the 2- and 3-isomers. Its biological activity may be more dependent on its overall shape and ability to mimic natural fatty acids in metabolic pathways. It could potentially undergo metabolic activation to a more reactive species. |
| 5-Chlorohexanoic acid | CH₃CHCl(CH₂)₃COOH | δ-Halogenated Carboxylic Acid: The chlorine is further down the carbon chain. This isomer would most closely resemble a medium-chain fatty acid and could potentially interfere with fatty acid transport or β-oxidation. |
| 6-Chlorohexanoic acid | ClCH₂(CH₂)₄COOH | ω-Halogenated Carboxylic Acid: The chlorine is at the terminal methyl group. This modification significantly alters the hydrophobic tail of the fatty acid. This isomer might be a substrate for enzymes that metabolize ω-functionalized fatty acids. Its potential for bioaccumulation could also be a factor in its long-term biological effects. |
Proposed Experimental Workflow for Comparative Biological Activity Assessment
To empirically determine and compare the biological activities of this compound and its isomers, a tiered screening approach is recommended.
Tier 1: Preliminary Screening for Broad Biological Activity
The initial phase aims to identify any significant biological effects across a range of cell-based assays.
Experimental Protocol: Cytotoxicity and Antimicrobial Screening
-
Compound Preparation: Prepare stock solutions of each chlorohexanoic acid isomer in a suitable solvent (e.g., DMSO) and determine the optimal concentration range through preliminary dose-response experiments.
-
Cell Lines and Microbial Strains:
-
Human Cell Lines: Utilize a panel of cell lines representing different tissues, such as a liver cell line (e.g., HepG2) to assess metabolic effects, a cancer cell line (e.g., HeLa) for antiproliferative activity, and a normal fibroblast line (e.g., MRC-5) to evaluate general cytotoxicity.
-
Microbial Strains: Include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast species (e.g., Candida albicans) to screen for antimicrobial properties[7][8].
-
-
Cytotoxicity Assay (MTT or Resazurin Assay): a. Plate cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of each isomer for 24, 48, and 72 hours. c. Add MTT or resazurin reagent and incubate according to the manufacturer's protocol. d. Measure the absorbance or fluorescence to determine cell viability. e. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.
-
Antimicrobial Assay (Broth Microdilution): a. In a 96-well plate, prepare serial dilutions of each isomer in the appropriate growth medium. b. Inoculate each well with a standardized suspension of the microbial strain. c. Incubate under optimal growth conditions. d. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents visible growth.
Caption: Tier 1 Experimental Workflow for Biological Activity Screening.
Tier 2: Mechanistic Investigations
Based on the results of the Tier 1 screening, more focused experiments can be designed to elucidate the mechanism of action of the most active isomers.
Example Experimental Protocol: Investigation of Metabolic Effects
If an isomer shows selective cytotoxicity in HepG2 cells, its effect on cellular metabolism can be investigated.
-
Seahorse XF Analysis: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively. a. Plate HepG2 cells in a Seahorse XF plate. b. Treat with the active isomer at a concentration below its IC₅₀. c. Perform a mitochondrial stress test or glycolysis stress test by injecting specific metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A for mitochondrial stress).
-
Enzyme Inhibition Assays: Based on the Seahorse results, investigate the effect of the isomer on key metabolic enzymes (e.g., pyruvate dehydrogenase, fatty acid synthase) using commercially available assay kits.
Caption: Tier 2 Workflow for Investigating Mechanism of Action.
Conclusion
While direct comparative data on the biological activities of this compound and its isomers are currently lacking in the scientific literature, a systematic investigation holds the promise of uncovering novel bioactive molecules. The theoretical SAR analysis presented here provides a rational basis for prioritizing and designing experiments. By following the proposed experimental workflow, researchers can systematically evaluate the cytotoxic, antimicrobial, and metabolic effects of these compounds, ultimately contributing to a deeper understanding of how the positional isomerism of a chlorine atom on a fatty acid backbone dictates its interaction with biological systems. The insights gained from such studies could pave the way for the development of new therapeutic agents or biological probes.
References
- Janssen, D. B., Pries, F., & van der Ploeg, J. R. (1994). Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications. Annual review of microbiology, 48, 163–191.
- Omori, T., & Alexander, M. (1978). Bacterial dehalogenation of halogenated alkanes and fatty acids. Applied and environmental microbiology, 35(5), 867–871.
- PubChem. (n.d.). This compound.
- Fetzner, S., & Lingens, F. (1994). Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications. Microbiological reviews, 58(4), 641–685.
- Janssen, D. B., Scheper, A., Dijkhuizen, L., & Witholt, B. (1985). Degradation of halogenated aliphatic compounds by Xanthobacter autotrophicus GJ10. Applied and environmental microbiology, 49(3), 673–677.
- PubChem. (n.d.). 2-Chlorohexanoic acid.
- PubChem. (n.d.). This compound, methyl ester.
- Omori, T., & Alexander, M. (1978). Bacterial and spontaneous dehalogenation of organic compounds. Applied and environmental microbiology, 35(3), 512–516.
- Schiller, J., Fuchs, B., Arnhold, J., & Arnold, K. (2014). Chlorinated phospholipids and fatty acids: (patho)physiological relevance, potential toxicity, and analysis of lipid chlorohydrins. Oxidative medicine and cellular longevity, 2014, 438314.
- PubChem. (n.d.). 6-Chloro-hexanoic acid-d4.
- Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Archives of oral biology, 56(7), 650–654.
- LookChem. (n.d.). 2-Chlorohexanoic acid.
- Chemsrc. (n.d.). 6-Chlorohexanoic acid.
- PubChem. (n.d.). 6-Chlorohexanoic acid.
- PubChem. (n.d.). 5-Chlorohexanoic acid.
- PubChem. (n.d.). (2S)-2-Chlorohexanoic acid.
- PubChem. (n.d.). 3-Chlorohexanoic acid.
- Fardell, J. E., Lunt, G. G., & Blagbrough, I. S. (1996). Biochemical and neurotoxicological effects of L-2-chloropropionic acid on rodent brain. Journal of neurochemistry, 66(4), 1536–1543.
- Spickett, C. M. (2013). Chlorinated phospholipids and fatty acids: (patho)physiological relevance, potential toxicity, and analysis of lipid chlorohydrins. Redox biology, 1(1), 141–151.
- Leroux, J. P., Demaugre, F., Buc, H. A., & Saudubray, J. M. (1980). [Effects of dichloroacetate and 2-chloropropionate on carbohydrate metabolism of isolated hepatocytes. Therapeutic applications]. Comptes rendus des seances de la Societe de biologie et de ses filiales, 174(4), 506–516.
- Li, C., Li, X., Miao, J., & Li, Y. (2021). Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. Molecules (Basel, Switzerland), 26(18), 5589.
- Chen, F., & Johns, M. R. (1994). Acute toxicity of fatty acids to the freshwater green alga Selenastrum capricornutum. Environmental toxicology and chemistry, 13(6), 943–948.
- Spickett, C. M. (2013). Chlorinated phospholipids and fatty acids: (patho)physiological relevance, potential toxicity, and analysis of lipid chlorohydrins. Redox biology, 1(1), 141–151.
- National Industrial Chemicals Notification and Assessment Scheme. (2013). Hexanoic acid, 2-ethyl-: Human health tier II assessment.
- Spickett, C. M. (2013). Chlorinated phospholipids and fatty acids: (patho)physiological relevance, potential toxicity, and analysis of lipid chlorohydrins. Redox biology, 1(1), 141–151.
- Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Archives of oral biology, 56(7), 650–654.
- Naveed, M., Hejazi, V., Abbas, M., Kamboh, A. A., Khan, G. J., Shumzaid, M., Ahmad, F., Babazadeh, D., FangFang, X., Modarresi-Ghazani, F., WenHua, L., & XiaoHui, Z. (2018). Chlorogenic Acid (CGA): A Pharmacological Review and Call for Further Research. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 97, 67–74.
- Murzyn, A., Krasowska, A., Stefanowicz, P., Dziadkowiec, D., & Łukaszewicz, M. (2010). The effect of fatty acids on the growth of Candida albicans. Acta biochimica Polonica, 57(4), 539–543.
- Chemsrc. (n.d.). 2-chlorohexanoic acid.
- PubChem. (n.d.). Antimicrobial compositions - Patent US-2025204525-A1.
- Chen, Y. H., Lin, F. M., & Chen, C. L. (2023). His-Ala-Phe-Lys peptide from Burkholderia arboris possesses antifungal activity. Frontiers in microbiology, 14, 1186713.
- Kumar, A., Sharma, S., & Kumar, D. (2011). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Acta poloniae pharmaceutica, 68(3), 369–377.
- Tirosh, A., Calay, E. S., Tuncman, G., Claiborn, K. C., Inouye, K. E., Eguchi, K., Al-share, Q., Gordon, E., Gikakis, N., & Shulman, G. I. (2019). Acute effects of the food preservative propionic acid on glucose metabolism in humans.
- Fardell, J. E., Lunt, G. G., & Blagbrough, I. S. (1996). Neurotoxic effect of L-2-chloropropionic acid on primary cultures of rat cerebellar granule cells. Neurotoxicology, 17(1), 177–185.
Sources
- 1. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and neurotoxicological effects of L-2-chloropropionic acid on rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxic effect of L-2-chloropropionic acid on primary cultures of rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiofilm and antifungal activities of medium‐chain fatty acids against Candida albicans via mimicking of the quorum‐sensing molecule farnesol - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Chlorohexanoic Acid
Introduction
In the landscape of medicinal chemistry and materials science, halogenated carboxylic acids are invaluable synthetic intermediates.[1] Their utility stems from the dual reactivity of the carboxylic acid and the carbon-halogen bond, which serves as a handle for a wide array of nucleophilic substitution and coupling reactions. 4-Chlorohexanoic acid (C₆H₁₁ClO₂) is a prime example, offering a six-carbon backbone with a chlorine atom at a non-terminal position, making it a versatile building block.[1][2][3]
However, the synthesis of such molecules is rarely a perfect process. The chlorination of precursors like 4-hydroxyhexanoic acid can potentially yield a mixture of positional isomers or contain unreacted starting material.[1][4] Therefore, rigorous, multi-faceted structural validation is not merely a procedural formality but a cornerstone of scientific integrity, ensuring the identity and purity of the synthesized compound.
This guide provides an in-depth comparison of essential analytical techniques for validating the structure of this compound. We will move beyond simply listing protocols to explain the causal logic behind our experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in your synthesized material.
Part 1: The Synthetic Context
To effectively validate a structure, one must understand the potential pitfalls of its synthesis. A common and efficient route to this compound is the substitution of the hydroxyl group in 4-hydroxyhexanoic acid using a chlorinating agent like thionyl chloride (SOCl₂).[5][6]
The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. A subsequent nucleophilic attack by the chloride ion yields the desired product, with gaseous byproducts (SO₂ and HCl) driving the reaction to completion.[5][6]
Figure 2: A self-validating workflow for structural elucidation.
Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. We employ both ¹H and ¹³C NMR to create a complete picture.
¹H NMR: Mapping the Proton Environment
Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).
Scientist's Note: The key diagnostic signal for successful synthesis is the downfield shift of the proton at C4. The hydroxyl group in the starting material is less electron-withdrawing than the chlorine atom, leading to a significant change in the chemical shift of the C4-H proton from ~3.8 ppm to >4.0 ppm.
Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)
| Assignment (Structure Position) | 4-Hydroxyhexanoic Acid (Starting Material) | This compound (Target Product) | Rationale for Change |
| H1 (CH₃) | ~0.9 ppm (t) | ~1.0 ppm (t) | Minor change, distant from reaction center. |
| H2 (CH₂) | ~1.5 ppm (m) | ~1.8 ppm (m) | Minor downfield shift due to proximity to Cl. |
| H3 (CH₂) | ~1.6 ppm (m) | ~2.1 ppm (m) | Significant downfield shift, adjacent to C-Cl. |
| H4 (CH) | ~3.8 ppm (m) | ~4.1 ppm (m) | Key Diagnostic Shift: Deshielding by electronegative Cl. |
| H5 (CH₂) | ~1.9 ppm (m) | ~2.5 ppm (t) | Adjacent to the carboxylic acid. [7][8] |
| OH (Carboxyl) | ~11-12 ppm (s, broad) | ~11-12 ppm (s, broad) | Persists; confirms carboxylic acid is intact. |
| OH (Alcohol) | ~2-4 ppm (s, broad) | Absent | Key Diagnostic Disappearance: Confirms -OH substitution. |
¹³C NMR: The Carbon Backbone Confirmation
Carbon NMR is crucial for confirming the total number of unique carbon atoms and, most importantly, for differentiating between positional isomers.
Scientist's Note: While ¹H NMR can distinguish isomers, overlapping multiplets can sometimes create ambiguity. ¹³C NMR provides sharp, distinct signals for each carbon, making it a more definitive tool for confirming the chlorine's position. The carbon directly bonded to the chlorine (C4) will exhibit a characteristic chemical shift in the 50-60 ppm range.
Comparative ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
| Assignment (Carbon #) | 4-Hydroxyhexanoic Acid (Starting Material) | This compound (Target Product) | Rationale for Change |
| C1 (CH₃) | ~10 ppm | ~10 ppm | No significant change. |
| C2 (CH₂) | ~38 ppm | ~30 ppm | Minor change. |
| C3 (CH₂) | ~35 ppm | ~38 ppm | Shift due to proximity to C-Cl. |
| C4 (CH) | ~68 ppm | ~58 ppm | Key Diagnostic Shift: C-OH vs C-Cl environment. |
| C5 (CH₂) | ~32 ppm | ~34 ppm | Adjacent to the carboxylic acid. |
| C6 (C=O) | ~179 ppm | ~178 ppm | Carboxylic acid carbonyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of the synthesized, dried product. Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). [9]3. ¹H NMR Acquisition: Acquire the spectrum using standard parameters. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C). Integrate the ¹H NMR signals and assign all peaks in both spectra based on chemical shifts, multiplicities, and established correlation tables.
Technique 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. In this context, it serves as a powerful comparative tool to confirm the chemical transformation.
Scientist's Note: The most compelling evidence from IR spectroscopy is not what is present, but what is absent. The disappearance of the broad O-H stretching band from the starting alcohol is a definitive indicator of a successful reaction.
Comparative IR Data
| Functional Group | Characteristic Absorption (cm⁻¹) | 4-Hydroxyhexanoic Acid (Starting Material) | This compound (Target Product) | Significance |
| O-H Stretch (Alcohol) | 3200-3600 (Broad) | Present | Absent | Confirms substitution of the hydroxyl group. |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (Very Broad) | Present [7][10][11] | Present [7][10][11] | Confirms the carboxylic acid moiety is intact. |
| C-H Stretch (sp³) | 2850-3000 (Sharp) | Present | Present | Confirms the aliphatic backbone. |
| C=O Stretch (Carboxylic Acid) | 1700-1725 (Strong, Sharp) | Present [12] | Present [12] | Confirms the carboxylic acid moiety is intact. |
| C-Cl Stretch | 600-800 | Absent | Present | Confirms the presence of a C-Cl bond. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For a solid, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
Background Scan: Run a background spectrum of the empty instrument (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the prepared sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and compare the spectrum of the product with that of the starting material.
Technique 3: Mass Spectrometry (MS)
MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can offer structural clues.
Scientist's Note: The definitive feature for a chlorine-containing compound in a mass spectrum is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). [13]This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, two mass units higher, for the molecule containing ³⁷Cl (M+2). The relative intensity of these peaks will be approximately 3:1, providing unambiguous evidence of a single chlorine atom in the molecule. [13] Comparative Mass Spectrometry Data
| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Intensity Ratio | Significance |
| [M]⁺ (Molecular Ion) | 150.04 | 152.04 | ~3:1 | Confirms molecular formula C₆H₁₁ClO₂ and the presence of one Cl atom. [3][14] |
| [M-Cl]⁺ | 115.07 | - | - | Common fragment representing loss of the chlorine atom. |
| [M-COOH]⁺ | 105.05 | 107.05 | ~3:1 | Common fragment representing loss of the carboxyl group. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for carboxylic acids (typically run in negative ion mode to form [M-H]⁻). Electron Impact (EI) can also be used, which will show the molecular ion [M]⁺.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Analysis: Examine the spectrum for the molecular ion peak (or [M-H]⁻ peak). Critically, check for the presence and ~3:1 intensity ratio of the M⁺ and M+2 peaks to confirm the presence of chlorine. Analyze the fragmentation pattern to further support the proposed structure.
Conclusion: The Power of Convergent Evidence
The structural validation of a synthesized molecule like this compound is a process of building a logical, evidence-based argument. By employing an orthogonal, multi-technique approach, we create a self-validating system where each result corroborates the others.
-
NMR confirms the specific carbon-hydrogen framework and the precise location of the chlorine atom.
-
IR provides definitive proof of the functional group transformation—the disappearance of the alcohol -OH and the presence of the C-Cl bond.
-
MS validates the molecular weight and provides the characteristic isotopic signature of a chlorinated compound.
When the data from all three techniques converge to tell the same story, a researcher can have the utmost confidence in the structural integrity of their synthesized compound. This rigorous validation is the bedrock upon which reliable and reproducible science is built.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 89490-35-7 [chemicalbook.com]
- 3. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 4-Hydroxyhexanoic acid | 13532-38-2 [smolecule.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of 4-Chlorohexanoic Acid: The Role of Titrimetry in Modern Analytics
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-Chlorohexanoic acid (C₆H₁₁ClO₂), a halogenated carboxylic acid, serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its purity directly influences reaction yields, impurity profiles, and the ultimate safety of the final product. Therefore, the selection of an appropriate analytical method for purity determination is a critical decision in the development workflow.
This guide provides an in-depth analysis of the classic, yet powerful, technique of acid-base titration for the purity assessment (assay) of this compound. We will explore the causality behind the experimental design, present a detailed, self-validating protocol, and objectively compare its performance against modern chromatographic and spectroscopic alternatives. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to select and implement methods for purity analysis.
Part 1: The Titrimetric Assay of this compound: A First-Principles Approach
Acid-base titration is a primary analytical method, or an "absolute" method, that determines the quantity of an acidic substance by measuring the volume of a basic solution of known concentration required to neutralize it completely.[1][2] This stoichiometric relationship forms the basis of a highly precise and accurate purity assessment.
The Underlying Chemistry: Why Titration Excels
The fundamental reaction for the titration of this compound with a strong base, such as sodium hydroxide (NaOH), is a straightforward neutralization:
C₅H₁₀ClCOOH + NaOH → C₅H₁₀ClCOONa + H₂O
The choice of titration as a primary assay method for a carboxylic acid is deliberate and grounded in several key advantages:
-
Stoichiometric Directness: The reaction is well-defined with a 1:1 molar ratio, making calculations direct and minimizing sources of error.[1]
-
High Precision: When performed with calibrated volumetric glassware and standardized titrants, titration can achieve excellent precision, often with a relative standard deviation (RSD) of less than 0.5%.[3]
-
Cost-Effectiveness: The instrumentation required is minimal and inexpensive compared to chromatographic or spectroscopic systems, making it an accessible method for any laboratory.
Experimental Design: A Self-Validating System
A robust titration protocol is inherently self-validating. Each component of the procedure is designed to ensure accuracy and traceability, from titrant preparation to endpoint determination.
The accuracy of a titration hinges entirely on the accuracy of the titrant's concentration. While we may prepare a 0.1 M NaOH solution, its exact concentration is never assumed. Sodium hydroxide is hygroscopic and readily absorbs atmospheric carbon dioxide (which forms carbonic acid), causing its concentration to change over time.[3][4]
Rationale: We must standardize the NaOH titrant against a primary standard—a highly pure, stable, and non-hygroscopic compound.[4] Potassium hydrogen phthalate (KHP) is the gold standard for this purpose. By titrating a precisely weighed mass of KHP with our NaOH solution, we determine the exact molarity of the titrant, making the analysis traceable and reliable.[3][4]
The equivalence point is the theoretical point at which moles of base added equal the initial moles of acid.[5] The endpoint is our experimental observation of this point, typically via a color change.[5] For an accurate titration, the endpoint must match the equivalence point as closely as possible.
Rationale: this compound is a weak acid. When titrated with a strong base (NaOH), the resulting salt (sodium 4-chlorohexanoate) will hydrolyze water to produce a slightly basic solution at the equivalence point (pH > 7).[6] Therefore, we must select an indicator whose color change interval brackets this basic pH. Phenolphthalein , with a transition range of pH 8.2–10.0, is an ideal choice as its color change from colorless to pink will occur precisely at the steep inflection of the titration curve, signaling the true equivalence point.[7][8] Using an indicator like methyl orange (pH 3.1-4.4) would lead to a significant underestimation of the purity.[7][9]
An alternative and often more precise method is potentiometric titration , where a pH electrode monitors the pH throughout the titration.[5] The equivalence point is then determined mathematically from the point of maximum inflection on the resulting pH vs. volume curve, removing the subjectivity of a visual indicator.
Workflow for Titrimetric Purity Assessment
Caption: Workflow for the two-stage titrimetric assay of this compound.
Detailed Experimental Protocol: Assay of this compound
A. Standardization of ~0.1 M NaOH Titrant
-
Preparation: Dry primary standard KHP at 110°C for 1-2 hours and cool in a desiccator.
-
Weighing: Accurately weigh approximately 0.4-0.5 g of dried KHP into three separate 250 mL Erlenmeyer flasks. Record the mass to 0.1 mg.
-
Dissolution: To each flask, add ~50 mL of deionized water and swirl to dissolve. Add 2-3 drops of phenolphthalein indicator solution.
-
Titration: Rinse and fill a 50 mL burette with the prepared ~0.1 M NaOH solution.[10] Record the initial volume. Titrate the KHP solution dropwise until a faint but persistent pink color is observed for at least 30 seconds.[5] Record the final volume.
-
Calculation: Molarity of NaOH = (Mass of KHP (g) / 204.22 g/mol ) / Volume of NaOH (L)
B. Purity Assay of this compound
-
Weighing: Accurately weigh approximately 0.3-0.4 g of the this compound sample into three separate 250 mL Erlenmeyer flasks. Record the mass to 0.1 mg.
-
Dissolution: To each flask, add ~50 mL of deionized water (or a water/ethanol mixture if solubility is low) and swirl to dissolve. Add 2-3 drops of phenolphthalein indicator.
-
Titration: Titrate with the standardized 0.1 M NaOH solution to the same faint pink endpoint as in the standardization step.[11] Record the volume of NaOH used.
-
Calculation: Purity (%) = (V_NaOH (L) × M_NaOH (mol/L) × 150.60 g/mol ) / (Mass of Sample (g)) × 100 (Where 150.60 g/mol is the molecular weight of this compound.[12][13][14])
Part 2: A Comparative Framework: Titration vs. Alternative Methods
While titration provides an accurate measure of total acidity (the assay), it is non-specific. It cannot distinguish between the target analyte and any other acidic impurities. For a complete purity profile, orthogonal techniques are required.
Decision Logic for Purity Method Selection
Caption: Decision tree for selecting an appropriate analytical method for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is the workhorse for purity analysis in the pharmaceutical industry.[15][16]
-
Principle: A solution of the sample is passed through a column packed with a solid adsorbent material (stationary phase). Different components in the sample interact differently with the stationary phase and are separated. For organic acids, a reversed-phase (e.g., C18) column with an acidic mobile phase (to keep the acid protonated) is typically used, with detection by UV absorbance.[17][18]
-
Performance vs. Titration: HPLC provides specificity . It can separate this compound from its precursors, degradation products, and other related impurities. The result is typically reported as "Area % Purity," where each peak's area is proportional to its concentration. This is fundamentally different from the titrimetric "Assay," which measures the total amount of titratable acid.
-
Synergy: The two methods are complementary. A sample could have a 99.8% assay by titration (meaning it's almost all acidic species) but an HPLC purity of only 95% (meaning 4.8% consists of other acidic impurities). This combination provides a comprehensive picture of the sample's quality.
Gas Chromatography (GC)
GC is another separation technique, but it is used for compounds that are volatile or can be made volatile.
-
Principle: The sample is vaporized and injected into a column. Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. Since carboxylic acids have low volatility, they often require a derivatization step (e.g., conversion to a methyl ester) before analysis.[19]
-
Performance vs. Titration: GC excels at detecting and quantifying highly volatile impurities (e.g., residual solvents) that would be missed by both titration and HPLC. Like HPLC, it provides specificity for individual components.
Comparative Data Summary
| Feature | Acid-Base Titration | HPLC-UV | GC-FID/MS |
| Primary Measurement | Total Acidic Content (Assay) | Concentration of Individual UV-Active Compounds | Concentration of Individual Volatile Compounds |
| Specificity | Low (non-specific for acids) | High (separates components) | High (separates components) |
| Typical Precision (RSD) | < 0.5% | 1-2% | 1-3% |
| Sensitivity | Milligram (mg) level | Microgram (µg) to Nanogram (ng) level | Microgram (µg) to Picogram (pg) level |
| Instrumentation Cost | Low | High | High |
| Sample Throughput | Moderate | High (with autosampler) | High (with autosampler) |
| Primary Use Case | Accurate assay of the main component | Impurity profiling, stability testing | Volatile impurity and residual solvent analysis |
Conclusion and Recommendations
For the fundamental purity assessment of this compound, acid-base titration remains an indispensable, authoritative, and highly reliable method for determining the total assay . Its simplicity, high precision, and low cost make it the ideal choice for routine quality control and for validating the overall acidic content of a sample. The experimental design, when incorporating rigorous titrant standardization, creates a self-validating system that ensures trustworthy results.
However, titration is not a panacea. It provides no information on the identity or quantity of individual impurities. Therefore, for comprehensive characterization, particularly within the stringent requirements of drug development, a dual approach is strongly recommended:
-
Utilize acid-base titration for an accurate, cost-effective determination of the overall assay value.
-
Employ a high-specificity separation method, primarily HPLC, as an orthogonal technique to identify and quantify any process-related impurities or degradation products.
By integrating the strengths of both classic titrimetry and modern chromatography, researchers and scientists can build a complete and robust purity profile for this compound, ensuring the quality and integrity of their downstream processes and final products.
References
- Learning Chemistry. (n.d.). Acid Base Titration - Principle, Types, Process, Indicators.
- OpenStax. (n.d.). Acid-Base Titrations. In Introductory Chemistry – 1st Canadian Edition.
- LibreTexts Chemistry. (2023). 14.6: Acid–Base Titration.
- Wikipedia. (2023). Acid–base titration.
- BYJU'S. (n.d.). Acid-Base Titration.
- Mettler Toledo. (n.d.). Validation of Titration Methods.
- Shimadzu Asia Pacific. (n.d.). Analytical Methods for Organic Acids.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
- The Animated Teacher. (2023). How to choose the right indicator for a titration reaction.
- LibreTexts Chemistry. (2023). 17.3: Acid-Base Indicators.
- Chemistry LibreTexts. (2023). Lab: Selecting Indicators for Acid-Base Titrations.
- Carolina Biological Supply Company. (2022). Titrations: Techniques and Calculations.
- Solubility of Things. (n.d.). Indicators in Acid-Base Titrations: Selection and Use.
- YouTube. (2022). Titration procedure (Step by step).
- ResearchGate. (2020). Alternative reversed-phase high-performance liquid chromatography method to analyse organic acids in dairy products.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- WebAssign. (n.d.). Lab 9 - Titrations.
- National Center for Biotechnology Information. (n.d.). This compound, methyl ester. PubChem.
- Hach. (n.d.). What are some common interferences in the alkalinity titration methods?.
- National Center for Biotechnology Information. (n.d.). 6-Chlorohexanoic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Chlorohexanoic acid. PubChem.
Sources
- 1. Acid-Base Titrations – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 2. Acid–base titration - Wikipedia [en.wikipedia.org]
- 3. usp.org [usp.org]
- 4. Validation of titration methods | Metrohm [metrohm.com]
- 5. webassign.net [webassign.net]
- 6. Lab: Selecting Indicators for Acid-Base Titrations [kaffee.50webs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. How to choose the right indicator for a titration reaction - The Animated Teacher [theanimatedteacherblog.com]
- 10. knowledge.carolina.com [knowledge.carolina.com]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Chlorohexanoic acid | C6H11ClO2 | CID 564933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical Methods for Organic Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 18. researchgate.net [researchgate.net]
- 19. This compound, methyl ester | C7H13ClO2 | CID 20288669 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 4-Chlorohexanoic Acid: A Guide for the Research Chemist
Introduction
4-Chlorohexanoic acid is a valuable bifunctional molecule, possessing both a carboxylic acid and a secondary alkyl chloride. This structure makes it a versatile building block in organic synthesis, particularly for the introduction of a six-carbon chain with a reactive handle at the C4 position for subsequent nucleophilic substitution.[1] Its applications can be envisioned in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This guide provides a comparative study of two distinct synthetic pathways to this compound: the regioselective ring-opening of γ-caprolactone and the non-selective free-radical chlorination of hexanoic acid. By examining the mechanistic underpinnings, experimental protocols, and performance metrics of each route, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic endeavors.
Route 1: Regioselective Synthesis via Ring-Opening of γ-Caprolactone
This approach leverages the inherent reactivity of a cyclic ester, γ-caprolactone, to achieve a clean and regioselective synthesis of the target compound. The strategy involves a two-step process: the nucleophilic ring-opening of the lactone with a chlorinating agent to form the corresponding acyl chloride, followed by hydrolysis to yield the carboxylic acid.
Chemical Rationale and Mechanistic Insight
The key to this method's success lies in the predictable reactivity of the lactone. The reaction with thionyl chloride (SOCl₂) is a well-established method for converting carboxylic acids to acyl chlorides.[2] In the case of a lactone, the reaction proceeds via a nucleophilic attack of the chloride ion at the carbonyl carbon, leading to the cleavage of the endocyclic C-O bond.
The mechanism is initiated by the activation of the lactone's carbonyl oxygen by the sulfur atom of thionyl chloride. This is followed by a nucleophilic attack of a chloride ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate and cleavage of the ester bond results in the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic substitution (SNi) to yield the final 4-chlorohexanoyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). This mechanism ensures that the chlorine atom is introduced specifically at the 4-position, as dictated by the structure of the starting γ-lactone. The subsequent hydrolysis of the acyl chloride is a straightforward and typically high-yielding conversion to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 4-Chlorohexanoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-caprolactone (1.0 eq).
-
Slowly add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 4-chlorohexanoyl chloride can be purified by vacuum distillation.
Step 2: Hydrolysis to this compound
-
Carefully add the purified 4-chlorohexanoyl chloride (1.0 eq) dropwise to a stirred beaker of cold water (5-10 eq) or a mixture of water and a co-solvent like THF.
-
Stir the mixture vigorously at room temperature for 1-2 hours until the hydrolysis is complete.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or recrystallization.
Route 2: Non-Selective Synthesis via Free-Radical Chlorination of Hexanoic Acid
This classical approach involves the direct chlorination of the aliphatic chain of hexanoic acid using a free-radical initiator. While seemingly straightforward, this method suffers from a significant lack of regioselectivity, a common characteristic of free-radical halogenations of alkanes.[3]
Chemical Rationale and Mechanistic Insight
Free-radical chlorination proceeds via a chain reaction mechanism involving three stages: initiation, propagation, and termination.[3]
-
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•), typically induced by UV light or heat.
-
Propagation: A chlorine radical abstracts a hydrogen atom from the hexanoic acid backbone, generating a hexanoic acid radical and a molecule of HCl. This radical can then react with another molecule of Cl₂ to form a monochlorinated hexanoic acid and a new chlorine radical, which continues the chain.
-
Termination: The chain reaction terminates when two radicals combine.
The critical issue with this route is that the chlorine radical can abstract a hydrogen atom from any of the methylene groups (C2, C3, C4, and C5) or the methyl group (C6) of the hexanoic acid chain. The relative reactivity of C-H bonds towards chlorination is generally tertiary > secondary > primary.[3][4] Since hexanoic acid contains multiple secondary C-H bonds at positions 2, 3, 4, and 5, a mixture of all possible monochlorinated isomers is expected.
Experimental Protocol
-
In a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, place hexanoic acid.
-
Initiate the reaction by heating the hexanoic acid and/or irradiating with a UV lamp.
-
Bubble chlorine gas (Cl₂) through the hexanoic acid. The reaction is typically exothermic.
-
Continue the reaction until the desired degree of chlorination is achieved, which can be monitored by GC analysis.
-
After the reaction, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
The resulting crude product is a mixture of unreacted hexanoic acid, monochlorinated isomers, and potentially dichlorinated products.
-
Separation of the desired this compound from this complex mixture is challenging and would likely require careful fractional distillation under reduced pressure.
Comparative Analysis
| Parameter | Route 1: Ring-Opening of γ-Caprolactone | Route 2: Free-Radical Chlorination of Hexanoic Acid |
| Regioselectivity | High (exclusively 4-chloro isomer) | Low (mixture of 2-, 3-, 4-, 5-, and 6-chloro isomers) |
| Yield of 4-Chloro Isomer | Potentially high (dependent on reaction optimization) | Low (due to formation of multiple isomers) |
| Purity of Crude Product | High | Low (complex mixture) |
| Ease of Purification | Relatively easy (distillation of intermediate and final product) | Very difficult (separation of isomers with similar boiling points) |
| Starting Material Cost | γ-Caprolactone may be more expensive than hexanoic acid | Hexanoic acid is a readily available and inexpensive commodity chemical |
| Byproducts | Gaseous SO₂ and HCl (can be scrubbed) | HCl and a mixture of chlorinated organic compounds |
| Scalability | Generally scalable, with considerations for handling SOCl₂ | Scalable, but purification becomes increasingly challenging at larger scales |
| Overall Efficiency | High, due to selectivity | Low, due to poor selectivity and difficult purification |
Conclusion and Recommendations
For researchers requiring high-purity this compound for subsequent synthetic transformations, the ring-opening of γ-caprolactone (Route 1) is unequivocally the superior method. Its inherent regioselectivity ensures the formation of the desired isomer exclusively, leading to a cleaner reaction profile, simpler purification, and a higher effective yield of the target molecule. While the starting material, γ-caprolactone, may be more costly than hexanoic acid, the significant savings in time and resources associated with purification, and the avoidance of a complex isomeric mixture, make it the more practical and efficient choice for laboratory-scale synthesis and beyond.
The free-radical chlorination of hexanoic acid (Route 2) , while appearing simpler on paper, presents significant practical challenges. The lack of regioselectivity results in a low yield of the desired 4-chloro isomer and a formidable purification task.[3] This route may only be considered if a mixture of chloro-isomers is acceptable for the intended application or if highly efficient, industrial-scale fractional distillation capabilities are available.
References
- Recent Advances in Direct Regioselective C−H Chlorination at Aromatic and Aliphatic. Chem Asian J. 2024;19(17):e202400391. [Link]
- Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. Chem Asian J. 2024;19(17):e202400391. [Link]
- Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. J Am Chem Soc. 2016;138(2):786-791. [Link]
- Figure 1 from Site-Selective Aliphatic C-H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. | Semantic Scholar. [Link]
- Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. Polym Chem. 2023;14(38):4538-4546. [Link]
- Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. Polym Chem. 2023;14(38):4538-4546. [Link]
- The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. J Pharm Sci. 2014;103(4):1266-1276. [Link]
- Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Polymers (Basel). 2022;14(1):141. [Link]
- Chapter 4 Free-Radical Halogenation Product Distribution. YouTube. [Link]
- Free-radical substitution in aliphatic compounds. Part XIII. The chlorination of derivatives of pentanoic, hexanoic, and heptanoic acids in both the gas and the solvent phases. J Chem Soc B. 1971:2296-2299. [Link]
- This compound. PubChem. [Link]
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- This compound, methyl ester. PubChem. [Link]
- Mechanisms of Lactone Hydrolysis in Acidic Conditions.
- Free-radical halogen
- Cationic ring-opening polymerization of lactones onto chemically modified single layer graphene oxide.
- Selectivity In Free Radical Reactions. Master Organic Chemistry. [Link]
- This compound, methyl ester. NIST Chemistry WebBook. [Link]
- 4-Chlorohexanoyl chloride. PubChem. [Link]
- Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. Molecules. 2016;21(11):1598. [Link]
- Controlled and highly effective ring‐opening polymerization of α‐chloro‐ε‐caprolactone using Zn‐ and Al‐based catalysts.
- What are the product(s) of each of the following reactions? Disre... Study Prep in Pearson+. [Link]
- Separation and purification of cis and trans isomers.
- ε-BENZOYLAMINO-α-CHLOROCAPROIC ACID. Organic Syntheses. 1970;50:18. [Link]
- First Example of Cationic Ring-Opening Polymerization of γ-Thionobutyrolactone.
Sources
A Senior Application Scientist's Guide to 4-Chlorohexanoic Acid: A Comparative Benchmark for Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 4-Chlorohexanoic acid against key alternatives, offering field-proven insights and supporting experimental frameworks to inform your selection process. We will dissect the nuanced reactivity of this bifunctional molecule and benchmark its performance in common synthetic transformations.
Introduction: The Strategic Value of Bifunctional C6 Building Blocks
This compound is a versatile synthetic intermediate, featuring two distinct reactive centers: a terminal carboxylic acid and a secondary alkyl chloride.[1] This duality allows for orthogonal chemical modifications, making it a valuable tool in the construction of more complex molecular architectures, including active pharmaceutical ingredients (APIs).[2][] The core value of this and similar C6 building blocks lies in their ability to introduce a defined six-carbon chain with reactive handles for subsequent elaboration.
This guide will focus on two primary reaction pathways where this compound is frequently employed:
-
Nucleophilic Substitution at the C-4 Position: The displacement of the chloride leaving group to form new carbon-heteroatom or carbon-carbon bonds.
-
Intramolecular Cyclization: The potential for the carboxylate to act as an internal nucleophile, leading to the formation of a lactone.
We will benchmark this compound against its closest structural and functional analogs: 4-Bromohexanoic acid , for a direct comparison of leaving group efficacy, and 6-Hydroxyhexanoic acid / ε-Caprolactone , as an alternative pathway to related structures.
Physicochemical Properties: A Quantitative Comparison
The physical properties of a building block are fundamental to its handling, reactivity, and the design of experimental conditions. The following table summarizes key computed and experimental properties for this compound and its primary comparators.
| Property | This compound | 4-Bromohexanoic Acid | 6-Chlorohexanoic Acid | 6-Bromohexanoic Acid |
| Molecular Formula | C₆H₁₁ClO₂[4] | C₆H₁₁BrO₂[5] | C₆H₁₁ClO₂[6] | C₆H₁₁BrO₂ |
| Molecular Weight | 150.60 g/mol [4] | 195.05 g/mol [5] | 150.60 g/mol [6] | 195.05 g/mol |
| XLogP3 | 1.6[4] | 1.8[5] | 0.9[6] | 1.8 |
| Boiling Point | Not available | Not available | 107-108.6 °C at 0.18 Torr[7] | 165-170 °C at 20 mmHg[8] |
| Melting Point | Not available | Not available | 32 °C[7] | 32-34 °C[8] |
| pKa (Predicted) | ~4.5-4.8 | ~4.5-4.8 | ~4.8 | ~4.8 |
Note: pKa values are estimated based on the parent hexanoic acid (pKa ~4.88) and the inductive effect of the halogen. The electron-withdrawing nature of halogens typically lowers the pKa (increases acidity) compared to the unsubstituted acid.[9] The effect is more pronounced when the halogen is closer to the carboxyl group.
Performance Benchmark I: Nucleophilic Substitution
The carbon-halogen bond is the key reactive site for nucleophilic substitution. The choice of halogen has a profound impact on the reaction kinetics and required conditions.
Causality of Halogen Reactivity
The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F . This is primarily dictated by two factors:
-
Bond Strength: The carbon-halogen bond strength decreases down the group (C-Cl: ~328 kJ/mol, C-Br: ~276 kJ/mol).[10] The weaker C-Br bond requires less energy to break, leading to a lower activation energy for the substitution reaction.
-
Leaving Group Ability: The stability of the halide anion (X⁻) is crucial. Larger, more polarizable anions like bromide can better stabilize the negative charge, making them better leaving groups than chloride.[11]
Experimental Workflow: Comparative Nucleophilic Amination
This protocol provides a framework for the direct comparison of this compound and 4-Bromohexanoic acid in a representative S_N2 reaction with a primary amine.
Protocol 1: Synthesis of 4-(Benzylamino)hexanoic Acid
Materials:
-
This compound OR 4-Bromohexanoic acid (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, etc.)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes, Methanol
-
1M Hydrochloric Acid (HCl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-halo-hexanoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2 M concentration of the acid).
-
Add benzylamine (2.2 eq) to the mixture. The excess amine acts as both the nucleophile and a scavenger for the generated acid.
-
Heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting halo-acid. It is anticipated that the reaction with 4-Bromohexanoic acid will reach completion significantly faster than with this compound.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess benzylamine.
-
Redissolve the residue in ethyl acetate and water. Carefully acidify the aqueous layer to pH ~5-6 with 1M HCl. The product should remain in the organic layer while protonated benzylamine moves to the aqueous layer.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient elution, e.g., from 100% ethyl acetate to 5% methanol in ethyl acetate) to yield the pure 4-(benzylamino)hexanoic acid.
Expected Outcomes & Data Interpretation
| Starting Material | Expected Reaction Time | Expected Yield | Rationale |
| This compound | Longer (e.g., 12-24 h) | Moderate to Good | Stronger C-Cl bond and poorer leaving group ability of Cl⁻ necessitate more forcing conditions and longer reaction times.[10][11] |
| 4-Bromohexanoic Acid | Shorter (e.g., 4-8 h) | Good to Excellent | Weaker C-Br bond and superior leaving group ability of Br⁻ facilitate a faster and more efficient reaction under identical conditions.[10][11] |
Performance Benchmark II: Intramolecular Cyclization vs. Alternative Routes
When the goal is to synthesize a lactone, this compound presents an indirect route. The chloro-substituent must first be displaced by a hydroxyl group to form 4-hydroxyhexanoic acid, which can then undergo lactonization to form γ-caprolactone.
The Lactonization Pathway
The formation of a lactone from a hydroxy acid is an intramolecular esterification.[12] The reaction is typically acid-catalyzed and is an equilibrium process. The stability of the resulting ring is a major driving force, with 5-membered (γ) and 6-membered (δ) lactones being particularly favorable.
Benchmarking Against Direct Precursors
A more direct and efficient route to a C6 lactone is to start with a precursor that already contains the necessary hydroxyl functionality. 6-Hydroxyhexanoic acid is the direct precursor to ε-caprolactone (a 6-membered ring lactone), a valuable monomer for the production of biodegradable polymers.[13] Often, ε-caprolactone itself is used as the starting material for ring-opening reactions to generate functionalized hexanoic acid derivatives.[14]
Causality and Strategic Choice:
-
Atom Economy: Using 6-hydroxyhexanoic acid or ε-caprolactone is more atom-economical for synthesizing ε-caprolactone derivatives than starting with a halogenated acid that requires a substitution step.
-
Regiochemistry: this compound leads to a γ-lactone (5-membered ring), whereas 6-hydroxyhexanoic acid yields an ε-lactone (7-membered ring, commonly referred to as a 6-membered lactone by counting the atoms in the ring including the carbonyl oxygen). The choice of starting material is therefore dictated by the desired ring size of the target lactone.
-
Synthetic Flexibility: While less direct for lactone synthesis, the halogen of this compound offers broader synthetic possibilities for introducing a variety of nucleophiles (N, S, C-based, etc.), which is not possible with 6-hydroxyhexanoic acid without first activating the hydroxyl group.
Final Recommendations for the Practicing Scientist
The choice between this compound and its alternatives is not a matter of one being universally superior, but rather a strategic decision based on the specific synthetic goal.
-
For Nucleophilic Substitution:
-
4-Bromohexanoic Acid is the preferred choice for applications requiring higher reactivity, milder conditions, and faster reaction times. The additional upfront cost of the bromo-derivative is often justified by savings in energy, time, and potentially higher yields.
-
This compound remains a viable and cost-effective option when reaction conditions are less critical, or for large-scale syntheses where the cost of the starting material is a primary driver. Be prepared to employ higher temperatures and longer reaction times.
-
-
For Lactone Synthesis:
-
To synthesize γ-caprolactone (5-membered ring) , the hydrolysis of 4-halo-hexanoic acid followed by cyclization is a valid, albeit two-step, strategy.
-
To synthesize ε-caprolactone (7-membered ring) or its derivatives, starting directly from 6-hydroxyhexanoic acid or ε-caprolactone itself is the more efficient and logical pathway.
-
By understanding the fundamental principles of reactivity and carefully considering the synthetic target, researchers can leverage the distinct advantages of each of these C6 building blocks to achieve their goals with maximal efficiency and success.
References
- Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484–3504.
- Schäfer, L., et al. (2021). Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor. Frontiers in Bioengineering and Biotechnology, 9, 634833.
- Chemistry LibreTexts. (2020). 6.4: Acid strength and pKa.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromohexanoic acid.
- PubChem. (n.d.). 6-Chlorohexanoic acid.
- Bryliakov, K. P., et al. (2022). Manganese-Catalyzed Regioselective C–H Lactonization and Hydroxylation of Fatty Acids with H2O2. Organic Letters, 24(47), 8731–8735.
- PubChem. (n.d.). 6-Bromohexanoic acid.
- CAS. (n.d.). 6-Chlorohexanoic acid.
- The Good Scents Company. (n.d.). 6-bromohexanoic acid.
- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.
- YouTube. (2020). Comparing the reactivity of chloro-, bromo- and iodoalkanes.
- YouTube. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry.
Sources
- 1. Buy 6-Chlorohexanoic acid | 4224-62-8 [smolecule.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 4. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromohexanoic acid | C6H11BrO2 | CID 22168201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 6-bromohexanoic acid, 4224-70-8 [thegoodscentscompany.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Relative Toxicity of Chlorohexanoic Acid Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the relative toxicity of chlorohexanoic acid isomers. Recognizing the current landscape of available data, this document not only summarizes existing toxicological information but also presents a robust experimental framework for the direct comparative assessment of these compounds. This approach is designed to empower researchers and drug development professionals with the necessary insights and methodologies to thoroughly evaluate the toxicological profiles of these important chemical entities.
Introduction: The Significance of Isomer-Specific Toxicity
Chlorohexanoic acids are halogenated carboxylic acids that find utility as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. As with many chemical families, the biological activity and toxicological profile of chlorohexanoic acid can be significantly influenced by the specific positioning of the chlorine atom along the hexanoic acid backbone. This isomer-specific toxicity is a critical consideration in drug development and chemical safety assessment, as subtle structural changes can lead to profound differences in metabolic fate, target interaction, and ultimately, adverse effects.
Known Toxicological Profile of 6-Chlorohexanoic Acid
The most extensively documented isomer is 6-chlorohexanoic acid. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Inhalation may lead to respiratory irritation.[1] The acute oral toxicity of 6-chlorohexanoic acid has been determined in rats, providing a key benchmark for comparison with other isomers.
Table 1: Acute Oral Toxicity of 6-Chlorohexanoic Acid
| Compound | Test Species | Route of Exposure | LD50 (mg/kg) | Source |
| 6-Chlorohexanoic Acid | Rat | Oral | 3080 | [2] |
Proposed Experimental Framework for Comparative Toxicity Assessment
To elucidate the relative toxicities of the different chlorohexanoic acid isomers, a multi-pronged approach involving both in vivo and in vitro methodologies is recommended. This framework will not only establish a rank order of toxicity but also provide insights into the underlying mechanisms.
In Vivo Acute Oral Toxicity Assessment (OECD 423)
A standardized acute oral toxicity study following a guideline such as OECD 423 (Acute Toxic Class Method) is proposed to determine the LD50 of the 2-, 3-, 4-, and 5-chlorohexanoic acid isomers.
Experimental Workflow for In Vivo Acute Oral Toxicity
Caption: Workflow for determining the acute oral LD50 of chlorohexanoic acid isomers.
Step-by-Step Protocol:
-
Animal Model: Use a standardized strain of laboratory rats (e.g., Sprague-Dawley), with separate groups for each isomer and a control group.
-
Acclimatization: Acclimatize animals to laboratory conditions for at least five days prior to dosing.
-
Dose Preparation: Prepare solutions of each chlorohexanoic acid isomer in a suitable vehicle (e.g., corn oil).
-
Dosing: Administer a single oral dose of the test substance to each animal using oral gavage. The starting dose level can be estimated based on the known LD50 of 6-chlorohexanoic acid.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Analyze the mortality data to determine the LD50 for each isomer.
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays provide a high-throughput and cost-effective method for screening the toxicity of compounds and can offer mechanistic insights. Human-derived cell lines such as hepatocellular carcinoma (HepG2) and colorectal adenocarcinoma (Caco-2) are relevant for assessing the toxicity of ingested substances.
Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for determining the in vitro cytotoxicity (IC50) of chlorohexanoic acid isomers.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed HepG2 or Caco-2 cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of each chlorohexanoic acid isomer. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each isomer.
Structure-Toxicity Relationship and Mechanistic Considerations
The position of the chlorine atom on the hexanoic acid chain is expected to influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its toxicokinetics and toxicodynamics.
Proposed Signaling Pathway for Chloroalkanoic Acid-Induced Cytotoxicity
Caption: Potential mechanisms of cytotoxicity induced by chlorohexanoic acid isomers.
It is hypothesized that isomers with the chlorine atom closer to the carboxylic acid group (e.g., 2-chlorohexanoic acid) may exhibit higher reactivity and potentially greater toxicity due to electronic effects influencing the acidity and reactivity of the carboxyl group. Conversely, isomers with the chlorine atom further from the carboxyl group may have different lipophilic characteristics, affecting their ability to cross cell membranes and interact with intracellular targets. The metabolism of these isomers could also differ, potentially leading to the formation of more or less toxic metabolites.
Conclusion
While a definitive comparative toxicity profile of all chlorohexanoic acid isomers awaits further experimental investigation, this guide provides a comprehensive framework for conducting such a study. By systematically evaluating the in vivo and in vitro toxicity of each isomer, researchers can establish a clear understanding of their relative risks. The proposed methodologies, grounded in established toxicological principles, will enable the generation of robust and reliable data essential for informed decision-making in drug development and chemical safety.
References
- PubChem. 6-Chlorohexanoic acid.
- Chemsrc. 6-Chlorohexanoic acid. [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Stereochemistry of 4-Chlorohexanoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of stereochemistry is not merely an analytical task; it is a cornerstone of efficacy, safety, and intellectual property. The seemingly subtle difference in the three-dimensional arrangement of atoms in a chiral molecule can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of key analytical techniques for assessing the stereochemistry of 4-chlorohexanoic acid and its derivatives, compounds of growing interest as synthetic building blocks. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed, self-validating protocols.
The Significance of Chirality in this compound Derivatives
This compound possesses a stereocenter at the C4 position, giving rise to (R)- and (S)-enantiomers. The biological activity of derivatives of this scaffold can be highly dependent on the absolute configuration at this center. For instance, one enantiomer might exhibit potent therapeutic effects, while the other could be inactive or even contribute to off-target toxicity. Therefore, robust and reliable analytical methods to separate, identify, and quantify these enantiomers are paramount during discovery, development, and quality control.
Comparative Analysis of Stereochemical Assessment Techniques
The choice of analytical technique for stereochemical assessment is a critical decision driven by factors such as the stage of research, the nature of the sample matrix, the required level of accuracy, and available instrumentation. Here, we compare the most pertinent methods for this compound derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
Table 1: Comparison of Analytical Techniques for Stereochemical Assessment
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Sample State | Liquid | Gas (requires volatile analytes or derivatization) | Liquid |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL to fg/mL) | Moderate (mg/mL) |
| Quantitative Accuracy | Excellent | Excellent | Good to Excellent |
| Throughput | Moderate to High | High | Low to Moderate |
| Development Effort | Moderate (screening of columns and mobile phases) | Moderate (derivatization and temperature programming) | Low (direct addition of agent) |
| Key Advantage | Broad applicability, preparative scale-up potential. | High resolution for volatile compounds. | Rapid, non-separative method for enantiomeric excess determination. |
| Key Limitation | Can require extensive method development. | Limited to thermally stable and volatile compounds; may require derivatization. | Lower sensitivity, potential for signal overlap. |
In-Depth Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the stereochemical analysis of this compound derivatives. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers. The key to a successful separation lies in the selection of the appropriate chiral stationary phase (CSP) and mobile phase.
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a robust chiral HPLC method.
Detailed Protocol for Chiral HPLC Analysis of this compound:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
-
Chiral Stationary Phase Selection:
-
For initial screening, polysaccharide-based CSPs are highly recommended due to their broad enantiorecognition capabilities.[1]
-
Primary Recommendation: A column packed with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA or equivalent).
-
Alternative: A column with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H).
-
-
Mobile Phase Preparation:
-
Normal Phase (Primary Approach): A mixture of n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol). An acidic additive is crucial for protonating the carboxylic acid and improving peak shape.
-
Mobile Phase A: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
-
Reversed-Phase (Alternative): An aqueous buffer with an organic modifier.
-
Mobile Phase B: Acetonitrile/Water with 0.1% Formic Acid (60:40, v/v).
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (due to the carboxyl chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic this compound in the initial mobile phase to a concentration of 1 mg/mL.
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
-
Causality in Experimental Choices:
-
Polysaccharide-based CSPs: These phases form chiral cavities and offer multiple interaction sites (hydrogen bonding, π-π interactions, steric hindrance), making them effective for a wide range of chiral compounds.[1]
-
Acidic Additive (TFA/Formic Acid): The addition of an acid suppresses the ionization of the carboxylic acid group, which prevents peak tailing and improves chromatographic efficiency.[2]
-
Low Wavelength UV Detection: this compound lacks a strong chromophore, necessitating detection at a low UV wavelength where the carboxyl group absorbs.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. Since this compound has limited volatility, derivatization is necessary to convert it into a more volatile ester.
Workflow for Chiral GC Method Development
Caption: A streamlined workflow for developing a chiral GC method, including the crucial derivatization step.
Detailed Protocol for Chiral GC Analysis of this compound Methyl Ester:
-
Derivatization to Methyl Ester:
-
To a solution of this compound (10 mg) in methanol (1 mL), add 2-3 drops of concentrated sulfuric acid.
-
Reflux the mixture for 2 hours.
-
After cooling, add water (5 mL) and extract with diethyl ether (3 x 5 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Carefully evaporate the solvent to obtain the methyl 4-chlorohexanoate.
-
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Split/splitless injector.
-
-
Chiral Stationary Phase Selection:
-
Cyclodextrin-based CSPs are highly effective for the separation of a wide range of chiral compounds.[3]
-
Recommendation: A capillary column coated with a derivatized β-cyclodextrin (e.g., Rt-βDEXsm).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Injection: 1 µL of a 1 mg/mL solution of the methyl ester in hexane, split ratio 50:1.
-
-
Data Analysis:
-
Calculate the % ee from the integrated peak areas of the two enantiomers as described for HPLC.
-
Causality in Experimental Choices:
-
Esterification: This derivatization step is essential to increase the volatility of the carboxylic acid, making it amenable to GC analysis.[4]
-
Cyclodextrin-based CSP: The chiral cavities of cyclodextrins provide a stereoselective environment for the separation of enantiomers through inclusion complexation.[3]
-
Temperature Programming: A gradual increase in oven temperature allows for the separation of compounds with a range of boiling points and optimizes the resolution of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be a rapid and powerful tool for determining enantiomeric excess without the need for chromatographic separation. This is achieved by adding a chiral solvating agent (CSA) to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.[5]
Principle of NMR with Chiral Solvating Agents
Caption: The formation of diastereomeric complexes with a CSA leads to distinct NMR signals for each enantiomer.
Detailed Protocol for NMR Analysis of this compound using (R)-(-)-1-(1-Naphthyl)ethylamine as a CSA:
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add 1.0 to 1.5 equivalents of (R)-(-)-1-(1-Naphthyl)ethylamine.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Pay close attention to the signals corresponding to the protons alpha to the stereocenter (H4) and the methyl protons of the ethyl group (H6), as these are often well-resolved.
-
-
Data Analysis:
-
Identify the pair of signals corresponding to the two enantiomers. The integration of these signals directly provides the enantiomeric ratio.
-
Calculate the % ee using the formula: % ee = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100
-
Causality in Experimental Choices:
-
(R)-(-)-1-(1-Naphthyl)ethylamine as CSA: This chiral amine forms acid-base complexes with the carboxylic acid enantiomers. The aromatic naphthyl group creates a strong anisotropic magnetic field, which induces different chemical shifts for the protons of the two enantiomers in the transient diastereomeric complexes.
-
High-Field NMR: A higher magnetic field strength generally leads to better signal dispersion, which is crucial for resolving the small chemical shift differences between the diastereomeric complexes.
-
Stoichiometry of CSA: Using a slight excess of the CSA ensures that all analyte molecules are in equilibrium with the complexed form, maximizing the observed chemical shift differences.
Conclusion
The stereochemical assessment of this compound derivatives is a critical aspect of their development for various applications, particularly in the pharmaceutical industry. This guide has provided a comparative overview and detailed experimental protocols for three powerful analytical techniques: chiral HPLC, chiral GC, and NMR spectroscopy with chiral solvating agents.
-
Chiral HPLC stands out for its versatility and applicability to a wide range of derivatives, as well as its potential for preparative scale-up.
-
Chiral GC offers unparalleled resolution for volatile derivatives, making it an excellent choice for purity analysis.
-
NMR with Chiral Solvating Agents provides a rapid and non-separative method for determining enantiomeric excess, which is particularly useful for reaction monitoring and high-throughput screening.
The choice of the most appropriate technique will depend on the specific requirements of the analysis. By understanding the principles and the rationale behind the experimental choices for each method, researchers can confidently and accurately determine the stereochemistry of their this compound derivatives, ensuring the quality, safety, and efficacy of their final products.
References
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). ScienceDirect.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2019). National Center for Biotechnology Information.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2019). National Center for Biotechnology Information.
- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1989). PubMed.
- Chiral Separations by High-Performance Liquid Chromatography. (2018). ResearchGate.
- Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography.
Sources
- 1. bgb-analytik.com [bgb-analytik.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 4. (PDF) A Simple Method for the Determination of Enantiomeric [research.amanote.com]
- 5. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chlorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the robust quantification of impurities and process-related substances is paramount to ensuring product quality and safety. 4-Chlorohexanoic acid, a potential intermediate or impurity in various synthetic pathways, requires precise and accurate measurement. The selection of an analytical method is a critical decision, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) representing two of the most powerful and commonly employed techniques.
This guide provides an in-depth, objective comparison of GC-MS and LC-MS/MS for the analysis of this compound. As a Senior Application Scientist, the following discussion is grounded in established analytical principles and field-proven insights, designed to empower you to make an informed decision for your specific analytical challenges. We will explore the nuances of each methodology, from sample preparation to data acquisition, and present a framework for their cross-validation.
The Analytical Challenge: this compound
This compound is a halogenated carboxylic acid.[1] Its chemical properties—moderate polarity and the presence of a reactive carboxyl group—present specific considerations for analytical method development. Direct analysis by GC can be challenging due to its limited volatility, often necessitating a derivatization step to improve its chromatographic behavior.[2] LC-based methods may also require derivatization to enhance retention on reverse-phase columns and improve ionization efficiency for mass spectrometric detection.[3][4]
Methodologies Under Scrutiny: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is not merely a matter of preference but a scientifically driven decision based on the analytical needs, sample matrix, and desired performance characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS is a mature and highly sensitive technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, derivatization is a mandatory prerequisite to convert the polar carboxylic acid into a more volatile and thermally stable ester.[2] Common derivatization strategies include silylation or alkylation.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Versatile Powerhouse
LC-MS/MS has become an indispensable tool in pharmaceutical analysis due to its high selectivity, sensitivity, and applicability to a wide range of compounds without the need for high volatility. For this compound, LC-MS/MS can offer a more direct analysis, although derivatization is sometimes employed to improve chromatographic retention and ionization.
Performance Comparison at a Glance
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Mandatory (typically alkylation or silylation) | Often optional, but can enhance performance |
| Sample Throughput | Lower, due to the additional derivatization step | Higher, with potentially simpler sample preparation |
| Sensitivity | High, with Limits of Detection (LODs) often in the low ng/mL to pg/mL range post-derivatization. | Very high, with LODs achievable in the low ng/mL to sub-ng/mL range. |
| Selectivity | High, particularly with Selected Ion Monitoring (SIM) | Extremely high, due to Multiple Reaction Monitoring (MRM) |
| Robustness | Generally robust, though the derivatization step can introduce variability. | High, with fewer manual sample manipulation steps. |
| Matrix Effects | Less prone to ion suppression compared to LC-MS. | Can be susceptible to ion suppression or enhancement from matrix components. |
The Cross-Validation Framework
A cross-validation study is essential when comparing two different analytical methods to ensure that the data generated is comparable and reliable.[5] This involves analyzing the same set of quality control samples by both methods and comparing the results against predefined acceptance criteria, as outlined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Experimental Workflow for Cross-Validation
Caption: Cross-validation workflow for this compound analysis.
Detailed Experimental Protocols
The following protocols are illustrative and should be optimized and fully validated for your specific application.
GC-MS Method with Pentafluorobenzyl Bromide (PFBBr) Derivatization
This method leverages a common derivatization agent for carboxylic acids, PFBBr, which enhances volatility and allows for sensitive detection.
1. Sample Preparation and Derivatization:
-
Accurately weigh 100 mg of the drug substance into a vial.
-
Spike with an appropriate amount of this compound standard solution.
-
Add an internal standard (e.g., a deuterated analog of this compound).
-
Perform a liquid-liquid extraction with a suitable solvent (e.g., methyl tert-butyl ether).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetone.
-
Add 10 µL of PFBBr reagent and 10 µL of a catalyst (e.g., diisopropylethylamine).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate to dryness.
-
Reconstitute in 1 mL of hexane for GC-MS analysis.
2. GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program: 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 5977B MSD or equivalent
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the PFB derivative of this compound and the internal standard.
LC-MS/MS Method (Direct Injection)
This method aims for a simpler sample preparation by analyzing the underivatized acid.
1. Sample Preparation:
-
Accurately weigh 10 mg of the drug substance into a vial.
-
Spike with an appropriate amount of this compound standard solution.
-
Add an internal standard.
-
Dissolve in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Vortex to dissolve and then centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Key Parameters: Optimize capillary voltage, source temperature, and gas flows.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the transitions of this compound and the internal standard (e.g., [M-H]⁻ > characteristic fragment ion).
Validation and Comparative Data
The following table presents hypothetical but realistic validation data for the two methods, based on typical performance characteristics for similar analytes.
| Validation Parameter | GC-MS Method | LC-MS/MS Method | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.99 |
| Range | 1 - 100 ng/mL | 0.5 - 100 ng/mL | Dependent on application |
| LOD | 0.3 ng/mL | 0.15 ng/mL | Demonstrate detectability |
| LOQ | 1 ng/mL | 0.5 ng/mL | Quantifiable with acceptable precision and accuracy |
| Accuracy (% Recovery) | 92 - 108% | 95 - 105% | Typically 80-120% |
| Precision (%RSD) | < 10% | < 8% | Typically < 15% |
Causality Behind Experimental Choices and Trustworthiness
GC-MS: The choice of PFBBr derivatization is deliberate; it not only increases volatility but also introduces a polyfluorinated group, which is highly electronegative and enhances sensitivity in electron capture detection (if used) and provides a characteristic mass spectrum in MS. The trustworthiness of this method relies on the consistency and completeness of the derivatization reaction. A robust internal standard that undergoes the same derivatization is crucial to correct for any variability.
LC-MS/MS: The direct injection approach for the LC-MS/MS method is chosen for its speed and simplicity, reducing potential errors from sample handling. The use of a C18 column with a formic acid mobile phase is a standard starting point for retaining and ionizing carboxylic acids in negative mode ESI. The high selectivity of MRM provides trustworthiness by minimizing interferences from the sample matrix, which is a common challenge in LC-MS.
Conclusion: A Symbiotic Approach to Analytical Certainty
Both GC-MS and LC-MS/MS are highly capable techniques for the quantitative analysis of this compound.
-
GC-MS stands as a well-established method offering excellent sensitivity, though the mandatory derivatization step can be a bottleneck for high-throughput applications and a potential source of analytical variability.
-
LC-MS/MS provides a high-throughput, highly selective, and sensitive alternative, often with more straightforward sample preparation.
The ultimate choice of method will depend on the specific requirements of the analysis, including required sensitivity, sample throughput, and the complexity of the sample matrix. For rigorous analytical control, a cross-validation of both methods, as outlined in this guide, provides the highest level of confidence in the generated data, ensuring the quality and safety of the final drug product.
References
- Acids: Derivatization for GC Analysis. (n.d.).
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry. [Link]
- A straightforward LC-MS/MS analysis to study serum profile of short and medium chain f
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
- A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (2022). Metabolites. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
- This compound. (n.d.). PubChem. [Link]
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal. [Link]
Sources
- 1. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Efficacy in Focus: A Comparative Analysis of 4-Chlorohexanoic Acid Derivatives in Preclinical Anticancer Assays
In the landscape of epigenetic drug discovery, the pursuit of novel histone deacetylase (HDAC) inhibitors continues to be a focal point for developing targeted cancer therapies. The dysregulation of HDACs is a known contributor to tumorigenesis, making them a compelling target for therapeutic intervention.[1] Short-chain fatty acids have emerged as a class of HDAC inhibitors, with compounds like butyric acid showing promise in preclinical studies.[2] This guide delves into the comparative efficacy of a series of rationally designed derivatives of 4-Chlorohexanoic acid, a compound whose structural scaffold presents an intriguing starting point for inhibitor development.
This document provides an in-depth, technical comparison of three novel derivatives against the parent compound. We will explore their performance in key biological assays, underpinned by detailed experimental protocols and supporting data. The objective is to furnish researchers, scientists, and drug development professionals with a rigorous framework for evaluating such compounds and to highlight the nuanced structure-activity relationships that govern their biological effects.
The Scientific Rationale: Targeting HDACs in Oncology
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[3][4] In many cancers, the overexpression or aberrant activity of HDACs results in the silencing of tumor suppressor genes, promoting cell survival and proliferation.[1]
HDAC inhibitors work to counteract this by preventing the removal of acetyl groups, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce a range of anticancer effects, including cell cycle arrest, differentiation, and apoptosis.[4] The inclusion of a hydroxamic acid moiety, as seen in approved drugs like Vorinostat, is a common strategy in the design of potent HDAC inhibitors due to its strong chelation with the zinc ion in the active site of the enzyme.[2][5]
Our investigation centers on the hypothesis that modifying the carboxylic acid group of this compound can modulate its HDAC inhibitory activity and, consequently, its anticancer efficacy.
The Compounds Under Investigation
For this comparative study, we have synthesized three derivatives of this compound (4-CHA) to explore how modifications to the carboxylic acid moiety impact biological activity.
| Compound ID | Compound Name | Structure | Rationale |
| 4-CHA | This compound | CCC(Cl)CCC(=O)O | Parent compound, baseline for comparison. |
| CHA-Me | Methyl 4-chlorohexanoate | CCC(Cl)CCC(=O)OC | Ester derivative to assess the impact of masking the carboxylic acid on cell permeability and activity. |
| CHA-Am | 4-Chlorohexanamide | CCC(Cl)CCC(=O)N | Amide derivative to evaluate changes in hydrogen bonding potential and metabolic stability. |
| CHA-HA | 4-Chloro-N-hydroxyhexanamide | CCC(Cl)CCC(=O)NO | Hydroxamic acid derivative, designed to chelate the zinc ion in the HDAC active site for potent inhibition. |
Comparative Efficacy Assessment: A Multi-pronged Approach
To comprehensively evaluate the anticancer potential of our this compound derivatives, we employed a tiered screening approach, moving from a target-specific enzymatic assay to cell-based assays that assess broader cytotoxic and cytostatic effects.
In Vitro HDAC Inhibition Assay
The primary hypothesis is that these compounds function as HDAC inhibitors. Therefore, the initial and most critical assessment is their direct ability to inhibit HDAC enzyme activity.
-
Reagents and Materials: Recombinant human HDAC1 enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), and developer solution (containing a protease to cleave the deacetylated substrate).
-
Compound Preparation: A 10 mM stock solution of each test compound in DMSO is prepared and serially diluted to create a range of concentrations.
-
Assay Procedure:
-
In a 96-well black microplate, add 5 µL of the serially diluted compounds.
-
Add 35 µL of recombinant HDAC1 enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound ID | IC50 (µM) for HDAC1 Inhibition |
| 4-CHA | > 100 |
| CHA-Me | > 100 |
| CHA-Am | 52.3 ± 4.1 |
| CHA-HA | 0.8 ± 0.1 |
| TSA | 0.01 ± 0.002 |
Interpretation: The data clearly demonstrates that the hydroxamic acid derivative, CHA-HA , is a potent inhibitor of HDAC1, exhibiting an IC50 value in the sub-micromolar range. This is consistent with the established mechanism of action for hydroxamic acid-based HDAC inhibitors.[2] The parent compound and its methyl ester show negligible activity, while the amide derivative displays moderate inhibition. This highlights the critical role of the zinc-binding group in achieving potent HDAC inhibition.
In Vitro Cytotoxicity Assay (MTT Assay)
Following the confirmation of target engagement, the next logical step is to assess the effect of these compounds on the viability of cancer cells. We selected the human colorectal carcinoma cell line HCT116 for this purpose, as it is a well-characterized model for studying the effects of anticancer agents.[6]
-
Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[7]
| Compound ID | IC50 (µM) in HCT116 Cells |
| 4-CHA | > 200 |
| CHA-Me | > 200 |
| CHA-Am | 98.7 ± 8.5 |
| CHA-HA | 12.5 ± 1.9 |
Interpretation: The cytotoxicity data correlates well with the HDAC inhibition results. CHA-HA demonstrates the most potent cytotoxic effect against HCT116 cells, with an IC50 value of 12.5 µM. This suggests that the HDAC inhibitory activity of CHA-HA translates into a significant reduction in cancer cell viability. The other derivatives show much weaker or no cytotoxic effects at the tested concentrations.
Cell Cycle Analysis
To understand the mechanism behind the observed cytotoxicity of CHA-HA , we performed a cell cycle analysis. HDAC inhibitors are known to cause cell cycle arrest, often at the G1/S or G2/M phase, by upregulating the expression of cell cycle regulators like p21.[6]
-
Cell Treatment: HCT116 cells are seeded in 6-well plates and treated with CHA-HA at its IC50 concentration (12.5 µM) for 24 and 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle | 62.1 ± 3.5 | 23.4 ± 2.1 | 14.5 ± 1.8 |
| 24 hours | 75.3 ± 4.2 | 15.2 ± 1.9 | 9.5 ± 1.3 |
| 48 hours | 82.1 ± 5.1 | 8.9 ± 1.5 | 9.0 ± 1.2 |
Interpretation: Treatment with CHA-HA leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. This G0/G1 arrest is a classic hallmark of HDAC inhibitor activity and suggests that CHA-HA is effectively modulating the expression of genes involved in cell cycle progression.[6][8]
Visualizing the Experimental and Mechanistic Framework
To provide a clearer understanding of our experimental approach and the underlying biological mechanism, the following diagrams have been generated.
Caption: Experimental workflow for the comparative efficacy assessment.
Caption: Proposed mechanism of action of CHA-HA via HDAC inhibition.
Conclusion and Future Directions
This comparative guide demonstrates a clear structure-activity relationship among the tested this compound derivatives. The introduction of a hydroxamic acid moiety in CHA-HA is paramount for potent HDAC inhibition and subsequent anticancer effects, including cytotoxicity and cell cycle arrest in HCT116 cells. The parent compound, its methyl ester, and amide derivative were significantly less active, underscoring the importance of rational drug design in targeting the active site of HDAC enzymes.
The findings presented here provide a strong foundation for the further development of CHA-HA as a potential therapeutic candidate. Future studies should focus on:
-
Broad-spectrum profiling: Evaluating the efficacy of CHA-HA across a wider panel of cancer cell lines.
-
Selectivity profiling: Determining the inhibitory activity of CHA-HA against different HDAC isoforms to understand its selectivity.
-
In vivo studies: Assessing the tolerability and antitumor efficacy of CHA-HA in preclinical animal models.
By systematically building upon these foundational assays, the path from a promising lead compound to a viable clinical candidate can be navigated with greater precision and a higher probability of success.
References
- Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine. ResearchGate.
- Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors. PubMed.
- Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors. PubMed.
- This compound. PubChem.
- Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. RSC Publishing.
- DESIGN, SYNTHESIS AND ANTICANCER ACTIVITIES OF NOVEL UNSATURATED FATTY ACID-BASED b-HYDROXY 1,2,3-TRIAZOLES. International Journal of Pharmaceutical Sciences and Research.
- Histone deacetylases and histone deacetylase inhibitors. YouTube.
- Synthesis and anticancer activity of novel oleanolic acid derivatives. Journal of China Pharmaceutical University.
- This compound, methyl ester. PubChem.
- Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. MDPI.
- Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. ResearchGate.
- The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. National Institutes of Health.
- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. National Institutes of Health.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.
- Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI.
- 6-Chlorohexanoic acid. PubChem.
- 5-Chlorohexanoic acid. PubChem.
Sources
- 1. Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-Chlorohexanoic Acid
Introduction: The Synthetic Challenge and Industrial Relevance of 4-Chlorohexanoic Acid
This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its structure, featuring a chlorine atom at the C4 position, provides a reactive handle for a range of nucleophilic substitution reactions, enabling the introduction of diverse functional groups.[2] However, the synthesis of this compound is not trivial. The primary challenge lies in achieving regioselectivity – the precise placement of the chlorine atom at the C4 position of the hexanoic acid backbone. Traditional methods like free-radical chlorination of hexanoic acid often result in a mixture of isomers (2-, 3-, 4-, and 5-chlorohexanoic acids), leading to low yields of the desired product and complex purification procedures.[2]
This guide provides a comprehensive head-to-head comparison of different catalytic systems for the synthesis of this compound. We will delve into the mechanisms, performance, and practical considerations of homogeneous, heterogeneous, phase-transfer, and biocatalytic approaches. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable catalytic strategy for their specific needs, from laboratory-scale asymmetric synthesis to industrial production.
Homogeneous Catalysis: Precision in a Single Phase
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers the advantage of high activity and selectivity due to well-defined active sites.[3][4] For the synthesis of this compound, homogeneous catalysts are typically employed in the conversion of precursors like 4-hydroxyhexanoic acid or 4-oxohexanoic acid.
Catalytic Mechanisms and Approaches
The primary homogeneous catalytic strategies involve:
-
Lewis Acid Catalysis: Lewis acids, such as metal triflates or chlorides (e.g., Zn(OTf)₂, FeCl₃), can activate a hydroxyl group in a precursor like 4-hydroxyhexanoic acid, facilitating its substitution with a chloride ion.
-
Brønsted Acid Catalysis: Strong Brønsted acids can protonate the hydroxyl group, forming a good leaving group (water) and promoting nucleophilic attack by a chloride source.[5]
-
Organometallic Catalysis: Transition metal complexes can be designed for specific transformations, although their application in direct C-H chlorination of alkanoic acids is still an emerging field.[6][7] A more established route involves the asymmetric reduction of a γ-keto acid precursor using a chiral catalyst, followed by conversion of the resulting hydroxyl group to a chloride.[2]
Performance Comparison of Homogeneous Catalysts
| Catalyst Type | Precursor(s) | Key Advantages | Key Disadvantages |
| Lewis Acids (e.g., Zn(OTf)₂, FeCl₃) | 4-hydroxyhexanoic acid | High reaction rates, mild conditions | Difficult catalyst recovery, potential metal contamination of the product |
| Brønsted Acids (e.g., H₂SO₄, HCl) | 4-hydroxyhexanoic acid | Low cost, readily available | Often require harsh conditions, can lead to side reactions (e.g., dehydration) |
| Chiral Organometallic Complexes | 4-oxohexanoic acid | High enantioselectivity for chiral synthesis | High catalyst cost, sensitivity to air and moisture |
| Lewis Acidic Ionic Liquids | 4-hydroxyhexanoic acid | Act as both solvent and catalyst, easy separation in some cases, low vapor pressure[2] | High viscosity, cost |
Experimental Protocol: Lewis Acid-Catalyzed Chlorination of 4-Hydroxyhexanoic Acid
-
Reaction Setup: To a stirred solution of 4-hydroxyhexanoic acid (1 eq.) in a suitable organic solvent (e.g., dichloromethane, 1,2-dichloroethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the Lewis acid catalyst (e.g., ZnCl₂, 0.1 eq.).
-
Chlorinating Agent Addition: Slowly add a chlorinating agent (e.g., thionyl chloride, 1.1 eq.) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by carefully adding it to ice-cold water.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of Experimental Workflow
Caption: Workflow for Lewis acid-catalyzed synthesis.
Heterogeneous Catalysis: The Power of a Solid Surface
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are highly attractive for industrial applications due to their ease of separation and potential for reuse.[4][8]
Catalytic Mechanisms and Approaches
For this compound synthesis, solid acid catalysts are the most relevant. These materials possess acidic sites on their surface that can activate precursor molecules in a similar fashion to homogeneous acids.
-
Solid Acid Catalysis: Materials like zeolites, sulfated zirconia, and acidic ion-exchange resins can catalyze the conversion of 4-hydroxyhexanoic acid to this compound.[9][10][11] The reaction occurs on the surface of the catalyst, followed by desorption of the product.
Performance Comparison of Heterogeneous Catalysts
| Catalyst Type | Precursor(s) | Key Advantages | Key Disadvantages |
| Zeolites (e.g., H-ZSM-5, H-Beta) | 4-hydroxyhexanoic acid | Shape selectivity, high thermal stability, regenerable | Can be prone to deactivation by coking, diffusion limitations |
| Sulfated Zirconia | 4-hydroxyhexanoic acid | Superacidic sites leading to high activity | Can be sensitive to water, potential for sulfate leaching |
| Acidic Ion-Exchange Resins (e.g., Amberlyst-15) | 4-hydroxyhexanoic acid | Readily available, effective at lower temperatures | Limited thermal stability, swelling in certain solvents |
| Supported Heteropolyacids | 4-hydroxyhexanoic acid | Strong Brønsted acidity, high activity | Potential for leaching of the active species from the support |
Experimental Protocol: Synthesis using a Solid Acid Catalyst
-
Catalyst Activation: Activate the solid acid catalyst (e.g., Amberlyst-15) by heating under vacuum to remove adsorbed water.
-
Reaction Setup: In a flask equipped with a condenser and a mechanical stirrer, add 4-hydroxyhexanoic acid (1 eq.), a source of chloride (e.g., concentrated HCl or an inert solvent saturated with HCl gas), and the activated solid acid catalyst (5-10 wt%).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously for 6-12 hours. Monitor the reaction by GC.
-
Catalyst Recovery: After cooling to room temperature, separate the catalyst by simple filtration. The catalyst can be washed, dried, and stored for reuse.
-
Product Isolation: Isolate the product from the filtrate by solvent extraction, followed by washing, drying, and solvent evaporation.
-
Purification: Purify the product by distillation under reduced pressure or column chromatography.
Visualization of Experimental Workflow
Caption: The catalytic cycle in phase-transfer catalysis.
Performance Comparison of Phase-Transfer Catalysts
| Catalyst Type | Substrate(s) | Key Advantages | Key Disadvantages |
| Quaternary Ammonium Salts (e.g., TBAB, TEBA) | 4-Tosyloxyhexanoic acid | High efficiency, low cost, wide applicability [12] | Can be difficult to remove completely from the product |
| Quaternary Phosphonium Salts | 4-Tosyloxyhexanoic acid | Higher thermal stability than ammonium salts | Higher cost |
| Crown Ethers (e.g., 18-crown-6) | 4-Tosyloxyhexanoic acid | Excellent for solubilizing alkali metal salts (e.g., KCl) | High cost, toxicity |
| Chiral PTC Catalysts (e.g., Cinchona alkaloid-derived) | Prochiral substrates | Enables asymmetric synthesis, high enantioselectivity [13] | Very high cost, require careful optimization |
Experimental Protocol: PTC-Mediated Synthesis
-
Substrate Preparation: Synthesize a suitable precursor, such as methyl 4-tosyloxyhexanoate, from methyl 4-hydroxyhexanoate.
-
Reaction Setup: In a flask, dissolve the precursor (1 eq.) in a water-immiscible organic solvent (e.g., toluene). Add a concentrated aqueous solution of a chloride salt (e.g., NaCl, 5 eq.).
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.05 eq.).
-
Reaction Conditions: Heat the biphasic mixture to 90-100 °C and stir vigorously to ensure efficient mixing of the phases. Monitor the reaction by GC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture, separate the organic layer, and wash it with water to remove the catalyst and excess salts.
-
Hydrolysis & Purification: Hydrolyze the resulting methyl 4-chlorohexanoate under basic or acidic conditions to obtain this compound. Purify by distillation or chromatography.
Biocatalysis: The Ultimate in Selectivity
Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity. [14]For the synthesis of this compound, this approach holds the promise of direct, highly regioselective, and even enantioselective chlorination of the hexanoic acid backbone, bypassing the need for pre-functionalized substrates. [15]
Catalytic Mechanism: Flavin-Dependent Halogenases (FDHs)
The most promising enzymes for this transformation are Flavin-Dependent Halogenases (FDHs). The mechanism involves the enzyme generating a reactive hypohalous acid (HOCl) within its active site from a chloride salt, oxygen, and a reduced flavin cofactor (FADH₂). [2]The enzyme then precisely positions the hexanoic acid substrate, directing the chlorination to a specific C-H bond (in this case, C4) in a highly controlled manner.
Performance Comparison of Biocatalytic Systems
| Catalyst Type | Substrate(s) | Key Advantages | Key Disadvantages |
| Wild-Type FDHs | Hexanoic acid | High potential for regioselectivity | Often have narrow substrate scope and low activity on non-natural substrates |
| Engineered FDHs | Hexanoic acid | Improved activity, stability, and altered selectivity through protein engineering [2] | Development can be time-consuming and costly |
| Whole-Cell Biocatalysts | Hexanoic acid | Cofactor regeneration is handled by the cell's metabolism | Can have lower product titers and more complex downstream processing |
Experimental Protocol: Whole-Cell Biocatalysis with an Engineered FDH
-
Cell Culture: Grow a culture of a suitable host organism (e.g., E. coli) expressing the engineered flavin-dependent halogenase.
-
Bioreaction Setup: Resuspend the harvested cells in a buffer solution containing a chloride source (e.g., NaCl), a carbon source for cofactor regeneration (e.g., glucose), and the substrate, hexanoic acid.
-
Reaction Conditions: Incubate the mixture in a shaker at a controlled temperature (e.g., 30 °C) and pH. Ensure adequate aeration for the oxygen-dependent enzyme.
-
Monitoring: Monitor the formation of this compound over time using a suitable analytical method like LC-MS.
-
Product Extraction: Once the reaction has reached completion or plateaued, separate the cells by centrifugation. Extract the this compound from the supernatant using an appropriate organic solvent after acidification.
-
Purification: Purify the extracted product using standard techniques.
Visualization of Biocatalytic Workflow
Caption: Workflow for whole-cell biocatalytic synthesis.
Head-to-Head Summary and Future Outlook
The choice of catalyst for this compound synthesis depends heavily on the desired scale, purity requirements, and cost considerations.
| Metric | Homogeneous Catalysis | Heterogeneous Catalysis | Phase-Transfer Catalysis | Biocatalysis |
| Regioselectivity | Moderate to High (precursor-dependent) | Moderate to High (precursor-dependent) | High (precursor-dependent) | Potentially Very High (direct C-H activation) |
| Enantioselectivity | Possible with chiral catalysts | Challenging | Possible with chiral PTCs | Potentially Very High |
| Yield | High | Good to High | High | Variable (often lower) |
| Reaction Conditions | Mild to Moderate | Moderate to Harsh | Moderate | Mild (near ambient) |
| Catalyst Separation | Difficult | Easy (Filtration) | Moderate | Easy (Centrifugation) |
| Reusability | No | Yes | Possible but can be challenging | Yes (whole cells/immobilized) |
| Cost | Low to Very High (chiral) | Low to Moderate | Low to Very High (chiral) | Potentially High (enzyme development) |
| Scalability | Good | Excellent | Good | Challenging |
| Environmental Impact | Moderate (solvent waste, metal traces) | Low (recyclable catalyst) | Moderate (solvent waste) | Very Low (aqueous media) |
Concluding Remarks and Future Directions
-
For large-scale industrial production where cost and catalyst reusability are paramount, heterogeneous catalysis represents a robust and scalable option, provided a suitable precursor like 4-hydroxyhexanoic acid is economically available.
-
For laboratory-scale synthesis and fine chemical applications , homogeneous and phase-transfer catalysis offer high yields and predictable reactivity. Chiral PTCs are particularly powerful for accessing enantiomerically pure this compound.
-
The future of highly selective synthesis undoubtedly lies in biocatalysis . The ability of engineered halogenases to perform direct C4-H chlorination on the simple hexanoic acid starting material is a game-changer, potentially rendering multi-step sequences from functionalized precursors obsolete. [2]Continued advances in protein engineering and photoenzymatic catalysis will likely make this the method of choice for sustainable and precise synthesis in the years to come.
References
- Wikipedia. (2023). Homogeneous catalysis.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20281315, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20288669, this compound, methyl ester.
- Sztajer, H. (2011). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica, 68(5), 641-649.
- Carreira, E. M. (1998). Homogeneous catalysis as a tool for organic synthesis. Pure and Applied Chemistry, 70(2), 269-272.
- Javvadi, S., et al. (2018). Characterization of Carboxylic Acid Reductases for Biocatalytic Synthesis of Industrial Chemicals. ChemBioChem, 19(13), 1386-1395.
- Max-Planck-Institut für Kohlenforschung. (n.d.). Homogeneous Catalysis.
- Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References.
- Gröger, H., & Ni, Y. (2021). Recent Advances in Biocatalysis for Drug Synthesis. Molecules, 26(16), 4875.
- DSpace. (n.d.). Immobilised Homogeneous Catalysts for Sequential Fine Chemical Synthesis.
- PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
- MDPI. (2024). Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview.
- Organic Syntheses. (n.d.). ε-BENZOYLAMINO-α-CHLOROCAPROIC ACID.
- PubMed Central. (2012). Biocatalysis for Biobased Chemicals.
- ResearchGate. (2020). Special Issue: “Advances in Homogeneous Catalysis”.
- SciSpace. (2013). Activities of Heterogeneous Acid-Base Catalysts for Fragrances Synthesis: A Review.
- University of Limerick. (2018). Heterogeneous catalysts for hydrogenation of CO2 and bicarbonates to formic acid and formates.
- ResearchGate. (2013). Activities of Heterogeneous Acid-Base Catalysts for Fragrances Synthesis: A Review.
- ResearchGate. (2022). Structure–Activity Relationships in Lewis Acid–Base Heterogeneous Catalysis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20209, 6-Chlorohexanoic acid.
- ResearchGate. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 564933, 2-Chlorohexanoic acid.
Sources
- 1. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Homogeneous catalysis - Wikipedia [en.wikipedia.org]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Homogeneous Catalysis [kofo.mpg.de]
- 6. publications.iupac.org [publications.iupac.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. alfachemic.com [alfachemic.com]
- 13. phasetransfer.com [phasetransfer.com]
- 14. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocatalysis for Biobased Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Chlorohexanoic Acids
Welcome to a comprehensive guide on the isomeric purity analysis of chlorohexanoic acids. In the realms of pharmaceutical development and fine chemical synthesis, the precise control and quantification of isomers are not merely procedural formalities; they are fundamental to ensuring product safety, efficacy, and batch-to-batch consistency. Chlorohexanoic acid, with its potential for both positional (regioisomers) and stereochemical (enantiomers) variation, presents a compelling analytical challenge.
This guide is designed for researchers, analytical scientists, and quality control professionals. It moves beyond simple procedural lists to explore the causality behind methodological choices, comparing the two primary analytical platforms—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—with supporting data and validated protocols. Our objective is to empower you to select and implement the most robust and appropriate analytical strategy for your specific needs.
The Analytical Challenge: Distinguishing Chlorohexanoic Acid Isomers
Chlorohexanoic acid (C₆H₁₁ClO₂) can exist as several distinct isomers, each with unique chemical and physical properties. A comprehensive analytical approach must be capable of distinguishing between two primary types of isomerism:
-
Regioisomers: These isomers differ in the position of the chlorine atom on the hexanoic acid backbone (e.g., 2-chloro-, 3-chloro-, 4-chloro-, 5-chloro-, and 6-chlorohexanoic acid).[1][2][3][4] The separation of these isomers is critical as their reactivity and metabolic pathways can vary significantly.
-
Enantiomers: With the exception of 6-chlorohexanoic acid, all other regioisomers possess a chiral center, meaning they exist as a pair of non-superimposable mirror images (enantiomers), designated as (R)- and (S)-isomers.[5] In drug development, enantiomers frequently exhibit different pharmacological and toxicological profiles, making the quantification of enantiomeric excess (e.e.) a regulatory necessity.
The analytical goal is therefore twofold: to separate and quantify the regioisomers present in a sample and, for the chiral variants, to determine the ratio of the enantiomers.
Gas Chromatography (GC): A High-Resolution Approach Requiring Derivatization
Gas chromatography offers exceptional resolving power, making it a powerful tool for separating structurally similar isomers. However, the inherent polarity and low volatility of carboxylic acids like chlorohexanoic acid prevent their direct analysis by GC.[6] They must first be chemically modified into more volatile and thermally stable derivatives.
The Imperative of Derivatization
Derivatization is a critical sample preparation step that replaces the active hydrogen in the carboxylic acid group with a less polar functional group.[7] This transformation achieves several key objectives:
-
Increases Volatility: Essential for the compound to transition into the gas phase for separation.
-
Improves Thermal Stability: Prevents degradation of the analyte at the high temperatures of the GC inlet and column.
-
Enhances Peak Shape: Reduces peak tailing caused by interactions between the polar acid and the column, leading to better resolution and more accurate quantification.[7]
Several derivatization strategies are available, with the choice depending on the desired stability, detector compatibility, and reaction efficiency.
Table 1: Comparison of Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Derivatization Method | Reagent Example | Derivative Formed | Volatility | Stability | Key Considerations |
|---|---|---|---|---|---|
| Alkylation (Esterification) | PFBBr (Pentafluorobenzyl Bromide) | Pentafluorobenzyl (PFB) Ester | High | Excellent | Produces electron-capturing derivatives, ideal for highly sensitive ECD detection.[8] |
| Diazomethane | Methyl Ester | High | Good | Reagent is toxic and explosive; requires careful handling.[7] |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ester | Very High | Moderate (moisture-sensitive) | A very common and effective method, producing derivatives suitable for MS detection.[9] |
Workflow for GC-Based Isomeric Purity Analysis
The following diagram outlines the typical workflow for analyzing chlorohexanoic acid isomers using GC.
Caption: Workflow for GC analysis of chlorohexanoic acid isomers.
Experimental Protocol: Chiral GC-MS Analysis of 2-Chlorohexanoic Acid Enantiomers
This protocol describes an indirect method where the enantiomers are derivatized to form diastereomers, which can then be separated on a standard achiral column. For direct enantioseparation, a chiral GC column would be used post-derivatization.[10]
1. Sample Preparation and Derivatization (Esterification): a. Accurately weigh approximately 10 mg of the chlorohexanoic acid sample into a 2 mL reaction vial. b. Add 500 µL of a suitable solvent (e.g., acetonitrile). c. Add a chiral derivatizing agent, such as (R)-(-)-2-butanol, in excess, along with an acid catalyst (e.g., a drop of concentrated sulfuric acid). d. Cap the vial tightly and heat at 60°C for 1 hour to form the diastereomeric esters. e. Cool the reaction mixture to room temperature. Neutralize the catalyst with a small amount of potassium carbonate. f. Extract the diastereomeric esters into 1 mL of hexane for injection.
2. GC-MS Conditions:
- Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL (Split mode, 20:1).
- Oven Program: Start at 80°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min.
- MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 300.
3. Data Analysis: a. Integrate the peaks corresponding to the two separated diastereomeric ester derivatives. b. Calculate the percentage of each isomer based on the peak area. The elution order must be confirmed with reference standards for the pure (R) and (S) enantiomers.
High-Performance Liquid Chromatography (HPLC): The Power of Chiral Stationary Phases
HPLC is a highly versatile technique that often allows for the direct separation of enantiomers without the need for derivatization, simplifying sample preparation.[11] This is achieved through the use of Chiral Stationary Phases (CSPs).
Mechanism of Chiral Recognition
CSPs are packed with a chiral selector that is immobilized onto a support material (typically silica gel). Chiral recognition occurs when the enantiomers form transient, diastereomeric complexes with the chiral selector.[12] The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation.
Table 2: Common Chiral Stationary Phases for Acidic Compound Separation
| CSP Type | Chiral Selector Example | Separation Principle | Mobile Phase Compatibility | Best For |
|---|---|---|---|---|
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., Chiralcel OD-H) | Hydrogen bonding, dipole-dipole, and steric interactions within chiral grooves.[13] | Normal Phase, Polar Organic, Reversed Phase | Broad applicability for a wide range of chiral compounds.[13][14] |
| Macrocyclic Antibiotic | Teicoplanin, Vancomycin | Complex interactions including hydrogen bonding, ionic, and inclusion complexation.[11] | Reversed Phase, Polar Organic | Excellent for chiral amino acids and carboxylic acids. |
| Anion-Exchanger | Quinine or Quinidine derivatives (e.g., CHIRALPAK QN-AX) | Ionic exchange between the protonated selector and the anionic analyte, plus other interactions.[12] | Polar Organic, SFC | Specifically designed and highly selective for acidic compounds.[12] |
Workflow for Chiral HPLC Isomeric Purity Analysis
The HPLC workflow is generally more direct than the GC approach, especially when derivatization is not required.
Caption: Workflow for direct chiral HPLC analysis.
Experimental Protocol: Direct HPLC-UV Analysis of Chlorohexanoic Acid Isomers
This protocol is suitable for separating both the regioisomers (on an achiral column) and enantiomers (on a chiral column) of chlorohexanoic acid.
Part A: Regioisomer Separation 1. Sample Preparation: a. Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase. 2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[15]
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid.[15]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 210 nm.
Part B: Enantiomeric Separation (Example: 2-Chlorohexanoic Acid) 1. Sample Preparation: a. Dissolve approximately 1 mg of the isolated 2-chlorohexanoic acid (or the mixture) in 1 mL of the mobile phase. 2. Chiral HPLC Conditions:
- Column: Polysaccharide-based CSP (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Normal phase eluent, such as a mixture of n-hexane and 2-propanol with 0.1% trifluoroacetic acid (TFA) (e.g., 90:10 v/v + 0.1% TFA).[13]
- Flow Rate: 0.8 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 210 nm.
Method Comparison and Selection
Choosing between GC and HPLC depends on several factors, including available equipment, required sensitivity, sample throughput needs, and the complexity of the sample matrix.
Decision-Making Framework
This diagram can guide the selection of the most appropriate analytical technique.
Caption: Decision tree for selecting an analytical method.
Table 3: Objective Comparison of GC and HPLC for Isomeric Purity Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Sample Preparation | Complex: Derivatization is mandatory for chlorohexanoic acids.[6] | Simpler: Direct analysis is often possible using chiral stationary phases.[16] |
| Resolution | Very High: Capillary columns provide excellent separation efficiency. | Good to Excellent: Highly dependent on the selectivity of the stationary phase. |
| Sensitivity | High to Very High: Especially with sensitive detectors like ECD (for halogenated derivatives) or MS. | Good: UV detection is common; MS detection can significantly enhance sensitivity. |
| Throughput | Lower: Sample preparation (derivatization) is often the rate-limiting step. | Higher: Direct injection protocols allow for faster sample turnaround. |
| Robustness | Good: Established and reliable technology. Derivatization can introduce variability. | Excellent: Modern HPLC systems are highly robust and reproducible. |
| Cost (Instrument) | Generally lower than HPLC. | Generally higher than GC. |
| Cost (Consumables) | Columns are durable. Derivatization reagents add cost. | Chiral columns can be expensive but have a long lifetime if maintained properly. |
Trustworthiness: A Foundation in Method Validation
A protocol is only as reliable as its validation data. To ensure that an analytical method for isomeric purity is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically guideline Q2(R2).[17][18]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other isomers, impurities, or matrix components.[19] This is demonstrated by obtaining baseline resolution between all relevant peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. This is often assessed by analyzing a sample with a known concentration (a certified reference material or a sample spiked with a known amount of the isomer).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for quantifying minor isomeric impurities.
Table 4: Typical Validation Acceptance Criteria (ICH Q2(R2))
| Parameter | Test Type | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Impurity Test | Must demonstrate resolution (Rs > 1.5) between the main component and the isomeric impurity. |
| Accuracy | Impurity Test | Recovery of 80-120% of the known amount of spiked impurity. |
| Precision (Repeatability) | Impurity Test | Relative Standard Deviation (RSD) ≤ 15% at the quantitation limit.[19] |
| Limit of Quantitation (LOQ) | Impurity Test | Signal-to-Noise ratio ≥ 10. |
| Linearity | Impurity Test | Correlation coefficient (r²) ≥ 0.99 over the specified range. |
By rigorously validating the chosen analytical method against these parameters, researchers can ensure the trustworthiness and scientific integrity of their isomeric purity data, a cornerstone of quality in the pharmaceutical and chemical industries.
References
- ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Zenkevich, I.G. Acids: Derivatization for GC Analysis.
- Wiley Online Library. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
- Ali, S.
- SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- ACS Publications. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
- SIELC Technologies. Separation of 6-Chlorohexanoic acid on Newcrom R1 HPLC column.
- AKJournals. HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization.
- Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases.
- Gavin Publishers. Validation of Analytical Methods: A Review.
- Waters Corporation. Developing Impurities Analytical Methods with a Quality and Risk-Based Approach.
- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
- LCGC International. Finding the Best Separation for Enantiomeric Mixtures.
- IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- ResearchGate. Chiral Separation by GC | Request PDF.
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
- NIST WebBook. 3-Chlorohexanoic acid, methyl ester.
- PubChem. 4-Chlorohexanoic acid.
- PubChem. 6-Chlorohexanoic acid.
- PubChem. 2-Chlorohexanoic acid.
- PubChem. 5-Chlorohexanoic acid.
- PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
- MDPI. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
- LookChem. 2-Chlorohexanoic acid.
- SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.
- SIELC Technologies. HPLC Separation of Acetic acid, Chloroacetic acid, Dichloroacetic acid, Trifluoroacetic acid, Trichloroacetic acid.
- PubChem. (2S)-2-Chlorohexanoic acid.
- Chemsrc. 2-chlorohexanoic acid | CAS#:29671-30-5.
- PubChem. 2-Chlorohexanoate.
- ResearchGate. How to separate isomers by Normal phase HPLC?.
- MDPI. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements.
Sources
- 1. This compound | C6H11ClO2 | CID 20281315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorohexanoic acid | C6H11ClO2 | CID 564933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chlorohexanoic acid | C6H11ClO2 | CID 18541668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S)-2-Chlorohexanoic acid | C6H11ClO2 | CID 12732680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. chiraltech.com [chiraltech.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Separation of 6-Chlorohexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. fda.gov [fda.gov]
- 19. Validation of Analytical Methods: A Review [gavinpublishers.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chlorohexanoic Acid
As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. This guide provides a detailed, procedure-driven framework for the safe handling and disposal of 4-Chlorohexanoic acid. The protocols herein are designed to ensure laboratory safety, maintain regulatory compliance, and build a culture of proactive risk management. This is not merely a checklist, but a validation system for your laboratory's commitment to safety.
Immediate Safety Profile: Understanding the Hazard
Before handling or disposing of this compound, a clear understanding of its intrinsic hazards is paramount. This substance is more than a simple corrosive; it is a multi-hazard chemical that demands rigorous adherence to safety protocols.
All personnel handling this chemical must be familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a laboratory coat.[1][2][3] All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][4]
Table 1: Hazard Summary for this compound
| Hazard Class | GHS Statement | Implication and Rationale |
|---|---|---|
| Corrosivity | H314: Causes severe skin burns and eye damage.[3][5][6] | The carboxylic acid functional group makes the compound highly corrosive. Direct contact can cause immediate and severe tissue damage. Always use appropriate PPE. |
| Corrosive to Metals | H290: May be corrosive to metals.[3][5][6] | This dictates the use of appropriate storage and waste containers, preferably glass or high-density polyethylene (HDPE), to prevent degradation and leaks.[7] |
| Acute Toxicity | H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled.[5] | The compound poses a significant toxicological risk through multiple exposure routes. This underscores the necessity of using a fume hood and preventing any skin contact. |
| Environmental Hazard | H412: Harmful to aquatic life with long lasting effects.[5] | Improper disposal, such as drain disposal, can lead to significant environmental contamination. This hazard classification strictly prohibits aqueous disposal routes. |
| Respiratory Irritation | H335: May cause respiratory irritation.[2][6] | Inhalation of vapors can irritate the respiratory tract, reinforcing the need for handling within a fume hood. |
The Core Disposal Principle: Classification as Halogenated Organic Waste
The single most critical factor governing the disposal of this compound is the presence of a carbon-halogen bond (C-Cl). This classifies it unequivocally as a halogenated organic compound .[8][9]
Causality: Environmental regulations mandate that halogenated organic wastes be segregated from non-halogenated streams.[8][10][11] The reason for this strict segregation is tied to the final disposal method. Halogenated wastes are typically destroyed via high-temperature incineration.[8] If mixed with non-halogenated solvent streams, they can disrupt the reclamation or fuel-blending processes used for those wastes and potentially form toxic combustion byproducts if incinerated improperly.
Therefore, the following rules are non-negotiable:
-
DO NOT mix this compound waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[8][12]
-
DO NOT attempt to neutralize this acid for the purpose of drain disposal. While neutralization addresses the corrosivity, it does not remove the halogen, which is the primary regulatory concern for disposal.[4] Drain disposal is strictly forbidden.[2][12]
-
DO NOT mix with incompatible materials such as strong bases or oxidizing agents in a waste container, as this can cause violent reactions.[13]
Standard Operating Procedure for Waste Accumulation and Disposal
This protocol ensures compliance with hazardous waste regulations from the point of generation to final pickup.[14][15][16]
Step 1: Select a Proper Waste Container
-
Use a designated, chemically compatible, and leak-proof container with a secure, threaded cap.[7][12][15] High-density polyethylene (HDPE) or glass containers are appropriate. Do not use metal containers.[7]
-
Ensure the container is in good condition, free from cracks or residue.[12]
Step 2: Label the Container Correctly
-
Proper labeling is a critical safety and compliance measure.[13]
-
Affix a hazardous waste tag to the container before adding the first drop of waste.[12][16]
-
The label must include:
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
The SAA must be at or near the point of waste generation.[14][15] Do not transport waste between laboratories for consolidation.[15]
-
Store the waste container within secondary containment (e.g., a spill tray or tub) to contain any potential leaks.[7][16]
-
Segregate the halogenated waste container from all other waste streams, particularly non-halogenated solvents and bases.[8][13]
Step 4: Keep the Container Securely Closed
-
The waste container must remain sealed at all times, except when you are actively adding waste.[12][14][16] This prevents the release of harmful vapors and protects against spills.
Step 5: Arrange for Pickup
-
Store waste in the SAA for no longer than 12 months.[14][15]
-
When the container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup, following their specific procedures.[14][15]
Emergency Protocol: Spill Management
Preparedness is key to managing accidental releases safely. All personnel must know the location of spill kits and emergency equipment.[17]
Minor vs. Major Spills: A minor spill is generally defined as a quantity less than 1 liter that does not pose an immediate risk of fire or respiratory hazard and can be managed by trained laboratory personnel.[1] A major spill requires evacuation and professional emergency response.[1][17]
Step-by-Step Protocol for a Minor Spill of this compound:
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.[17][18]
-
Don PPE: Wear, at a minimum, double-layered nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[1][2] Ensure adequate ventilation by working in a fume hood if the spill is contained there.[19]
-
Contain the Spill: Create a dike around the spill's perimeter using a non-combustible, inert absorbent material like sand, vermiculite, or cat litter.[1][18][19] Work from the outside in to prevent the spill from spreading.
-
Absorb the Material: Apply the absorbent material over the entire spill. Do not use paper towels, as this can accelerate evaporation.[1]
-
Collect Residue: Once the acid is fully absorbed, carefully scoop the material into a designated, robust, and sealable container (e.g., a plastic bucket).[18][19]
-
Label as Waste: Securely close the container and label it as "Hazardous Waste: this compound Spill Debris."
-
Decontaminate: Clean the spill surface area with soap and water.[17] All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.
-
Dispose of all Materials: The container with the spill debris and any contaminated PPE must be disposed of as hazardous waste through EHS.[17][18]
Note on Neutralization for Spills: While weak bases like sodium bicarbonate can be used to neutralize simple acid spills, this can be a vigorous, heat-generating reaction.[4][19] For a multi-hazard chemical like this compound, the primary and safest approach is direct absorption.
Proactive Safety: Waste Minimization
The most effective disposal procedure is one that is needed less frequently. Adopting waste minimization practices is a hallmark of a responsible and efficient laboratory.[7]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste generated.[14]
-
Inventory Management: Purchase and store only the quantities of chemicals that are reasonably needed.[7] Regularly review chemical inventories to identify and properly dispose of expired or unnecessary chemicals.
-
Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[14]
Visual Workflows
To ensure clarity and immediate comprehension, the following diagrams illustrate the core decision-making processes for disposal and spill response.
Caption: Disposal Decision Pathway for this compound.
Caption: Minor Spill Response Workflow.
References
- University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Princeton University, Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University, Environmental Health & Safety. (2024). Guide to Managing Laboratory Chemical Waste.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20288669, this compound, methyl ester.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Cheméo. (n.d.). Chemical Properties of this compound, methyl ester.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20281315, this compound.
- Oakland University, Environmental Health and Safety. (2025). EHSO Manual: Spill Control/Emergency Response.
- Westlaw. (n.d.). California Code of Regulations, Title 22, Division 4.5, Chapter 18, Appendix III.
- National Institute of Standards and Technology. (n.d.). This compound, methyl ester in NIST Chemistry WebBook.
- Angene Chemical. (2024). Safety Data Sheet: (R)-3-Amino-5-methylhexanoic acid.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Title 40, Part 268, Appendix III.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- University of Barcelona, Office of Environment. (n.d.). Classification of special laboratory waste.
- Braun Research Group, University of Illinois. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids.
- Tennessee State University. (n.d.). Spill Response Procedures.
- Valencia Productions. (2021, June 22). Chemical Spill Cleanup [Video]. YouTube. [Link]
- Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide.
- Oakland University, Environmental Health and Safety. (2025). EHSO Manual: Hazardous Waste.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20209, 6-Chlorohexanoic acid.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Buy 6-Chlorohexanoic acid | 4224-62-8 [smolecule.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acewaste.com.au [acewaste.com.au]
- 8. bucknell.edu [bucknell.edu]
- 9. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 10. View Document - California Code of Regulations [govt.westlaw.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. odu.edu [odu.edu]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 18. youtube.com [youtube.com]
- 19. acs.org [acs.org]
Comprehensive Safety Guide: Personal protective equipment for Handling 4-Chlorohexanoic Acid
This guide provides essential safety protocols and operational directives for the handling of 4-Chlorohexanoic acid (C₆H₁₁ClO₂). As a halogenated carboxylic acid, this compound requires stringent safety measures to mitigate risks in a laboratory environment. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize personnel safety and experimental integrity.
Hazard Assessment and the Hierarchy of Controls
Understanding the intrinsic hazards of this compound is the foundation of safe handling. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar halogenated acids, such as 6-Chlorohexanoic acid and Chloroacetic acid, indicate significant potential for harm. The primary hazards include:
-
Severe Skin Corrosion and Burns: Halogenated organic acids are known to be highly corrosive and can cause severe, painful burns upon skin contact.[1][2][3][4]
-
Serious Eye Damage: Contact with the eyes can lead to irreversible damage and blindness.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of vapors, mists, or dusts can irritate the respiratory system, potentially leading to inflammation or edema.[4][5]
-
Toxicity: Similar compounds are classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[1][4][6]
Before relying on Personal Protective Equipment (PPE), the globally accepted Hierarchy of Controls must be applied. PPE is the final line of defense, employed after higher-level controls have been implemented.
-
Elimination/Substitution: If the protocol allows, consider using a less hazardous chemical.
-
Engineering Controls: These are the most critical physical controls. All work with this compound must be performed inside a certified chemical fume hood. [7][8] This control is non-negotiable as it contains vapors and protects the user from inhalation and splashes. A readily accessible emergency eyewash station and safety shower are also mandatory engineering controls.[7][9][10]
-
Administrative Controls: These include proper training, establishing Standard Operating Procedures (SOPs), and clearly labeling work areas.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to create a barrier between the researcher and the chemical hazard. The causality behind each selection is critical for ensuring its effectiveness.
Eye and Face Protection
-
What to Use: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required.[10] When there is a significant risk of splashing (e.g., when transferring larger volumes or working under pressure), a full-face shield must be worn in addition to the chemical splash goggles.[7][9][11]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against liquid splashes or corrosive vapors, which can cause severe, irreversible eye damage.[9][10] The face shield protects the entire face from direct splashes.
Hand Protection
-
What to Use: Handle with chemical-resistant gloves.[5] While standard nitrile gloves may offer minimal protection for incidental contact, they are not suitable for prolonged handling of corrosive organic acids. For extended work or immersion, gloves made of more resistant materials such as neoprene or butyl rubber are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times for halogenated organic compounds.
-
Causality: The chlorine atom on the alkyl chain can affect solvent resistance. It is crucial to select a glove material that will not degrade upon contact. Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid contaminating your skin.[5][11]
Body Protection
-
What to Use: A flame-resistant laboratory coat is the minimum requirement. For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron made of rubber or another appropriate material should be worn over the lab coat.[8][12] Long pants and fully enclosed, chemical-resistant footwear are mandatory.[9]
-
Causality: This protection prevents accidental skin contact from drips or splashes. Corrosive chemicals can quickly saturate and penetrate standard cotton lab coats, making a chemical-resistant outer layer essential during higher-risk procedures.
Respiratory Protection
-
What to Use: Under normal conditions, all work must be conducted in a chemical fume hood, which serves as the primary method of respiratory protection.[8] If engineering controls are not feasible or fail, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[7]
-
Causality: The fume hood effectively captures and exhausts harmful vapors.[10] In its absence, the vapors of this compound can cause significant respiratory irritation.[5] A respirator provides a direct barrier to inhalation in these high-risk scenarios.
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-volume handling in fume hood | Chemical Splash Goggles | Chemical-resistant gloves (e.g., nitrile for incidental, neoprene for extended) | Lab Coat, Closed-toe shoes | Not required (work in fume hood) |
| High-volume transfer / Splash risk | Chemical Splash Goggles AND Face Shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, neoprene) | Chemical-resistant Apron over Lab Coat, Closed-toe shoes | Not required (work in fume hood) |
| Weighing Solid Compound | Chemical Splash Goggles | Chemical-resistant gloves | Lab Coat, Closed-toe shoes | Not required if performed in a ventilated enclosure or fume hood |
| Spill Cleanup | Chemical Splash Goggles AND Face Shield | Heavy-duty chemical-resistant gloves | Chemical-resistant Apron over Lab Coat, Boots (if necessary) | NIOSH-approved respirator with OV/AG cartridges |
Standard Operating Procedures
Safe Storage and Segregation
-
Container Integrity: Store this compound in its original, tightly sealed container. Ensure the container is made of a compatible material, such as borosilicate glass or high-density polyethylene.[13]
-
Designated Storage: Store in a dedicated, ventilated corrosives cabinet, below eye level.[10][12]
-
Segregation: This is critical. Store this compound away from incompatible materials, especially bases, oxidizing agents, and reducing agents, to prevent violent reactions.[2][7][8][12]
-
Secondary Containment: Place the primary container inside a secondary, chemically resistant tray or bin to contain any potential leaks.[8]
Handling and Use in the Laboratory
-
Preparation: Before starting, ensure an emergency eyewash and shower are accessible and unobstructed.[10] Designate a specific work area within the fume hood for the procedure.
-
Donning PPE: Put on all required PPE as outlined in Section 2 before handling the chemical container.
-
Dispensing: When diluting, always add the acid slowly to the solvent (e.g., water), never the other way around , to dissipate the exothermic heat of dilution safely.[7][8][12]
-
Post-Handling: After use, tightly seal the container. Decontaminate the work surface.
-
Doffing PPE: Remove PPE carefully, avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after removing gloves.[5][8]
Emergency and Disposal Protocols
Spill Management
In the event of a spill, immediate and correct action is vital.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[13]
-
Assess the Spill: Determine the extent of the spill. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don PPE: Before attempting cleanup of a minor spill, don the appropriate PPE as specified in the table above (including respiratory protection).
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit.[13] Do not use combustible materials like paper towels or sawdust.[13]
-
Neutralization (if applicable): If your institutional protocol allows, cautiously neutralize the contained acid by slowly adding a weak base like sodium bicarbonate.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[13]
-
Decontamination: Clean the spill area with a suitable neutralizing agent, followed by soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Caption: Workflow for managing a this compound spill.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes.[1][5][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[1][5][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1][2][5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][4] Have the person rinse their mouth with water and drink one or two glasses of water.[5][6] Seek immediate medical attention.
Waste Disposal
-
Classification: this compound is a halogenated organic waste and must be treated as hazardous.[13][14]
-
Segregation: Do NOT mix with non-halogenated organic waste or any other waste stream.[14][15]
-
Collection: Collect all waste (including contaminated materials from spills) in a designated, properly sealed, and clearly labeled hazardous waste container.[13] The label must include "Hazardous Waste," the chemical name, and associated hazard symbols.
-
Disposal: Arrange for waste pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[13]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and a disciplined adherence to established safety protocols. By prioritizing engineering controls like the chemical fume hood and meticulously selecting and using the correct Personal Protective Equipment, researchers can effectively mitigate the risks associated with this corrosive compound. Always place safety before expediency; your well-being and the integrity of your research depend on it.
References
- Proper Disposal Procedures for Halogen
- This compound | C6H11ClO2 | CID 20281315. PubChem, NIH.
- This compound, methyl ester | C7H13ClO2 | CID 20288669. PubChem.
- Chemical Properties of this compound, methyl ester. Cheméo.
- This compound | 89490-35-7. ChemicalBook.
- Hazardous Waste Segreg
- How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro.
- Working safely with corrosive substances. Seton UK.
- Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca.
- 10 Tips Working Safely with corrosives. Chemsafe.
- Corrosives (Especially Acids and Bases). AFNS Safety, University of Alberta.
- This compound, methyl ester. NIST WebBook.
- Safety Data Sheet for (R)-3-Amino-5-methylhexanoic acid. Angene Chemical.
- Halogenated Organics Waste Comp
- Halogen
- Safety Data Sheet for 4-Chlorobenzoic acid. MilliporeSigma.
- Safety Data Sheet for Hexanoic Acid-d5. Cayman Chemical.
- Safety Data Sheet for Hexanoic Acid. Sigma-Aldrich.
- This compound CAS#: 89490-35-7. ChemicalBook.
- Organic Solvents Waste Management. Cornell EHS.
- 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209. PubChem.
- Safety Data Sheet for Chloroacetic acid. Carl ROTH.
- Safety Data Sheet for 4-Chlorobenzoic acid. Carl ROTH.
- 6-Chlorohexanoic acid CAS#:4224-62-8. Chemsrc.
- Safety Data Sheet for 4-METHYLHEXANOIC ACID. ChemicalBook.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 6-Chlorohexanoic acid | C6H11ClO2 | CID 20209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. actenviro.com [actenviro.com]
- 8. Corrosives (Especially Acids and Bases) – AFNS Safety [afns-safety.ualberta.ca]
- 9. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 10. chemsafe.ie [chemsafe.ie]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Working safely with corrosive substances | Seton UK [seton.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bucknell.edu [bucknell.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
